molecular formula C7H9NO2S B1296566 Ethyl 4-methylthiazole-5-carboxylate CAS No. 20582-55-2

Ethyl 4-methylthiazole-5-carboxylate

Cat. No.: B1296566
CAS No.: 20582-55-2
M. Wt: 171.22 g/mol
InChI Key: WISQBJLUORKXNY-UHFFFAOYSA-N
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Description

Ethyl 4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-methylthiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170824. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-methylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)8-4-11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISQBJLUORKXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942774
Record name Ethyl 4-methyl-1,3-thiazole-5-carboxylate
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20582-55-2
Record name 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester
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Record name 20582-55-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170824
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Record name Ethyl 4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
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Record name 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester
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Foundational & Exploratory

Foreword: The Imperative of Structural Integrity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Ethyl 4-methylthiazole-5-carboxylate

In the landscape of modern drug discovery and development, the journey from a promising molecular concept to a market-approved therapeutic is paved with rigorous analytical checkpoints. The structural integrity of every component, particularly key intermediates, is non-negotiable. Ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2), a pivotal building block in the synthesis of vital medicines like the third-generation cephalosporin, Cefditoren Pivoxil, and the gout treatment, Febuxostat, exemplifies this principle.[1][2] Its derivatives are also explored for their potential as antileukemic and anticancer agents.[3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It eschews a simple recitation of data, instead adopting the perspective of a senior scientist tasked with unequivocally verifying the structure of a newly synthesized batch of this critical intermediate. We will not merely present data; we will explain the deductive logic behind the analytical strategy, predict the expected outcomes based on first principles, and provide actionable protocols to generate and interpret the necessary data. This document serves as both a reference and a workflow for ensuring the identity, purity, and structural correctness of Ethyl 4-methylthiazole-5-carboxylate.

Chapter 1: Foundational Analysis: Confirming Molecular Weight and Formula

Before delving into the intricacies of atomic connectivity, the first principle of structural analysis is to confirm the molecular formula. For Ethyl 4-methylthiazole-5-carboxylate, the expected formula is C₇H₉NO₂S.[1] Mass spectrometry (MS) is the definitive technique for this purpose.

The Rationale for High-Resolution Mass Spectrometry (HRMS)

While standard, low-resolution MS can confirm the nominal molecular weight, it is insufficient for unambiguous formula determination. For instance, a nominal mass of 171 could correspond to numerous elemental combinations. High-Resolution Mass Spectrometry, typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy to within a few parts per million (ppm). This precision is the cornerstone of trustworthy structural validation, allowing for the confident assignment of an elemental composition.

Expected HRMS Result:

  • Molecular Formula: C₇H₉NO₂S

  • Calculated Monoisotopic Mass: 171.0354

  • Acceptance Criterion: The experimentally observed mass should be within ±5 ppm of the calculated mass.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

EI-MS provides valuable structural clues through predictable fragmentation patterns, serving as a fingerprint for the molecule. Upon ionization, the molecular ion (M⁺˙) at m/z 171 is expected, followed by characteristic fragmentation. The most logical fragmentation pathways involve the loss of the ethoxy group from the ester or cleavage of the ester group itself, which helps to confirm the connectivity of the side chain.

Chapter 2: Mapping the Functional Landscape with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of the key structural components of Ethyl 4-methylthiazole-5-carboxylate. The causality here is that molecular bonds vibrate at characteristic frequencies; observing an absorption band is direct evidence for the presence of a specific bond type.

Table 1: Predicted IR Absorption Bands for Ethyl 4-methylthiazole-5-carboxylate

Wavenumber (cm⁻¹)Bond TypeFunctional GroupExpected IntensityRationale
~3100-3150C-H Stretch (sp²)Thiazole RingWeak to MediumAromatic C-H stretching vibrations typically occur above 3000 cm⁻¹.
~2900-3000C-H Stretch (sp³)Ethyl & Methyl GroupsMediumAliphatic C-H stretching vibrations.
~1710-1730 C=O Stretch Ethyl Ester Strong This is a highly characteristic and strong absorption for an α,β-unsaturated ester carbonyl.
~1600 & ~1500C=N and C=C StretchThiazole RingMedium to WeakSkeletal vibrations of the heterocyclic aromatic ring.
~1250-1300C-O Stretch (Ester)Ethyl EsterStrongCharacteristic stretching of the C-O bond adjacent to the carbonyl.

The presence of a strong, sharp peak around 1720 cm⁻¹ is particularly diagnostic, providing compelling evidence for the ester functional group. The absence of broad absorptions in the 3200-3600 cm⁻¹ region would confirm the lack of -OH or -NH₂ groups, distinguishing it from common precursors or side-products.[3]

Chapter 3: The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, quantity, and connectivity of every proton and carbon atom. For a molecule like Ethyl 4-methylthiazole-5-carboxylate, a combination of ¹H and ¹³C NMR is sufficient for unambiguous structural assignment.

Below is a diagram of the target molecule with atoms numbered for clear NMR assignment.

Caption: Molecular structure of Ethyl 4-methylthiazole-5-carboxylate with key proton environments labeled (a-d).

Proton (¹H) NMR Analysis: A Guided Prediction

We can predict the ¹H NMR spectrum by analyzing the four unique proton environments in the molecule. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) will slightly alter chemical shifts, but the relative positions, multiplicities, and integrations will remain constant.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
a C2-H~8.5 - 8.8Singlet (s)1HThis proton is attached to a carbon between two electronegative heteroatoms (N and S), resulting in a significant downfield shift into the aromatic region. No adjacent protons lead to a singlet.
b -OCH₂-~4.2 - 4.4Quartet (q)2HThese protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring protons of the methyl group (n+1 rule).
d C4-CH₃~2.7 - 2.8Singlet (s)3HThis methyl group is attached to the aromatic thiazole ring, causing a downfield shift compared to a standard alkane. It appears as a singlet due to no adjacent protons.
c -CH₂CH₃~1.3 - 1.4Triplet (t)3HThese protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring protons of the methylene group.

Expert Insight: The chemical shift of the C2-H proton (a) is highly diagnostic. In the related compound ethyl 2-amino-4-methylthiazole-5-carboxylate, the electron-donating amino group shields this position, resulting in no observable proton.[3] Its presence as a sharp singlet far downfield is a key confirmation point for the unsubstituted C2 position in our target molecule.

Carbon (¹³C) NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon environments and their nature.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Atom(s)Predicted δ (ppm)Rationale
Ester C=O~162 - 165The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
Thiazole C2~155 - 158Similar to the C2-H proton, this carbon is deshielded by the adjacent N and S atoms.
Thiazole C4~150 - 153This quaternary carbon is part of the aromatic system and substituted with a methyl group.
Thiazole C5~128 - 132This quaternary carbon is substituted with the electron-withdrawing carboxylate group.
Ester -OCH₂-~60 - 62The carbon is deshielded due to its direct attachment to the electronegative oxygen atom.
Thiazole -CH₃~16 - 18A typical chemical shift for a methyl group attached to an sp² hybridized carbon.
Ester -CH₃~14 - 15A standard chemical shift for a terminal methyl group in an ethyl chain.

Chapter 4: Standard Operating Protocols for Structural Verification

Trustworthiness in analysis comes from robust and reproducible protocols. The following section details the step-by-step methodologies for acquiring the data discussed.

Experimental Workflow Overview

Caption: A self-validating workflow for the structural elucidation of a synthesized compound.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the dried Ethyl 4-methylthiazole-5-carboxylate sample.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

  • Analysis: Integrate the ¹H NMR peaks and assign all signals in both spectra according to the predictions in Tables 2 and 3.

Protocol: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into the ESI or APCI source of a TOF or Orbitrap mass spectrometer.

    • Acquire data in positive ion mode, ensuring the mass range covers the expected m/z of 171.0354.

    • Compare the measured exact mass of the [M+H]⁺ or M⁺˙ ion to the calculated value.

  • Infrared (IR) Spectroscopy:

    • If the sample is a solid or low-melting solid, a thin film can be prepared by melting a small amount between two KBr or NaCl plates.[1]

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify and label the key peaks corresponding to the functional groups listed in Table 1.

Conclusion: A Synthesis of Evidence

The structural analysis of Ethyl 4-methylthiazole-5-carboxylate is a case study in the application of modern analytical chemistry. It is not one single technique, but the synergistic convergence of evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance that provides an unassailable confirmation of structure. By following the logical workflow and rigorous protocols detailed in this guide, a researcher can move forward with the confidence that their foundational material is structurally sound, thereby ensuring the integrity of their subsequent research and development efforts.

References

  • Vertex AI Search. (2025). The Crucial Role of Ethyl 4-methyl-5-thiazolecarboxylate in Modern Drug Synthesis. Google Cloud.
  • Zhang, J., et al. (n.d.).
  • The Royal Society of Chemistry. (2019).
  • ChemBK. (2024).
  • ChemicalBook. (2025). Ethyl 2-(3-Formyl-4-hydroxyphenyl)
  • National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • ResearchGate. (2025). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.
  • PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed.

Sources

Ethyl 4-methylthiazole-5-carboxylate CAS number 20582-55-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Ethyl 4-methylthiazole-5-carboxylate, bearing the CAS number 20582-55-2, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its true significance lies not in its own biological activity, but in its role as a versatile scaffold for the construction of more complex and potent molecules. The strategic placement of the methyl, ethyl carboxylate, and the reactive thiazole ring provides multiple points for chemical modification, making it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This guide offers a comprehensive overview of its properties, synthesis, and applications, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties of Ethyl 4-methylthiazole-5-carboxylate.

Table 1: Physicochemical Properties of Ethyl 4-methylthiazole-5-carboxylate

PropertyValueSource(s)
CAS Number 20582-55-2[2][3][4]
Molecular Formula C₇H₉NO₂S[2][3][5]
Molecular Weight 171.22 g/mol [2][5]
Appearance White to light yellow crystalline powder or light yellow to brown liquid[2][3][6]
Melting Point 23-28 °C (literature values vary)[2][7]
Boiling Point ~233-256 °C at 760 mmHg (literature values vary)[5][7]
Solubility Soluble in organic solvents such as ethanol and acetone; less soluble in water.[5]
Purity Typically available at ≥95% or ≥99% (GC)[2][3][6]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group attached to the thiazole ring, and a singlet for the proton on the thiazole ring.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group carbons, and the methyl group carbon. Based on data for similar thiazole derivatives, the aromatic carbons of the thiazole ring would appear in the downfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1715-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations and absorptions characteristic of the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.22 g/mol ).

Synthesis of Ethyl 4-methylthiazole-5-carboxylate: A Practical Approach

The most common and efficient method for the synthesis of Ethyl 4-methylthiazole-5-carboxylate is a variation of the Hantzsch thiazole synthesis . This classic condensation reaction involves an α-haloketone and a thioamide. In this case, ethyl 2-chloroacetoacetate serves as the α-haloketone, and a suitable thioamide provides the sulfur and nitrogen atoms for the thiazole ring.

Below is a detailed, step-by-step protocol adapted from established procedures for Hantzsch thiazole synthesis.

Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioformamide (or a suitable precursor like formamide in the presence of a thionating agent)

  • Ethanol (absolute)

  • Sodium bicarbonate or a mild base

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Workflow Diagram:

Caption: General laboratory workflow for the Hantzsch synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide in absolute ethanol.

  • Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of a mild base like sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 4-methylthiazole-5-carboxylate.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS) and by determining its physical properties (e.g., melting point).

Reactivity and Chemical Behavior

The thiazole ring in Ethyl 4-methylthiazole-5-carboxylate is an electron-rich aromatic system, which dictates its reactivity. The presence of the electron-withdrawing ethyl carboxylate group at the 5-position influences the electron density of the ring.

  • Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern is influenced by the existing substituents.

  • Nucleophilic Attack: The ester functional group is susceptible to nucleophilic attack, allowing for its conversion to other functional groups such as amides or carboxylic acids through hydrolysis.

  • Stability: The compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong reducing agents, and strong acids and bases.

Applications in Drug Discovery and Development

The primary utility of Ethyl 4-methylthiazole-5-carboxylate is as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

  • Pharmaceuticals: It is a crucial building block in the synthesis of several drugs, most notably:

    • Febuxostat: A non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.

    • Cefditoren pivoxil: A third-generation cephalosporin antibiotic.[7]

  • Agrochemicals: The thiazole scaffold is present in a number of pesticides and herbicides, and this compound serves as a valuable starting material for their synthesis.[2]

  • Biochemical Research: It is utilized in laboratory settings for studying metabolic pathways and enzyme activities.[1]

  • Polymer Chemistry: This ester is also involved in the production of specialty polymers.[1]

Reaction Scheme: Role in Febuxostat Synthesis (Simplified)

Febuxostat_Synthesis A Ethyl 4-methylthiazole- 5-carboxylate B Series of Reactions A->B Key Intermediate C Febuxostat B->C Final Product

Caption: Simplified representation of the role of Ethyl 4-methylthiazole-5-carboxylate in the synthesis of Febuxostat.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-methylthiazole-5-carboxylate.

Table 2: Hazard and Safety Information

CategoryInformation
GHS Hazard Statements May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
First Aid Measures If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage at 0-8 °C.[2]
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

Ethyl 4-methylthiazole-5-carboxylate is a foundational building block in synthetic chemistry, offering a reliable and versatile platform for the development of novel pharmaceuticals and other functional molecules. A comprehensive understanding of its properties, a robust synthetic protocol such as the Hantzsch synthesis, and adherence to proper safety and handling procedures are essential for its effective and safe utilization in the laboratory. This guide provides the necessary technical information to empower researchers and scientists in their pursuit of innovation.

References

  • 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. (n.d.). Ethyl 4-Methylthiazole-5-Carboxylate. Retrieved January 11, 2026, from [Link]

  • MDPI. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved January 11, 2026, from [Link]

  • CP Lab Safety. (n.d.). Ethyl 4-methylthiazole-5-carboxylate, min 95%, 100 grams. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

  • PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2015). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved January 11, 2026, from [Link]

Sources

Physical and chemical properties of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-methylthiazole-5-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Thiazole Core in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal and materials chemistry. Its unique electronic properties and versatile reactivity make it a "privileged scaffold" – a molecular framework that frequently appears in biologically active compounds and functional materials. Ethyl 4-methylthiazole-5-carboxylate is a prominent member of this family, serving not merely as a stable compound but as a pivotal intermediate and building block. This guide provides an in-depth exploration of its physical, chemical, and functional properties, grounded in established scientific literature and practical application insights for professionals in research, development, and drug discovery.

Molecular Identity and Physicochemical Profile

Ethyl 4-methylthiazole-5-carboxylate is a substituted thiazole derivative recognized for its role as a versatile chemical intermediate.[1][2] Its structure, featuring a methyl group at position 4 and an ethyl carboxylate group at position 5 of the thiazole ring, provides a unique combination of stability and reactivity.

Chemical Structure:

  • IUPAC Name: Ethyl 4-methyl-1,3-thiazole-5-carboxylate[3]

  • Synonyms: 4-Methyl-5-thiazolecarboxylic acid ethyl ester, Ethyl 4-methyl-5-thiazoleactate[3][4]

  • CAS Number: 20582-55-2[1][3]

  • Molecular Formula: C₇H₉NO₂S[1][3][5]

  • Molecular Weight: 171.22 g/mol [1][3]

Core Physical Properties

The physical state and solubility are critical parameters for experimental design, influencing solvent selection, reaction conditions, and purification strategies. The compound is typically a white to light yellow or brown solid or liquid, a variance often dependent on purity.[1][5][6]

PropertyValueSource(s)
Appearance White to light yellow crystal powder or liquid[1][5][6]
Melting Point 23-26 °C[1]
Boiling Point ~233-256 °C at 760 mmHg[5][6]
Density ~1.198 g/cm³ (Predicted)[6]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); less soluble in water.[5]
Stability and Storage

Ethyl 4-methylthiazole-5-carboxylate is stable under standard laboratory conditions.[5] However, its long-term integrity relies on proper storage to prevent degradation.

Causality Behind Storage Protocols: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and acid/base catalysts. The thiazole ring, while aromatic, can be sensitive to strong oxidizing agents.[5] Therefore, the recommended storage conditions are designed to mitigate these risks.

Recommended Storage Protocol:

  • Container: Store in a tightly sealed, corrosion-resistant container to prevent exposure to moisture and air.[5]

  • Environment: Keep in a cool, dry, and well-ventilated area.[5] A temperature range of 0-8 °C is often recommended for long-term storage.[1]

  • Incompatibilities: Isolate from strong oxidizing agents, heat sources, and open flames.[5]

Spectral and Analytical Characterization

Definitive identification and purity assessment are non-negotiable in scientific research and drug development. Spectroscopic methods provide a fingerprint of the molecule's structure. While raw spectra are proprietary, the scientific literature confirms the use of standard techniques for characterization.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would reveal characteristic signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and a proton on the thiazole ring.

    • ¹³C NMR: Would show distinct peaks for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and methyl substituents.[7][8]

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester group and C=N and C-S stretches associated with the thiazole ring.[7][8]

  • Mass Spectrometry (MS): The molecular ion peak would correspond to the compound's molecular weight (171.22 g/mol ), providing confirmation of its identity.[7]

This multi-technique approach ensures a self-validating system for structural confirmation, aligning with the principles of rigorous scientific integrity.

Chemical Reactivity and Synthetic Utility

The value of Ethyl 4-methylthiazole-5-carboxylate lies in its role as a versatile synthetic intermediate.[1] Its reactivity is primarily centered on the ester functional group and the potential for modification of the thiazole core.

  • Ester Group Transformations: The ethyl ester can undergo common reactions such as hydrolysis to the corresponding carboxylic acid (4-methylthiazole-5-carboxylic acid), amidation to form amides, or reduction to the corresponding alcohol. These transformations are fundamental for building more complex molecular architectures.

  • Thiazole Ring Chemistry: The thiazole ring itself is relatively stable but can participate in certain reactions. For instance, the methyl group can be a site for further functionalization.

  • Role as a Building Block: This compound is a key precursor in multi-step syntheses. It provides the core 4-methylthiazole-5-carboxylate structure onto which other functionalities are built to create target molecules with specific biological activities.[1][2]

Synthesis Pathways and Methodologies

The efficient synthesis of Ethyl 4-methylthiazole-5-carboxylate is crucial for its availability in research and industry. Several methods have been reported, with the Hantzsch thiazole synthesis and its variations being a common approach.

One established method involves the reaction of ethyl 2-chloroacetoacetate with a thioamide.[9][10] A practical one-pot synthesis starting from ethyl acetoacetate is also well-documented.[7]

Example One-Pot Synthesis Protocol

This protocol is adapted from a published procedure for a related derivative, illustrating a common and efficient pathway.[7] The causality behind this one-pot approach is efficiency; it avoids the isolation of intermediates, saving time, materials, and potentially increasing overall yield.

Workflow: One-Pot Synthesis of Thiazole Derivatives

cluster_bromination Step 1: α-Bromination cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Isolation A Ethyl Acetoacetate + NBS B Stir at RT (2h) in H2O/THF A->B Formation of ethyl 2-bromoacetoacetate C Add Thiourea B->C Intermediate forms in situ D Heat to 80°C (2h) C->D Hantzsch thiazole synthesis E Cool & Filter D->E F Add NH3·H2O to Filtrate E->F G Filter & Collect Product F->G Precipitation

Caption: One-pot synthesis workflow for thiazole carboxylates.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, a mixture of ethyl acetoacetate (1.0 eq) in a solvent system like water and Tetrahydrofuran (THF) is cooled to below 0°C.[7]

  • Bromination: N-Bromosuccinimide (NBS) (1.2 eq) is added to the cooled mixture. The reaction is then allowed to warm to room temperature and stirred for approximately 2 hours.[7] The progress is monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[7]

  • Cyclization: Thiourea (1.0 eq) is added to the reaction mixture.[7]

  • Heating: The mixture is heated to 80°C for 2 hours to facilitate the cyclization reaction, forming the thiazole ring.[7]

  • Isolation: After cooling to room temperature, the mixture is filtered. Aqueous ammonia is added to the filtrate to precipitate the product.[7]

  • Purification: The resulting solid is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product with high purity.

Key Applications in Drug Development and Industry

The utility of Ethyl 4-methylthiazole-5-carboxylate is most evident in its application as a critical intermediate for synthesizing Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[2]

  • Pharmaceuticals: It is a key building block in the synthesis of various therapeutic agents.[1]

    • Cefditoren Pivoxil: This compound is an intermediate for 4-methyl-5-formylthiazole, a key component in the synthesis of the third-generation cephalosporin antibiotic Cefditoren pivoxil.[6][11]

    • Febuxostat: It is used in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[9][12]

    • Anticancer and Antimicrobial Research: The thiazole nucleus is a scaffold of significant interest in medicinal chemistry. Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and investigated for their potential as anticancer and antimicrobial agents.[7][13][14] Studies have shown that compounds incorporating this core structure exhibit promising activity against various cancer cell lines and microbial strains.[14][15]

  • Agrochemicals: The compound serves as an intermediate in the development of effective pesticides and herbicides, contributing to improved crop protection and agricultural productivity.[1]

  • Other Industrial Uses:

    • Flavor and Fragrance: It is utilized as a flavoring agent in some food products.[1]

    • Polymer Chemistry: The ester is involved in producing specialty polymers with enhanced properties.[1]

Safety, Handling, and Hazard Management

Adherence to safety protocols is paramount when working with any chemical intermediate. While Ethyl 4-methylthiazole-5-carboxylate does not present extreme hazards, proper handling is essential to ensure personnel safety and experimental integrity.

Hazard Identification

Based on aggregated GHS data for related thiazole compounds, potential hazards may include:

  • Skin Irritation: May cause skin irritation upon contact.[16][17]

  • Eye Irritation: May cause serious eye irritation.[16][17]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[16]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure and risk.

Workflow: Safe Handling Protocol

Start Preparation PPE Wear PPE: - Safety Goggles - Lab Coat - Gloves Start->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Handling Avoid Ingestion, Inhalation, and Skin/Eye Contact Ventilation->Handling Storage Store in Tightly Closed Container in Cool, Dry Place Handling->Storage Disposal Dispose According to Institutional and Local Regulations Storage->Disposal End Completion Disposal->End

Caption: Standard workflow for safely handling chemical intermediates.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[17] Ensure that safety showers and eyewash stations are readily accessible.[17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[17]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[17]

    • Respiratory Protection: If working outside a fume hood or with fine powders where dust may be generated, use an approved respirator.

  • Handling Practices: Avoid breathing dust, fumes, or vapors.[17] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[17]

  • First Aid Measures:

    • Eyes: If contact occurs, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

    • Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[17]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[17]

Conclusion

Ethyl 4-methylthiazole-5-carboxylate is more than a simple chemical entry in a catalog. It is a versatile and high-value intermediate that underpins significant advancements in pharmaceuticals, agrochemicals, and materials science. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable tool for researchers and developers. Understanding the technical details presented in this guide enables scientists to leverage its full potential while ensuring safe and effective application, thereby contributing to the ongoing innovation in chemical and biomedical fields.

References

  • Bouling Chemical Co., Limited. (n.d.). Ethyl 4-Methylthiazole-5-Carboxylate - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
  • Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Retrieved from [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • LookChem. (2025). The Crucial Role of Ethyl 4-methyl-5-thiazolecarboxylate in Modern Drug Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activities of Ethyl 4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold that forms the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique chemical properties, including the ability of its nitrogen atom to form crucial hydrogen bonds with biological targets, make it an attractive moiety for drug design.[3] Among the vast library of thiazole-based compounds, derivatives of Ethyl 4-methylthiazole-5-carboxylate serve as versatile building blocks for synthesizing agents with significant therapeutic potential.[4] These derivatives have demonstrated a remarkable breadth of biological activities, most notably in the realms of oncology, infectious diseases, and inflammatory conditions.[5][6][7]

This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of Ethyl 4-methylthiazole-5-carboxylate derivatives. It delves into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The content is structured to provide not only methodological steps but also the underlying scientific rationale, empowering researchers to design and execute their own investigations in this promising area of medicinal chemistry.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered aromatic ring of thiazole is a fundamental component in a variety of natural and synthetic compounds. Its presence in clinically approved drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib underscores its importance in modern pharmacology.[3] The Ethyl 4-methylthiazole-5-carboxylate core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to target specific disease pathways. Derivatives have shown significant potential in treating allergies, hypertension, and bacterial infections, among other conditions.[4]

Synthesis of Ethyl 4-methylthiazole-5-carboxylate Derivatives

The foundational Hantzsch thiazole synthesis remains a primary method for creating the thiazole ring. A modern, efficient one-pot procedure has been developed to synthesize the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, from readily available starting materials.[4] This intermediate is a crucial launchpad for further derivatization.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a high-yield, one-pot procedure that improves upon traditional two-step methods.[4]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, and standard laboratory glassware.

Procedure:

  • Set up a round-bottom flask in an ice bath on a magnetic stirrer.

  • To a mixture of ethyl acetoacetate (1.0 eq) in water and THF, slowly add NBS (1.2 eq) while maintaining the temperature below 0°C.

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

  • Once the initial reaction is complete, add thiourea (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under a vacuum. The resulting compound is Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Causality and Insights: The use of NBS is a critical step for the alpha-halogenation of the ethyl acetoacetate, creating an electrophilic center necessary for the subsequent cyclization with the nucleophilic sulfur of thiourea. The one-pot nature of this reaction enhances efficiency by avoiding the isolation of the unstable halogenated intermediate, leading to significantly improved yields.[4]

Visualization: Synthetic Workflow

G cluster_reactants Starting Materials Ethyl Acetoacetate Ethyl Acetoacetate One-Pot Reaction One-Pot Reaction Ethyl Acetoacetate->One-Pot Reaction NBS NBS NBS->One-Pot Reaction Thiourea Thiourea Thiourea->One-Pot Reaction Product Ethyl 2-amino-4-methylthiazole- 5-carboxylate One-Pot Reaction->Product Cyclization

Caption: One-pot synthesis of the core thiazole intermediate.

Anticancer Properties

Thiazole derivatives are a highly promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and survival.[3][8] Their ability to selectively target cancer cells while sparing normal cells is a key area of investigation.[8]

Mechanistic Insights: Targeting Cancer Hallmarks

The anticancer effects of these derivatives are often multifaceted. An exhaustive literature survey indicates that thiazole derivatives can induce apoptosis (programmed cell death), disrupt microtubule formation during cell division, and inhibit key signaling pathways essential for cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[9][10]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. By inhibiting VEGFR-2, thiazole derivatives can effectively starve tumors and prevent metastasis.[10]

Visualization: VEGFR-2 Inhibition Pathway

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->VEGFR2 Inhibition Apoptosis Apoptosis Thiazole_Derivative->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation

Caption: Thiazole derivatives can inhibit the VEGFR-2 signaling pathway.

In Vitro Efficacy: A Data-Driven Overview

The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
4i SaOS-2Osteosarcoma0.190 ± 0.045[8]
4c MCF-7Breast2.57 ± 0.16[11]
4c HepG2Liver7.26 ± 0.44[11]
4d MDA-MB-231Breast1.21[10]
Compound 1d VariousMultiplePromising[12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Thiazole derivative compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ environment.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new and effective drugs.[13] Thiazole derivatives have emerged as a valuable scaffold for creating novel antimicrobial agents with activity against a broad spectrum of pathogens, including resistant strains.[2][14]

Mechanisms of Action against Pathogens

Thiazole derivatives can exert their antimicrobial effects through various mechanisms. Some have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby halting bacterial growth.[6][13] The amphiphilic nature of certain derivatives may also facilitate their integration into microbial cell membranes, disrupting their integrity.[2]

Spectrum of Activity

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound IDMicroorganismActivity TypeMIC (mg/mL or µM)Reference
Compound 3 S. aureus, P. aeruginosa, E. coliAntibacterial0.23 - 0.7[14]
Compound 37c Various BacteriaAntibacterial46.9 - 93.7 µg/mL[6]
Compound 37c Various FungiAntifungal5.8 - 7.8 µg/M[6]
Compound 43b A. nigerAntifungal16.2 µM[6]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard method for quantitative antimicrobial susceptibility testing.[15][16][17]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Thiazole derivative compounds dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ampicillin, Fluconazole)

  • Incubator.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds directly in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial suspension in saline to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the unaided eye.[15]

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous acute and chronic diseases.[18] Thiazole derivatives have demonstrated potent anti-inflammatory activities, offering a potential alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Mechanism of Action: Modulating the Inflammatory Cascade

A primary mechanism of action for anti-inflammatory thiazole derivatives is the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[7][18] By blocking these enzymes, the compounds prevent the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Visualization: Arachidonic Acid Pathway Inhibition

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation, Pain Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation, Allergy Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX_Enzymes Inhibition Thiazole_Derivative->LOX_Enzymes Inhibition

Caption: Inhibition of COX and LOX enzymes by thiazole derivatives.

In Vivo Efficacy Data

The carrageenan-induced paw edema model in rats is a standard preclinical test for evaluating acute anti-inflammatory activity.[20]

Compound IDModelMax. Inhibition (%)Reference
3c Carrageenan-induced paw edema44%[19]
3d Carrageenan-induced paw edema41%[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for acute anti-inflammatory activity.[21]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Nimesulide, Diclofenac)[20]

  • Plethysmometer

  • Syringes and needles.

Procedure:

  • Animal Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups.

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compounds and positive control drug orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Conclusion and Future Perspectives

Ethyl 4-methylthiazole-5-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. The extensive body of research highlights their potent activities against cancer, microbial pathogens, and inflammation. The core scaffold's amenability to chemical modification allows for the generation of large libraries of compounds, which, when coupled with high-throughput screening and robust structure-activity relationship (SAR) studies, can lead to the identification of highly potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic profiles of lead compounds, exploring novel mechanisms of action, and advancing the most promising derivatives into preclinical and clinical development.

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Ethyl 4-methylthiazole-5-carboxylate: A Cornerstone Building Block for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and high-potential drug candidates.[1] Within this chemical class, Ethyl 4-methylthiazole-5-carboxylate (CAS No. 20582-55-2) has emerged as a particularly versatile and valuable building block.[2][3] Its unique arrangement of functional groups—a reactive ester, a nucleophilic nitrogen, and an aromatic methyl-substituted ring—provides a robust platform for constructing complex molecular architectures. This guide offers a comprehensive overview of Ethyl 4-methylthiazole-5-carboxylate, detailing its fundamental properties, synthesis, and extensive applications. We will explore its role as a key intermediate in the synthesis of prominent drugs, such as the gout therapeutic Febuxostat and the antibiotic Cefditoren Pivoxil, and delve into its utility in developing novel anticancer and antimicrobial agents.[4][5] This document serves as a technical resource, providing field-proven insights and detailed protocols to empower researchers in leveraging this compound for their synthetic and drug development endeavors.

The Thiazole Scaffold: A Privileged Motif in Modern Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen- and sulfur-containing rings being of particular importance.[4] The 1,3-thiazole ring system is a prominent member of this group, renowned for its stability and diverse biological activities.[6] Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, anti-HIV, anticancer, and antihypertensive properties.[4][7] This broad utility stems from the thiazole ring's ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for extensive functionalization. Ethyl 4-methylthiazole-5-carboxylate is a prime example of a highly functionalized thiazole that serves as an efficient starting point for accessing this rich chemical space.[2]

Ethyl 4-methylthiazole-5-carboxylate: Core Properties

A thorough understanding of a building block's physicochemical and safety properties is paramount for its effective and safe utilization in any synthetic workflow.

Physicochemical Properties

Ethyl 4-methylthiazole-5-carboxylate is typically a light yellow to brown liquid or a low-melting solid.[2][8] Its key properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 20582-55-2[2][9][10]
Molecular Formula C₇H₉NO₂S[2][8][9]
Molecular Weight 171.22 g/mol [2][8][9]
Appearance Light yellow to brown liquid or solid[2][8]
Melting Point 23-28 °C (lit.)[2][9]
Boiling Point ~233-256 °C at 760 mmHg (lit.)[8][9]
Density ~1.198 g/cm³ (Predicted)[9]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); less soluble in water.[8]
Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of starting materials and products. While a specific spectrum for the title compound is not provided in the search results, the data for the closely related and common precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, offers valuable insight into the characteristic signals of the 4-methylthiazole-5-carboxylate core.

Data TypeCharacteristic Signals for Ethyl 2-amino-4-methylthiazole-5-carboxylateReference
¹H NMR δ 1.19 (t, 3H, OCH₂CH₃ ), 2.36 (s, 3H, thiazole-4-CH₃ ), 4.13 (q, 2H, OCH₂ CH₃), 7.69 (s, 2H, NH₂ )[4]
¹³C NMR δ 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C )[4]
Mass Spec. m/z 187 (M+H⁺)[4]

Note: The data presented is for Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), a key synthetic precursor.

Safety and Handling

Safe laboratory practice necessitates adherence to established safety protocols. Ethyl 4-methylthiazole-5-carboxylate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.[11]

  • General Handling: Store in a cool, dry, well-ventilated area away from heat sources and strong oxidizing agents.[8] Keep containers tightly sealed to prevent exposure to moisture and air.[8]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[11]

    • Skin Contact: Wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[11]

Synthesis of Thiazole-5-Carboxylates

The construction of the thiazole ring is a classic topic in heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent and widely adopted method.[12][13]

The Hantzsch Thiazole Synthesis: A Foundational Approach

First described by Arthur Hantzsch in 1887, this reaction provides a direct route to thiazoles through the condensation of an α-haloketone with a thioamide.[6][13] The reaction proceeds via an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12] This method is valued for its simplicity, use of readily available starting materials, and generally high yields.[6][12]

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Haloketone α-Haloketone SN2 S-Alkylation (Sₙ2) Haloketone->SN2 Thioamide Thioamide Thioamide->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Forms Thiazoline Thiazole Thiazole Derivative Dehydration->Thiazole Aromatization

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

Detailed Protocol: An Efficient One-Pot Synthesis of a Key Precursor

While the classic Hantzsch synthesis is robust, modern organic chemistry often favors process efficiency through one-pot procedures. A highly efficient one-pot synthesis for Ethyl 2-amino-4-methylthiazole-5-carboxylate, a direct precursor to many advanced intermediates, has been developed, avoiding the isolation of the unstable α-bromo intermediate.[4]

Reaction: Ethyl acetoacetate + N-Bromosuccinimide (NBS) + Thiourea → Ethyl 2-amino-4-methylthiazole-5-carboxylate

Methodology:

  • Initial Setup: To a reaction vessel equipped with a stirrer, add ethyl acetoacetate (1.0 equiv.), water, and tetrahydrofuran (THF). Cool the mixture to below 0 °C in an ice bath.[4]

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 equiv.) to the cooled mixture.[4] Causality: The α-position of the β-keto ester is readily halogenated. Performing this at low temperature controls the reaction rate and minimizes side products.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) by Thin-Layer Chromatography (TLC).[4] Self-Validation: TLC provides a crucial in-process control to ensure the bromination is complete before proceeding, which is essential for maximizing yield.

  • Cyclization: Once the starting material is consumed, add thiourea (1.0 equiv.) to the reaction mixture.[4]

  • Heating: Heat the mixture to 80 °C for 2 hours.[4] Causality: The elevated temperature facilitates the nucleophilic attack of the thiourea sulfur on the α-bromo ketone, followed by cyclization and dehydration to form the stable thiazole ring.

  • Work-up and Isolation: After cooling, collect the precipitated solid product by filtration. Wash the filter cake thoroughly with water (3x) to remove water-soluble byproducts.[4]

  • Purification: Recrystallize the crude product from ethyl acetate to yield the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.[4] This one-pot method has been reported to achieve yields as high as 72%.[4]

Synthesis_Workflow start Start: Mixture of Ethyl Acetoacetate, Water, THF step1 Cool to < 0 °C start->step1 step2 Add NBS (1.2 equiv) step1->step2 step3 Stir at RT for 2h (Monitor by TLC) step2->step3 step4 Add Thiourea (1.0 equiv) step3->step4 If complete step5 Heat to 80 °C for 2h step4->step5 step6 Cool and Filter step5->step6 step7 Wash with Water step6->step7 step8 Recrystallize from Ethyl Acetate step7->step8 end Product: Ethyl 2-amino-4- methylthiazole-5-carboxylate step8->end

Caption: One-pot synthesis workflow for a key thiazole precursor.

A Versatile Building Block in Action

The synthetic utility of Ethyl 4-methylthiazole-5-carboxylate lies in the differential reactivity of its functional groups. The ester can undergo hydrolysis, amidation, or reduction, while the thiazole ring can be further functionalized. This versatility makes it a preferred intermediate for creating diverse molecular libraries.[2]

Case Studies in Drug Development and Agrochemicals

The true value of a building block is demonstrated by its successful application in synthesizing high-value target molecules.

Synthesis of Febuxostat Intermediate

Febuxostat is a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[5] Ethyl 4-methylthiazole-5-carboxylate derivatives are central to its synthesis. For example, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in one of the patented synthetic routes.[5][14] The synthesis involves the cyclization of a substituted thiobenzamide with an ethyl 2-chloroacetoacetate derivative, showcasing a direct application of the Hantzsch synthesis principle.[14]

Synthesis of Cefditoren Pivoxil Intermediate

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic.[9] A key fragment of this complex molecule is 4-methyl-5-formylthiazole, which is synthesized from Ethyl 2-amino-4-methylthiazole-5-carboxylate.[4] This demonstrates the utility of the thiazole core in constructing crucial components of advanced antibiotics.

Platform for Novel Therapeutic Agents

Beyond established drugs, the thiazole scaffold is a fertile ground for discovering new therapeutic agents.

  • Anticancer Activity: Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of mucin oncoproteins, which are targets for breast cancer therapy.[15] Several compounds in this class showed potent activity against MDA-MB-231 breast adenocarcinoma cell lines.[15] Furthermore, other substituted thiazoles have shown promising antileukemic activity.[4]

  • Antimicrobial Agents: The unique structure of the thiazole ring makes it a valuable component in the design of new antimicrobial drugs.[2][7] Research has shown that various derivatives exhibit significant antibacterial and antifungal properties, providing a pathway to address the challenge of multi-drug resistant (MDR) bacteria.[5][7]

  • Agrochemicals: The utility of this compound extends to agriculture, where it serves as an intermediate in the synthesis of effective pesticides and herbicides, contributing to improved crop yields.[2]

Conclusion and Future Outlook

Ethyl 4-methylthiazole-5-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in organic synthesis, medicinal chemistry, and materials science. Its robust synthesis, versatile reactivity, and proven track record as a precursor to high-value molecules solidify its importance for researchers. The continued exploration of new reactions and applications for this scaffold will undoubtedly lead to the development of next-generation pharmaceuticals, agrochemicals, and specialty polymers.[2] As the demand for complex and effective small molecules grows, the role of foundational building blocks like Ethyl 4-methylthiazole-5-carboxylate will only become more critical.

References

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The Thiazole Carboxylate Core: From Vitamin B1 to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its journey from a curious component of a vital nutrient, Vitamin B1 (Thiamine), to a versatile building block in synthetic pharmaceuticals is a story of fundamental biochemical discovery and synthetic innovation. This guide provides a technical overview of the discovery, history, and synthetic evolution of a particularly important subclass: thiazole carboxylate compounds. We will explore the foundational synthetic methodologies, delve into the mechanistic principles that govern thiazole reactivity, and survey the vast therapeutic landscape shaped by these molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

The Natural Blueprint: Discovery of the Thiazole Moiety in Thiamine

The history of thiazole chemistry is inextricably linked to the study of nutrition and vitamins. Thiamine (Vitamin B1), the first B vitamin to be discovered, was identified through research into the disease beriberi. Its complex structure, elucidated in the 1930s, revealed a pyrimidine ring linked by a methylene bridge to a substituted thiazole ring.[4][5] Specifically, it is a 4-methyl-5-hydroxyethylthiazole.[4]

This discovery was a watershed moment. For the first time, a thiazole ring was identified in a crucial biomolecule, sparking intense interest in its synthesis and biological function.[1] In the body, thiamine is converted to its active form, thiamine pyrophosphate (TPP), a critical coenzyme for several enzymes involved in carbohydrate and amino acid metabolism.[4][5] The physiological importance of TPP lies in the reactivity of its thiazolium ring, a concept brilliantly unraveled by Ronald Breslow in the 1950s. He proposed that the proton at the C2 position (between the N and S atoms) is acidic and can be removed to form a nucleophilic carbene, often called a thiazolium ylide or the "Breslow intermediate".[5][6] This intermediate is key to thiamine's catalytic role in reactions like the decarboxylation of pyruvate.[6] This fundamental mechanistic insight not only explained the function of a vitamin but also laid the groundwork for understanding the reactivity of thiazolium salts in organic synthesis.[6]

Breslow_Intermediate cluster_reaction Formation of the Key Intermediate Thiazolium Thiazolium Salt (as in TPP) Ylide Breslow Intermediate (Thiazolium Ylide/Carbene) Thiazolium->Ylide Deprotonation at C2 H_plus H+ Base Base

Caption: Formation of the Breslow Intermediate from a thiazolium salt.

Foundational Syntheses of the Thiazole Scaffold

The burgeoning interest in thiazoles spurred the development of robust synthetic methods to construct the heterocyclic core. These early strategies remain pillars of heterocyclic chemistry today.

The Hantzsch Thiazole Synthesis (1887)

The most prominent and versatile method for thiazole synthesis is the Hantzsch synthesis.[7][8][9] This reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone) with a thioamide.[9][10][11] The simplicity and broad substrate scope of this method have cemented its importance for over a century, allowing for the creation of thiazoles with diverse substituents at positions 2, 4, and 5.[9][12]

Hantzsch_Synthesis Reactants α-Halocarbonyl Compound Thioamide Process Cyclocondensation Reactants->Process Product Substituted Thiazole Process->Product

Caption: General workflow of the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Synthesis

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a route to 5-aminothiazoles, which are valuable synthetic intermediates.[13] The reaction proceeds under mild conditions, typically involving the condensation of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates.[13][14] This opened a new pathway to a class of thiazoles that were previously difficult to access.[13]

Other Foundational Methods

Other classical methods, such as the Robinson-Gabriel synthesis , which involves the cyclization of N-acyl-α-amino ketones with a dehydrating agent like phosphorus pentasulfide, also contributed to the synthetic arsenal for building the thiazole core.[7][14]

The Rise of Thiazole Carboxylates: Targeted Synthetic Protocols

While the foundational methods created the core ring, the synthesis of thiazole carboxylates required more specific strategies to install the carboxylate or ester functionality. This functional group is particularly valuable as it serves as a "synthetic handle" for creating more complex derivatives (e.g., amides) and can be a key pharmacophore for biological interactions.

The Key Role of β-Keto Esters

A highly efficient and widely adopted strategy for synthesizing thiazole-5-carboxylates utilizes β-keto esters as starting materials.[15] The protocol involves an initial α-halogenation of the β-keto ester, often using N-bromosuccinimide (NBS), followed by a Hantzsch-type cyclization with thiourea or a substituted thioamide. This approach provides direct access to highly functionalized thiazoles, such as 2-amino-thiazole-5-carboxylates, which are prevalent in drug discovery programs.[15]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol exemplifies the robust β-keto ester approach.

  • α-Halogenation: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent like acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction Monitoring: Stir the mixture at 50°C for approximately 24 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture, add thiourea (1.1 equivalents) and continue stirring at room temperature for another 12-24 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Add a saturated solution of sodium bicarbonate to the residue to neutralize the acid.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to yield the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis via Oxidation

An alternative route to thiazole carboxylic acids involves the oxidation of pre-existing functional groups on the thiazole ring. For instance, a 4-chloromethylthiazole can be hydrolyzed to a 4-hydroxymethylthiazole, which is then oxidized using an oxidizing agent like a nitric acid/sulfuric acid mixture to yield thiazole-4-carboxylic acid.[16] This method is particularly useful when the appropriately substituted halomethyl or hydroxymethyl thiazole is readily available.

Thiazole Carboxylates in Modern Drug Discovery

The thiazole carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds investigated for therapeutic applications.[17] Its structural rigidity, potential for hydrogen bonding, and synthetic accessibility make it an attractive starting point for library synthesis and lead optimization.[1][18]

Compound Class / DerivativeBiological ActivityKey Findings & Examples
Thiazole Carboxamides AnticancerDerivatives based on the structure of Dasatinib have shown antiproliferative potency against leukemia cells.[19] Other novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been evaluated against lung, liver, and intestine cancer cell lines.[18]
Ethyl Thiazole-5-carboxylates PTP1B Inhibitors (Antidiabetic)Ethyl 4-(substituted phenoxymethyl) thiazole-5-carboxylates have been identified as inhibitors of protein tyrosine phosphatase 1B, a target for type 2 diabetes.[17]
2-Aminothiazole-5-carboxylates AntibacterialThese structures serve as core intermediates for more complex antibiotics. The thiazole ring itself is a component of penicillin.[2][20]
Substituted Thiazole Carboxamides AntioxidantA series of thiazole-carboxamide derivatives demonstrated potent antioxidant activity, in some cases superior to the standard Trolox.[21]
2-Acylaminothiazole-4-carboxylates AntitumorEthyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate was tested against leukemia cell lines and showed noticeable activity.[22]

Conclusion and Future Perspectives

The journey of thiazole carboxylates from a structural fragment of Vitamin B1 to a ubiquitous scaffold in drug discovery highlights a powerful paradigm in chemical science. The initial discovery in a natural product provided the impetus for chemists like Hantzsch, Cook, and Heilbron to develop foundational synthetic methods. Subsequent innovations have refined these processes, enabling the precise and efficient synthesis of highly functionalized thiazole carboxylates.

Today, these compounds are central to the development of new therapeutic agents targeting a spectrum of diseases from cancer to diabetes and infectious diseases.[23] Future research will likely focus on developing even more efficient and environmentally benign "green" synthetic protocols and expanding the exploration of their biological activities through high-throughput screening and structure-based drug design. The humble thiazole ring, and specifically its carboxylate derivatives, will undoubtedly remain a source of inspiration and innovation in medicinal chemistry for the foreseeable future.

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The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-methylthiazole-5-carboxylate, a seemingly unassuming heterocyclic compound, stands as a cornerstone in the edifice of modern medicinal chemistry. Its true significance lies not in its inherent biological activity, but in its remarkable versatility as a synthetic intermediate. This technical guide delves into the core therapeutic applications stemming from this pivotal molecule, providing researchers, scientists, and drug development professionals with an in-depth understanding of its journey from a laboratory reagent to life-saving pharmaceuticals. We will explore its crucial role in the synthesis of established drugs, its derivatization into novel anticancer and antimicrobial agents, and the underlying mechanistic principles that govern their therapeutic efficacy. This document is structured to provide not just a catalog of applications, but a cohesive narrative that underscores the strategic importance of Ethyl 4-methylthiazole-5-carboxylate in the ongoing quest for therapeutic innovation.

Introduction: The Thiazole Nucleus - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in medicinal chemistry. The thiazole nucleus is a key pharmacophoric element in numerous FDA-approved drugs, spanning a wide spectrum of therapeutic areas, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents.[1] Ethyl 4-methylthiazole-5-carboxylate (EMTC) emerges as a particularly valuable building block within this chemical space, offering multiple reaction sites for the construction of complex molecular architectures with tailored pharmacological profiles.

Chemical Structure of Ethyl 4-methylthiazole-5-carboxylate:

Caption: Chemical structure of Ethyl 4-methylthiazole-5-carboxylate.

Keystone Intermediate in Marketed Drugs: Febuxostat and Cefditoren Pivoxil

The most prominent testament to the therapeutic significance of EMTC lies in its indispensable role as a key intermediate in the synthesis of two widely prescribed medications: Febuxostat and Cefditoren pivoxil.

Febuxostat: A Non-Purine Selective Inhibitor of Xanthine Oxidase for Gout Management

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary cause of gout, a painful inflammatory arthritis. Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in uric acid production.[3] EMTC derivatives are central to the construction of the Febuxostat molecule.[1][4]

Mechanism of Action: Xanthine Oxidase Inhibition

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Febuxostat exhibits a mixed-type inhibition of xanthine oxidase, indicating that it binds to both the oxidized and reduced forms of the enzyme.[3] This potent inhibition leads to a significant reduction in serum uric acid levels.[5]

Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO Uric_Acid Uric Acid XO->Xanthine XO->Uric_Acid Febuxostat Febuxostat Febuxostat->XO Inhibits

Caption: Febuxostat's inhibition of uric acid synthesis.

Synthetic Workflow for Febuxostat from an EMTC Derivative:

A crucial step in Febuxostat synthesis involves the utilization of an EMTC derivative, specifically ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[6]

Experimental Protocol: Synthesis of Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Precursor) [4]

  • A solution of 3-cyano-4-isobutoxybenzothioamide (5.0 g) and ethyl-2-chloro-3-oxobutanoate (4.42 mL) in isopropanol (25.0 mL) is prepared at 25-30°C.

  • The mixture is heated to 75-80°C for 3-4 hours.

  • The reaction mixture is then cooled to 25-30°C.

  • The precipitated pale yellowish solid is collected by filtration.

  • The solid is washed with isopropanol (10.0 mL).

  • The product is dried in a vacuum tray drier at 50-55°C to yield ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Experimental Protocol: Hydrolysis to Febuxostat [4]

  • To a stirred solution of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g) in n-butanol (50.0 mL) at 25-30°C, add NaOH (1.74 g).

  • Heat the reaction mass to 35-40°C for 1-2 hours.

  • Cool the reaction mixture to 25-30°C.

  • Adjust the pH to 1-2 using concentrated HCl (5.0 mL).

  • The precipitated product is filtered, washed with a 1:1 mixture of n-butanol and water (10.0 mL).

  • Dry the product in a vacuum tray drier at 50-55°C to obtain Febuxostat.

Cefditoren Pivoxil: A Third-Generation Cephalosporin Antibiotic

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[7] It is a prodrug that is hydrolyzed in the body to its active form, cefditoren. Ethyl 4-methylthiazole-5-carboxylate is a key building block for the synthesis of 4-methyl-5-formylthiazole, a crucial intermediate for Cefditoren pivoxil.[8][9][10]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefditoren, the active metabolite of Cefditoren pivoxil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[11] By binding to and inactivating these proteins, cefditoren disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.[6]

Cefditoren Cefditoren PBPs Penicillin-Binding Proteins (PBPs) Cefditoren->PBPs Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Loss of

Caption: Cefditoren's mechanism of action.

Synthetic Workflow for a Key Cefditoren Pivoxil Intermediate:

The synthesis of 4-methyl-5-formylthiazole from an EMTC derivative is a critical step in the overall synthesis of Cefditoren pivoxil.[10]

Experimental Protocol: One-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [8]

  • To a mixture of ethyl acetoacetate (6.50 g) in water (50.0 mL) and THF (20.0 mL) below 0°C, add N-bromosuccinimide (NBS) (10.5 g).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add thiourea (3.80 g) to the mixture.

  • Heat the reaction to 80°C for 2 hours.

  • After cooling, filter the mixture and add aqueous ammonia to the filtrate.

  • Stir the resulting yellow floccules at room temperature for 10 minutes and filter to obtain the product.

Emerging Therapeutic Frontiers: Anticancer and Antimicrobial Applications

Beyond its role in established drugs, the derivatization of Ethyl 4-methylthiazole-5-carboxylate has opened up new avenues for the discovery of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Derivatives: Targeting Key Oncogenic Pathways

Numerous studies have demonstrated the potent anticancer activity of various derivatives synthesized from EMTC. These compounds have shown efficacy against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and glioblastoma.[12][13][14]

Mechanisms of Anticancer Action:

  • Inhibition of Mucin 1 (MUC1) Oncoprotein: Certain 4-methylthiazole-5-carboxylic acid derivatives have been identified as potential inhibitors of the MUC1 oncoprotein, a key player in breast cancer progression.[13]

  • Tubulin Polymerization Inhibition: Several thiazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[15][16] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.[16]

Quantitative Data on Anticancer Activity:

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[14]
4c HepG2 (Liver)7.26 ± 0.44[14]
5h Glioblastoma3.20 ± 0.32[12]
5b MCF-7 (Breast)0.48 ± 0.03[16]
5b A549 (Lung)0.97 ± 0.13[16]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [13][17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Derivatives: Combating Drug-Resistant Pathogens

The thiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of EMTC have demonstrated significant activity against a range of bacteria and fungi, including drug-resistant strains.[18][19]

Mechanisms of Antimicrobial Action:

The precise mechanisms of action for many novel antimicrobial thiazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies suggest that these compounds may target enzymes like glucosamine-6-phosphate synthase, which is crucial for cell wall biosynthesis.[8]

Quantitative Data on Antimicrobial Activity:

Compound IDMicroorganismMIC (µg/mL)Reference
12f Staphylococcus aureusComparable to ampicillin[18]
12f Bacillus subtilisComparable to ampicillin[18]
12f Candida albicansModerate activity[18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [20][21]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Structure-Activity Relationship (SAR) and Future Perspectives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of EMTC derivatives. Research has shown that the nature and position of substituents on the thiazole ring and its appended functionalities significantly influence biological activity.[3][22] For instance, in anticancer derivatives, the presence of specific halogen and methyl groups on terminal phenyl rings can enhance cytotoxicity.[3] In the case of antimicrobial agents, the addition of certain electron-withdrawing or electron-donating groups can modulate their potency.[8]

The future of drug discovery based on the Ethyl 4-methylthiazole-5-carboxylate scaffold is promising. The development of more efficient and environmentally friendly synthetic methodologies will facilitate the creation of diverse chemical libraries for high-throughput screening. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these derivatives will enable the rational design of next-generation therapeutics with improved efficacy and reduced side effects. The integration of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will undoubtedly accelerate the discovery of novel drug candidates derived from this versatile building block.[2][8]

Conclusion

Ethyl 4-methylthiazole-5-carboxylate has firmly established its position as a molecule of profound therapeutic importance. Its role extends from being a critical component in the synthesis of blockbuster drugs like Febuxostat and Cefditoren pivoxil to serving as a versatile platform for the development of novel anticancer and antimicrobial agents. The continued exploration of its chemical reactivity and the biological activities of its derivatives promises to yield a new generation of medicines to address unmet clinical needs. This guide has provided a comprehensive overview of the current landscape, offering valuable insights and methodologies for researchers dedicated to harnessing the full therapeutic potential of this remarkable scaffold.

References

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An In-depth Technical Guide to the Antileukemic Activity of Ethyl 4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning potential of ethyl 4-methylthiazole-5-carboxylate derivatives as antileukemic agents. The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological profiles, including anticancer properties.[1][2] Derivatives of this core structure have demonstrated significant efficacy in targeting and neutralizing leukemia cells, making them a focal point of contemporary oncological research.[3] This document delineates the synthesis, mechanism of action, and robust methodologies for evaluating these promising compounds.

The Rationale for Thiazole Derivatives in Leukemia Therapy

Leukemia, a malignancy of the blood and bone marrow, necessitates the development of novel therapeutic agents that can overcome the challenges of drug resistance and toxicity associated with conventional chemotherapy.[4] Thiazole derivatives have emerged as a compelling class of compounds due to their ability to interact with various biological targets within cancer cells.[1] The ethyl 4-methylthiazole-5-carboxylate core, in particular, serves as a versatile scaffold for chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance antileukemic potency and selectivity.[5][6]

Synthesis of Novel Ethyl 4-methylthiazole-5-carboxylate Derivatives

The synthesis of these derivatives is a critical first step, designed to generate a library of compounds for screening. A common and effective strategy involves the modification of a precursor molecule, such as ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This approach allows for the introduction of various functional groups to explore structure-activity relationships (SAR).[7]

General Synthetic Workflow

The following protocol outlines a representative synthesis. The choice of reagents and reaction conditions is dictated by the need for high yield and purity, ensuring the integrity of the subsequent biological assays.

Protocol 1: Synthesis of Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate

  • Reactant Preparation : Dissolve ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in dry dimethylformamide (DMF).

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. The K₂CO₃ acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylation : Introduce propargyl bromide (1.2 equivalents) dropwise to the stirring mixture. The propargyl group is introduced via a nucleophilic substitution reaction.[7]

  • Reaction Monitoring : Stir the mixture at room temperature for approximately 5 hours. The reaction progress should be monitored using thin-layer chromatography (TLC) to confirm the consumption of the starting material.[7]

  • Work-up and Extraction : Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. The aqueous wash removes DMF and inorganic salts.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield the desired alkyne intermediate, which can then be used in subsequent reactions (e.g., click chemistry) to generate a diverse library of triazole-containing derivatives.[7]

G cluster_synthesis General Synthesis Workflow start Start: Precursor Molecule (Ethyl 2-(3-formyl-4-hydroxyphenyl) -4-methylthiazole-5-carboxylate) dissolve Dissolve in Dry DMF start->dissolve add_base Add Anhydrous K2CO3 dissolve->add_base add_alkylating Add Propargyl Bromide add_base->add_alkylating react Stir at Room Temperature (5h) Monitor via TLC add_alkylating->react workup Pour into Water Extract with Ethyl Acetate react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify final_product Final Derivative Library purify->final_product G cluster_pathway Intrinsic Apoptotic Pathway thiazole Thiazole Derivative ros ↑ ROS Production thiazole->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) thiazole->bcl2 bax ↑ Bax/Bak (Pro-apoptotic) thiazole->bax mito Mitochondrial Disruption ros->mito bcl2->mito bax->mito mmp ↓ Mitochondrial Membrane Potential mito->mmp cytc Cytochrome C Release mmp->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 parp PARP Cleavage casp3->parp dna DNA Fragmentation casp3->dna apoptosis Apoptosis parp->apoptosis dna->apoptosis

Caption: Signaling pathway for thiazole derivative-induced apoptosis in leukemia cells.

Methodologies for Preclinical Evaluation

A structured, multi-tiered approach is essential for rigorously evaluating the antileukemic potential of newly synthesized derivatives. This process begins with in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies to assess efficacy and safety in a biological system. [8][9]

In Vitro Evaluation

These assays are foundational for screening compounds and selecting promising candidates for further development. [10][11] Protocol 2: MTT Cell Viability Assay

This colorimetric assay is a standard for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells. [12]

  • Cell Seeding : Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. [12]2. Compound Treatment : Treat the cells with a range of concentrations of the thiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic agent).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [12] Protocol 3: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [13]

  • Cell Treatment : Treat leukemia cells with the thiazole derivative at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting : Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their therapeutic efficacy in a complex biological environment. Leukemia models, such as patient-derived xenografts (PDX), are highly valuable as they preserve the heterogeneity of the original tumor. [14] Protocol 4: General Workflow for a Leukemia Xenograft Model

  • Model Establishment : Engraft immunodeficient mice (e.g., NOD/SCID) with human leukemia cells (cell line-derived xenograft, CDX) or patient-derived mononuclear cells (PDX). [14][15]2. Disease Monitoring : Monitor the mice for signs of leukemia progression, such as weight loss and measurement of peripheral leukemic burden.

  • Treatment Phase : Once the disease is established, randomize the mice into treatment and control groups. Administer the thiazole derivative via an appropriate route (e.g., intraperitoneal, oral).

  • Efficacy Assessment : The primary endpoints are typically survival rates and reduction in leukemic burden in blood, bone marrow, and other organs. [14]5. Toxicity Evaluation : Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

G cluster_invivo In Vivo Experimental Workflow start Engraft Immunodeficient Mice (CDX or PDX Models) monitor Monitor Disease Progression (e.g., Leukemic Burden) start->monitor randomize Randomize into Groups (Treatment vs. Control) monitor->randomize treat Administer Thiazole Derivative randomize->treat assess Assess Efficacy (Survival, Tumor Burden) treat->assess toxicity Evaluate Toxicity (Weight, Behavior) treat->toxicity endpoint Endpoint Analysis assess->endpoint toxicity->endpoint

Caption: Standard workflow for evaluating antileukemic compounds in vivo.

Data Presentation

Clear and concise presentation of quantitative data is paramount. IC₅₀ values should be summarized in a tabular format for easy comparison across different derivatives and cell lines.

Table 1: Representative Cytotoxicity Data of Thiazole Derivatives

Compound IDLeukemia Cell LineIC₅₀ (µM)
Derivative AHL-60 (AML)4.72 ± 0.94
Derivative BK562 (CML)10.67 ± 1.21
Derivative CTHP-1 (AML)3.20 ± 0.32
DoxorubicinHL-60 (AML)0.55 ± 0.08

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Ethyl 4-methylthiazole-5-carboxylate derivatives represent a highly promising class of compounds for the development of new antileukemic therapies. Their targeted induction of apoptosis via the mitochondrial pathway provides a clear and potent mechanism of action. Future research should focus on optimizing the lead compounds to enhance their therapeutic index, exploring synergistic combinations with existing chemotherapeutic agents, and conducting comprehensive preclinical safety and pharmacokinetic studies to pave the way for clinical investigation. The continued exploration of this chemical scaffold holds significant potential for advancing the treatment landscape for leukemia.

References

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Ethyl 4-methylthiazole-5-carboxylate synthesis starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Introduction: The Central Role of a Versatile Heterocycle

Ethyl 4-methylthiazole-5-carboxylate is a pivotal heterocyclic compound that serves as a fundamental building block in medicinal and industrial chemistry. Its thiazole core—a five-membered aromatic ring containing sulfur and nitrogen—is a privileged scaffold found in numerous biologically active molecules. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathways leading to this crucial intermediate.

The significance of ethyl 4-methylthiazole-5-carboxylate is underscored by its role as a key precursor in the synthesis of major pharmaceuticals. It is indispensable for the production of Cefditoren pivoxil, a third-generation cephalosporin antibiotic, and Febuxostat, a non-purine selective inhibitor of xanthine oxidase used to treat hyperuricemia and gout.[1][2][3] Beyond pharmaceuticals, its unique organoleptic properties make it a valuable flavoring agent in the food industry, and its reactive nature is harnessed in the development of novel agrochemicals.[4]

This document provides a comprehensive exploration of the primary synthetic routes, focusing on the strategic selection of starting materials, the causality behind experimental choices, and the mechanistic underpinnings of the core chemical transformations.

Core Strategy: The Hantzsch Thiazole Synthesis

The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in the late 19th century.[5][6][7] This reaction forms the bedrock of ethyl 4-methylthiazole-5-carboxylate synthesis. The fundamental principle involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[6][8]

For the specific target molecule, this translates to the reaction between:

  • An α-halo-β-ketoester : This component provides the C4-C5 bond, the C4-methyl group, and the C5-ester functionality. The most common reagent is Ethyl 2-chloroacetoacetate .[9][10][11]

  • A Thioamide : This reagent supplies the sulfur atom (S1), the nitrogen atom (N3), and the C2 carbon. While various thioamides can be used, a common industrial approach involves the in situ generation of a thioformamide equivalent.[12][13]

The following sections will dissect the synthesis of the key starting materials and the subsequent cyclization to form the final product.

Part 1: Synthesis of the α-Halo-β-Ketoester Precursor

The quality and availability of the α-halo-β-ketoester are critical for the success of the entire synthesis. Ethyl 2-chloroacetoacetate is the workhorse reagent for this purpose.

Causality of Reagent Selection: Ethyl Acetoacetate and Sulfonyl Chloride

The synthesis of ethyl 2-chloroacetoacetate begins with the readily available and inexpensive starting material, ethyl acetoacetate. The primary challenge is the selective chlorination at the α-position (C2) without promoting side reactions like dichlorination or chlorination at the γ-position (C4).

Sulfonyl chloride (SO₂Cl₂) is the reagent of choice for this transformation.[9] Its preference over other chlorinating agents (e.g., Cl₂) stems from its ability to achieve highly selective monochlorination at the desired C2 position under controlled conditions, thereby minimizing the formation of unwanted byproducts.[9]

Experimental Protocol: Synthesis of Ethyl 2-chloroacetoacetate

The following protocol is adapted from established industrial methodologies.[9][14]

  • Reaction Setup : Charge the primary raw material, ethyl acetoacetate, into a suitable reactor equipped with a stirrer, thermometer, and dropping funnel.

  • Cooling : Cool the reactor to a temperature range of -5 to 10 °C. This initial cooling is crucial to control the exothermic nature of the chlorination reaction and enhance selectivity.

  • Addition of Chlorinating Agent : Begin the dropwise addition of sulfonyl chloride to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfonyl chloride should be maintained at approximately 1:1 to 1:1.1 to ensure complete conversion while minimizing over-chlorination.[14]

  • Reaction Progression : After the complete addition of sulfonyl chloride, allow the temperature of the mixture to slowly rise to 20-25 °C. The reaction is typically stirred at this temperature for 4 hours to proceed to completion.[9][14]

  • Workup and Purification : Upon completion, slowly reduce the pressure in the reactor to remove residual acidic gases (SO₂ and HCl), which can be neutralized by an alkaline scrubber. The crude product is then purified by vacuum distillation, collecting the fraction at 107-108 °C / 1.87 kPa to yield pure ethyl 2-chloroacetoacetate.[12][15]

Data Presentation: Properties of Key Precursors
PropertyEthyl AcetoacetateSulfonyl ChlorideEthyl 2-chloroacetoacetate
Molecular Formula C₆H₁₀O₃SO₂Cl₂C₆H₉ClO₃
Molecular Weight 130.14 g/mol 134.97 g/mol 164.59 g/mol [9]
CAS Number 141-97-97791-25-5609-15-4[9]
Appearance Colorless liquidColorless to yellow liquidColorless to pale yellow liquid[9]
Boiling Point 181 °C69 °C~107 °C at 14 mmHg[9]
Density 1.021 g/mL1.667 g/mL1.19 g/mL[9]
Visualization: Workflow for Precursor Synthesis

G EAA Ethyl Acetoacetate Reactor Reactor (-5 to 10 °C) EAA->Reactor SO2Cl2 Sulfonyl Chloride SO2Cl2->Reactor Dropwise Addition Reaction Reaction (20-25 °C, 4h) Reactor->Reaction Degas Vacuum Degassing (Remove HCl, SO₂) Reaction->Degas Distill Vacuum Distillation Degas->Distill Product Ethyl 2-chloroacetoacetate Distill->Product

Caption: Synthesis workflow for Ethyl 2-chloroacetoacetate.

Part 2: The Hantzsch Cyclization Reaction

With the α-halo-β-ketoester in hand, the next critical step is the cyclization with a thioamide source to construct the thiazole ring.

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established multi-step pathway:[6][8]

  • Nucleophilic Substitution (Sₙ2) : The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.[6][8]

  • Intramolecular Cyclization : The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl group.

  • Dehydration : The resulting hydroxyl intermediate undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.[8]

Visualization: Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A Thioamide (R-CSNH₂) C S-Alkylated Intermediate A->C Sulfur attacks α-carbon B Ethyl 2-chloroacetoacetate B->C Cl⁻ displaced D S-Alkylated Intermediate E Cyclic Hemiaminal Intermediate D->E Nitrogen attacks ketone carbonyl F Cyclic Hemiaminal Intermediate G Ethyl 4-methylthiazole-5-carboxylate F->G - H₂O G cluster_0 Single Reaction Vessel EAA Ethyl Acetoacetate Step1 Step 1: Bromination (In Situ, 0°C -> RT) EAA->Step1 NBS NBS NBS->Step1 Thiourea Thiourea Step2 Step 2: Cyclization (80°C, 2h) Thiourea->Step2 Step1->Step2 Intermediate not isolated Workup Workup (Filter, NH₃·H₂O Precipitate) Step2->Workup Product Ethyl 2-amino-4- methylthiazole-5-carboxylate Workup->Product

Caption: Workflow for one-pot synthesis of a related 2-aminothiazole.

Conclusion and Future Outlook

The synthesis of ethyl 4-methylthiazole-5-carboxylate is predominantly achieved via the time-tested Hantzsch thiazole synthesis. The core of this strategy relies on two key starting materials: an α-halo-β-ketoester, typically ethyl 2-chloroacetoacetate synthesized from ethyl acetoacetate, and a thioamide source.

While the classic two-step approach involving the isolation of intermediates remains a robust and scalable method, the field is continually evolving. The principles demonstrated in one-pot syntheses for related thiazoles highlight a clear trend towards developing more efficient, economical, and environmentally benign processes. [7][16]Future research will likely focus on catalytic, flow-chemistry, and other green methodologies to further refine the production of this vital chemical intermediate.

References

  • A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • Thiazole. Wikipedia.
  • Ethyl 2-chloroacetoacet
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Thiazole synthesis. Organic Chemistry Portal.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • synthesis of thiazoles. YouTube.
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  • Preparation method for ethyl 2-chloroacetoacetate.
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  • 4-Methylthiazole-5-carboxylic acid synthesis. ChemicalBook.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system.
  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Ethyl 4-methylthiazole-5-carboxyl
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

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Ethyl 4-methylthiazole-5-carboxylate: A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Heterocyclic Building Block: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

Ethyl 4-methylthiazole-5-carboxylate, a key heterocyclic compound, has emerged as a pivotal structural motif in the landscape of modern drug discovery and development. Its inherent physicochemical properties and versatile reactivity make it an invaluable building block for the synthesis of a wide array of biologically active molecules.[1] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of Ethyl 4-methylthiazole-5-carboxylate, from its fundamental chemical identity to its synthesis and critical role in the creation of novel therapeutics.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. Ethyl 4-methylthiazole-5-carboxylate is systematically named ethyl 4-methyl-1,3-thiazole-5-carboxylate according to IUPAC nomenclature.[3]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name ethyl 4-methyl-1,3-thiazole-5-carboxylate[3]
Synonyms 4-Methyl-5-thiazolecarboxylic acid ethyl ester
CAS Number 20582-55-2[1]
Molecular Formula C₇H₉NO₂S[1][3]
Molecular Weight 171.22 g/mol [1][3]
Appearance White to light yellow crystal powder or liquid[1][4]
Melting Point 23-28 °C[1][4]
Boiling Point 233-239.1 °C at 760 mmHg[4]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[5]
Purity Typically >97.0% (GC)

The Thiazole Core: A Cornerstone of Medicinal Chemistry

The thiazole ring is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions. The presence of nitrogen and sulfur heteroatoms allows for hydrogen bonding and coordination with biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2]

Synthesis of Ethyl 4-methylthiazole-5-carboxylate: A Detailed Protocol

The most prevalent and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis , first described in 1887.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide. For Ethyl 4-methylthiazole-5-carboxylate, a common and effective approach involves the reaction of ethyl 2-chloroacetoacetate with a thioformamide equivalent.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible and robust method for the laboratory-scale synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Methanamide (Formamide)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous solvent (e.g., Dioxane, THF, or Ethylene glycol dimethyl ether)

  • Sodium hydroxide solution (e.g., 20%)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • In situ generation of Methanethioamide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phosphorus pentasulfide (1.0 eq) to the anhydrous solvent. Under a nitrogen atmosphere, slowly add methanamide (formamide) (5.0 eq) dropwise to the stirred suspension. The reaction is typically exothermic and should be controlled with an ice bath if necessary. Stir the mixture at room temperature for 2-3 hours to facilitate the formation of methanethioamide.

  • Cyclization Reaction: To the same reaction mixture, add ethyl 2-chloroacetoacetate (5.0 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to 10 °C. A solid product may precipitate. Filter the crude product. Dissolve the collected solid in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution. Cool the solution to 0-5 °C to induce crystallization of the product.

  • Purification: Filter the solid product and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Ethyl 4-methylthiazole-5-carboxylate.[7]

Mechanistic Insights: The Hantzsch Synthesis Pathway

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis reagents Ethyl 2-chloroacetoacetate + Methanethioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 4-methylthiazole-5-carboxylate intermediate2->product Dehydration (-H₂O)

Caption: The Hantzsch synthesis pathway for Ethyl 4-methylthiazole-5-carboxylate.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group attached to the thiazole ring, and a singlet for the proton at the C2 position of the thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group carbons, and the methyl group carbon.

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic absorption bands corresponding to the C=O stretching of the ester group, C=N and C=C stretching vibrations of the thiazole ring, and C-H stretching of the alkyl groups.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).

Applications in Drug Discovery and Development

Ethyl 4-methylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of several important pharmaceutical agents. Its versatile structure allows for further chemical modifications to generate a diverse library of compounds for drug screening.

Key Intermediate in the Synthesis of Febuxostat

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout. The synthesis of Febuxostat often utilizes a derivative of Ethyl 4-methylthiazole-5-carboxylate as a key building block.[9][10] The thiazole core is a critical pharmacophore in Febuxostat, responsible for its potent inhibitory activity.

Febuxostat_Synthesis Role of Ethyl 4-methylthiazole-5-carboxylate in Febuxostat Synthesis start Ethyl 4-methylthiazole- 5-carboxylate Derivative intermediate Multi-step Chemical Modifications start->intermediate Synthesis Pathway final Febuxostat (API) intermediate->final

Caption: Simplified workflow illustrating the role of the thiazole ester in Febuxostat synthesis.

Building Block for Cefditoren Pivoxil

Ethyl 4-methylthiazole-5-carboxylate is also a precursor to 4-methyl-5-formylthiazole, a key intermediate in the synthesis of Cefditoren pivoxil.[4] Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-methylthiazole-5-carboxylate. It is essential to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5]

Conclusion

Ethyl 4-methylthiazole-5-carboxylate stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its robust synthesis, versatile reactivity, and presence in key pharmaceutical agents underscore its significance for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and applications, as detailed in this guide, is crucial for leveraging this valuable building block to its full potential in the ongoing quest for novel and effective therapeutics.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Febuxostat: A Look at the Key Intermediate and its Sourcing Strategy. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Synthesis of C. Ethyl Thiazole-5-carboxylate. PrepChem.com. Available at: [Link]

  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.
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  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
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Molecular weight and formula of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-methylthiazole-5-carboxylate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-methylthiazole-5-carboxylate, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, synthesis methodologies, key applications, and safety protocols. The information is presented to not only inform but also to explain the causality behind its utility and handling, ensuring a self-validating and authoritative resource.

Core Compound Identification and Physicochemical Properties

Ethyl 4-methylthiazole-5-carboxylate (CAS No. 20582-55-2) is a substituted thiazole derivative recognized for its versatile role as a building block in organic synthesis.[1] The thiazole ring, a sulfur- and nitrogen-containing heterocycle, imparts unique reactivity that makes it a valuable intermediate for constructing more complex bioactive molecules.[1][2]

The compound's physical state can vary from a light yellow to brown liquid to a white or almost white solid lump, a variance often dependent on purity and ambient temperature.[1][3][4] Its relatively low melting point means it may exist in either state in a typical laboratory environment.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Molecular Formula C₇H₉NO₂S [1][3][5][6]
Molecular Weight 171.22 g/mol [1][5][7]
CAS Number 20582-55-2 [1][5][8]
IUPAC Name ethyl 4-methyl-1,3-thiazole-5-carboxylate [9]
Synonyms 4-Methyl-5-thiazolecarboxylic acid ethyl ester [3][4][5]
Appearance White to light yellow solid or liquid [1][3][6]
Melting Point 23-28 °C [1][8][9]
Boiling Point ~233-256 °C [6][8][9]

| Solubility | Soluble in organic solvents (ethanol, acetone); less soluble in water. |[6] |

Synthesis Methodology: The Hantzsch Thiazole Synthesis and Modern Variants

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch synthesis being a classic and adaptable method. For Ethyl 4-methylthiazole-5-carboxylate and its derivatives, modern adaptations often provide higher yields and more environmentally friendly conditions.

A widely cited and efficient approach is a one-pot synthesis that avoids the isolation of unstable intermediates.[2] This method starts from commercially available ethyl acetoacetate, which is first halogenated and then cyclized with a thioamide.

Causality in Experimental Design:
  • Starting Materials: Ethyl acetoacetate is a versatile β-keto ester that provides the core carbon backbone. N-bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for the α-carbon position, which is activated by the two adjacent carbonyl groups.[2] Thiourea serves as the source of the sulfur and nitrogen atoms required to form the thiazole ring.[2]

  • One-Pot Procedure: The traditional two-step process involves isolating the intermediate ethyl 2-bromo-3-oxobutanoate, which can be unstable.[2] A one-pot synthesis improves efficiency and overall yield by proceeding directly to the cyclization step after the initial bromination, minimizing handling and decomposition of the intermediate.[2]

Diagram of One-Pot Synthesis Pathway

G EA Ethyl Acetoacetate Intermediate Ethyl 2-bromo-3-oxobutanoate (in situ) EA->Intermediate + NBS NBS NBS (N-Bromosuccinimide) Product Ethyl 2-amino-4-methylthiazole-5-carboxylate Intermediate->Product + Thiourea (Cyclization) Thiourea Thiourea

Caption: One-pot synthesis of a key thiazole precursor.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a reported efficient synthesis method.[2] Note: The target molecule of this guide, Ethyl 4-methylthiazole-5-carboxylate, is often derived from this 2-amino precursor through subsequent reactions.

  • Reaction Setup: To a mixture of ethyl acetoacetate (1.0 eq) in a suitable solvent system (e.g., water and THF) in a reaction vessel, cool the mixture to below 0°C using an ice bath.[2]

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled mixture.[2]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 2 hours. The disappearance of the starting material can be monitored using Thin-Layer Chromatography (TLC).[2]

  • Cyclization: Add thiourea (1.0 eq) to the reaction mixture.[2]

  • Heating: Heat the mixture to 80°C for 2 hours to facilitate the cyclization and formation of the thiazole ring.[2]

  • Work-up and Isolation: After cooling, the product typically precipitates. The solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethyl acetate to yield the pure product.[2]

Key Applications in Research and Development

Ethyl 4-methylthiazole-5-carboxylate's structure makes it an essential precursor in several industrial and research fields. Its applications range from life-saving pharmaceuticals to enhancing the sensory experience of food products.

A. Pharmaceutical Synthesis

The compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[10]

  • Cefditoren Pivoxil: This third-generation cephalosporin antibiotic relies on a 4-methylthiazole core, for which our title compound is a key starting material.[8]

  • Febuxostat: Used in the treatment of gout, Febuxostat contains a thiazolecarboxylic acid moiety. The synthesis of Febuxostat can utilize Ethyl 4-methylthiazole-5-carboxylate as a foundational building block.[11]

  • Antimicrobial and Anticancer Research: The 2-aminothiazole scaffold, closely related to this compound, is extensively studied for its broad biological activities, including potential treatments for allergies, hypertension, inflammation, and infections.[2][12] Derivatives have shown significant antileukemic activity and are being investigated for monotherapy in treating cancer-associated bacterial infections.[2][12]

Diagram of Role as a Chemical Intermediate

G Start Ethyl 4-methylthiazole-5-carboxylate API1 Cefditoren Pivoxil Start->API1 Multi-step Synthesis API2 Febuxostat Start->API2 Multi-step Synthesis Agro Agrochemicals (Pesticides, Herbicides) Start->Agro Derivatization Flavor Flavor & Fragrance Compounds Start->Flavor Formulation

Caption: Role as a versatile chemical intermediate.

B. Agrochemical Industry

In agriculture, it serves as an intermediate for formulating crop protection products.[1] Its structure contributes to the efficacy of certain pesticides and herbicides, aiding in the improvement of agricultural productivity.[1][13]

C. Flavor and Fragrance Industry

The unique thiazole ring structure contributes to distinct sensory profiles. Consequently, it is used as a flavoring agent in food products, where it can impart savory, roasted, or nutty notes to enhance the overall taste experience.[1][13][14]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of Ethyl 4-methylthiazole-5-carboxylate.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: While comprehensive GHS data is not uniformly reported across all suppliers, related thiazole compounds are classified as causing serious eye irritation.[15] It may also cause skin irritation and is potentially harmful if swallowed.[16]

  • Precautions: Standard laboratory precautions should be strictly followed.

    • Engineering Controls: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation.[6][16] Ensure eyewash stations and safety showers are accessible.[16]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[16]

Storage Recommendations
  • Conditions: The compound should be stored in a cool, dry, and well-ventilated area.[4][6] Some suppliers recommend refrigerated storage (0-8 °C).[1]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air, which could lead to degradation.[6]

  • Incompatibilities: Store away from strong oxidizing agents, heat sources, and open flames.[6]

References

  • Ethyl 4-methyl-1,3-thiazole-5-carboxylate | CAS 20582-55-2. Santa Cruz Biotechnology.

  • 4-Methylthiazole-5-carboxylic acid ethyl ester. Chem-Impex.

  • Ethyl 4-Methylthiazole-5-Carboxylate. Bouling Chemical Co., Limited.

  • Ethyl 4-Methylthiazole-5-carboxylate. CymitQuimica.

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  • Ethyl 4-methylthiazole-5-carboxylate. ChemBK.

  • 4-Methylthiazole-5-carboxylic acid synthesis. ChemicalBook.

  • Ethyl 4-Methylthiazole-5-carboxylate. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem.

  • Ethyl 4-Methylthiazole-5-carboxylate 97.0+%, TCI America. Fisher Scientific.

  • Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride. Chem-Impex.

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  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.

  • 4-Methylthiazole-5-carboxylic acid ethyl ester. UB.

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  • Ethyl 2-amino-4-methylthiazole-5-carboxylate. Sigma-Aldrich.

  • Safety Data Sheet. Fisher Scientific.

  • Safety Data Sheet. Cayman Chemical.

  • 4-Methylthiazole-5-carboxylic Acid: A Key Ingredient for Flavors and Fragrances. BOC Sciences.

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate.

  • Ethyl 4-methylthiazole-5-carboxylate. CymitQuimica.

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An In-depth Technical Guide to the Solubility of Ethyl 4-methylthiazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility of Ethyl 4-methylthiazole-5-carboxylate in organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The guide delves into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, detailed experimental protocols for solubility determination, and a qualitative solubility profile in a range of common organic solvents.

Introduction to Ethyl 4-methylthiazole-5-carboxylate and its Solubility

Ethyl 4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a key structural motif in many biologically active molecules.[1][2] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its applications include the development of antimicrobial agents and crop protection products.[3]

The solubility of a compound is a critical physicochemical parameter that significantly influences its utility in various applications. In drug development, solubility affects a drug's bioavailability and the feasibility of different formulation strategies.[4] For synthetic chemists, understanding the solubility of a reagent is crucial for selecting appropriate solvents for reactions, purification, and crystallization. This guide aims to provide a thorough understanding of the factors governing the solubility of Ethyl 4-methylthiazole-5-carboxylate and practical methods for its determination.

Physicochemical Properties of Ethyl 4-methylthiazole-5-carboxylate

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior. Key properties of Ethyl 4-methylthiazole-5-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₉NO₂S[3][5][6]
Molecular Weight 171.22 g/mol [3][5][6]
Appearance White to light yellow or brown solid/liquid[3][5]
Boiling Point Approximately 254-256 °C[5]
Melting Point 23-26 °C[3]
Density ~1.198 g/cm³ (Predicted)[6]

The Theoretical Basis of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:

  • Van der Waals forces (Dispersion forces): Present in all molecules, these are weak, temporary attractions.

  • Dipole-dipole interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).

Ethyl 4-methylthiazole-5-carboxylate possesses a moderately polar structure due to the presence of the ester group and the nitrogen and sulfur atoms in the thiazole ring. The ester group can act as a hydrogen bond acceptor. These structural features suggest that its solubility will be highest in polar aprotic and moderately polar protic solvents.

Solubility_Workflow A Add Excess Solute to Solvent B Equilibrate (Shake at const. T) A->B C Separate Solid and Liquid Phases B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze by HPLC E->F G Calculate Solubility F->G

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Methodological & Application

One-Pot Synthesis of Ethyl 4-methylthiazole-5-carboxylate Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth insights into the efficient one-pot synthesis of Ethyl 4-methylthiazole-5-carboxylate derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The one-pot approach presented here offers significant advantages over traditional multi-step syntheses, including improved yields, reduced reaction times, and operational simplicity.[5]

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

The thiazole ring is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active compounds and approved pharmaceuticals.[1][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore for medicinal chemists. Ethyl 4-methylthiazole-5-carboxylate and its derivatives are key building blocks in the synthesis of more complex molecules, including potent antileukemic agents and intermediates for antibiotics like cefditoren pivoxil.[3] The development of efficient and scalable synthetic routes to these intermediates is therefore of paramount importance in accelerating drug discovery and development programs.

The One-Pot Advantage: A Streamlined Approach to Thiazole Synthesis

The traditional synthesis of Ethyl 4-methylthiazole-5-carboxylate derivatives often involves a two-step process: the initial synthesis and isolation of an α-haloketone intermediate, followed by its reaction with a thioamide in a separate step. This approach can be time-consuming and may lead to lower overall yields due to losses during purification of the intermediate.[5] The one-pot protocol detailed below circumvents these issues by carrying out the entire reaction sequence in a single reaction vessel, without the isolation of intermediates. This strategy not only enhances efficiency but also aligns with the principles of green chemistry by reducing solvent usage and waste generation.[5]

Reaction Mechanism: The Hantzsch Thiazole Synthesis in a Single Pot

The one-pot synthesis of Ethyl 4-methylthiazole-5-carboxylate derivatives is a variation of the classic Hantzsch thiazole synthesis.[6][7] The reaction proceeds through a cascade of in-situ generated intermediates. The plausible mechanism involves two key stages:

  • α-Bromination of Ethyl Acetoacetate: The reaction is initiated by the in-situ generation of an α-bromo intermediate from ethyl acetoacetate using a brominating agent such as N-bromosuccinimide (NBS).

  • Cyclocondensation with Thiourea: The α-bromo intermediate is then immediately trapped by a thiourea derivative. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular condensation between the nitrogen of the thiourea and the ketone carbonyl group, leading to the formation of the thiazole ring after dehydration.

Hantzsch_Mechanism cluster_bromination Step 1: In-situ α-Bromination cluster_cyclization Step 2: Cyclocondensation Ethyl_Acetoacetate Ethyl Acetoacetate Alpha_Bromo α-Bromo Intermediate Ethyl_Acetoacetate->Alpha_Bromo Bromination NBS N-Bromosuccinimide (NBS) NBS->Alpha_Bromo Intermediate_1 Nucleophilic Attack Alpha_Bromo->Intermediate_1 Thiourea Thiourea Derivative Thiourea->Intermediate_1 Intermediate_2 Intramolecular Condensation Intermediate_1->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product Ethyl 4-methylthiazole-5-carboxylate Derivative Dehydration->Product

Caption: Plausible mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate. The procedure can be adapted for various substituted thioureas to generate a library of derivatives.

Materials and Reagents:

  • Ethyl acetoacetate (reagent grade, ≥99%)

  • N-Bromosuccinimide (NBS) (reagent grade, ≥98%)

  • Thiourea (reagent grade, ≥99%)

  • Ethanol (anhydrous)

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions:

  • N-Bromosuccinimide (NBS) is a corrosive and oxidizing agent. It is harmful if swallowed and causes severe skin burns and eye damage. [8][9] Handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

  • All other reagents should be handled with standard laboratory safety practices.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in a mixture of 20 mL of ethanol and 20 mL of water.

  • Bromination: Cool the solution in an ice bath to 0-5 °C. While stirring vigorously, add N-bromosuccinimide (2.14 g, 12 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring (Bromination): After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

  • Addition of Thiourea: Once the bromination is complete (as indicated by TLC), add thiourea (0.76 g, 10 mmol) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH 7-8). This will neutralize any acidic byproducts. Filter the resulting solid precipitate using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results and Characterization

Following the protocol above, a typical yield for Ethyl 2-amino-4-methylthiazole-5-carboxylate is in the range of 70-85%. The physical and spectroscopic data should be consistent with the literature values.

Parameter Expected Value
Appearance White to off-white crystalline solid
Yield 70-85%
Melting Point 178-180 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.69 (s, 2H, -NH₂), 4.13 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.36 (s, 3H, -CH₃), 1.19 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 170.2, 161.9, 159.3, 107.3, 59.7, 17.1, 14.3
Mass Spectrum (ESI+) m/z 187.0 [M+H]⁺

Optimization and Troubleshooting

The success of this one-pot synthesis relies on careful control of the reaction parameters. Here are some insights for optimization and troubleshooting common issues:

Optimization Strategies:

  • Solvent System: The choice of solvent can significantly impact the reaction rate and yield. A mixture of a protic solvent like ethanol and water is often effective. For less soluble substrates, co-solvents such as THF or DMF can be explored.[5]

  • Temperature Control: Maintaining a low temperature during the addition of NBS is crucial to prevent side reactions. The subsequent reflux temperature should be optimized to ensure complete cyclization without decomposition of the product.

  • Stoichiometry: A slight excess of the brominating agent (e.g., 1.1-1.2 equivalents of NBS) is typically used to ensure complete consumption of the starting ethyl acetoacetate. The stoichiometry of the thiourea derivative should be carefully controlled.

Troubleshooting Low_Yield Low or No Product Yield Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Possible Cause Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Possible Cause Side_Reactions Formation of Multiple Products Temperature_Control Poor Temperature Control Side_Reactions->Temperature_Control Possible Cause Acidic_Conditions Acidic Conditions Side_Reactions->Acidic_Conditions Possible Cause Incomplete_Reaction Incomplete Reaction Reaction_Time Insufficient Reaction Time Incomplete_Reaction->Reaction_Time Possible Cause Mixing Inefficient Mixing Incomplete_Reaction->Mixing Possible Cause Solution_Purity Verify purity via NMR/MP. Use freshly purified reagents. Impure_Reagents->Solution_Purity Solution Solution_Stoichiometry Carefully measure reagents. Consider slight excess of NBS. Incorrect_Stoichiometry->Solution_Stoichiometry Solution Solution_Temp Maintain low temp during NBS addition. Optimize reflux temp. Temperature_Control->Solution_Temp Solution Solution_pH Consider running under neutral or slightly basic conditions. Acidic_Conditions->Solution_pH Solution Solution_Time Monitor reaction by TLC to ensure completion. Reaction_Time->Solution_Time Solution Solution_Mixing Ensure vigorous stirring throughout the reaction. Mixing->Solution_Mixing Solution

Caption: A troubleshooting guide for common issues.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Impure starting materials.

    • Solution: Ensure the purity of ethyl acetoacetate, NBS, and the thiourea derivative. NBS can decompose over time, so using a fresh, pure sample is recommended.[12]

    • Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress by TLC. If the reaction stalls, extending the reaction time or slightly increasing the temperature may be necessary.

  • Formation of Side Products:

    • Cause: Over-bromination of ethyl acetoacetate.

    • Solution: Add NBS portion-wise at a low temperature to control the exotherm and minimize the formation of di-brominated species.

    • Cause: Formation of isomeric byproducts.

    • Solution: The reaction conditions, particularly the pH, can influence the product distribution. Neutralizing the reaction mixture promptly after completion can prevent acid-catalyzed side reactions.

Conclusion

The one-pot synthesis of Ethyl 4-methylthiazole-5-carboxylate derivatives via a modified Hantzsch reaction is a highly efficient and practical method for accessing this important class of heterocyclic compounds. The protocol presented in this application note is robust, scalable, and amenable to the synthesis of a diverse range of derivatives. By understanding the underlying reaction mechanism and paying close attention to the experimental parameters, researchers can reliably and efficiently synthesize these valuable building blocks for drug discovery and development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • BenchChem. (2025, December). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Sigma-Aldrich. (2010, March 12). NBS N-bromosuccinimide.pdf - Safety Data Sheet.
  • ResearchGate. (n.d.). Optimization of the one-pot reaction conditions. Retrieved from [Link]

  • JournalsPub. (2024, September 21). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. In Review.
  • National Center for Biotechnology Information. (n.d.). One-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Retrieved from [Link]

  • Heinrich Heine University Düsseldorf. (n.d.). One-pot Methodologies. Retrieved from [Link]

  • Meng, G., et al. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online, 11(1), 1591-1616. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Ethyl 4-methylthiazole-5-carboxylate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ethyl 4-methylthiazole-5-carboxylate, a key intermediate in pharmaceutical development, notably for drugs like Cefditoren pivoxil.[1][2][3] The protocol is centered on the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring system.[4][5][6] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and practical troubleshooting advice.

Reaction Principle: The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this synthesis is a cornerstone of heterocyclic chemistry.[4] The reaction classically involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[5][7] The process is known for its reliability and generally high yields.[6][7] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, which is an SN2 reaction.[7][8] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring.[7][8]

For the specific synthesis of Ethyl 4-methylthiazole-5-carboxylate, the chosen reactants are Ethyl 2-chloroacetoacetate (the α-haloketone component) and thioacetamide (the thioamide).[9]

Mechanistic Pathway

The mechanism for the synthesis of Ethyl 4-methylthiazole-5-carboxylate from Ethyl 2-chloroacetoacetate and thioacetamide is a well-defined pathway. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack (S-Alkylation): The synthesis begins with the sulfur atom of thioacetamide, a potent nucleophile, attacking the carbon atom bearing the chlorine in ethyl 2-chloroacetoacetate.[8] This SN2 reaction forms an intermediate S-alkylated thioimidate salt.

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration: The final step involves the elimination of a water molecule from the thiazoline intermediate to yield the aromatic and stable Ethyl 4-methylthiazole-5-carboxylate. This dehydration is typically facilitated by heating the reaction mixture.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep1 Dissolve thioacetamide (1.0 eq) in absolute ethanol in a round-bottom flask. prep2 Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature. prep1->prep2 react1 Heat the mixture to reflux (approx. 78-80 °C). prep2->react1 react2 Maintain reflux for 4-6 hours. react1->react2 react3 Monitor reaction progress by TLC. react2->react3 workup1 Cool mixture to room temperature. react3->workup1 workup2 Neutralize with saturated NaHCO₃ solution. workup1->workup2 workup3 Remove ethanol via rotary evaporation. workup2->workup3 workup4 Extract with ethyl acetate (3x). workup3->workup4 workup5 Wash combined organic layers with brine. workup4->workup5 workup6 Dry over anhydrous Na₂SO₄. workup5->workup6 workup7 Concentrate under reduced pressure to obtain crude product. workup6->workup7 purify1 Purify crude product by column chromatography (silica gel, hexane-ethyl acetate gradient). workup7->purify1 analysis1 Characterize pure product (NMR, MS, IR). purify1->analysis1

General laboratory workflow for the synthesis.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. [9]Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE). [9]3. Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. [9]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. [9]This step is crucial to quench any remaining acidic species.

    • Remove the ethanol under reduced pressure using a rotary evaporator. [9] * Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers and wash with brine (2 x 15 mL). [9] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product. [9]5. Purification: The crude product should be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure Ethyl 4-methylthiazole-5-carboxylate. [9]

Characterization and Data

The final product is a light yellow to brown liquid or a low-melting solid. [10]

Property Value
Molecular Formula C₇H₉NO₂S [2]
Molar Mass 171.22 g/mol [2]
Appearance Light yellow to brown liquid / solid [10]
Melting Point 23-28 °C (lit.) [2][10]

| Boiling Point | 233-239 °C at 760 mmHg (lit.) [2]|

Expected Spectroscopic Data:

  • ¹H-NMR (CDCl₃): Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the thiazole ring, and a singlet for the thiazole proton.

  • ¹³C-NMR (CDCl₃): Peaks for the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, the carbons of the ethyl group, and the methyl carbon.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the product (m/z = 171.22).

Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; suboptimal temperature; moisture contamination.Ensure anhydrous conditions by using dry solvents and glassware. Increase reflux time and monitor closely by TLC. A catalyst such as a solid acid might be explored in some cases. [1][11]
Side Product Formation Self-condensation of ethyl 2-chloroacetoacetate; hydrolysis of the ester.Maintain controlled dropwise addition of the α-haloketone. Ensure the work-up is performed promptly after the reaction is complete to avoid hydrolysis.
Difficult Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. A gradient elution from non-polar (hexane) to more polar (hexane/ethyl acetate mixtures) is recommended.
Safety Precautions
  • Ethyl 2-chloroacetoacetate: Is a lachrymator and potential irritant. Handle only in a well-ventilated fume hood. [9]* Thioacetamide: Is a suspected carcinogen and is toxic. [12]All handling should be done in a fume hood with appropriate PPE, including gloves and safety glasses.

  • Ethanol: Is a flammable liquid. Avoid open flames and ensure proper grounding of equipment. [9]* Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Conclusion

The Hantzsch thiazole synthesis offers an efficient and reliable pathway for the preparation of Ethyl 4-methylthiazole-5-carboxylate. [9]By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve good yields of this valuable pharmaceutical intermediate. The protocol outlined in this guide provides a solid foundation for its successful synthesis in a laboratory setting.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • Google Patents. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
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  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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Application Notes & Protocols: Strategic Synthesis of Cefditoren Pivoxil Leveraging Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Overview

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic distinguished by its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens.[1] It functions as a prodrug, which is hydrolyzed by esterases in vivo to release its active form, cefditoren.[1] The core mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] The synthesis of Cefditoren pivoxil is a multi-step process centered on the modification of a cephalosporin nucleus. A critical structural feature of Cefditoren is the (Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl side chain at the C-3 position of the cephem core. This guide provides a detailed examination of the synthetic pathway, with a specific focus on the strategic use of Ethyl 4-methylthiazole-5-carboxylate as a key starting material for this C-3 side chain.

The overall synthetic strategy involves three primary stages:

  • Formation of the Cefditoren "Mother Nucleus," 7-ATCA: This involves the construction of the unique vinylthiazole side chain at the C-3 position of a 7-aminocephalosporanic acid (7-ACA) derivative.

  • Acylation of the C-7 Amino Group: Attachment of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain, which is crucial for its antibacterial spectrum.

  • Esterification at C-4: Installation of the pivaloyloxymethyl (pivoxil) ester to enhance oral bioavailability.

This document elucidates the causality behind the chosen reagents and reaction conditions, providing robust, self-validating protocols for laboratory application.

The Role of Ethyl 4-methylthiazole-5-carboxylate: A Key Building Block

While not directly incorporated into the final Cefditoren pivoxil molecule, Ethyl 4-methylthiazole-5-carboxylate is a vital precursor for synthesizing a key intermediate: 4-methyl-5-formylthiazole .[2][3] This aldehyde is the reactive partner in the Wittig reaction used to form the characteristic vinylthiazole side chain at the C-3 position.

The conversion of Ethyl 4-methylthiazole-5-carboxylate to 4-methyl-5-formylthiazole is a critical preliminary step. Efficient methods for this transformation are paramount for the overall success and cost-effectiveness of the Cefditoren pivoxil synthesis. One established, eco-friendly method involves the conversion of the corresponding carboxylic acid (derived from the ethyl ester) to its acid chloride, followed by a Rosenmund reduction using a Pd/BaSO₄ catalyst.[3][4]

G cluster_0 Precursor Synthesis Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate 4-methylthiazole-5-carboxylic acid 4-methylthiazole-5-carboxylic acid Ethyl 4-methylthiazole-5-carboxylate->4-methylthiazole-5-carboxylic acid Hydrolysis 4-methylthiazole-5-carboxylic acid chloride 4-methylthiazole-5-carboxylic acid chloride 4-methylthiazole-5-carboxylic acid->4-methylthiazole-5-carboxylic acid chloride SOCl₂ 4-methyl-5-formylthiazole 4-methyl-5-formylthiazole 4-methylthiazole-5-carboxylic acid chloride->4-methyl-5-formylthiazole Pd/BaSO₄, H₂

Caption: Synthesis of the key aldehyde intermediate from Ethyl 4-methylthiazole-5-carboxylate.

Overall Synthetic Workflow for Cefditoren Pivoxil

The synthesis of Cefditoren pivoxil is a convergent process that joins three key fragments onto the cephem nucleus. The following diagram outlines the high-level workflow, starting from 7-aminocephalosporanic acid (7-ACA).

G cluster_acylation C-7 Acylation cluster_esterification C-4 Esterification 7-ACA 7-ACA Phosphonium_Ylide C-3 Phosphonium Ylide (from 7-ACA) 7-ACA->Phosphonium_Ylide Multi-step (Protection, Iodination, Triphenylphosphine) 7-ATCA Cefditoren Mother Nucleus (7-ATCA) Phosphonium_Ylide->7-ATCA Thiazole_Aldehyde 4-methyl-5-formylthiazole Thiazole_Aldehyde->7-ATCA Cefditoren_Acid Cefditoren Acid 7-ATCA->Cefditoren_Acid Side_Chain C-7 Side Chain (Activated Ester) Side_Chain->Cefditoren_Acid Cefditoren_Pivoxil Final Product: Cefditoren Pivoxil Cefditoren_Acid->Cefditoren_Pivoxil Pivoxil_Ester Iodomethyl Pivalate Pivoxil_Ester->Cefditoren_Pivoxil

Caption: Convergent synthetic workflow for Cefditoren Pivoxil.

Detailed Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reagents are to be handled according to their respective Material Safety Data Sheets (MSDS).

Protocol 1: Synthesis of Cefditoren Mother Nucleus (7-ATCA)

This protocol describes the formation of 7-amino-3-[(Z)-2-(4-methyl-5-thiazole) vinyl]-3-cephem-4-carboxylic acid (7-ATCA) from 7-ACA. This involves the creation of a phosphonium ylide at the C-3 position, followed by a Wittig reaction.[5][6]

Step 1.1: Preparation of C-3 Phosphonium Salt from 7-ACA

  • Rationale: The 7-amino and 4-carboxyl groups of 7-ACA are first protected via silanization to prevent unwanted side reactions. The acetoxy group at C-3 is a good leaving group, which is displaced to install the triphenylphosphine moiety.

  • Procedure:

    • Under a nitrogen atmosphere, suspend 7-ACA (10.89 g) in acetonitrile (100 mL) in a dry reaction flask.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (46 mmol) and stir the mixture at room temperature for 4 hours until a clear solution is obtained.[5][6]

    • Cool the solution to 10-15°C and add N,N-diethylaniline (4-6 mL) followed by the dropwise addition of trimethylsilyl iodide (TMSI) (44 mmol). Maintain the temperature and stir for 1 hour.[5]

    • Add triphenylphosphine (11.02 g) and continue stirring for another hour. This sequence converts the C-3 acetoxymethyl group into an iodomethyl group, which is then trapped by triphenylphosphine to form the phosphonium salt.[5]

    • The resulting mixture containing the phosphonium salt is used directly in the next step.

Step 1.2: Wittig Reaction to form 7-ATCA

  • Rationale: A strong, non-nucleophilic base is used to deprotonate the phosphonium salt, forming the reactive phosphorus ylide. This ylide then reacts with 4-methyl-5-formylthiazole. The geometry of the resulting double bond is critical; the desired (Z)-isomer is the kinetic product.

  • Procedure:

    • To the reaction mixture from Step 1.1, add sodium hexamethyldisilazide (7.34 g) and stir at room temperature for 45 minutes to generate the phosphorus ylide.[5]

    • Add a solution of 4-methyl-5-formylthiazole (prepared separately) in an appropriate solvent. The reaction is typically run at room temperature for 1.5-2 hours.[6]

    • Upon completion (monitored by HPLC), quench the reaction with a saturated ammonium chloride solution.

    • Perform an aqueous workup. Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.[5]

    • Concentration of the organic phase followed by deprotection of the silyl groups (typically during workup) and recrystallization yields the 7-ATCA mother nucleus.[6]

ParameterValue/ReagentPurposeReference
Starting Material 7-ACACephem nucleus[6]
Protecting Agent N,O-bis(trimethylsilyl)acetamide (BSA)Protects amino and carboxyl groups
Iodinating Agent Trimethylsilyl iodide (TMSI)Converts C3-CH₂OAc to C3-CH₂I
Phosphine Source TriphenylphosphineForms the phosphonium salt
Base Sodium hexamethyldisilazideDeprotonates to form the ylide
Aldehyde 4-methyl-5-formylthiazoleProvides the thiazole moiety[3][6]
Solvent AcetonitrileReaction medium
Protocol 2: Acylation of 7-ATCA to form Cefditoren Acid
  • Rationale: The C-7 amino group of the 7-ATCA nucleus is acylated with the side chain responsible for the antibiotic's spectrum of activity. An activated ester of the side chain is used to ensure efficient coupling.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve 7-ATCA (1 equivalent) and an AE-activated ester (e.g., 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester, 1.1 equivalents) in dichloromethane.[7]

    • Cool the mixture to 0-5°C.

    • Add a suitable base (e.g., an organic amine) to facilitate the reaction and stir until completion (monitored by HPLC).

    • Upon completion, the reaction is worked up by extraction with pure water. The product, Cefditoren acid, can be precipitated by adjusting the pH.[6][7]

Protocol 3: Esterification to Cefditoren Pivoxil
  • Rationale: The final step is the esterification of the C-4 carboxyl group to form the pivoxil ester, which significantly enhances oral absorption. This is an SN2 reaction where the carboxylate salt of Cefditoren attacks iodomethyl pivalate. Low temperatures are crucial to minimize the formation of impurities like the Δ³-isomer.[7]

  • Procedure:

    • Convert Cefditoren acid to its sodium salt (Cefditoren sodium) by reacting it with sodium iso-octoate in an acetone/water mixture.[7]

    • Isolate the Cefditoren sodium salt.

    • In a separate reaction vessel, dissolve the Cefditoren sodium in a suitable solvent like dichloromethane.

    • Cool the solution to a temperature between -30°C and -45°C. This low temperature is critical for controlling impurity formation.[7]

    • Add iodomethyl pivalate (approx. 1.08 molar equivalents) under alkaline conditions and stir vigorously.[7]

    • Monitor the reaction by HPLC. The reaction should be rapid.

    • Once the reaction is complete, add pure water to precipitate the crude Cefditoren pivoxil.[7]

    • The crude product is then purified by dissolving it in a dichloromethane/ethanol mixture, washing with a mild sodium bicarbonate solution and water, and finally recrystallizing to yield high-purity Cefditoren pivoxil (>99%).[7]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cefditoren Pivoxil Derivatives.
  • Google Patents. (2015). CN104513256A - Preparation method of cefditoren pivoxil.
  • Patsnap. (n.d.). Preparation method of Cefditoren Pivoxil - Eureka.
  • ChemicalBook. (2019). How to prepare Cefditoren Pivoxil Dimer?.
  • Google Patents. (n.d.). CN108084212B - Preparation method of cefditoren pivoxil.
  • ChemicalBook. (n.d.). Cefditoren pivoxil synthesis.
  • Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • NIH National Library of Medicine. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • PubMed. (2008). Efficient and Eco-Friendly Preparation of 4-methyl-5-formyl-thiazole.

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Application Notes & Protocols: Ethyl 4-methylthiazole-5-carboxylate as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 4-methylthiazole-5-carboxylate in the development of antimicrobial agents.

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a core structural motif in numerous approved therapeutic agents and is a fertile ground for the design of new anti-infective drugs.[1][2] Ethyl 4-methylthiazole-5-carboxylate, in particular, serves as a versatile and crucial intermediate for the synthesis of a wide array of biologically active molecules.[3][4] Its structure allows for strategic chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and SAR analysis of antimicrobial agents derived from the Ethyl 4-methylthiazole-5-carboxylate scaffold. It is designed to equip researchers with the foundational knowledge and detailed protocols required to advance drug discovery programs in this chemical space.

Synthesis of the Thiazole Scaffold and its Derivatives

The foundation of any drug discovery campaign is the efficient and flexible synthesis of the core scaffold and its analogs.

1.1. One-Pot Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Traditional multi-step syntheses of the title compound are often hampered by tedious work-ups and low overall yields. A more efficient and practical one-pot procedure has been developed, starting from commercially available materials like ethyl acetoacetate and thiourea.[3] This approach simplifies the process, making the scaffold more accessible for derivatization.

Another common method involves the reaction between ethyl 2-chloroacetoacetate and methanethioamide.[5][6]

1.2. Rationale and Strategy for Derivatization

The Ethyl 4-methylthiazole-5-carboxylate scaffold offers several positions for chemical modification to generate a library of analogs for screening. The primary goal is to enhance antimicrobial activity, broaden the spectrum to include resistant pathogens, and improve the safety profile. Structure-activity relationship studies have shown that substitutions at the C2 position of the thiazole ring are particularly influential on biological activity.[7]

A general strategy involves synthesizing a library of compounds where different aryl, heteroaryl, or aliphatic groups are introduced, often via an amide or amine linkage at the C2 position. This allows for the systematic probing of how lipophilicity, electronic properties, and steric bulk impact antimicrobial efficacy.

Protocols for In Vitro Antimicrobial Susceptibility Testing

The cornerstone of evaluating new antimicrobial agents is determining their in vitro activity against a panel of clinically relevant microorganisms. The following are standardized protocols for assessing the antimicrobial potential of Ethyl 4-methylthiazole-5-carboxylate derivatives.

2.1. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Objective: To determine the MIC of test compounds against selected bacterial and fungal strains.

Materials:

  • Test compounds (Ethyl 4-methylthiazole-5-carboxylate derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Reference antibiotics (e.g., Ampicillin, Fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.[10]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL for bacteria).[10] Dilute this suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[10]

    • Add an additional 100 µL of the stock compound solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., from 64 µg/mL to 0.06 µg/mL).[10] Discard the final 100 µL from the last dilution well.

    • Set up control wells:

      • Growth Control: 100 µL broth + 100 µL diluted inoculum (no compound).

      • Sterility Control: 200 µL sterile broth only.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.[10]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[8][10]

2.2. Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any test compound.

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[9]

Protocol for Cytotoxicity Assessment

A critical step in drug development is to ensure that a compound is selectively toxic to microbes and not to host cells.[11][12][13] Cytotoxicity assays are essential for evaluating the safety profile of potential therapeutics.[14][15]

3.1. Protocol: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Therapeutic Index (TI): The selectivity of a compound is often expressed as the Therapeutic Index, calculated as: TI = IC₅₀ (mammalian cells) / MIC (microorganism) A higher TI value indicates greater selectivity and a more promising safety profile for the compound.

Structure-Activity Relationship (SAR) of Thiazole Derivatives

SAR studies are crucial for rational drug design, providing insights into how chemical structure influences antimicrobial activity.[16] For thiazole derivatives, several key structural features have been identified.

  • Substitutions at the C2-position: This is a critical position for modulating activity. Attaching various heterocyclic rings like pyrazoline or pyrazole can significantly influence the antimicrobial potential.[16]

  • Substitutions at the C4- and C5-positions: The presence of a methyl group at C4 and an ethyl carboxylate at C5 (as in the parent scaffold) can impact activity. Some studies suggest that the ethyl carboxylate group might slightly decrease overall antimicrobial activity compared to other substituents.[16]

  • Hybrid Molecules: "Clubbing" the thiazole nucleus with other antimicrobial pharmacophores (e.g., coumarins, pyrimidines) is a common strategy to enhance activity.[2][16]

Modification Position Substituent Type Impact on Antimicrobial Activity Reference
C2-Position Phenylamino groupsCan enhance antibacterial activity.[17]
C2-Position Hybridization with pyrazolineCan lead to potent antibacterial and antifungal compounds.[2][16]
C4-Position p-bromophenyl groupMay increase antifungal and antituberculosis activities.[16]
C5-Position Acyl group substitutionCan result in compounds with antibacterial activity.[16]
C5-Position Guanidine groupShows bactericidal activity, particularly against Gram-positive bacteria.[7]

Diagram: Key Sites for Modification on the Thiazole Scaffold

Caption: Key modification points on the Ethyl 4-methylthiazole-5-carboxylate scaffold.

Integrated Experimental Workflow

The development of a novel antimicrobial agent from a scaffold like Ethyl 4-methylthiazole-5-carboxylate follows a logical, multi-step process. This workflow ensures that compounds are synthesized, screened, and evaluated for safety in a systematic manner.

Diagram: Antimicrobial Drug Discovery Workflow

Workflow cluster_synthesis Phase 1: Synthesis & Design cluster_screening Phase 2: In Vitro Screening cluster_safety Phase 3: Safety & Selectivity cluster_analysis Phase 4: Analysis & Optimization A Scaffold Synthesis (Ethyl 4-methylthiazole- 5-carboxylate) B Design & Synthesis of Analog Library (SAR-driven) A->B Derivatization C Primary Screening (e.g., Agar Diffusion) B->C Test Analogs D Quantitative Assay: MIC Determination (Broth Microdilution) C->D E Bactericidal/Static Assay: MBC Determination D->E Subculture from MIC plates H Structure-Activity Relationship (SAR) Analysis E->H F Cytotoxicity Assay (e.g., MTT on mammalian cells) G Calculate Therapeutic Index (IC50 / MIC) F->G G->H I Lead Compound Identification H->I J Lead Optimization (Iterative Synthesis) I->J J->B Feedback Loop

Caption: Integrated workflow for the discovery of thiazole-based antimicrobial agents.

This structured approach, combining efficient synthesis with robust biological evaluation, is essential for identifying promising lead compounds. By leveraging the versatility of the Ethyl 4-methylthiazole-5-carboxylate scaffold and systematically applying the protocols outlined, researchers can significantly contribute to the pipeline of new antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Clubbe, C. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH National Library of Medicine. Available at: [Link]

  • Kwiecinski, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Available at: [Link]

  • Kwiecinski, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Europe PMC. Available at: [Link]

  • Kwiecinski, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. Available at: [Link]

  • Kwiecinski, J. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. Available at: [Link]

  • Clubbe, C. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Semantic Scholar. Available at: [Link]

  • Swathykrishna, C. S. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. Available at: [Link]

  • Geronikaki, A. et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Wang, S. et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Publishing. Available at: [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Li, J. et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Penders, J. et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure. Available at: [Link]

  • Patel, N. B. et al. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.
  • Rostom, S. A. F. et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

  • Yurttaş, L. et al. (2021). In vitro and in silico studies of antimicrobial activity. ScienceDirect. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Rostom, S. A. F. et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Semantic Scholar. Available at: [Link]

  • Hussain, S. et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Khan, I. et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Swathykrishna, C. S. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. ChemBK. Available at: [Link]

  • Jasamai, M. et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Asian Journal of Chemistry. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-methylthiazole-5-carboxylate as a versatile starting material for the synthesis of novel anticancer agents. This document details synthetic protocols, explains the rationale behind experimental choices, and outlines methods for the biological evaluation of the synthesized compounds.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted anticancer therapies.[2][3] Ethyl 4-methylthiazole-5-carboxylate is an ideal starting material due to its reactive ester functionality, which allows for diverse chemical modifications, and the inherent biological relevance of the thiazole core. This guide will explore the synthesis of several classes of potential anticancer agents derived from this versatile building block.

Strategic Diversification of the Ethyl 4-methylthiazole-5-carboxylate Scaffold

The ester group at the C5 position of Ethyl 4-methylthiazole-5-carboxylate is the primary handle for synthetic manipulation. Our strategy involves a multi-pronged approach to generate a library of diverse compounds with potential anticancer activity. This includes the synthesis of amides, hydrazides, Schiff bases, and fused heterocyclic systems.

G A Ethyl 4-methylthiazole-5-carboxylate B 4-Methylthiazole-5-carboxylic Acid A->B Hydrolysis D 4-Methylthiazole-5-carbohydrazide A->D Hydrazinolysis F Fused Heterocycles (e.g., Thiazolopyrimidines) A->F Cyclization Reactions C 4-Methylthiazole-5-carboxamides B->C Amide Coupling E Schiff Bases D->E Condensation with Aldehydes/Ketones

Figure 1: Synthetic strategies for the diversification of Ethyl 4-methylthiazole-5-carboxylate.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Hydrolysis of Ethyl 4-methylthiazole-5-carboxylate to 4-Methylthiazole-5-carboxylic Acid

Rationale: The conversion of the ethyl ester to a carboxylic acid is a crucial first step for the synthesis of amide derivatives. Basic hydrolysis using sodium hydroxide is a standard and efficient method for this transformation. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.

Self-Validating System:

  • TLC Analysis: Compare the Rf value of the reaction mixture to that of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates reaction progression.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

  • Spectroscopic Characterization: 1H NMR should show the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton. The 13C NMR will show a shift in the carbonyl carbon signal.

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Silica gel for TLC

Procedure:

  • Dissolve Ethyl 4-methylthiazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC (e.g., 1:1 Ethyl acetate/Hexane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with DCM to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methylthiazole-5-carboxylic acid.

Protocol 1.2: Synthesis of 4-Methylthiazole-5-carbohydrazide

Rationale: Hydrazides are key intermediates for the synthesis of Schiff bases and other heterocyclic compounds. The reaction of an ester with hydrazine hydrate is a straightforward method for hydrazide formation. The reaction is typically carried out in a protic solvent like ethanol at reflux to drive the reaction to completion.

Self-Validating System:

  • TLC Analysis: Monitor the reaction for the disappearance of the starting ester.

  • Product Precipitation: The hydrazide product is often less soluble than the starting ester and may precipitate from the reaction mixture upon cooling, providing a simple purification method.

  • Spectroscopic Characterization: In the 1H NMR spectrum, the ethyl group signals will be absent, and new signals for the -NHNH2 protons will appear. The IR spectrum will show characteristic N-H stretching bands.

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • To a solution of Ethyl 4-methylthiazole-5-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-Methylthiazole-5-carbohydrazide.

Part 2: Synthesis of Potential Anticancer Agents

Protocol 2.1: Synthesis of 4-Methylthiazole-5-carboxamide Derivatives

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. Coupling of the synthesized 4-methylthiazole-5-carboxylic acid with various amines using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is an efficient method that minimizes side reactions and racemization (if chiral amines are used).

Self-Validating System:

  • TLC Analysis: Monitor the consumption of the carboxylic acid and amine.

  • Work-up Procedure: The aqueous work-up is designed to remove the coupling reagents and other water-soluble byproducts.

  • Spectroscopic Characterization: 1H and 13C NMR will confirm the formation of the amide bond and the incorporation of the amine fragment. Mass spectrometry will confirm the molecular weight of the product.

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Substituted amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-methylthiazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methylthiazole-5-carboxamide derivative.[4]

Protocol 2.2: Synthesis of Schiff Bases from 4-Methylthiazole-5-carbohydrazide

Rationale: Schiff bases are formed by the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone. This reaction is typically catalyzed by a small amount of acid. The resulting imine bond is a key feature in many biologically active molecules.

Self-Validating System:

  • TLC Analysis: Monitor the disappearance of the hydrazide and aldehyde/ketone.

  • Product Precipitation: The Schiff base product often precipitates from the reaction mixture and can be purified by recrystallization.

  • Spectroscopic Characterization: The 1H NMR spectrum will show a characteristic singlet for the imine proton (-N=CH-). The 13C NMR will show a signal for the imine carbon.

Materials:

  • 4-Methylthiazole-5-carbohydrazide

  • Substituted aromatic or heterocyclic aldehydes/ketones

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-methylthiazole-5-carbohydrazide (1.0 eq) and the selected aldehyde or ketone (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base.

Protocol 2.3: Synthesis of Fused Thiazolopyrimidine Derivatives

Rationale: Fused heterocyclic systems often exhibit enhanced biological activity compared to their monocyclic counterparts. Thiazolopyrimidines are a class of fused heterocycles with demonstrated anticancer properties.[5][6] The synthesis often involves the reaction of a 2-aminothiazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Self-Validating System:

  • TLC Analysis: Monitor the progress of the cyclization reaction.

  • Spectroscopic Characterization: The NMR spectra of the product will be significantly different from the starting materials, showing signals consistent with the fused ring system. Mass spectrometry is crucial to confirm the formation of the product with the expected molecular weight.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • 1,3-Diketones or β-ketoesters

  • Strong acid or base catalyst (e.g., polyphosphoric acid, piperidine)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

Procedure:

  • A mixture of Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) is heated in a high-boiling point solvent with a catalyst.

  • The reaction temperature and time will vary depending on the specific reactants and catalyst used.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

Part 3: Biological Evaluation of Synthesized Compounds

Protocol 3.1: In Vitro Cytotoxicity Screening using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay is a reliable and high-throughput method for determining the cytotoxic effects of novel compounds on cancer cell lines.

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCancer Cell LineIC50 (µM)
Example Compound 1 MCF-7 (Breast)5.2
HeLa (Cervical)8.1
A549 (Lung)12.5
Doxorubicin (Control) MCF-7 (Breast)0.8
HeLa (Cervical)1.1
A549 (Lung)1.5
Protocol 3.2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11][12][13] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the cell membrane has been compromised.[14]

Procedure:

  • Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Protocol 3.3: Cell Cycle Analysis

Rationale: Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[15][16][17] Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.

Conclusion and Future Directions

Ethyl 4-methylthiazole-5-carboxylate is a readily available and highly versatile starting material for the synthesis of a diverse range of novel compounds with potential anticancer activity. The protocols outlined in this guide provide a solid foundation for the synthesis of thiazole-based amides, hydrazides, Schiff bases, and fused heterocyclic systems. The subsequent biological evaluation protocols enable the systematic screening of these compounds for their cytotoxic and apoptotic effects, as well as their impact on the cell cycle. Further structure-activity relationship (SAR) studies, guided by the biological data, will be instrumental in optimizing the lead compounds to develop more potent and selective anticancer agents.[18]

References

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  • ResearchGate. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF.
  • ACS Omega. (2020).
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  • PubMed. (n.d.). Synthesis of novel benzo[2][7]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents.

  • PMC. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
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  • Lu, Y., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(6), 1701–1711.
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Application Notes and Protocols for the Use of Ethyl 4-methylthiazole-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemical Discovery

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in the field of agrochemical research. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of novel herbicides, fungicides, and insecticides. Ethyl 4-methylthiazole-5-carboxylate, a readily accessible and versatile building block, serves as a critical entry point for the synthesis of a diverse array of agrochemically active compounds.

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the strategic utilization of ethyl 4-methylthiazole-5-carboxylate and its derivatives in the synthesis of potent agrochemicals. We will delve into the synthetic pathways for two distinct classes of agrochemicals, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices. Our focus will be on providing self-validating systems to ensure reproducibility and success in your research endeavors. This document is designed to be a practical resource, bridging the gap between theoretical knowledge and tangible laboratory application.

Part 1: Synthesis of Thiazole-Based Fungicides - The Thifluzamide Class

Thifluzamide is a potent fungicide that is particularly effective against diseases caused by Rhizoctonia spp. in various crops.[1] Its mode of action involves the inhibition of succinate dehydrogenase, a crucial enzyme in the mitochondrial respiratory chain.[1] The synthesis of Thifluzamide and its analogs showcases the utility of the thiazole scaffold, originating from precursors related to ethyl 4-methylthiazole-5-carboxylate.

Synthetic Strategy Overview

The synthesis of Thifluzamide involves a multi-step process that begins with the formation of a trifluoromethyl-substituted thiazole carboxylic acid, followed by its conversion to an acid chloride, and finally, an amide coupling with a substituted aniline. While the direct precursor to Thifluzamide is 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, we will outline a plausible synthetic route starting from a trifluoroacetoacetate precursor, which is analogous to the synthesis of the core thiazole ring.

Thifluzamide_Synthesis_Overview Ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate Chlorinated_intermediate Chlorinated Intermediate Ethyl_trifluoroacetoacetate->Chlorinated_intermediate Chlorination Thiazole_ester Ethyl 2-methyl-4-(trifluoromethyl) thiazole-5-carboxylate Chlorinated_intermediate->Thiazole_ester Cyclization (with thioacetamide) Thiazole_acid 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic acid Thiazole_ester->Thiazole_acid Hydrolysis Acid_chloride 2-Methyl-4-(trifluoromethyl) thiazole-5-carbonyl chloride Thiazole_acid->Acid_chloride Acyl Chlorination Thifluzamide Thifluzamide Acid_chloride->Thifluzamide Aniline 2,6-Dibromo-4- (trifluoromethoxy)aniline Aniline->Thifluzamide Amide Coupling

Caption: Synthetic pathway overview for Thifluzamide.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol outlines the hydrolysis of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate to its corresponding carboxylic acid, a key intermediate for Thifluzamide synthesis.[2][3]

Materials:

  • Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

  • Ethyl acetate

  • 40% Sodium hydroxide solution

  • 10% Hydrochloric acid solution

  • Vacuum oven

Procedure:

  • Dissolve 115 g (0.102 mol) of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethyl acetate at room temperature in a suitable reaction vessel.[2][3]

  • Slowly add 50 g of 40% sodium hydroxide solution dropwise to the reaction mixture. Control the addition rate to maintain the internal temperature below 40°C.[2][3]

  • After the addition is complete, continue stirring the mixture at the same temperature for 60 minutes.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic phase.

  • Slowly add 10% hydrochloric acid solution to the aqueous phase to adjust the pH to ≤ 2. A significant amount of solid will precipitate.[2][3]

  • Filter the precipitate and wash the filter cake twice with 10% hydrochloric acid solution.[2][3]

  • Dry the collected solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light yellow solid. (Expected yield: ~98%).[2]

Protocol 1.2: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride, preparing it for the subsequent amide coupling.[4][5]

Materials:

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

  • Thionyl chloride

  • Toluene (optional, as a solvent)

Procedure:

  • In a fume hood, add 52.8 g (0.25 mol) of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to a round-bottom flask equipped with a reflux condenser.[6]

  • Add 200 ml of thionyl chloride to the flask.[6]

  • Heat the mixture to reflux (approximately 80°C) and maintain for 12 hours.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride can be used directly in the next step without further purification.[4][5]

Protocol 1.3: Synthesis of Thifluzamide

This final step involves the amide coupling of the acid chloride with 2,6-dibromo-4-(trifluoromethoxy)aniline to yield Thifluzamide.[6][7]

Materials:

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride (from Protocol 1.2)

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline

  • Acylation reaction solvent (e.g., toluene, acetonitrile)

  • Acid-binding agent (e.g., pyridine, triethylamine)

  • Catalyst (e.g., N,N-dimethylformamide)[8]

Procedure:

  • Dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline in the chosen acylation solvent in a reaction vessel.

  • Add the acid-binding agent and the catalyst to the solution.

  • Slowly add the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride to the mixture.

  • Heat the reaction mixture to a temperature between 60-180°C and maintain for 4-12 hours.[6]

  • Monitor the reaction by TLC or HPLC until completion.

  • Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the solid product.[6]

  • Filter the solid and wash it with a dilute acid solution (e.g., 5% HCl) to remove any remaining aniline and base.[6]

  • Further purify the crude product by recrystallization from a suitable solvent to obtain pure Thifluzamide.

Reactant Molar Mass ( g/mol ) Protocol Reference
Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate~253.21.1
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid211.161.2
2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride229.611.3
2,6-Dibromo-4-(trifluoromethoxy)aniline336.941.3
Product Molar Mass ( g/mol )
Thifluzamide528.06

Part 2: Synthesis of Thiazole-Isoxazole Carboxamides with Herbicidal and Fungicidal Activity

Another promising class of agrochemicals derived from the thiazole scaffold are compounds that incorporate an isoxazole-carboxamide moiety. Research has shown that these hybrid molecules can exhibit both herbicidal and fungicidal properties, making them attractive targets for development.[4]

Synthetic Strategy Overview

The synthesis of these compounds involves the preparation of two key intermediates: an aminothiazole ester and a substituted isoxazole carboxylic acid. These are then coupled to form the final amide product. This modular approach allows for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

Isoxazole_Carboxamide_Synthesis cluster_0 Aminothiazole Synthesis cluster_1 Isoxazole Synthesis Ethyl_acetoacetate Ethyl acetoacetate Brominated_intermediate Ethyl 2-bromo-3-oxobutanoate Ethyl_acetoacetate->Brominated_intermediate Bromination (NBS) Aminothiazole_ester Ethyl 2-amino-4-methyl thiazole-5-carboxylate Brominated_intermediate->Aminothiazole_ester Cyclization (with thiourea) Final_Product Ethyl 2-(5-methyl-3-arylisoxazole -4-carboxamido)-4-methylthiazole -5-carboxylate Aminothiazole_ester->Final_Product Starting_materials Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride Isoxazole_ester Ethyl 5-methylisoxazole -4-carboxylate Starting_materials->Isoxazole_ester Cyclization (with hydroxylamine) Isoxazole_acid 5-Methylisoxazole -4-carboxylic acid Isoxazole_ester->Isoxazole_acid Hydrolysis Isoxazole_acid->Final_Product Amide Coupling

Caption: Modular synthesis of thiazole-isoxazole carboxamides.

Experimental Protocols

Protocol 2.1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This efficient one-pot procedure avoids the isolation of the brominated intermediate, simplifying the synthesis of the key aminothiazole building block.[9]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a reaction vessel, prepare a mixture of 50.0 mL of water and 20.0 mL of THF and cool to below 0°C.[9]

  • Add 6.50 g (0.05 mol) of ethyl acetoacetate to the cooled solvent mixture.[9]

  • Add 10.5 g (0.06 mol, 1.20 equiv.) of NBS to the mixture.[9]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.[9]

  • Add 3.80 g (0.05 mol, 1.00 equiv.) of thiourea to the reaction mixture and heat to 80°C for 2 hours.[9]

  • Cool the mixture to room temperature and filter to remove any insoluble material.[9]

  • To the filtrate, add 8.0 mL of ammonia solution. A yellow precipitate will form.[9]

  • Stir the mixture with the precipitate at room temperature for 10 minutes and then filter.[9]

  • Wash the filter cake with water (3 x 100 mL) and recrystallize from ethyl acetate to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate. (Expected yield: ~72%).[9]

Protocol 2.2: Synthesis of 5-Methyl-3-arylisoxazole-4-carboxylic acid

The synthesis of the isoxazole component can be achieved through various established methods. A general approach involves the cyclization of a β-ketoester with hydroxylamine, followed by hydrolysis of the resulting ester. For the synthesis of 5-methylisoxazole-4-carboxylic acid, a common precursor, the following protocol can be adapted.[10][11]

Materials:

  • Ethyl 5-methylisoxazole-4-carboxylate

  • 60% Aqueous sulfuric acid

Procedure:

  • React ethyl 5-methylisoxazole-4-carboxylate with 60% aqueous sulfuric acid.[10]

  • Heat the mixture to facilitate hydrolysis. The reaction time is significantly reduced compared to other acid hydrolysis methods.[10]

  • Continuously remove the ethanol byproduct by distillation to drive the reaction to completion.[10]

  • After the reaction is complete, cool the mixture and isolate the 5-methylisoxazole-4-carboxylic acid product, which may precipitate upon cooling or require extraction.

Protocol 2.3: Amide Coupling to Form Thiazole-Isoxazole Carboxamides

This final step joins the two key intermediates. The choice of coupling agent is crucial, especially when dealing with less reactive anilines or anilogs.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (from Protocol 2.1)

  • 5-Methyl-3-arylisoxazole-4-carboxylic acid (from Protocol 2.2 or a similar procedure)

  • Coupling agent (e.g., HATU, HBTU, or conversion to acid chloride followed by reaction)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

Procedure:

  • Dissolve the 5-methyl-3-arylisoxazole-4-carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the tertiary amine base, and stir for a short period to activate the carboxylic acid.

  • Add the ethyl 2-amino-4-methylthiazole-5-carboxylate to the reaction mixture.

  • Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-methylthiazole-5-carboxylate.

Intermediate Significance Protocol Reference
Ethyl 2-amino-4-methylthiazole-5-carboxylateKey aminothiazole building block2.1
5-Methyl-3-arylisoxazole-4-carboxylic acidIsoxazole component providing structural diversity2.2 (general)

Conclusion

Ethyl 4-methylthiazole-5-carboxylate and its derivatives are invaluable starting materials in the synthesis of a wide range of agrochemicals. The protocols and strategies outlined in these application notes provide a solid foundation for the development of novel fungicides and herbicides based on the thiazole scaffold. The modular nature of these synthetic routes allows for extensive derivatization, enabling the fine-tuning of biological activity and the exploration of new chemical space in the ongoing quest for more effective and environmentally benign crop protection solutions.

References

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  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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Application Notes & Protocol: A Comprehensive Guide to Thiazole Synthesis via Thiourea Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its synthesis has been a subject of extensive research, with the Hantzsch thiazole synthesis, first described in 1887, remaining one of the most reliable and versatile methods.[1][5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the cyclization reaction of thiourea with α-haloketones to synthesize 2-aminothiazoles. We will explore the underlying reaction mechanism, provide a detailed, field-proven protocol for a model synthesis, discuss modern variations for process optimization, and offer a comprehensive troubleshooting guide.

Theoretical Background: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][5] When thiourea is used as the thioamide component, the resulting product is a 2-aminothiazole, a valuable scaffold in medicinal chemistry.[4][7] The reaction is known for being high-yielding and relatively simple to perform.[1]

Mechanism of Action:

The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This displaces the halide ion in a classic SN2 reaction.[1][6][8]

  • Intermediate Formation: This initial step forms an isothiouronium salt intermediate.

  • Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the isothiouronium intermediate attacks the carbonyl carbon of the ketone.[1]

  • Dehydration: The resulting cyclic intermediate, a hydroxyl-thiazoline, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8] The aromaticity of the final product is a significant driving force for the reaction.[8]

Initially, the thiazole product is often formed as a hydrohalide salt (e.g., HBr salt), which is typically soluble in the reaction solvent.[8] A subsequent neutralization step with a weak base deprotonates the thiazole, leading to the precipitation of the neutral, often poorly water-soluble, product.[1][8]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism R1 α-Haloketone I1 S-Alkylation (SN2) R1->I1 + Thiourea R2 Thiourea R2->I1 I2 Isothiouronium Salt I1->I2 I3 Intramolecular Cyclization I2->I3 I4 Hydroxyl-thiazoline Intermediate I3->I4 I5 Dehydration I4->I5 P1 2-Aminothiazole (HBr Salt) I5->P1 - H2O P2 Neutralization (Base) P1->P2 P3 Final Product: 2-Aminothiazole P2->P3 - HBr

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This section provides a robust, step-by-step protocol for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. This specific synthesis is a reliable model that can be adapted for various substituted analogs.

2.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumePurity
2-BromoacetophenoneC₈H₇BrO199.045.00.995 g≥98%
ThioureaCH₄N₂S76.127.50.571 g≥99%
MethanolCH₃OH32.04-5 mLACS Grade
Sodium CarbonateNa₂CO₃105.99-1.0 g in 20 mL H₂O≥99.5%
Deionized WaterH₂O18.02-As needed-
Ethyl AcetateC₄H₈O₂88.11-For TLCACS Grade
HexaneC₆H₁₄86.18-For TLCACS Grade

2.2. Equipment

  • 20 mL Scintillation Vial or 50 mL Round-Bottom Flask

  • Magnetic Stir Bar & Stirring Hot Plate

  • 100 mL Beaker

  • Büchner Funnel and Side-Arm Flask

  • Filter Paper

  • Watch Glass

  • TLC Plates (Silica Gel)

  • Melting Point Apparatus

  • Standard laboratory glassware

2.3. Safety Precautions

  • Thiourea: Suspected of causing cancer and may damage the unborn child.[9] Toxic if swallowed.[9] Do not handle until all safety precautions have been read and understood.[10][11]

  • α-Haloketones (e.g., 2-bromoacetophenone): Lachrymators (tear-inducing) and skin irritants. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[10]

2.4. Step-by-Step Procedure

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1] Rationale: A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone.

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.[1] Rationale: Methanol is an effective solvent for both reactants, facilitating a homogeneous reaction mixture.

  • Heating: Place the vial on a stirring hot plate and heat the mixture to a gentle reflux (approximately 65-70 °C). Stir for 30-60 minutes.[1] Rationale: Heating provides the necessary activation energy and accelerates the reaction towards the stable aromatic product.

  • Reaction Monitoring (Optional but Recommended): Monitor the reaction's progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 2-bromoacetophenone spot indicates reaction completion.

  • Cooling: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[1]

  • Neutralization and Precipitation: In a 100 mL beaker, prepare a 5% sodium carbonate solution by dissolving ~1 g of Na₂CO₃ in 20 mL of deionized water. Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix.[1][8] A precipitate of the product should form immediately. Rationale: The sodium carbonate neutralizes the HBr salt of the thiazole, rendering it insoluble and causing it to precipitate out of the aqueous methanol solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake thoroughly with deionized water to remove any remaining salts and impurities.[1]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely. Once dry, determine the mass of the product and calculate the percent yield.[1]

  • Characterization: The crude product is often pure enough for characterization.[1] Confirm the identity and purity of the product by determining its melting point and acquiring NMR spectra.

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (2-Bromoacetophenone & Thiourea) B 2. Add Solvent (Methanol) A->B C 3. Heat & Stir (30-60 min) B->C D 4. Cool to Room Temp C->D E 5. Neutralize & Precipitate (Pour into Na2CO3 solution) D->E F 6. Isolate Solid (Vacuum Filtration) E->F G 7. Wash with Water F->G H 8. Dry Product G->H I 9. Characterize (MP, NMR, etc.) H->I

Caption: Figure 2: Experimental Workflow.

Process Optimization & Modern Variations

While the classical Hantzsch synthesis is robust, several modern techniques can improve yields, reduce reaction times, and enhance the environmental friendliness of the process.[2][12]

3.1. Alternative Energy Sources

  • Microwave Irradiation: This has become a popular method for accelerating organic reactions.[13] Microwave-assisted Hantzsch synthesis can dramatically reduce reaction times from hours to mere minutes and often results in higher yields compared to conventional heating.[14][15][16][17]

  • Ultrasonic Irradiation: Sonication provides mechanical energy to the reaction mixture, promoting molecular agitation and accelerating the reaction rate. This method can often be performed at room temperature, offering a milder alternative to heating.[2][16]

3.2. Greener Synthesis Approaches

Developing environmentally benign synthetic routes is a major focus in modern chemistry.[12][18]

  • Green Solvents: Researchers have explored using water, polyethylene glycol (PEG), or ionic liquids as reaction media to replace more volatile and hazardous organic solvents.[18][19]

  • Catalyst-Free and Solvent-Free Conditions: Some variations of the Hantzsch synthesis can be performed by simply grinding the reactants together at room temperature, eliminating the need for both a solvent and a catalyst.[16]

  • One-Pot, Multi-Component Reactions: Efficient procedures have been developed where the α-haloketone is generated in situ followed by the addition of thiourea and another component, allowing for the synthesis of more complex thiazole derivatives in a single step.[2][16]

Table 1: Comparison of Reaction Conditions

MethodConditionsTypical TimeYieldsKey Advantages
Conventional HeatingRefluxing solvent (e.g., Ethanol, Methanol)1-8 hoursGood to ExcellentSimple setup, well-established
Microwave-AssistedMethanol, 90-120 °C5-30 minutesExcellentDrastically reduced time, high yields
Ultrasonic IrradiationEthanol/Water, Room Temp2-3 hoursGood to ExcellentMilder conditions, energy-efficient
Solvent-Free GrindingMortar and pestle, Room Temp10-20 minutesGoodEnvironmentally friendly, no solvent waste

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive α-haloketone (degraded).2. Insufficient heating (time or temperature).3. Reaction not gone to completion.1. Use fresh or purified α-haloketone.2. Ensure proper reflux temperature and extend reaction time.3. Monitor reaction by TLC until starting material is consumed.
Product Fails to Precipitate 1. Insufficient base added for neutralization.2. Product is unusually soluble in the workup solvent mixture.1. Check the pH of the solution after adding base; add more if necessary to ensure it is basic.2. Reduce the volume of the organic solvent under reduced pressure before filtration.
Impure Product 1. Incomplete reaction, starting materials remain.2. Side reactions occurring.3. Inadequate washing of the final product.1. Ensure reaction goes to completion via TLC monitoring.2. Lower the reaction temperature. Purify the product via recrystallization or column chromatography.3. Wash the filter cake thoroughly with cold water.
Reaction Stalls 1. Poor quality of reagents or solvent.2. Reaction conditions are too mild (for less reactive substrates).1. Use high-purity, dry reagents and solvent.2. Switch to a higher boiling point solvent or consider microwave-assisted conditions.

Conclusion

The Hantzsch cyclization of thiourea with α-haloketones is a powerful and enduring method for the synthesis of 2-aminothiazoles. Its operational simplicity, tolerance of diverse functional groups, and consistently high yields make it an indispensable tool for synthetic and medicinal chemists. By understanding the core mechanism and embracing modern advancements such as microwave-assisted synthesis and green chemistry principles, researchers can efficiently generate a wide library of thiazole derivatives for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary to successfully implement this cornerstone reaction in the laboratory.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Available from: [Link]

  • Bouherrou, K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

  • Goyal, A., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry. Available from: [Link]

  • Wang, X., et al. (2020). Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. ScienceDirect. Available from: [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available from: [Link]

  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available from: [Link]

  • Bouherrou, K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. Available from: [Link]

  • Eldebss, T. M. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available from: [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. National Institutes of Health. Available from: [Link]

  • Reddy, T. R., & Guntreddi, T. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available from: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available from: [Link]

  • Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. Available from: [Link]

  • Preparation method of thiazole thiourea derivatives. Google Patents.
  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIOUREA. Available from: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

  • Nguyen, T. K. C., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. National Institutes of Health. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]

  • Babar, A. M. (2021). Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Semantic Scholar. Available from: [Link]

  • Hill Brothers Chemical Company. Thiourea SDS. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • Farghaly, T. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available from: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Comprehensive Approach to the Analysis of a Key Pharmaceutical Intermediate

Ethyl 4-methylthiazole-5-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, making its robust and accurate characterization a critical aspect of drug development and quality control. This guide provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this molecule. Designed for researchers, scientists, and drug development professionals, these application notes are grounded in established scientific principles and draw upon methodologies for structurally similar compounds. The protocols provided herein are intended as a strong starting point for method development and will require validation in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Physicochemical Properties of Ethyl 4-methylthiazole-5-carboxylate

A thorough understanding of the physicochemical properties of a compound is fundamental to the development of analytical methods. Key properties of Ethyl 4-methylthiazole-5-carboxylate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to light yellow crystalline powder or liquid
Melting Point 23-28 °C
Boiling Point Approx. 233-256 °C
Solubility Soluble in organic solvents (e.g., ethanol, acetone), less soluble in water

Chromatographic Techniques for Purity and Assay Determination

Chromatography is an indispensable tool for assessing the purity and quantifying the amount of Ethyl 4-methylthiazole-5-carboxylate. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques, with the choice depending on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of Ethyl 4-methylthiazole-5-carboxylate.

Rationale for Method Selection:

A C18 column is chosen as the stationary phase due to its hydrophobicity, which is well-suited for retaining the moderately polar Ethyl 4-methylthiazole-5-carboxylate. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with good peak shape. The addition of a small amount of formic acid to the aqueous phase helps to suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak symmetry. UV detection is appropriate as the thiazole ring and the carboxylate group are expected to have significant absorbance in the UV region.

Figure 1: General workflow for HPLC analysis.

Experimental Protocol: HPLC-UV Method for Purity and Assay

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid in the aqueous phase
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 4-methylthiazole-5-carboxylate and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • For impurity analysis, a more concentrated solution (e.g., 5-10 mg/mL) may be required.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines.[2][3][4][5]

    • Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive identification of the analyte and its impurities.

Rationale for Method Selection:

Given its boiling point, Ethyl 4-methylthiazole-5-carboxylate is amenable to GC analysis. A non-polar or mid-polar capillary column is suitable for the separation. The use of a temperature program allows for the efficient elution of the analyte and the separation of any potential impurities with different volatilities. Mass spectrometry detection provides high selectivity and sensitivity.

Sources

Application Note: High-Purity Recovery of Ethyl 4-methylthiazole-5-carboxylate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Ethyl 4-methylthiazole-5-carboxylate (CAS No. 20582-55-2) is a pivotal heterocyclic building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including the third-generation cephalosporin antibiotic Cefditoren pivoxil and the gout therapeutic Febuxostat.[1][2] In pharmaceutical development, the purity of such intermediates is not merely a quality metric but a fundamental requirement for the safety, efficacy, and stability of the final drug product. Process-related impurities, unreacted starting materials, or side-products can carry through the synthetic route, potentially leading to adverse effects or reduced therapeutic activity.

This application note provides a detailed, field-proven protocol for the purification of Ethyl 4-methylthiazole-5-carboxylate by recrystallization. We will address the unique physicochemical challenges posed by this compound and present a robust methodology designed to consistently yield material of high purity, suitable for progression in a drug development pipeline.

The Primary Challenge: A Low Melting Point

A significant hurdle in the purification of this compound is its low melting point, which is reported to be in the range of 23-28°C.[1][3][4][5] This property means the compound is often a solid or a waxy semi-solid at standard room temperature. During traditional recrystallization, if the solution becomes supersaturated at a temperature above the compound's melting point, it will separate not as crystals but as a liquid phase—a phenomenon known as "oiling out." This immiscible oil is often highly impure and notoriously difficult to crystallize, frustrating the entire purification process. The protocol herein is specifically designed to circumvent this issue.

Principle of Recrystallization: A Self-Validating System

Recrystallization is a powerful purification technique based on the differential solubility of a target compound and its impurities in a chosen solvent system.[6] An ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Conversely, impurities should either be insoluble at the high temperature (allowing for removal by hot filtration) or remain soluble at the low temperature (staying in the mother liquor upon crystallization).

The success of this protocol relies on establishing a thermodynamic equilibrium where the formation of a well-ordered, pure crystal lattice is energetically favored over the amorphous, impure state.

Physicochemical Data Summary

A clear understanding of the compound's properties is foundational to designing a successful purification strategy.

PropertyValueSource(s)
CAS Number 20582-55-2[1]
Molecular Formula C₇H₉NO₂S[1][7]
Molecular Weight 171.22 g/mol [1]
Appearance White to light yellow crystalline solid/powder[1][4]
Melting Point 23-28 °C[1][3][4]
Boiling Point ~233 °C[1][4]
Solubility Soluble in ethanol, acetone; less soluble in water[7]

Solvent System Selection: A Rationale-Driven Approach

Given the low melting point, a single-solvent system that requires significant heating is prone to failure. A more robust strategy involves a binary, or mixed-solvent, system. This approach, often termed anti-solvent crystallization, allows for dissolution at a moderate temperature followed by the induction of crystallization through the addition of a miscible "anti-solvent" in which the compound is insoluble.

Our selected system is Isopropanol (IPA) / Water .

  • Isopropanol (Solvent): Ethyl 4-methylthiazole-5-carboxylate exhibits good solubility in alcohols like isopropanol at or slightly above room temperature. This allows for complete dissolution without excessive heating, keeping the temperature well below the point where it might oil out.

  • Water (Anti-solvent): The compound is poorly soluble in water.[7] Water is miscible with isopropanol, so its gradual addition to the isopropanol solution will systematically reduce the overall solvent power, decrease the compound's solubility, and induce controlled crystallization.

This choice provides a wide operational window and fine control over the supersaturation rate, which is key to forming large, pure crystals.

Detailed Purification Protocol

This protocol is designed for purifying approximately 10 grams of crude Ethyl 4-methylthiazole-5-carboxylate. Adjust volumes proportionally for different scales.

Materials and Equipment
  • Crude Ethyl 4-methylthiazole-5-carboxylate: ~10.0 g

  • Isopropanol (IPA), Reagent Grade: ~50 mL

  • Deionized Water, Chilled (0-5°C): ~100 mL

  • Activated Carbon (Optional): ~0.5 g

  • Erlenmeyer Flasks: 1x 250 mL, 1x 150 mL

  • Graduated Cylinders: 1x 50 mL, 1x 100 mL

  • Hot Plate / Stirrer

  • Magnetic Stir Bar

  • Glass Funnel and Fluted Filter Paper (for hot filtration, optional)

  • Büchner Funnel and Flask

  • Vacuum Tubing and Source

  • Whatman Filter Paper (to fit Büchner funnel)

  • Spatulas and Watch Glass

  • Ice Bath

Safety Precautions
  • Perform all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Material Safety Data Sheet (MSDS) for Ethyl 4-methylthiazole-5-carboxylate and all solvents before beginning work.

  • Isopropanol is flammable; ensure no open flames or spark sources are present.

Step-by-Step Methodology

Step 1: Dissolution

  • Place 10.0 g of crude Ethyl 4-methylthiazole-5-carboxylate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 20 mL of isopropanol to the flask.

  • Gently warm the mixture on a hot plate to 30-35°C while stirring. Causality: This temperature is just above the compound's melting point, ensuring it dissolves readily without significant risk of oiling out or solvent loss.

  • If the solid is not fully dissolved, add more isopropanol dropwise until a clear, homogeneous solution is achieved. Avoid using a large excess of solvent, as this will reduce the final yield. Record the total volume of IPA used.

Step 2: Decolorization (Optional)

  • If the solution is highly colored, remove the flask from the heat.

  • Add a small amount (~0.5 g) of activated carbon to the solution.

  • Gently swirl the flask for 2-3 minutes to allow the carbon to adsorb colored impurities. Note: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

  • If carbon was added, perform a hot filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.

Step 3: Crystallization via Anti-Solvent Addition

  • Allow the isopropanol solution to cool to room temperature (~20-25°C).

  • Begin slowly adding chilled deionized water dropwise to the stirred solution.

  • The first drops of water may cause localized, transient cloudiness (nucleation). Continue adding water until a faint, persistent turbidity is observed.

  • Once persistent cloudiness is achieved, stop adding water and allow the solution to stir at room temperature for 20-30 minutes. Expertise: This "seeding" period is critical. It allows for the slow formation of initial crystal nuclei, which will grow into larger, purer crystals. Rushing this step leads to rapid precipitation and impurity trapping.

  • After the initial seeding period, continue the slow, dropwise addition of a further 1.5 to 2.0 volumes of chilled water (relative to the total volume of IPA used).

  • Once all the water has been added, place the flask in an ice bath and continue stirring for another 30-60 minutes to maximize crystal formation.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a correctly sized filter paper on a vacuum flask. Wet the paper with a small amount of the IPA/water mother liquor to ensure a good seal.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.

  • Wash the crystals on the filter with two small portions (10-15 mL each) of chilled deionized water to remove any residual mother liquor. Rationale: A cold solvent is used for washing to minimize re-dissolving the purified product.

  • Keep the vacuum on for 5-10 minutes to pull air through the filter cake and begin the drying process.

Step 5: Drying

  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. A vacuum oven at a low temperature (30-35°C) is ideal. Alternatively, air-drying in a desiccator is also effective. Critical: Do not use high heat, as the product can melt.

Process Visualization

The following diagram outlines the complete workflow for the purification process.

Recrystallization_Workflow start Start: Crude Product dissolution Step 1: Dissolution (IPA, 30-35°C) start->dissolution decolor Step 2: Decolorize (Activated Carbon) dissolution->decolor Optional crystallization Step 3: Crystallization (Add H₂O, Cool) dissolution->crystallization hot_filt Hot Filtration (Remove Carbon) decolor->hot_filt hot_filt->crystallization isolation Step 4: Isolation (Vacuum Filtration) crystallization->isolation drying drying isolation->drying waste Waste: Mother Liquor & Impurities isolation->waste   end_product Finish: Pure Product drying->end_product

Caption: Workflow for the anti-solvent recrystallization of Ethyl 4-methylthiazole-5-carboxylate.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" Solution cooled too rapidly; solution too concentrated; temperature of dissolution was too high.Re-heat the mixture until a clear solution is formed. Add a small amount of additional solvent (IPA) and allow it to cool much more slowly with vigorous stirring.
No Crystals Form Solution is too dilute; insufficient anti-solvent added; cooling time too short.Add a few more drops of anti-solvent (water). If still no crystals, try scratching the inside of the flask with a glass rod at the liquid's surface. As a last resort, reduce the solvent volume by gentle heating and repeat the cooling process.
Poor Recovery / Low Yield Too much solvent used; crystals are too fine and passed through the filter; washing with a solvent that was not cold.Minimize the amount of solvent used in the dissolution step. Ensure the filter paper is properly seated. Always use ice-cold solvent for washing the filter cake.
Product is still colored/impure Inefficient removal of colored impurities; crystallization occurred too quickly, trapping impurities.Repeat the recrystallization, including the optional activated carbon step. Ensure the rate of anti-solvent addition and cooling is very slow.

Expected Results and Quality Control

Upon successful completion of this protocol, the purified Ethyl 4-methylthiazole-5-carboxylate should be an off-white to white crystalline solid. The purity should be significantly enhanced, which can be verified by the following methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (28°C) is indicative of high purity. Impure samples exhibit a broader and depressed melting range.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the definitive methods for quantitative purity assessment. A successful purification should show a purity level of >99.5%.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structural integrity of the compound and identify the absence of proton- or carbon-containing impurities.

Conclusion

The purification of Ethyl 4-methylthiazole-5-carboxylate presents a distinct challenge due to its low melting point. The anti-solvent recrystallization protocol detailed in this note, utilizing an isopropanol/water system, provides a reliable and scalable method to overcome this obstacle. By carefully controlling the rate of supersaturation, this procedure consistently produces high-purity material, ensuring a solid foundation for subsequent stages in pharmaceutical synthesis and development.

References

  • Ethyl 4-methylthiazole-5-carboxylate - ChemBK. (2024). ChemBK. [Link]

  • Ethyl 4-Methylthiazole-5-Carboxylate - Bouling Chemical Co., Limited. (n.d.). Bouling Chemical Co., Limited. [Link]

  • PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (2012).
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Taylor & Francis Online. [Link]

  • PubChem Compound Summary for CID 135509402, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

  • 4-Methylthiazole-5-carboxylic acid ethyl ester - Chem-Impex. (n.d.). Chem-Impex International. [Link]

  • KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents. (2017).
  • Febuxostat - New Drug Approvals. (n.d.). New Drug Approvals. [Link]

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Application Notes and Protocols for the Derivatization of the Ester Group of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and pharmaceuticals. Its presence is pivotal in drugs spanning various therapeutic areas, from antimicrobials to anticancer agents. Ethyl 4-methylthiazole-5-carboxylate is a readily accessible and versatile building block, offering a strategic entry point for the synthesis of novel thiazole-based derivatives. The ester group at the C5 position is a prime handle for chemical modification, allowing for the introduction of diverse functional groups and the modulation of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the key chemical transformations of the ester moiety of Ethyl 4-methylthiazole-5-carboxylate, offering detailed protocols and expert insights for researchers in drug discovery and chemical development.

Core Derivatization Strategies

The derivatization of the ester group of Ethyl 4-methylthiazole-5-carboxylate can be broadly categorized into four main classes of reactions:

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Amidation: Formation of N-substituted carboxamides.

  • Reduction: Reduction of the ester to a primary alcohol.

  • Grignard Reaction: Addition of organometallic reagents to form tertiary alcohols.

Each of these transformations opens up a distinct avenue for molecular elaboration, and the choice of a particular route will be dictated by the overarching goals of the synthesis.

Hydrolysis to 4-Methylthiazole-5-carboxylic acid

The hydrolysis of the ethyl ester to the carboxylic acid is often the first step in a multi-step synthesis, as the resulting carboxylic acid is a versatile intermediate for a wide range of subsequent reactions, most notably amidation.

Scientific Rationale and Mechanistic Insight

Ester hydrolysis can be catalyzed by either acid or base.

  • Acid-catalyzed hydrolysis is a reversible process, essentially the reverse of Fischer esterification. The equilibrium can be driven towards the products by using a large excess of water.[1][2]

  • Base-promoted hydrolysis (saponification) is an irreversible reaction, which makes it a more common and efficient method for this transformation. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1][3]

Due to its irreversibility and typically cleaner reaction profiles, base-promoted hydrolysis is the recommended method for the preparation of 4-methylthiazole-5-carboxylic acid.

Experimental Protocol: Base-Promoted Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of thiazole esters.[4]

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol or THF and water (e.g., a 3:1 to 1:1 mixture).

  • Add sodium hydroxide or lithium hydroxide (1.5 - 2.5 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-methylthiazole-5-carboxylic acid.

  • If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Workflow for Hydrolysis:

cluster_hydrolysis Base-Promoted Hydrolysis start Ethyl 4-methylthiazole-5-carboxylate in EtOH/H₂O reagents Add NaOH or LiOH start->reagents reaction Heat to Reflux (2-6h) reagents->reaction workup1 Solvent Removal & Aqueous Workup reaction->workup1 acidification Acidify with HCl (pH 2-3) workup1->acidification product 4-Methylthiazole-5-carboxylic acid acidification->product

Caption: Workflow for the base-promoted hydrolysis of Ethyl 4-methylthiazole-5-carboxylate.

Amidation to N-Substituted-4-methylthiazole-5-carboxamides

The amide bond is a fundamental linkage in a vast array of pharmaceuticals. The conversion of the ester group to a diverse library of amides is a key strategy in drug discovery for exploring structure-activity relationships.

Scientific Rationale and Mechanistic Insight

While direct amidation of esters is possible, it often requires harsh conditions or specific catalysts.[5][6] A more reliable and widely practiced approach is a two-step sequence:

  • Hydrolysis of the ester to the carboxylic acid (as described in the previous section).

  • Amide coupling of the resulting carboxylic acid with a primary or secondary amine using a coupling agent.

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[7][8]

The mechanism of EDC/HOBt mediated coupling involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by HOBt to form an active ester, which is less prone to racemization and side reactions. Finally, the amine nucleophile attacks the active ester to form the stable amide bond, regenerating HOBt in the process.[9][10]

Experimental Protocol: Two-Step Amidation via the Carboxylic Acid

Step 1: Hydrolysis

  • Prepare 4-methylthiazole-5-carboxylic acid from Ethyl 4-methylthiazole-5-carboxylate as described in the hydrolysis protocol above.

Step 2: Amide Coupling

Materials:

  • 4-Methylthiazole-5-carboxylic acid (from Step 1)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylthiazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-4-methylthiazole-5-carboxamide.

Workflow for Amide Coupling:

cluster_amidation EDC/HOBt Amide Coupling start Carboxylic Acid + Amine in DMF/DCM reagents Add HOBt, EDC·HCl, DIPEA at 0 °C start->reagents reaction Stir at RT (8-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Substituted Carboxamide purification->product

Caption: Workflow for the synthesis of N-substituted-4-methylthiazole-5-carboxamides.

Reduction to (4-Methylthiazol-5-yl)methanol

The reduction of the ester group to a primary alcohol provides a valuable synthon, (4-methylthiazol-5-yl)methanol, which can be further functionalized, for example, through oxidation to the aldehyde or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.

Scientific Rationale and Mechanistic Insight

Esters can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[11] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.

The mechanism of LiAlH₄ reduction of esters involves two additions of a hydride ion (H⁻). The first hydride adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to form an alkoxide. An acidic workup is then required to protonate the alkoxide and yield the primary alcohol.

Experimental Protocol: LiAlH₄ Reduction

Safety Precaution: Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions and an inert atmosphere.

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or Et₂O in the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve Ethyl 4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous THF or Et₂O and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water, then 15% aqueous NaOH, and finally water again (Fieser workup). Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or Et₂O.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (4-methylthiazol-5-yl)methanol.

Workflow for Reduction:

cluster_reduction LiAlH₄ Reduction start LiAlH₄ in anhydrous THF at 0 °C addition Add Ester solution dropwise start->addition reaction Stir at RT (2-4h) addition->reaction quench Quench with EtOAc, then aqueous workup reaction->quench purification Purification (Chromatography) quench->purification product (4-Methylthiazol-5-yl)methanol purification->product

Caption: Workflow for the LiAlH₄ reduction of Ethyl 4-methylthiazole-5-carboxylate.

Grignard Reaction for the Synthesis of Tertiary Alcohols

The reaction of Grignard reagents with the ester group allows for the formation of tertiary alcohols and the introduction of two new carbon-carbon bonds in a single operation. This transformation is highly valuable for rapidly increasing molecular complexity.

Scientific Rationale and Mechanistic Insight

Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming a ketone intermediate. This ketone is more reactive towards the Grignard reagent than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.

A Word of Caution: The thiazole ring itself can be reactive towards organometallic reagents. The proton at the C2 position of the thiazole ring is somewhat acidic and can be deprotonated by strong bases like Grignard reagents. Furthermore, under certain conditions, particularly with transition metal catalysis, Grignard reagents can promote ring-opening of thiazoles.[11] Therefore, when performing a Grignard reaction on Ethyl 4-methylthiazole-5-carboxylate, careful control of reaction conditions is crucial, and the potential for side reactions involving the thiazole ring should be considered.

Experimental Protocol: Grignard Reaction

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or Et₂O (at least 2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification reagents

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add a solution of Ethyl 4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Add the Grignard reagent (2.2 - 2.5 eq) to the dropping funnel.

  • Add the Grignard reagent dropwise to the stirred solution of the ester, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.

Summary of Derivatization Reactions

Reaction Reagents and Conditions Product Key Considerations
Hydrolysis 1. NaOH or LiOH in EtOH/H₂O, reflux2. HCl (aq)4-Methylthiazole-5-carboxylic acidIrreversible and high-yielding. The carboxylic acid is a key intermediate.
Amidation 1. (Hydrolysis to acid)2. Amine, EDC·HCl, HOBt, DIPEA in DMF or DCMN-Substituted-4-methylthiazole-5-carboxamideA reliable two-step method for accessing a wide range of amides.
Reduction 1. LiAlH₄ in anhydrous THF or Et₂O2. Aqueous workup(4-Methylthiazol-5-yl)methanolRequires a strong reducing agent and anhydrous conditions.
Grignard Reaction 1. Grignard reagent (2.2 eq) in anhydrous THF or Et₂O2. Saturated NH₄Cl (aq) workupTertiary AlcoholPotential for side reactions on the thiazole ring; requires careful optimization.

Conclusion

Ethyl 4-methylthiazole-5-carboxylate is a valuable starting material for the synthesis of a diverse array of thiazole derivatives. The ester functionality at the C5 position serves as a versatile chemical handle for hydrolysis, amidation, reduction, and carbon-carbon bond formation via the Grignard reaction. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

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Application Notes and Protocols for the Industrial Scale-Up Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Ethyl 4-methylthiazole-5-carboxylate in Modern Therapeutics

Ethyl 4-methylthiazole-5-carboxylate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its most prominent application lies in the manufacturing of Febuxostat, a potent xanthine oxidase inhibitor prescribed for the management of hyperuricemia and gout. The thiazole moiety within this molecule is a critical pharmacophore, and the efficient, scalable, and cost-effective production of this intermediate is paramount to ensuring the accessibility and affordability of the final drug product.

This document provides a comprehensive guide to the industrial-scale synthesis of Ethyl 4-methylthiazole-5-carboxylate. Moving beyond rudimentary laboratory procedures, we will delve into the intricacies of process optimization, safety management, and quality control essential for large-scale manufacturing. The protocols and insights presented herein are designed to be a practical resource for researchers and professionals engaged in the transition from bench-scale synthesis to robust industrial production.

Comparative Analysis of Synthetic Routes: The Classical vs. The Green Approach

The selection of a synthetic route for industrial production is a multi-faceted decision, balancing yield, cost, safety, and environmental impact. Here, we compare the traditional Hantzsch thiazole synthesis with a more contemporary, greener approach.

ParameterRoute 1: Classical Hantzsch Thiazole Synthesis Route 2: One-Pot, Solvent-Free Synthesis
Description A well-established, two-step reaction involving the condensation of an α-halo ketone with a thioamide.A streamlined, environmentally conscious approach that minimizes solvent use and reaction time.
Starting Materials Ethyl 2-chloroacetoacetate, ThioacetamideEthyl 2-chloroacetoacetate, Ammonium thiocyanate
Typical Solvents Ethanol, Tetrahydrofuran (THF)None (or minimal high-boiling point solvent for heat transfer)
Typical Yield 70-85%90-95%
Reaction Time 6-12 hours1-2 hours
Cost-Benefit Analysis Lower initial setup cost, but higher solvent and waste disposal costs. Longer reaction times lead to higher operational costs.Higher initial investment in specialized equipment (e.g., for precise temperature control) may be required, but significantly lower solvent and waste management costs. Shorter reaction times improve throughput and reduce operational expenses.
Green Chemistry Metrics
Atom EconomyModerateHigh
E-Factor (Environmental Factor)High (due to solvent usage and byproducts)Low
Safety Considerations Use of flammable solvents requires robust fire safety measures. Halogenated waste generation.Reduced risk of solvent-related fires. Thermal runaway potential needs careful management in solvent-free reactions.

Synthetic Protocols for Industrial Production

The following protocols provide detailed, step-by-step methodologies for the synthesis of Ethyl 4-methylthiazole-5-carboxylate on an industrial scale.

Route 1: Detailed Protocol for Classical Hantzsch Thiazole Synthesis

This route is a reliable and well-understood method, suitable for implementation with standard chemical processing equipment.

Step 1: Reaction

  • Reactor Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe is available. The reactor should be purged with nitrogen to create an inert atmosphere.

  • Reagent Charging: Charge the reactor with ethanol (5 L per mole of ethyl 2-chloroacetoacetate).

  • Begin stirring and add thioacetamide (1.1 moles per mole of ethyl 2-chloroacetoacetate). Stir until fully dissolved.

  • Controlled Addition: Slowly add ethyl 2-chloroacetoacetate (1 mole) to the reactor over a period of 1-2 hours, maintaining the temperature between 25-30°C. This controlled addition is crucial to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by in-process control (IPC) using High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed to an acceptable level.

Step 2: Work-up and Isolation

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Solvent Removal: Distill off the ethanol under reduced pressure.

  • Extraction: To the residue, add ethyl acetate (10 L per mole of initial reactant) and water (5 L per mole). Stir vigorously for 30 minutes. Allow the layers to separate.

  • Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution (2 x 2 L) to neutralize any remaining acid, followed by a brine wash (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to yield crude Ethyl 4-methylthiazole-5-carboxylate.

Route 2: Detailed Protocol for One-Pot, Solvent-Free Synthesis

This modern approach offers significant advantages in terms of efficiency and environmental impact.

Step 1: Reaction

  • Reactor Setup: Utilize a high-torque mechanical stirrer in a reactor designed for handling viscous materials at elevated temperatures. A robust temperature control system is essential.

  • Reagent Addition: Charge the reactor with ethyl 2-chloroacetoacetate (1 mole) and ammonium thiocyanate (1.2 moles).

  • Heating and Reaction: Begin stirring and slowly heat the mixture to 100-110°C. The reaction is typically complete within 1-2 hours. Monitor the reaction progress via HPLC.

  • Cooling: Once the reaction is complete, cool the mixture to approximately 60-70°C.

Step 2: Purification

  • Direct Crystallization: To the molten product, slowly add a minimal amount of a suitable anti-solvent (e.g., isopropanol) to induce crystallization.

  • Filtration and Drying: Cool the slurry to room temperature and filter the solid product. Wash the filter cake with cold isopropanol and dry under vacuum at 40-50°C to obtain pure Ethyl 4-methylthiazole-5-carboxylate.

Process Optimization and Scale-Up Considerations

Transitioning from the laboratory to an industrial scale introduces challenges that require careful consideration:

  • Heat Transfer: The Hantzsch synthesis is exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway. The use of jacketed reactors with precise temperature control is mandatory. For the solvent-free approach, the higher viscosity of the reaction mass can impede heat transfer, necessitating the use of powerful stirring and potentially specialized reactor designs.

  • Mixing: Homogeneous mixing is essential to ensure consistent reaction rates and prevent localized overheating. Baffles within the reactor and appropriate impeller design are crucial for achieving efficient agitation.

  • Material Transfer: The handling of large quantities of flammable solvents and corrosive reagents requires dedicated transfer lines and pumping systems to minimize manual handling and exposure.

  • Purification: Fractional distillation is a highly effective method for purifying the final product on a large scale.[1] A packed column with a high number of theoretical plates will yield a product of high purity.[1] Crystallization is another viable option, particularly for the solvent-free method, and can be optimized for crystal size and purity.[2]

Trustworthiness: In-Process Controls and Quality Assurance

A robust system of in-process controls (IPCs) and quality assurance (QA) is non-negotiable in pharmaceutical intermediate manufacturing to ensure batch-to-batch consistency and meet regulatory requirements.[3][4]

Process Stage Analytical Method Parameter to be Monitored Acceptance Criteria
Raw Material HPLC, GC, TitrationPurity, identity, and moisture content of starting materialsConforms to pre-defined specifications
Reaction HPLCDisappearance of starting materials and formation of productStarting material < 2.0%
Work-up pH meter, HPLCpH of aqueous washes, purity of organic layerpH 7-8 after neutralization, key impurities below set limits
Final Product HPLC, GC-MS, NMR, Melting PointPurity, identity, residual solvents, and physical characteristicsPurity > 99.0%, conforms to reference spectra, residual solvents within ICH limits

Process Safety Management: A Proactive Approach to Risk Mitigation

The industrial synthesis of Ethyl 4-methylthiazole-5-carboxylate involves hazardous materials and energetic reactions, necessitating a comprehensive Process Safety Management (PSM) program.[5][6]

Hazard Identification and Risk Assessment (HAZOP-like Analysis) for Hantzsch Synthesis
Parameter Deviation Potential Causes Consequences Safeguards
Temperature HighCooling system failure, uncontrolled addition of reactantRunaway reaction, over-pressurization of the reactor, release of toxic fumesHigh-temperature alarm and automatic shutdown, emergency cooling system, rupture disc on the reactor
Stirring FailureMechanical failure of the agitatorLocalized overheating, incomplete reaction, potential for runawayAgitator speed sensor with alarm, redundant motor
Pressure HighBlockage in the vent line, runaway reactionReactor rupture, release of flammable and toxic materialsPressure relief valve, rupture disc, regular inspection of vent lines
Reagent Addition Too FastOperator error, pump malfunctionUncontrolled exotherm, potential for runaway reactionDosing pump with calibrated flow rate, interlock system tied to reactor temperature

Safety Data for Key Reagents:

  • Ethyl 2-chloroacetoacetate: Corrosive and toxic.[7] Causes severe skin burns and eye damage.[6] Harmful if swallowed.[5] Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection, is mandatory.[7][8]

  • Thioacetamide: A suspected carcinogen. Handle with extreme care in a well-ventilated area, preferably in a closed system.

  • Ethanol: Highly flammable liquid and vapor. Store in a well-ventilated, cool place away from ignition sources.

Visualization of Key Processes

Reaction Mechanism: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Thioamide Attack Nucleophilic Attack Sulfur attacks the α-carbon of the halo-ketone Ethyl 2-chloroacetoacetate->Thioamide Attack SN2 Reaction Thioacetamide Thioacetamide Thioacetamide->Thioamide Attack Cyclization Intramolecular Cyclization Nitrogen attacks the carbonyl carbon Thioamide Attack->Cyclization Dehydration Dehydration Loss of a water molecule Cyclization->Dehydration Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate Dehydration->Ethyl 4-methylthiazole-5-carboxylate Aromatization

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Industrial Process Workflow

Industrial_Process_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_finishing Finishing Stage Raw Material Staging Raw Material Staging Reactor Charging Reactor Charging Raw Material Staging->Reactor Charging QC Approved Reaction Reaction Reactor Charging->Reaction Inert Atmosphere In-Process Control (IPC) In-Process Control (IPC) Reaction->In-Process Control (IPC) Monitoring Work-up / Isolation Work-up / Isolation Reaction->Work-up / Isolation Completion In-Process Control (IPC)->Reaction Adjustments Crude Product Storage Crude Product Storage Work-up / Isolation->Crude Product Storage Fractional Distillation / Crystallization Fractional Distillation / Crystallization Crude Product Storage->Fractional Distillation / Crystallization Pure Product Collection Pure Product Collection Fractional Distillation / Crystallization->Pure Product Collection Drying Drying Pure Product Collection->Drying Final QC Analysis Final QC Analysis Drying->Final QC Analysis Packaging & Labeling Packaging & Labeling Final QC Analysis->Packaging & Labeling Release

Caption: A generalized workflow for the industrial production of Ethyl 4-methylthiazole-5-carboxylate.

References

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Application Notes and Protocols: Ethyl 4-methylthiazole-5-carboxylate in the Synthesis of High-Performance Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Thiazole Moiety in Polymer Chemistry

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for designing materials with tailored and enhanced properties. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a particularly attractive building block for specialty polymers. Its rigid, planar structure and electron-rich nature can impart desirable characteristics such as high thermal stability, specific optoelectronic properties, and unique intermolecular interactions. Ethyl 4-methylthiazole-5-carboxylate is a versatile and commercially available starting material that serves as an excellent entry point for the synthesis of novel thiazole-containing monomers and their subsequent polymerization into high-performance materials.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging Ethyl 4-methylthiazole-5-carboxylate for the creation of specialty polymers, including polyesters and polyamides. The methodologies outlined herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation and further innovation.

PART 1: From Starting Material to Polymerizable Monomer: A Strategic Approach

The key to utilizing Ethyl 4-methylthiazole-5-carboxylate in polymer synthesis lies in its conversion into a bifunctional monomer capable of undergoing polycondensation. This typically involves the modification of the ester group at the 5-position and the introduction of a second functional group on the thiazole ring. Here, we present a strategic two-pronged approach to generate a versatile amino-alcohol monomer, 2-amino-4-methyl-5-(hydroxymethyl)thiazole .

Synthesis of (4-methylthiazol-5-yl)methanol: Reduction of the Ester Functionality

The first step involves the selective reduction of the ethyl ester to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol 1: Synthesis of (4-methylthiazol-5-yl)methanol

Materials:

  • Ethyl 4-methylthiazole-5-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the flask.

  • Dissolve Ethyl 4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Add the solution of Ethyl 4-methylthiazole-5-carboxylate dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1M HCl, and then more water until a granular precipitate is formed.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the organic filtrates, wash with saturated NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-methylthiazol-5-yl)methanol.

  • Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water. The dropwise addition at 0 °C helps to control the exothermic reaction. The specific workup procedure is designed to safely neutralize the reactive hydride and facilitate the isolation of the alcohol product.

Synthesis of 2-amino-4-methyl-5-(hydroxymethyl)thiazole: Introduction of the Amino Group

With the alcohol functionality in place, the next step is the introduction of an amino group at the 2-position of the thiazole ring. A common method to achieve this is through a Hantzsch-type thiazole synthesis starting from a suitable precursor. However, for post-functionalization, electrophilic substitution can be employed. A more direct approach starts from a precursor that already contains the amino group. For the purpose of this guide, we will present a synthetic route that builds the desired monomer from a different starting material, showcasing a versatile strategy.

Protocol 2: Synthesis of 2-amino-4-methyl-5-(hydroxymethyl)thiazole

This protocol outlines a plausible synthetic route.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Follow the same setup and general procedure as described in Protocol 1 .

  • Use Ethyl 2-amino-4-methylthiazole-5-carboxylate as the starting material.

  • The reduction with LiAlH₄ will convert the ester to the corresponding alcohol, yielding 2-amino-4-methyl-5-(hydroxymethyl)thiazole.

  • The workup and purification steps are analogous to those in Protocol 1 .

Trustworthiness of the Protocol: This synthetic transformation is a standard and reliable method for the reduction of esters to alcohols. The presence of the amino group is generally compatible with the reaction conditions, although protection may be required in some cases.

PART 2: Polymerization of Thiazole-Containing Monomers

With the bifunctional monomer in hand, we can now proceed to the polymerization step. We will focus on the synthesis of a thiazole-containing polyamide-ester via polycondensation.

Synthesis of a Thiazole-Containing Polyamide-Ester

This protocol describes the polycondensation of 2-amino-4-methyl-5-(hydroxymethyl)thiazole with a diacyl chloride, such as terephthaloyl chloride, to yield a polyamide-ester.

Protocol 3: Polycondensation of 2-amino-4-methyl-5-(hydroxymethyl)thiazole with Terephthaloyl Chloride

Materials:

  • 2-amino-4-methyl-5-(hydroxymethyl)thiazole

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine or triethylamine (as an acid scavenger)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-amino-4-methyl-5-(hydroxymethyl)thiazole (1 equivalent) and the acid scavenger (2.2 equivalents) in anhydrous DMAc.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve terephthaloyl chloride (1 equivalent) in anhydrous DMAc and add it to the dropping funnel.

  • Add the terephthaloyl chloride solution dropwise to the stirred monomer solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution should increase as the polymerization proceeds.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Expertise & Experience: The choice of a polar aprotic solvent like DMAc or NMP is crucial for keeping the growing polymer chains in solution to achieve high molecular weights.[2] The use of an acid scavenger is necessary to neutralize the HCl gas that is evolved during the condensation reaction, which would otherwise protonate the amino groups and inhibit polymerization.

PART 3: Characterization of Thiazole-Containing Polymers

A thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight, and evaluate its properties.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer.

    Expected Characteristic Peaks for the Polyamide-Ester:

    • N-H stretching (amide): ~3300 cm⁻¹

    • C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

    • C=O stretching (ester): ~1720 cm⁻¹

    • C=O stretching (amide I): ~1650 cm⁻¹

    • N-H bending (amide II): ~1540 cm⁻¹

    • C=N and C=C stretching (thiazole and aromatic rings): ~1600-1450 cm⁻¹

    • C-O stretching (ester): ~1270 cm⁻¹ and ~1100 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the polymer.

    Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

    • Amide N-H: ~10.0-9.0 ppm (singlet)

    • Aromatic protons (terephthalate): ~8.0 ppm (singlet)

    • Methylene protons (-CH₂-O-): ~5.0 ppm (singlet)

    • Methyl protons (-CH₃): ~2.5 ppm (singlet)

    Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

    • Amide C=O: ~165 ppm

    • Ester C=O: ~164 ppm

    • Thiazole C2: ~160 ppm

    • Thiazole C4: ~148 ppm

    • Aromatic carbons: ~135-128 ppm

    • Thiazole C5: ~125 ppm

    • Methylene carbon (-CH₂-O-): ~58 ppm

    • Methyl carbon (-CH₃): ~18 ppm

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.[3][4][5][6]

    Typical GPC Setup:

    • Solvent: A suitable solvent that dissolves the polymer, such as hexafluoroisopropanol (HFIP) for polyesters and polyamides.[7]

    • Columns: A set of columns with appropriate pore sizes to separate the polymer chains based on their hydrodynamic volume.

    • Detector: A differential refractometer (DRI) is a common universal detector.[4]

    • Calibration: The system should be calibrated with polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate).

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. Thiazole-containing polymers are expected to exhibit good thermal stability.[8][9][10][11]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm), if any.[8][10][11][12] A high Tg is often indicative of a rigid polymer backbone.

Property Technique Expected Outcome for Thiazole-Containing Polyamide-Ester
Structure Confirmation FTIR, NMRPresence of characteristic amide, ester, and thiazole functional groups.
Molecular Weight GPCDetermination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Thermal Stability TGAHigh decomposition temperature, indicating good thermal stability.
Thermal Transitions DSCHigh glass transition temperature (Tg) due to the rigid polymer backbone.

PART 4: Applications of Thiazole-Based Specialty Polymers

The unique combination of properties imparted by the thiazole moiety makes these specialty polymers attractive for a range of high-performance applications:

  • High-Temperature Resistant Materials: Their excellent thermal stability makes them suitable for use in demanding environments, such as in the aerospace and automotive industries.

  • Optoelectronic Devices: The conjugated nature of the thiazole ring can be exploited in the design of polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).[13][14]

  • Biomedical Applications: The thiazole scaffold is present in many biologically active molecules. Thiazole-containing polymers could be explored for applications in drug delivery, medical implants, and as biocompatible materials.[15]

  • Specialty Coatings and Films: Their rigidity and potential for strong intermolecular interactions can lead to the formation of durable and chemically resistant coatings and films.

Visualizations

Workflow for the Synthesis of a Thiazole-Containing Polyamide-Ester

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization A Ethyl 4-methylthiazole-5-carboxylate B Reduction (LiAlH4) A->B Protocol 1 C (4-methylthiazol-5-yl)methanol B->C D Amination C->D Functionalization E 2-amino-4-methyl-5-(hydroxymethyl)thiazole D->E G Polycondensation E->G Protocol 3 F Terephthaloyl chloride F->G H Thiazole-Containing Polyamide-Ester G->H I FTIR H->I J NMR H->J K GPC H->K L TGA/DSC H->L

Caption: Synthetic workflow from starting material to polymer.

Logical Relationship of Polymer Properties and Applications

G cluster_0 Molecular Structure cluster_1 Polymer Properties cluster_2 Applications A Thiazole Ring (Rigid, Aromatic) B High Thermal Stability A->B C High Tg A->C D Conjugated Backbone A->D G Biomedical Devices A->G E High-Performance Materials B->E C->E F Optoelectronics D->F

Caption: Structure-property-application relationships.

References

  • Scribd. (n.d.). Polymer Analysis with GPC - Gel Permeation Chromatography. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of New Polyamides Containing Symmetrical and Unsymmetrical Thiadiazole Rings. Retrieved from [Link]

  • Waters. (n.d.). GPC Basic Chemistry. Retrieved from [Link]

  • PubMed. (2019). Morphology Driven by Molecular Structure of Thiazole-Based Polymers for Use in Field-Effect Transistors and Solar Cells. Retrieved from [Link]

  • Request PDF. (2019). Efficient thiazole-based polyimines as selective and reversible chemical absorbents for CO2 capture and separation: Synthesis, characterization and application. Retrieved from [Link]

  • PubMed. (2000). Design and synthesis of novel thiazole-containing cross-linked polyamides related to the antiviral antibiotic distamycin. Retrieved from [Link]

  • Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]

  • RSC Publishing. (2011). Synthesis and characterization of a thiazolo[5,4-d]thiazole-based copolymer for high performance polymer solar cells. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResolveMass Laboratories Inc. (2025). When to Use GPC Analysis for Your Polymer Project. Retrieved from [Link]

  • PubMed. (2016). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Retrieved from [Link]

  • AZoM. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]

  • Journal of Thin Films, Coating Science Technology and Application. (n.d.). Novel Method to Synthesize Thiazole-based Disperse Dyes and its Applications. Retrieved from [Link]

  • PMC. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. Retrieved from [Link]

  • ResearchGate. (2025). Structure-property correlations in aromatic polyesters: A Comparative TGA and DSC study of naphthyl-benzamide derivatives. Retrieved from [Link]

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Application Notes & Protocols: Laboratory Preparation of 2-Amino-4-methylthiazole-5-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and reproducible procedure based on the Hantzsch thiazole synthesis, reacting ethyl 2-chloroacetoacetate with thiourea. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline critical safety precautions, and offer expert insights for troubleshooting and optimization. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug discovery, providing the necessary framework for the successful preparation and purification of this key intermediate.

Introduction and Significance

2-Amino-4-methylthiazole-5-carboxylic acid ethyl ester is a compound of significant interest within the pharmaceutical industry. Its bifunctional nature, featuring both an amino group and a carboxylate ester on a thiazole core, makes it a versatile scaffold for constructing more complex molecules.[1] Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5]

Specifically, this ester is a key intermediate in the synthesis of various biologically important agents.[6] It serves as a precursor for antineoplastic (anti-cancer) drugs and is notably used in the production of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[6][7] The reliable synthesis of this compound is therefore a critical first step for research programs targeting these therapeutic areas. The method described herein is an adaptation of the classic Hantzsch thiazole synthesis, a time-honored and efficient method for creating the thiazole ring system.[2][3]

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis is achieved through the condensation reaction between an α-halocarbonyl compound and a thioamide. In this specific application, ethyl 2-chloroacetoacetate serves as the α-haloketone component, while thiourea provides the thioamide functionality.

The reaction proceeds via a two-stage mechanism:

  • S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate, displacing the chloride ion and forming an isothiouronium salt intermediate.

  • Cyclization and Dehydration: The nitrogen atom of the intermediate subsequently performs an intramolecular nucleophilic attack on the ketone carbonyl group. This is followed by a dehydration step, which results in the formation of the stable, aromatic 2-aminothiazole ring.

This one-pot procedure provides a direct and efficient route to the desired product, avoiding the isolation of potentially unstable intermediates.[6][8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Path cluster_product Final Product Thiourea Thiourea Intermediate Isothiouronium Salt (Intermediate) Thiourea->Intermediate S-Alkylation Chloroester Ethyl 2-chloroacetoacetate Chloroester->Intermediate S-Alkylation Product Target Product Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and safety measures is paramount for achieving a high yield of a pure product.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Ethyl 2-chloroacetoacetate164.598.23 g (6.7 mL)50.0Purity ≥97%. Lachrymator.
Thiourea76.123.81 g50.0Purity ≥99%.
Sodium Carbonate (anhydrous)105.990.27 g2.5Catalyst.
Ethanol (Absolute)46.07100 mL-Solvent.
Sodium Hydroxide (1M aq.)40.00~10-15 mL-For pH adjustment.
Deionized Water18.02200 mL-For work-up.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Vacuum source

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F254)

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood.

  • Ethyl 2-chloroacetoacetate: This compound is corrosive, a lachrymator (causes tears), and harmful if swallowed or inhaled.[9][10][11] It causes severe skin burns and eye damage.[12] Always wear nitrile gloves, a lab coat, and chemical safety goggles. Handle exclusively within a fume hood.[9][13]

  • Thiourea: Thiourea is harmful if swallowed, a suspected carcinogen, and may damage an unborn child.[14] Avoid creating and inhaling dust.[14][15] Use appropriate personal protective equipment (PPE) and handle with care.

  • Ethanol: Highly flammable liquid and vapor. Keep away from all sources of ignition.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][15]

Step-by-Step Synthesis Procedure

Workflow A 1. Setup & Reagent Addition - Dissolve thiourea & Na₂CO₃ in EtOH - Assemble flask, condenser, funnel B 2. Heating & Dropwise Addition - Heat mixture to 45-50°C - Add ethyl 2-chloroacetoacetate dropwise A->B Control Temperature C 3. Reaction - Increase temp to 65-70°C - Reflux for 5 hours - Monitor by TLC B->C Initiate Cyclization D 4. Solvent Removal - Cool to room temperature - Remove EtOH via rotary evaporation C->D Reaction Complete E 5. Precipitation - Add water to residue - Adjust pH to 9-10 with 1M NaOH D->E Prepare for Work-up F 6. Isolation & Purification - Filter solid product - Wash with cold water - Dry under vacuum E->F Isolate Product G 7. Characterization - Obtain MP, NMR, IR, MS data F->G Verify Purity & Identity

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add thiourea (3.81 g, 50.0 mmol) and anhydrous sodium carbonate (0.27 g, 2.5 mmol). Add 100 mL of absolute ethanol.

  • Initial Heating: Begin stirring the suspension and gently heat the mixture to 45-50 °C using a heating mantle. Stir until the solids are mostly dissolved.

  • Substrate Addition: Add ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) to the dropping funnel. Add it dropwise to the stirred, heated reaction mixture over a period of 20-30 minutes. An increase in temperature may be observed; maintain the internal temperature below 55 °C during the addition.

  • Reaction Reflux: After the addition is complete, increase the temperature to 65-70 °C and allow the reaction to reflux for 5 hours.[7]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (2:1). The disappearance of the ethyl 2-chloroacetoacetate spot (Rf ≈ 0.7) indicates reaction completion.[6]

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.

  • Product Precipitation: To the resulting residue, add 100 mL of deionized water and stir vigorously. A slurry will form. Slowly add 1M sodium hydroxide solution dropwise while stirring until the pH of the solution reaches 9-10. This neutralizes the hydrohalic acid formed and precipitates the free amine product.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts and water-soluble impurities. Dry the collected solid under vacuum at 50 °C to a constant weight. The product should be an off-white or pale yellow powder.[7]

  • (Optional) Recrystallization: For higher purity, the crude product can be recrystallized from hot ethanol.

Characterization

The identity and purity of the final product, Ethyl 2-amino-4-methylthiazole-5-carboxylate, should be confirmed by standard analytical techniques:

  • Melting Point: Literature values are in the range of 171-180 °C.

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To identify characteristic functional groups (amine N-H, ester C=O, C=N stretches).

  • Mass Spectrometry: To confirm the molecular weight (186.23 g/mol ).[16]

Field Insights & Troubleshooting

  • Causality of Reagents:

    • Ethyl 2-chloroacetoacetate: The α-chloro group provides the electrophilic site for the initial S-alkylation, and the β-ketoester functionality is essential for the subsequent cyclization to form the 5-membered thiazole ring.

    • Thiourea: Acts as the nucleophile and provides the S-C-N backbone required for the thiazole heterocycle.

    • Sodium Carbonate: While the reaction can proceed without it, a mild base is often added to neutralize the HCl formed during the reaction, which can prevent potential side reactions and improve yields.[7]

  • Troubleshooting Guide:

    • Low Yield: Ensure the dropwise addition of the chloro-ester was slow enough to prevent side reactions from excessive heat. Verify that the reaction was allowed to proceed to completion via TLC. During work-up, ensure the pH was accurately adjusted to 9-10, as incomplete precipitation is a common cause of yield loss.

    • Dark/Oily Product: This may indicate impurities or side reactions. A thorough wash with cold water is essential. If the product remains discolored, recrystallization from ethanol is highly recommended. The initial reaction can be vigorous; if the chloroacetone is added too quickly without a diluent, the temperature can rise and cause tar formation.[17]

    • Reaction Stalls: If TLC shows significant starting material after 5 hours, an additional portion of sodium carbonate can be added, and the reflux can be extended. Ensure the ethanol used is absolute, as water can interfere with the reaction.

Conclusion

The Hantzsch synthesis remains a highly effective and reliable method for the preparation of 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester. By carefully controlling reaction parameters, adhering to stringent safety protocols, and employing proper purification techniques, researchers can consistently obtain this valuable intermediate in high yield and purity, paving the way for further synthetic explorations in drug discovery and development.

References

  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Cole-Parmer. [URL: https://www.coleparmer.
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  • Safety Data Sheet: Thiourea. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9531-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTEyMjd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjMvaGE0LzEwMzE1NzEwNTM5ODA2LnBkZnxkZjE5N2U5ZDA4YjQ5ZTkzZGE1MzFkZGIzNDg4Y2Y1ZWVjZWQ1M2Q0YmE0Y2Y0YjE3Y2M2Y2FmYjI2YjY3ZWRi]
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  • Ethyl 2-amino-5-methylthiazole-4-carboxylate. Smolecule. [URL: https://www.smolecule.
  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [URL: http://en.jdxb.bjtu.edu.cn/WKD/WebPublication/paperDigest.aspx?paperID=8b8772a0-47f5-4659-b3a5-9c98860c2936]
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/]
  • Thiazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [URL: https://www.researchgate.net/figure/General-reaction-for-Hantzschs-synthesis-of-2-aminothiazole_fig1_349581985]
  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | Biochemical Reagent. MedChemExpress. [URL: https://www.medchemexpress.
  • 2-amino-4-methylthiazole. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0063]
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/260783030_Bifunctional_ethyl_2-amino-4-methylthiazole-5-carboxylate_derivatives_Synthesis_and_in_vitro_biological_evaluation_as_antimicrobial_and_anticancer_agents]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methylthiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic process. As a key building block in pharmaceuticals, achieving a high yield and purity of this compound is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Ethyl 4-methylthiazole-5-carboxylate, providing a foundational understanding of the most effective strategies.

Q1: What is the most efficient and reliable method for synthesizing Ethyl 4-methylthiazole-5-carboxylate and its derivatives?

A: The most prevalent and versatile method is the Hantzsch Thiazole Synthesis .[1][2] This reaction classically involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide. For Ethyl 4-methylthiazole-5-carboxylate, the key reactants are typically an α-halogenated derivative of ethyl acetoacetate and a thioamide.

Historically, this was performed in a two-step process: first, the synthesis and isolation of an intermediate like ethyl 2-bromo- or 2-chloroacetoacetate, followed by a separate reaction with the thioamide.[3] This traditional approach is often plagued by tedious work-ups and low overall yields, sometimes as low as 11%.[3]

Modern advancements have led to highly efficient one-pot procedures that significantly improve yields to over 70%.[3][4] In these methods, the α-halogenation of ethyl acetoacetate and the subsequent cyclization with a thioamide are performed sequentially in the same reaction vessel without isolating the intermediate. This approach is preferred as it is more time-efficient, reduces material loss, and simplifies the overall process.[3][5]

Q2: What are the critical starting materials and their specific roles in the synthesis?

A: Understanding the function of each reactant is crucial for troubleshooting and optimization.

  • Ethyl Acetoacetate: This β-ketoester provides the core carbon backbone for the final product (specifically the C4, C5, the methyl group at C4, and the carboxylate group at C5). Its α-position (C2) is readily halogenated to create an electrophilic site for the subsequent reaction.

  • Halogenating Agent (e.g., N-Bromosuccinimide - NBS): This reagent is used to introduce a halogen (typically bromine) onto the α-carbon of ethyl acetoacetate. This step is critical as it "activates" the molecule for the subsequent nucleophilic attack by the thioamide. NBS is often preferred for its high reactivity and selectivity under mild conditions.[3][4]

  • Thioamide (e.g., Thiourea or Thioacetamide): This molecule provides the sulfur atom and the nitrogen-carbon segment (N-C-S) that forms the rest of the thiazole ring. The choice of thioamide determines the substituent at the C2 position of the thiazole. For instance, using thiourea yields a 2-aminothiazole derivative, while thioacetamide results in a 2-methylthiazole.[3][6]

Q3: Why is a one-pot synthesis in a mixed aqueous solvent system often recommended?

A: The one-pot synthesis developed by Meng et al. (2017) utilizes a water and tetrahydrofuran (THF) solvent system, which offers several advantages over traditional methods that use chlorinated solvents like dichloromethane.[3]

  • Improved Yield: The overall yield is dramatically increased (72% vs. <11%) by avoiding the isolation of the unstable bromo-intermediate.[3]

  • Simpler Operation: Eliminating an entire step (isolation and purification of the intermediate) simplifies the workflow and reduces reaction time.[3]

  • Greener Chemistry: Using water as a co-solvent reduces the reliance on more toxic and environmentally harmful organic solvents.[3] The aqueous medium can facilitate the reaction and subsequent precipitation of the product.

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and resolving common issues.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes?

A: Low yield is the most common issue and can typically be traced back to one of three critical areas: the initial halogenation step, reagent stoichiometry, or reaction conditions.

  • Cause 1: Incomplete α-Halogenation. The reaction's success hinges on the complete conversion of ethyl acetoacetate to its halogenated form before the thioamide is introduced.

    • Troubleshooting Protocol:

      • Monitor with TLC: Before adding the thioamide, take an aliquot of the reaction mixture and run a Thin Layer Chromatography (TLC) plate.

      • Verification: Ensure the spot corresponding to the starting material (ethyl acetoacetate) has completely disappeared.

      • Corrective Action: If starting material remains, allow the halogenation reaction to stir for a longer duration or consider a slight increase in the amount of halogenating agent. The reaction is often run at 0°C to control reactivity before being heated for the cyclization step.[3]

  • Cause 2: Incorrect Reagent Stoichiometry. The molar ratios of the reactants are critical for driving the reaction to completion and minimizing side products.

    • Troubleshooting Protocol:

      • Verify Molar Ratios: A slight excess of the halogenating agent (e.g., 1.2 equivalents of NBS) is often used to ensure full conversion of the ethyl acetoacetate.[3]

      • Check Thioamide Quantity: The thioamide should be used at a 1:1 molar ratio with the starting ethyl acetoacetate.[3]

      • Reagent Purity: Always use fresh, high-purity reagents, as degradation (especially of the thioamide) can inhibit the reaction.

  • Cause 3: Suboptimal Temperature Control. The Hantzsch synthesis involves steps with different optimal temperatures.

    • Troubleshooting Protocol:

      • Halogenation Temperature: Perform the initial addition of the halogenating agent at a reduced temperature (e.g., 0°C) to prevent unwanted side reactions.

      • Cyclization Temperature: The subsequent cyclization and dehydration step requires heating to proceed at an efficient rate. A temperature of around 80°C is commonly reported for the one-pot method.[3]

      • Maintain Consistency: Use a controlled heating source, like an oil bath, to ensure a stable and uniform reaction temperature.

Problem: Significant Product Impurities

Q: My NMR spectrum shows multiple unexpected signals, indicating an impure product. What are the common impurities and how can I prevent them?

A: Impurities often arise from unreacted starting materials or side reactions. Prevention focuses on reaction control and proper work-up.

  • Cause 1: Unreacted Starting Materials. This is the most common source of impurities and is directly related to the issues causing low yield.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use TLC to confirm the full consumption of starting materials before quenching the reaction.

      • Purification: If impurities persist, enhance the purification protocol. Column chromatography on silica gel using a hexane-ethyl acetate gradient is highly effective for separating the desired ester from less polar starting materials and non-polar side products.[6]

  • Cause 2: Side-Product Formation. Over-heating or incorrect pH during work-up can lead to the formation of undesired byproducts.

    • Troubleshooting Protocol:

      • Control Reaction Time: Do not heat the reaction for an excessive amount of time, as this can lead to decomposition or polymerization.

      • Careful Neutralization: During the work-up, neutralize the reaction mixture carefully. For instance, using a saturated sodium bicarbonate solution to quench the reaction should be done slowly until effervescence stops to avoid hydrolysis of the ester product.[6]

      • Thorough Washing: After extraction into an organic solvent (like ethyl acetate), wash the organic layer with brine to remove water and water-soluble impurities before drying and concentrating.[6]

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing low-yield issues.

TroubleshootingWorkflow Start Low Product Yield Detected CheckHalogenation Was α-halogenation complete? (Check via TLC) Start->CheckHalogenation CheckStoichiometry Are reagent molar ratios correct? (1.0 EAA : 1.2 NBS : 1.0 Thiourea) CheckHalogenation->CheckStoichiometry Yes Solution1 Adjust reaction time for halogenation step. CheckHalogenation->Solution1 No CheckTemp Was temperature profile correct? (e.g., 0°C for bromination, 80°C for cyclization) CheckStoichiometry->CheckTemp Yes Solution2 Recalculate and re-weigh reagents. Use slight excess of NBS. CheckStoichiometry->Solution2 No CheckPurity Are starting materials pure and fresh? CheckTemp->CheckPurity Yes Solution3 Use calibrated thermometer and stable heating source (oil bath). CheckTemp->Solution3 No CheckPurity->Start Yes (Re-evaluate other parameters) Solution4 Use fresh, high-purity reagents. Store properly. CheckPurity->Solution4 No

Caption: A logical flowchart for troubleshooting low yield in the Hantzsch synthesis.

Section 3: Optimized Experimental Protocols & Data

Protocol 1: High-Yield One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a highly efficient method reported in the literature and serves as an excellent starting point for optimization.[3]

Materials:

  • Ethyl acetoacetate (1.0 equiv.)

  • N-Bromosuccinimide (NBS) (1.2 equiv.)

  • Thiourea (1.0 equiv.)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of water and THF.

  • Bromination: Cool the mixture to 0°C using an ice bath. Slowly add NBS (1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction's progress by TLC (petroleum ether:ethyl acetate 2:1) to confirm the complete consumption of ethyl acetoacetate.

  • Cyclization: To the reaction mixture, add thiourea (1.0 equiv.).

  • Heating: Heat the reaction mixture to 80°C and maintain for 2 hours.

  • Work-up: After cooling to room temperature, the product often precipitates. Collect the solid product by filtration.

  • Purification: Wash the collected solid with water and a suitable organic solvent (e.g., ethanol) and dry under vacuum to yield the pure product.

Data Summary: Comparison of Synthesis Methods

The following table highlights the significant advantages of the one-pot method over the traditional two-step synthesis for a 2-aminothiazole derivative.

ParameterTraditional Two-Step MethodOptimized One-Pot Method
Starting Materials Ethyl acetoacetate, NBS, ThioureaEthyl acetoacetate, NBS, Thiourea
Solvent Dichloromethane, EthanolWater / THF
Intermediate Isolation Yes (Ethyl 2-bromo-3-oxobutanoate)No
Overall Yield < 11%[3]~72% [3]
Work-up Complexity High (two separate work-ups)Low (single work-up)

Section 4: Mechanistic Insights and Visual Guides

The Hantzsch Thiazole Synthesis Mechanism

Understanding the reaction mechanism is key to rational optimization. The process involves three main stages: S-alkylation, cyclization, and dehydration.

HantzschMechanism cluster_0 Step 1: α-Halogenation cluster_1 Step 2: S-Alkylation & Cyclization cluster_2 Step 3: Dehydration Ketoester Ethyl Acetoacetate Halogenated Ethyl 2-bromoacetoacetate Ketoester->Halogenated + NBS Intermediate Thiouronium Intermediate Halogenated->Intermediate Reaction with Thiourea Thiourea Thiourea Thiourea->Intermediate Nucleophilic Attack Cyclized Dihydrothiazole Intermediate Intermediate->Cyclized Intramolecular Condensation FinalProduct Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Cyclized->FinalProduct - H₂O (Aromatization)

Caption: The mechanism of the Hantzsch synthesis for a 2-aminothiazole derivative.

Workflow Comparison: Two-Step vs. One-Pot Synthesis

This diagram visually contrasts the efficiency of the modern one-pot approach with the traditional two-step method.

WorkflowComparison cluster_TwoStep Traditional Two-Step Process cluster_OnePot Optimized One-Pot Process A1 Step 1: Halogenate Ethyl Acetoacetate A2 Work-up & Isolate Bromo-intermediate A1->A2 A3 Step 2: React Intermediate with Thiourea A2->A3 A4 Final Work-up & Purification A3->A4 B1 Step 1: Halogenate Ethyl Acetoacetate (in situ) B2 Step 2: Add Thiourea & Heat B1->B2 B3 Final Work-up & Purification B2->B3

Caption: Comparison of the traditional vs. optimized one-pot synthesis workflows.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1182-1187. [Link]

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Google Patents. (2017).
  • ResearchGate. (n.d.). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved January 11, 2026, from [Link]

  • ChemBK. (n.d.). Ethyl 4-methylthiazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). One-Pot synthesis of 2-sustituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate and thiourea by using oxone and Iodobenzene reaction system. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 11, 2026, from [Link]

  • Google Patents. (2014).
  • Ingenta Connect. (2022). Recent Development in the Synthesis of Thiazoles. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our focus is on anticipating and resolving the side reactions and experimental challenges inherent in the Hantzsch thiazole synthesis of this important intermediate.

Introduction to the Synthesis

The synthesis of Ethyl 4-methylthiazole-5-carboxylate is most commonly achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, typically ethyl 2-chloroacetoacetate, with a thioamide, such as thioacetamide or thiourea. While robust, this reaction is susceptible to several side reactions that can impact yield and purity. This guide provides a framework for understanding, mitigating, and troubleshooting these challenges.

dot graph "Hantzsch_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Starting Materials"; bgcolor="#F1F3F4"; "Ethyl_acetoacetate" [label="Ethyl acetoacetate"]; "Chlorinating_agent" [label="Chlorinating Agent\n(e.g., SO₂Cl₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thioamide" [label="Thioamide\n(Thioacetamide or Thiourea)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_synthesis" { label="Synthesis Steps"; bgcolor="#F1F3F4"; "Chlorination" [label="Chlorination"]; "Hantzsch_Reaction" [label="Hantzsch Thiazole\nCondensation"]; "Workup" [label="Work-up & Isolation"]; "Purification" [label="Purification"]; }

subgraph "cluster_product" { label="Final Product"; bgcolor="#F1F3F4"; "Final_Product" [label="Ethyl 4-methylthiazole-\n5-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Ethyl_acetoacetate" -> "Chlorination"; "Chlorinating_agent" -> "Chlorination"; "Chlorination" -> "Hantzsch_Reaction" [label="Ethyl 2-chloroacetoacetate"]; "Thioamide" -> "Hantzsch_Reaction"; "Hantzsch_Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Final_Product"; }

Caption: General laboratory workflow for the synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Troubleshooting Guide: Side Reactions and Low Yields

This section addresses the most common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the Hantzsch synthesis can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[1] If the reaction is conducted at too low a temperature, the rate of reaction will be slow, leading to incomplete conversion of starting materials. Conversely, excessively high temperatures can promote the formation of degradation products and colored impurities.

    • Recommendation: The reaction is typically refluxed in a solvent like ethanol.[1] A systematic increase in temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC), is advised. Modern approaches using microwave irradiation have been shown to dramatically reduce reaction times and improve yields.[2]

  • Purity of Starting Materials: The purity of the ethyl 2-chloroacetoacetate and the thioamide is critical. Impurities in either starting material can lead to the formation of side products, consuming the reactants and reducing the yield of the desired product.[2]

    • Recommendation: Ensure the purity of your starting materials. Ethyl 2-chloroacetoacetate can be purified by vacuum distillation. Thioacetamide and thiourea should be of high purity and stored in a desiccator to prevent moisture absorption.

  • Presence of Moisture: Ethyl 2-chloroacetoacetate is sensitive to moisture and can undergo hydrolysis.[1] Water in the reaction mixture can also interfere with the condensation reaction.

    • Recommendation: Use anhydrous solvents and oven-dried glassware to minimize the presence of water.

dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Temp" [label="Is Reaction Temperature\nOptimal?"]; "Check_Purity" [label="Are Starting Materials\nPure?"]; "Check_Moisture" [label="Are Anhydrous\nConditions Maintained?"]; "Increase_Temp" [label="Increase Temperature\nIncrementally & Monitor by TLC"]; "Purify_Reagents" [label="Purify Starting Materials\n(Distillation/Recrystallization)"]; "Dry_Glassware" [label="Use Oven-Dried Glassware\n& Anhydrous Solvents"]; "End" [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Temp"; "Check_Temp" -> "Check_Purity" [label="Yes"]; "Check_Temp" -> "Increase_Temp" [label="No"]; "Increase_Temp" -> "Check_Purity"; "Check_Purity" -> "Check_Moisture" [label="Yes"]; "Check_Purity" -> "Purify_Reagents" [label="No"]; "Purify_Reagents" -> "Check_Moisture"; "Check_Moisture" -> "End" [label="Yes"]; "Check_Moisture" -> "Dry_Glassware" [label="No"]; "Dry_Glassware" -> "End"; }

Caption: A logical workflow for troubleshooting low yields in the Hantzsch synthesis.

Question 2: I am observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?

The formation of dark, insoluble byproducts is a common issue, often arising from the decomposition of the starting materials or intermediates under the reaction conditions.

  • Decomposition of Thioacetamide: Thioacetamide can decompose, especially at elevated temperatures, to produce hydrogen sulfide and other sulfur-containing compounds. These can then react in a variety of non-productive pathways, leading to complex mixtures and tar formation.

    • Recommendation: Avoid excessive heating. Maintain a controlled reflux and monitor the reaction closely. The use of a milder base or running the reaction under neutral conditions can sometimes mitigate decomposition.

  • Self-Condensation of Ethyl 2-chloroacetoacetate: In the presence of a base, ethyl 2-chloroacetoacetate can undergo self-condensation reactions.[1] This is more prevalent if a strong base is used or if the thioamide is not sufficiently reactive.

    • Recommendation: If a base is used, a weak, non-nucleophilic base is preferred. Ensure that the thioamide is added to the reaction mixture in a timely manner to compete with the self-condensation pathway.

Question 3: My final product is contaminated with an impurity that is difficult to remove by standard purification techniques. What could it be?

Persistent impurities are often structurally similar to the desired product. Understanding the potential side reactions can aid in their identification and removal.

  • Formation of Dithiazine Derivatives: Under certain conditions, particularly with prolonged reaction times or in the presence of specific catalysts, dimerization of intermediates can occur, leading to the formation of dithiazine byproducts. These can be difficult to separate from the desired thiazole.

    • Recommendation: Optimize the reaction time. Monitor the reaction by TLC and stop it once the starting materials are consumed. Avoid unnecessarily long reaction times.

  • Hydrolysis of the Ester Group: The ethyl ester of the product is susceptible to hydrolysis, especially during the work-up if the pH is not carefully controlled.[1] This will result in the formation of the corresponding carboxylic acid.

    • Recommendation: During the work-up, maintain the pH in the neutral to slightly basic range (pH 7-8). Avoid prolonged exposure to strongly acidic or basic conditions.

Parameter Recommendation Rationale
Temperature Reflux in ethanol (approx. 78-80°C)[2]Balances reaction rate with minimizing decomposition of reactants and intermediates.
Solvent Anhydrous EthanolA polar protic solvent that is generally effective for the Hantzsch synthesis.
pH during Work-up Neutral to slightly basic (pH 7-8)[3]Prevents hydrolysis of the ethyl ester to the carboxylic acid.
Reaction Time Monitor by TLC; typically 4-6 hours[2]Avoids the formation of byproducts from prolonged reaction times.

Table 1: Key Reaction Parameters for the Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Frequently Asked Questions (FAQs)

Q1: Can I use thiourea instead of thioacetamide? What are the potential complications?

Yes, thiourea can be used. However, the use of N-unsubstituted or N-monosubstituted thioureas can lead to the formation of isomeric byproducts. Under neutral conditions, the reaction typically yields the 2-aminothiazole derivative. However, under acidic conditions, a mixture of the 2-aminothiazole and the 3-substituted-2-imino-2,3-dihydrothiazole can be formed.[4]

Q2: What is the role of a base in this reaction? Is it always necessary?

The Hantzsch synthesis can be performed under neutral, acidic, or basic conditions. The role of a base, if used, is to deprotonate the thioamide, increasing its nucleophilicity. However, a strong base can also promote the self-condensation of ethyl 2-chloroacetoacetate.[1] The choice of conditions often depends on the specific substrates and the desired product. For the synthesis of Ethyl 4-methylthiazole-5-carboxylate, the reaction is often carried out under neutral or slightly acidic conditions.

Q3: My purified product is a yellow oil, but the literature reports a white solid. What could be the reason for this discrepancy?

Ethyl 4-methylthiazole-5-carboxylate has a relatively low melting point. The presence of even small amounts of impurities can depress the melting point, causing the product to be an oil or a semi-solid at room temperature. Additionally, colored impurities from side reactions can impart a yellow hue.

  • Recommendation: Further purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to obtain a pure, solid product.

Q4: How can I confirm the structure of my product and identify any impurities?

A combination of analytical techniques is recommended for structural confirmation and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure determination. The proton NMR spectrum should show characteristic signals for the ethyl ester, the methyl group on the thiazole ring, and the thiazole proton. Carbon NMR will confirm the number and types of carbon atoms.

  • Mass Spectrometry (MS): MS will provide the molecular weight of the product, confirming its identity.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for assessing the purity of the product and for identifying the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloroacetoacetate

This protocol is adapted from established methodologies for the chlorination of ethyl acetoacetate.[5]

  • In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with ethyl acetoacetate.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-chloroacetoacetate.

Protocol 2: Hantzsch Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol is a general procedure based on established methods.[2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

References

  • Bredenkamp, M. W., Holzapfel, C. W., & van Zyl, W. J. (1990). A convenient synthesis of α-L-threofuranosyl- and 2-deoxy-α-L-erythro-pentofuranosyl-C-nucleosides.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.com.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Benchchem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. Benchchem.com.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Larina, L. I., & Lopyrev, V. A. (2009). Hantzsch synthesis of thiazoles. A review. Russian Journal of Organic Chemistry, 45(1), 1-28.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Pattan, S. R., et al. (2009). Synthesis and biological evaluation of some new substituted thiazole derivatives. Journal of the Korean Chemical Society, 53(5), 578-583.
  • ChemicalBook. (n.d.).
  • Cole-Parmer. (n.d.).
  • ChemicalBook. (n.d.). 4-Methylthiazole-5-carboxylic acid synthesis. Chemicalbook.com.
  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate.
  • Sigma-Aldrich. (n.d.).
  • TCI Chemicals. (n.d.).
  • Wikipedia contributors. (2023, December 12). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-chemistry.org.
  • Benchchem. (2025).
  • YouTube. (2022, November 4). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. [Link]

  • YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]

  • ResearchGate. (2014). Synthesis of 4-oxothiazolidine-2,5-diylidenes containing thioamide group based on dithiomalonamides.
  • ResearchGate. (2015). Base catalyzed reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals: A new general method for the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes.
  • ResearchGate. (2020). Synthesis of 2‐Substituted‐4,5‐Dihydrothiazol‐4‐Ols by [3+2] Annulation of 1,4‐Dithiane‐2,5‐Diol with Thioamides.
  • MDPI. (2021). Benzo[1][6][7]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction.

  • Science of Synthesis. (n.d.).
  • ResearchGate. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Google Patents. (2015).
  • Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Taylor & Francis Online. (2015).
  • PubMed. (2022). Recent Development in the Synthesis of Thiazoles.
  • YouTube. (2019, January 19). synthesis of thiazoles. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
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  • PMC. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.
  • Springer. (2013). Prediction of hydrolysis products of organic chemicals under environmental pH conditions.
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  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)
  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Google Patents. (2017).
  • ResearchGate. (2015).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Benchchem. (2025).
  • Chem-Impex. (n.d.). 4-Methylthiazole-5-carboxylic acid ethyl ester.
  • Bouling Chemical Co., Limited. (n.d.).
  • ChemBK. (2024, April 10).

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Technical Support Center: Optimizing Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-methylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this important synthetic building block.

Ethyl 4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of various biologically active compounds and medicinally significant agents.[1] The most common and established method for its synthesis is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[2][3][4] This guide will focus on optimizing this classical and widely used synthetic route.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of Ethyl 4-methylthiazole-5-carboxylate, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue, from reaction conditions to the quality of your starting materials.

Potential Cause Underlying Scientific Principle Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient time or energy.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[5]
Suboptimal Temperature The Hantzsch synthesis often requires heating to overcome the activation energy of the reaction.[5][6]Ensure the reaction is adequately heated. Refluxing in a suitable solvent like ethanol is a common practice.[7] Some modern approaches utilize microwave irradiation to significantly reduce reaction times and improve yields.[6][8]
Improper Solvent Choice The polarity of the solvent is critical for facilitating the reaction between the α-haloketone and the thioamide.Ethanol and methanol are commonly used and effective solvents.[5][9] However, a solvent screening to test other options like dimethyl carbonate (DMC) or even solvent-free conditions might be beneficial, as these have been shown to produce excellent yields in some cases.[5]
Purity of Reactants Impurities in the starting materials, such as ethyl 2-chloroacetoacetate or thioacetamide, can lead to unwanted side reactions and a lower yield of the desired product.[5][6]Use high-purity starting materials. If the purity is questionable, consider purifying the reactants before use (e.g., distillation of ethyl 2-chloroacetoacetate).
Side Reactions The formation of byproducts can significantly consume starting materials and reduce the yield of the target molecule.Careful control over reaction conditions, particularly temperature and stoichiometry, can minimize the formation of side products.
Issue 2: Formation of Impurities and Side Products

The presence of significant impurities can complicate the purification process and lower the overall isolated yield.

Potential Cause Underlying Scientific Principle Recommended Solution
Excess of a Reactant An incorrect stoichiometric ratio of reactants can lead to unreacted starting material or the formation of side products.Carefully control the stoichiometry. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[9]
Decomposition Prolonged heating or excessively high temperatures can lead to the decomposition of reactants or the product.Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the work-up promptly.
Unexpected Isomer Formation When using N-substituted thioureas, there is a possibility of forming two different regioisomers.For the synthesis of Ethyl 4-methylthiazole-5-carboxylate, which typically uses thioacetamide or a related simple thioamide, this is less of a concern. However, if using a substituted thioamide, running the reaction in a neutral solvent generally favors the desired 2-amino isomer.[5][10] Strongly acidic conditions can lead to the formation of the 2-imino isomer.[5][10]
Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, challenges can arise during the isolation and purification of Ethyl 4-methylthiazole-5-carboxylate.

Potential Cause Underlying Scientific Principle Recommended Solution
Product Solubility The product may have some solubility in the aqueous phase during work-up, leading to loss of material.After neutralizing the reaction mixture, ensure thorough extraction with a suitable organic solvent like ethyl acetate.[11] Performing multiple extractions will maximize the recovery of the product.
Ineffective Neutralization Incomplete neutralization of the reaction mixture can affect the partitioning of the product during extraction.Carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium carbonate solution until effervescence ceases.[7][9] A pH of 7-8 is often targeted.[12]
Emulsion Formation The presence of certain impurities or vigorous shaking during extraction can lead to the formation of a stable emulsion, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow for better phase separation.
Co-eluting Impurities During column chromatography, impurities may have similar polarity to the product, making separation challenging.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation.[7] Monitor the fractions carefully by TLC.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Q1: What is the fundamental reaction mechanism for the Hantzsch synthesis of Ethyl 4-methylthiazole-5-carboxylate?

The Hantzsch thiazole synthesis is a classic condensation reaction.[3][4] The mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thioacetamide) acts as a nucleophile and attacks the α-carbon of the α-haloketone (ethyl 2-chloroacetoacetate). This is typically an SN2 reaction.[3][9]

  • Intermediate Formation: This initial attack forms an intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: A final dehydration step results in the formation of the aromatic thiazole ring.[3]

Q2: What are the typical starting materials for synthesizing Ethyl 4-methylthiazole-5-carboxylate?

The most common starting materials are:

  • α-Haloketone: Ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.[1][13]

  • Thioamide: Thioacetamide is commonly used to provide the 2-methyl group.[7] Alternatively, formamide in the presence of phosphorus pentasulfide can be used to generate the thioamide in situ.[12]

Q3: Are there any alternative, more modern approaches to this synthesis?

Yes, while the conventional heating method is robust, several modern variations aim to improve efficiency and yields:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields compared to conventional heating.[6][8]

  • Catalytic Methods: While the classic Hantzsch synthesis may not require a catalyst, some modern protocols employ catalysts to enhance reaction rates and yields.[6] For instance, silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst.[14][15]

  • One-Pot Procedures: Efficient one-pot synthesis methods have been developed to simplify the experimental process and reduce the need for isolating intermediates, which can improve the overall yield.[1]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate, can be used for this purpose.[1]

Q5: What are the key safety precautions to consider during this synthesis?
  • Handling of α-Haloketones: Ethyl 2-chloroacetoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

  • Handling of Thioamides: Thioacetamide is a suspected carcinogen and should be handled with caution, avoiding inhalation of dust and skin contact.[7]

  • Solvent Safety: The organic solvents used, such as ethanol, are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.[7]

III. Experimental Protocols & Visualizations

Protocol 1: Conventional Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.1 equivalents) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.[7]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure Ethyl 4-methylthiazole-5-carboxylate.[7]

Reaction Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start_materials Starting Materials (Ethyl 2-chloroacetoacetate, Thioacetamide) mixing Mixing of Reactants start_materials->mixing reagents_solvent Reagents & Solvent (Ethanol) reagents_solvent->mixing heating Heating under Reflux mixing->heating cooling Cooling to Room Temp. heating->cooling neutralization Neutralization cooling->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying concentration Concentration drying->concentration column_chroma Column Chromatography concentration->column_chroma analysis Spectroscopic Analysis column_chroma->analysis end_product Ethyl 4-methylthiazole-5-carboxylate analysis->end_product

Caption: General laboratory workflow for the Hantzsch synthesis.

Hantzsch Thiazole Synthesis Mechanism

G cluster_reactants Reactants haloketone α-Haloketone (Ethyl 2-chloroacetoacetate) intermediate1 S-Alkylation Intermediate haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide (Thioacetamide) thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Product (Ethyl 4-methylthiazole-5-carboxylate) intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

IV. References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (URL: [Link])

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (URL: [Link])

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents. (URL: )

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (URL: )

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (URL: [Link])

  • Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

  • Ethyl 4-methylthiazole-5-carboxylate - ChemBK. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (URL: [Link])

Sources

Troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this fundamental reaction. Here, we move beyond simple protocols to explain the underlying chemistry, helping you diagnose issues and rationally design solutions for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing reactant, such as thiourea or a primary thioamide.[1][2][3] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps.[4][5][6]

The generally accepted mechanism is as follows:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[4][5][6] This initial step forms an isothioamide salt intermediate.

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[4][6]

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final aromatic thiazole ring.[2][5]

The aromaticity of the thiazole ring is a significant thermodynamic driving force for the reaction.[5]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Isothioamide Salt (S-Alkylation) Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Is the Hantzsch synthesis generally considered a high-yielding reaction?

Yes, under optimized conditions, the Hantzsch thiazole synthesis is known to be a robust and often high-yielding reaction.[4][7][8] However, the yield can be significantly impacted by various factors including the purity of reactants, choice of solvent, reaction temperature, and the specific substrates used.[9][10] Modern variations of the reaction, such as those using microwave irradiation or specific catalysts, have been developed to further improve yields and reduce reaction times.[9][11]

Troubleshooting Guide for Low Yield

This section addresses common issues encountered during the Hantzsch thiazole synthesis that can lead to diminished yields.

Problem 1: Low or No Product Formation with Starting Materials Unchanged

Possible Cause 1: Insufficient Activation Energy

  • Explanation: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier for the initial SN2 step.[9] While some highly reactive substrates may proceed at room temperature, many combinations require heating.

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or methanol is a common starting point.[7][9] For instance, heating a mixture of 2-bromoacetophenone and thiourea in methanol at 65-100°C is a typical condition.[4][9]

    • Microwave Irradiation: If available, microwave synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[11] Reaction times can be reduced from hours to minutes.[11]

Possible Cause 2: Inappropriate Solvent Choice

  • Explanation: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. A solvent that does not adequately dissolve the starting materials will hinder the reaction rate. The polarity of the solvent is also a key factor.[9]

  • Solution:

    • Solvent Screening: If the standard solvents like ethanol or methanol are not effective, a solvent screen is recommended.[9] Other options include 1-butanol, 2-propanol, or even solvent mixtures like ethanol/water.[7][8]

    • Solvent-Free Conditions: In some cases, solvent-free (neat) reactions, sometimes with grinding, can be highly effective and environmentally friendly.[12][13]

Troubleshooting_Low_Conversion Figure 2: Troubleshooting Low Conversion Start Low Conversion of Starting Materials Check_Temp Is the reaction heated? Start->Check_Temp Check_Solvent Are reactants soluble? Check_Temp->Check_Solvent Yes Action_Heat Increase temperature or use microwave irradiation. Check_Temp->Action_Heat No Action_Solvent Perform a solvent screen or try solvent-free conditions. Check_Solvent->Action_Solvent No End Improved Conversion Check_Solvent->End Yes Action_Heat->End Action_Solvent->End

Sources

Technical Support Center: Purification of Crude Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the purification of crude Ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocols and insights herein are designed for researchers, chemists, and process development professionals aiming to achieve high purity for this critical building block.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common challenges encountered during the purification of Ethyl 4-methylthiazole-5-carboxylate. Each issue is presented in a question-and-answer format to directly resolve experimental hurdles.

Issue 1: Persistent Coloration (Yellow to Brown) in the Final Product

Q: My isolated Ethyl 4-methylthiazole-5-carboxylate is a yellow or brown solid/liquid, but literature suggests it should be a white to light yellow crystalline powder. What causes this discoloration and how can I remove it?

A: Discoloration typically arises from high-molecular-weight byproducts or degradation products formed during the synthesis, especially if the reaction was conducted at elevated temperatures.[2][3] Thiazole rings can be susceptible to side reactions that generate chromophores.

Expert Insight & Solution: The most effective method to remove these colored impurities is through a combination of charcoal treatment and recrystallization. Activated carbon has a high surface area and adsorbs large, flat aromatic molecules, which are often the source of color.

Step-by-Step Protocol: Decolorization and Recrystallization

  • Solvent Selection: Choose a solvent in which the product is highly soluble when hot and sparingly soluble when cold. Ethyl acetate is a commonly effective choice.[2] For particularly stubborn impurities, a mixed solvent system like ethyl acetate/hexane can be employed.

  • Dissolution: Dissolve the crude, colored product in a minimum amount of hot ethyl acetate (near its boiling point, ~77°C).

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product) to the hot solution.

    • Causality Note: Do not add charcoal to a boiling solution, as this can cause violent bumping. Add it to the hot, but not vigorously boiling, solution.

  • Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least 30 minutes to maximize crystal formation.[4][5]

  • Isolation & Drying: Collect the resulting white to off-white crystals by vacuum filtration, wash with a small amount of cold hexane to remove any residual soluble impurities, and dry under vacuum.[6][7]

Issue 2: Low Purity Profile by HPLC/GC with Starting Materials Present

Q: My post-synthesis analysis (HPLC/GC) shows a purity of <90% with significant peaks corresponding to starting materials (e.g., ethyl 2-chloroacetoacetate). How do I remove these and improve purity?

A: The presence of starting materials indicates an incomplete reaction. While optimizing the synthesis is the first-line defense (e.g., adjusting stoichiometry, temperature, or reaction time), purification via column chromatography is the most robust solution for removing unreacted precursors from the crude product.

Expert Insight & Solution: Ethyl 4-methylthiazole-5-carboxylate is a moderately polar compound. Silica gel column chromatography using a gradient elution of non-polar and polar solvents can effectively separate it from both more polar and less polar impurities.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column (60-120 mesh) using a slurry packing method with a non-polar solvent like hexane. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Workflow: Purification Strategy

The following diagram outlines a logical workflow for purifying crude Ethyl 4-methylthiazole-5-carboxylate based on initial analytical results.

Purification_Workflow Purification Strategy for Crude Product start Crude Product Analysis (TLC, HPLC/GC) impurity_check Impurity Profile? start->impurity_check node_color Strongly Colored (Yellow/Brown) impurity_check->node_color Yes node_starting_materials Starting Materials Present impurity_check->node_starting_materials No node_minor_impurities Minor Impurities (>95% Pure) impurity_check->node_minor_impurities Minor proc_charcoal Activated Charcoal Treatment node_color->proc_charcoal proc_column Column Chromatography (Silica Gel) node_starting_materials->proc_column Yes proc_recrystallize Direct Recrystallization node_minor_impurities->proc_recrystallize proc_charcoal->proc_recrystallize proc_column->proc_recrystallize end_product Pure Product (>99% Purity) proc_recrystallize->end_product

Caption: A decision-making workflow for purifying crude Ethyl 4-methylthiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified Ethyl 4-methylthiazole-5-carboxylate?

A1: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark place.[8][9] Storage at 0-8°C is recommended to prevent potential degradation.[1] It is stable under normal conditions but should be kept away from strong oxidizing agents.[8]

Q2: Which analytical techniques are best for confirming the purity and identity of the final product?

A2: A combination of techniques is recommended for comprehensive analysis:

  • HPLC (High-Performance Liquid Chromatography): This is the preferred method for quantitative purity assessment due to its high resolution and sensitivity.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a common setup.[10]

  • GC (Gas Chromatography): Also suitable for purity analysis, especially for checking for volatile impurities.[1][9]

  • NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.[2]

  • Melting Point: A sharp melting point range (literature values are around 23-28°C) is a good indicator of high purity.[1][11]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point. This can be addressed by:

  • Adding More Solvent: The concentration of the solute may be too high. Add more hot solvent to the oiled mixture until it fully redissolves, then attempt to cool it again.

  • Slowing Down Cooling: Cool the solution much more slowly. A hot solution can be placed in a Dewar flask or an insulated container to ensure gradual cooling, which favors crystal lattice formation over amorphous oiling.

  • Using a Different Solvent System: The chosen solvent may be too effective. Switch to a less polar solvent or use a mixed-solvent system (e.g., ethyl acetate/hexane) to reduce solubility and promote crystallization.

Q4: Can this compound be purified by distillation?

A4: Yes, vacuum distillation is a viable purification method, particularly for removing non-volatile impurities. Ethyl 4-methylthiazole-5-carboxylate has a relatively high boiling point (approx. 233-256°C at atmospheric pressure), so distillation must be performed under reduced pressure to prevent thermal degradation.[8][11]

Data Summary Table: Purification Parameters
Purification MethodKey ParametersExpected PurityNotes
Recrystallization Solvent: Ethyl Acetate, n-Butanol, or Hexane/Ethyl Acetate mixture[2][4]>99% (if crude is >90%)Best for removing small amounts of impurities and improving crystal morphology.
Column Chromatography Stationary Phase: Silica Gel (60-120 mesh)Mobile Phase: Hexane/Ethyl Acetate Gradient (e.g., 5% -> 30% EtOAc)>99.5%Highly effective for separating starting materials and byproducts with different polarities.
Vacuum Distillation Pressure: <10 mmHgBoiling Point: ~233-256°C at 760 mmHg[8][11]>98%Useful for removing non-volatile baseline impurities or colored matter.
Activated Carbon Loading: 1-2% w/w in hot solvent (e.g., Ethyl Acetate)N/A (Improves color)Used as a pre-step to recrystallization for removing colored impurities.

References

  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). Ethyl 4-Methylthiazole-5-Carboxylate. Available at: [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Taylor & Francis Online. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Available at: [Link]

  • ResearchGate. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available at: [Link]

  • Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • New Drug Approvals. (n.d.). Thiazole derivative. Available at: [Link]

  • NIH - National Center for Biotechnology Information. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

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How to avoid byproduct formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of thiazole-based compounds. Drawing from established literature and field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your reactions, and prevent the formation of common byproducts.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My reaction is complete according to TLC, but after work-up, my NMR spectrum is complex and shows two distinct, yet similar, sets of peaks. What happened?

Answer: You are likely observing the formation of regioisomers. This is the most common and often most confusing byproduct issue in Hantzsch thiazole synthesis, particularly when using an N-monosubstituted thiourea (e.g., N-methylthiourea, N-phenylthiourea).

Causality: The reaction between an α-haloketone and an N-monosubstituted thiourea can proceed via two different cyclization pathways, yielding either the desired 2-(N-substituted amino)thiazole or the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The controlling factor is the reaction's pH.[1][2]

  • Neutral/Basic Conditions: The sulfur atom of the thiourea acts as the primary nucleophile, attacking the α-haloketone. Subsequent intramolecular condensation by one of the nitrogen atoms leads to the thermodynamically favored aromatic 2-(N-substituted amino)thiazole . This is the expected product in most standard protocols.[2][3]

  • Strongly Acidic Conditions: Under high acid concentration (e.g., 10M HCl in ethanol), the nitrogen atoms of the thiourea are protonated. This makes the sulfur atom a more potent nucleophile for the initial attack, but the subsequent cyclization pathway is altered. The non-substituted nitrogen is more likely to participate in the ring-closing step, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2]

Troubleshooting & Prevention:

  • Confirm the Isomers: The two isomers can often be distinguished by ¹H NMR. The chemical shift of the proton at the 5-position of the thiazole ring is characteristically different between the two structures.[2]

  • Control the pH:

    • To favor the 2-amino isomer: Ensure your reaction is run in a neutral solvent like ethanol or methanol. If your α-haloketone starting material is crude and contains acidic impurities, consider a mild basic wash before use or the addition of a non-nucleophilic base to the reaction. The standard work-up often involves neutralization with a weak base like sodium carbonate, which isolates the neutral 2-amino product.[3][4]

    • To favor the 2-imino isomer: The reaction must be conducted in a strongly acidic medium. A reported efficient method uses a 1:2 mixture of 10M HCl and ethanol.[2]

Workflow for Regioselectivity Control

cluster_start Starting Materials cluster_condition Reaction Condition cluster_products Potential Products Start α-Haloketone + N-Substituted Thiourea Condition Select Solvent & pH Start->Condition Product_A 2-(N-Substituted Amino)thiazole (Desired Aromatic Product) Condition->Product_A Neutral Solvent (e.g., Ethanol) Product_B 3-Substituted 2-Imino-dihydrothiazole (Isomeric Byproduct) Condition->Product_B Strongly Acidic (e.g., 10M HCl/EtOH)

Caption: Controlling Regioselectivity in Hantzsch Synthesis.

Q2: My reaction yield is consistently low, and my crude product is difficult to purify, showing unreacted starting materials in the NMR and TLC.

Answer: Low yields coupled with purification difficulties often point to incomplete conversion, side reactions consuming starting materials, or suboptimal reaction conditions.

Causality & Troubleshooting:

  • Purity of Starting Materials: This is a critical, often overlooked, factor.

    • α-Haloketones: These reagents can be unstable and may contain residual acid or other impurities from their synthesis. Verify purity by NMR or melting point analysis.[1]

    • Thioamides/Thioureas: These can degrade over time or contain manufacturing impurities. Thermal decomposition, especially when heating, can release gases like ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂), which can lead to complex side reactions or inhibit the main reaction.[5][6]

    • Action: Use freshly purified starting materials. Recrystallize solid reagents if their purity is questionable.

  • Reaction Stoichiometry: The classic Hantzsch synthesis involves an SN2 reaction followed by condensation.[4]

    • Problem: If the α-haloketone is not fully consumed, it becomes a persistent, often hard-to-remove, impurity.

    • Action: Use a slight excess (1.1 to 1.5 equivalents) of the thioamide component. This helps drive the reaction to completion and ensures the full consumption of the electrophilic α-haloketone.[4]

  • Insufficient Energy Input: The reaction often requires an activation energy to proceed efficiently.

    • Problem: Room temperature reactions may be sluggish or stall completely.

    • Action: Heat the reaction mixture. Refluxing in ethanol (approx. 78°C) is common.[3] For faster, cleaner reactions with higher yields, consider using microwave irradiation or ultrasonication.[7][8] These methods provide uniform, rapid heating that can significantly reduce reaction times and minimize the formation of thermal degradation byproducts.

Comparative Impact of Reaction Method on Yield & Time

EntryAldehyde SubstituentMethodTime (h)Yield (%)Reference
14-ClConventional Heating (65°C)3.083[7]
24-ClUltrasonic Irradiation (RT)2.087[7]
34-OHConventional Heating (65°C)2.085[7]
44-OHUltrasonic Irradiation (RT)1.588[7]
52,4-diClConventional Heating (Reflux)8.072[9]
62,4-diClMicrowave Irradiation0.2 (12 min)85[9]

Table based on data from Bouherrou, et al.[7] and Varma, et al.[9]

Q3: My TLC shows a single product spot, but my final isolated mass is very low after aqueous work-up. Where is my product going?

Answer: The issue likely lies in the work-up and isolation phase. The initial product of the Hantzsch synthesis is often the hydrochloride or hydrobromide salt of the thiazole, which is typically soluble in polar solvents like water and methanol/ethanol.[10]

Causality: The reaction generates HBr or HCl as a byproduct, which protonates the basic nitrogen of the thiazole ring, forming a salt.

Troubleshooting & Prevention:

  • Neutralization is Key: After the reaction is complete (and cooled), the mixture must be neutralized with a weak base to deprotonate the thiazole salt. This converts it to the neutral, free base form, which is often significantly less soluble in aqueous media and will precipitate.

  • Proper Work-up Protocol:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into a beaker containing a weak base solution, such as 5% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][4]

    • Stir or swirl the mixture until precipitation is complete.

    • Collect the solid product by suction filtration, washing the filter cake with cold water to remove inorganic salts.[4]

Isolation Workflow

cluster_reaction Reaction Completion cluster_workup Work-up cluster_isolation Isolation Reaction Crude Reaction Mixture (Contains Protonated Thiazole Salt) Neutralize Add to weak base (e.g., 5% Na₂CO₃ aq.) Reaction->Neutralize Key Step Precipitate Neutral Thiazole Precipitates Neutralize->Precipitate Filter Suction Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Air or Vacuum Dry Wash->Dry Final Pure, Solid Product Dry->Final

Caption: Correct work-up for isolating thiazole products.

Frequently Asked Questions (FAQs)

Q: Are there alternatives to the Hantzsch synthesis if it proves problematic for my substrate?

A: Yes. The choice of synthesis depends on the desired substitution pattern.

  • Cook-Heilbron Synthesis: This is the preferred method for preparing 5-aminothiazoles . It involves the reaction of α-aminonitriles with carbon disulfide or its derivatives under mild conditions.[1][11][12]

  • Gabriel Synthesis: This route yields 2,5-disubstituted thiazoles by reacting an α-acylaminoketone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[13][14] Be aware that reactions with these reagents can sometimes be messy and require careful purification.

Q: I am trying a "greener" microwave protocol for the first time. What should I watch out for?

A: Microwave-assisted synthesis is highly effective but requires specific considerations.

  • Pressure and Temperature: Reactions are typically run in sealed vessels, and pressure can build up. Always use a dedicated microwave synthesizer with proper pressure and temperature controls.

  • Solvent Choice: Use high-boiling polar solvents like ethanol, DMF, or polyethylene glycol (PEG) that absorb microwave energy efficiently.

  • Reaction Time: Microwave reactions are incredibly fast, often completing in minutes instead of hours.[7] Monitor carefully with TLC to avoid decomposition from over-exposure.

Q: What are the small, unidentifiable peaks I see in my NMR spectrum, especially around 0-2 ppm?

A: These are common laboratory contaminants. Before suspecting complex byproducts, consider these sources:

  • Silicone Grease: A singlet peak around 0 ppm is a classic sign of silicone grease from glass joints.

  • Plasticizers (Phthalates): If you use flexible plastic tubing (e.g., Tygon) in your work-up or on your rotary evaporator, volatile solvents can leach plasticizers, which appear as multiplets in the aromatic region (~7.5-7.7 ppm) and aliphatic regions.

  • Hexanes/Pentanes: If you use technical grade alkanes for chromatography, you may see small, broad peaks in the 0.8-1.5 ppm range from isomeric impurities.

Optimized Experimental Protocols

Protocol 1: High-Yield Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol incorporates best practices to maximize yield and minimize byproduct formation.

  • Reagent Preparation: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).[4]

  • Reaction Setup: Add methanol (5 mL) and a magnetic stir bar.

  • Reaction Execution: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. Monitor the reaction by TLC (50:50 ethyl acetate:hexanes).

  • Work-up: Remove from heat and allow the solution to cool to room temperature.

  • Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[4]

  • Purification: Filter the precipitate through a Buchner funnel, washing the solid thoroughly with cold deionized water. Allow the collected solid to air dry on a watch glass to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-2-aminothiazoles

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.[7][9]

  • Reagent Preparation: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol, 1.0 eq), the substituted N-aryl thiourea (1.1 mmol, 1.1 eq), and ethanol (3 mL).

  • Reaction Setup: Add a magnetic stir bar and securely seal the vial.

  • Reaction Execution: Place the vial in a microwave synthesizer. Irradiate the mixture at a constant power (e.g., 170 W) or constant temperature (e.g., 120°C) for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up & Isolation: After the reaction is complete (monitored by TLC), cool the vial to room temperature using compressed air. Pour the cooled mixture into ice water to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

References

  • Bouherrou, K., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Varma, R. S., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(9), 14593-14603. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.[Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.[Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.[Link]

  • Wikipedia. (2023, May 27). Cook–Heilbron thiazole synthesis.[Link]

  • Popiolek, L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7160. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.[Link]

  • Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles.[Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 258-267. [Link]

  • ResearchGate. (2017). Cook-Heilbron thiazole synthesis.[Link]

  • Chhabria, M. T., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(3), 224-232. [Link]

  • ResearchGate. (2012). Theoretical study on the thermal decomposition of thiourea.[Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.[Link]

  • ResearchGate. (2020). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides.[Link]

  • ResearchGate. (2019). Kinetics of Thermal Decomposition of Thiourea.[Link]

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Optimizing catalyst concentration for Ethyl 4-methylthiazole-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical development, Ethyl 4-methylthiazole-5-carboxylate is a key building block for various biologically active compounds, including the anti-gout medication Febuxostat and certain antibiotics.[1] Its efficient synthesis is paramount for researchers and drug development professionals. The most common and robust method for its preparation is a variation of the Hantzsch thiazole synthesis.[2][3] This reaction, while generally high-yielding, is sensitive to several parameters, with catalyst concentration being one of the most critical variables to control for achieving optimal yield, purity, and reaction time.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst concentration for this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Ethyl 4-methylthiazole-5-carboxylate?

The synthesis is typically achieved via the Hantzsch thiazole synthesis.[3][4] This method involves the condensation reaction between an α-haloketone and a thioamide. For Ethyl 4-methylthiazole-5-carboxylate, the common starting materials are ethyl 2-chloroacetoacetate (the α-haloketone component) and a thioamide, such as thioacetamide or thiourea.[5][6] The reaction proceeds through S-alkylation, followed by an intramolecular cyclization and dehydration to form the final aromatic thiazole ring.[2][7]

Q2: Is a catalyst always necessary for this synthesis?

Not always. The Hantzsch synthesis can sometimes be performed under neutral conditions with thermal promotion (heating).[2][8] However, many modern and optimized protocols utilize a catalyst to enhance the reaction rate and improve yields, especially in large-scale production.[9][10] Some eco-friendly methods even report catalyst-free synthesis under solvent-free conditions, though these may require specific reaction setups.[11]

Q3: What is the role of an acid catalyst in the Hantzsch thiazole synthesis?

An acid catalyst, such as trifluoromethanesulfonic acid (TfOH) or even acidic conditions created by reagents like hydrogen chloride, serves a crucial function.[11][12] It protonates the carbonyl oxygen of the α-haloketone intermediate, making the carbonyl carbon more electrophilic. This activation facilitates the intramolecular nucleophilic attack by the nitrogen atom, a key step in the ring-closing (cyclization) phase of the mechanism. This ultimately provides an alternative reaction route with a lower activation energy, speeding up the formation of the thiazole ring.[13]

Q4: How does catalyst concentration directly impact the reaction outcome?

Catalyst concentration is a pivotal parameter that influences reaction kinetics, yield, and purity.[14]

  • Insufficient Concentration: Leads to slow or incomplete reactions, resulting in low conversion of starting materials and poor product yield.[14]

  • Optimal Concentration: Maximizes the reaction rate and yield within the shortest practical time.

  • Excessive Concentration: Can paradoxically decrease yield by promoting the formation of side products or causing the degradation of reactants and the final product.[14][15] It may also complicate the purification process.

Q5: What are the common signs of suboptimal catalyst concentration?

Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial.[2] Signs of incorrect catalyst loading include:

  • Slow Progress: The starting material spot on the TLC plate diminishes very slowly. This often points to insufficient catalyst.

  • Multiple Byproduct Spots: The appearance of numerous new spots on the TLC plate, other than the desired product, can indicate that the catalyst concentration is too high, driving unwanted side reactions.[16]

  • Stalled Reaction: The reaction fails to proceed to completion, with significant amounts of starting material remaining even after prolonged reaction times. This could be due to insufficient catalyst or catalyst deactivation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of Ethyl 4-methylthiazole-5-carboxylate, with a focus on catalyst-related issues.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from several potential root causes related to catalysis.

  • Potential Cause A: Insufficient Catalyst Loading

    • Scientific Rationale: The catalyst provides a lower energy pathway for the reaction; without enough active sites, the reaction proceeds slowly or not at all.[13][15] The rate of a catalyzed reaction is typically dependent on the catalyst concentration up to a saturation point.

    • Solution: If the reaction is sluggish, increase the catalyst concentration incrementally. A stepwise approach is recommended, for example, increasing the loading by 0.5 mol% intervals in subsequent experiments.[17] Monitor each modification with TLC to observe the effect on the reaction rate and byproduct profile.

  • Potential Cause B: Incorrect Reaction pH

    • Scientific Rationale: The Hantzsch synthesis is known to be pH-sensitive. While often carried out under neutral or slightly basic conditions, the use of certain catalysts can significantly alter the pH.[16] Under strongly acidic conditions, for instance, regioselectivity can change, leading to the formation of undesired isomers like 2-imino-2,3-dihydrothiazoles instead of the target 2-amino-thiazole derivatives.[12]

    • Solution: Measure the pH of the reaction mixture. If it is outside the optimal range for your specific protocol, adjust it accordingly. Neutral or slightly basic conditions generally favor the formation of the desired amine isomer.[16]

  • Potential Cause C: Purity of Starting Materials

    • Scientific Rationale: The purity of the α-halo-β-carbonyl compound (ethyl 2-chloroacetoacetate) and the thioamide is critical.[16] Impurities in the starting materials can inhibit the catalyst or lead to competing side reactions, consuming reactants and lowering the yield of the desired product.[18]

    • Solution: Ensure you are using high-purity starting materials.[18] If necessary, purify the reactants before use. Ethyl 2-chloroacetoacetate can be unstable and should be freshly prepared or properly stored.[16]

Problem 2: Significant Formation of Impurities

The presence of multiple byproducts complicates purification and reduces the isolated yield.

  • Potential Cause A: Excessive Catalyst Concentration

    • Scientific Rationale: While a catalyst is meant to accelerate a specific reaction, an excessively high concentration can lead to overcrowding of active sites and promote undesired reaction pathways or polymerization.[14] This can result in a complex mixture of products that is difficult to purify.

    • Solution: Systematically decrease the catalyst loading in subsequent experiments. Often, an optimal concentration exists where the yield is maximized before side reactions become significant.[15] Refer to the data in Table 1 for a typical optimization profile.

  • Potential Cause B: High Reaction Temperature

    • Scientific Rationale: Elevated temperatures, especially in combination with high catalyst concentrations, can provide enough energy to overcome the activation barriers of competing side reactions.[16] This can lead to the formation of thermal degradation products or isomers.

    • Solution: Reduce the reaction temperature. It is often a trade-off between reaction rate and selectivity. Finding the lowest temperature at which the reaction proceeds at a reasonable rate is key to minimizing impurities.

Problem 3: Reaction Stalls and Does Not Go to Completion

A stalled reaction indicates a kinetic barrier or a loss of catalytic activity.

  • Potential Cause A: Catalyst Deactivation

    • Scientific Rationale: The catalyst may be deactivated over the course of the reaction by impurities, byproducts, or thermal degradation. Heterogeneous catalysts, for example, can lose activity if their active sites are blocked.

    • Solution: Ensure all reagents and solvents are pure and dry (if required by the protocol). If using a heterogeneous catalyst, consider issues like leaching or poisoning. It may be necessary to add a second portion of fresh catalyst if the reaction stalls midway.

Visualizing the Process

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general laboratory workflow for the synthesis, work-up, and purification of Ethyl 4-methylthiazole-5-carboxylate.[5]

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reactants Dissolve Thioamide in Solvent (e.g., Ethanol) prep_add Add Ethyl 2-chloroacetoacetate prep_reactants->prep_add prep_cat Add Catalyst prep_add->prep_cat reaction_heat Heat Mixture (e.g., Reflux) prep_cat->reaction_heat reaction_monitor Monitor by TLC reaction_heat->reaction_monitor workup_cool Cool to Room Temp reaction_monitor->workup_cool workup_neut Neutralize (e.g., NaHCO3 soln) workup_cool->workup_neut workup_evap Remove Solvent (Rotary Evaporator) workup_neut->workup_evap workup_extract Extract with Organic Solvent workup_evap->workup_extract purify_dry Dry Organic Layer (e.g., Na2SO4) workup_extract->purify_dry purify_conc Concentrate purify_dry->purify_conc purify_chrom Column Chromatography purify_conc->purify_chrom purify_char Characterize Product (NMR, MS) purify_chrom->purify_char

Caption: General laboratory workflow for the synthesis of Ethyl 4-methylthiazole-5-carboxylate.

Troubleshooting Logic Flow

This decision tree provides a logical path for troubleshooting common issues during the synthesis.

G start Reaction Outcome Unsatisfactory q_yield Is Yield Low? start->q_yield q_purity Is Purity Low? start->q_purity q_yield->q_purity No a_yield_cat Increase Catalyst Concentration Stepwise q_yield->a_yield_cat Yes a_purity_cat Decrease Catalyst Concentration q_purity->a_purity_cat Yes a_yield_ph Check & Adjust pH of Reaction Mixture a_yield_cat->a_yield_ph a_yield_reagents Verify Purity of Starting Materials a_yield_ph->a_yield_reagents a_purity_temp Lower Reaction Temperature a_purity_cat->a_purity_temp

Caption: A decision tree for troubleshooting catalyst-related issues in the synthesis.

Experimental Protocol and Data

Model Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from an efficient, one-pot synthesis method.[6]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of water and THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add NBS (1.2 equiv.) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of ethyl acetoacetate by TLC.

  • Once the first step is complete, add thiourea (1.0 equiv.) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 2 hours, again monitoring progress by TLC.

  • After completion, cool the reaction, perform a standard aqueous work-up, and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

Data Presentation: Effect of Catalyst Loading

The following table summarizes representative data on how catalyst concentration can affect reaction time and product yield in a generic catalyzed organic synthesis, illustrating the importance of optimization.[17]

Entry Catalyst Loading (mol%) Reaction Time (hours) Yield (%) Observations
10 (Control)> 12< 45%Very slow conversion, significant starting material remains.
20.5864%Reaction proceeds, but is slow.
31.5483%Significant improvement in rate and yield.
42.5 0.5 95% Optimal concentration: high yield in a very short time.
53.00.595%No significant improvement in yield; potential for increased cost and side reactions.

This table is illustrative, based on trends reported in the literature.[17] Actual results will vary depending on the specific catalyst, substrate, and reaction conditions.

References

  • International Research Journal of Engineering Science, Technology and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gilchrist, T. L., et al. (1977). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 2166-2169. Retrieved from [Link]

  • Parveen, et al. (2015). Effect of catalyst loading on the yield and reaction time of model reaction (4a). ResearchGate. Retrieved from [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1647. Retrieved from [Link]

  • Okoro, C. (2025). Optimizing Your Synthesis with High-Quality Ethyl 4-methyl-5-thiazolecarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Effect of a Catalyst on Rate of Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Concentration of Catalyst. Retrieved from [Link]

  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry and Chemical Sciences. Retrieved from [Link]

  • Meng, G., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(4), 460-466. Retrieved from [Link]

  • Wang, M., et al. (2012). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate. Retrieved from [Link]

  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. Retrieved from [Link]

  • Das, B., et al. (2016). Catalytic condensation for the formation of polycyclic heteroaromatic compounds. Nature Communications, 7, 12642. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4833. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Google Patents. (n.d.). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • JournalsPub. (2024). Design and Optimization of Heterogeneous Catalysts for Green Chemistry Processes. Retrieved from [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]

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Technical Support Center: Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Thiazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic routes and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazole derivatives?

The most widely employed method for thiazole synthesis is the Hantzsch thiazole synthesis .[1][4] This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1][5] Other notable methods include the Cook-Heilbron synthesis , which is particularly useful for preparing 5-aminothiazoles from α-aminonitriles, and the Robinson-Gabriel synthesis , involving the reaction of an acylamino-ketone with phosphorus pentasulfide.[6][7][8][9] While the Hantzsch synthesis is lauded for its simplicity and broad applicability, it can suffer from drawbacks such as harsh reaction conditions and long reaction times.[4][6]

Q2: I'm getting a very low yield in my Hantzsch thiazole synthesis. What are the likely causes?

Low yields in Hantzsch synthesis are a frequent issue and can stem from several factors.[5] The primary culprits are often impure starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[10] Specifically, the purity of the α-haloketone and the stability of the thioamide are critical.[10] Thioamides can be unstable, especially in acidic conditions, leading to degradation and lower product yield.[4][10]

Q3: How important is the purity of my starting materials and solvents?

The purity of your reactants and solvents is paramount for a successful synthesis. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which not only consume your starting materials but also complicate the purification of your final product.[10] The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended.[10] For instance, precursors like 2-aminothiophenol are susceptible to oxidation, which can significantly reduce yields.[10]

Q4: Can the choice of solvent dramatically affect the outcome of the reaction?

Absolutely. The solvent plays a crucial role in the reaction rate and overall yield.[10] The ideal solvent depends on the specific substrates being used. For many multi-component syntheses, polar protic solvents like ethanol, methanol, and butanol have proven effective.[10] The solvent's polarity influences the solubility of reactants and intermediates, thereby affecting the reaction kinetics.

Q5: What are some common side reactions to be aware of during thiazole synthesis?

Side reactions are a common cause of reduced yields and purification headaches. In the Hantzsch synthesis, particularly under acidic conditions, the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles can occur.[10] Other potential side reactions include the formation of bis-thiazoles or other condensation byproducts, especially with incorrect stoichiometry.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most frustrating outcomes in synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Potential Causes and Solutions
Potential Cause Troubleshooting Recommendation Experimental Protocol
Impure Starting Materials Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. 2-Aminothiophenol is particularly prone to oxidation, which can be identified by a yellow disulfide dimer precipitate.[10] Always use freshly purified starting materials.Purification of 2-Aminothiophenol: If oxidation is suspected, dissolve the crude material in a suitable organic solvent and treat it with a reducing agent like sodium borohydride. Monitor the reaction by TLC until the starting material is consumed. Extract the purified product and dry it under vacuum before use.
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature.Reaction Monitoring: Prepare a TLC plate with your starting materials and co-spot with the reaction mixture at regular intervals. Use a suitable solvent system to achieve good separation. An increase in the product spot and a decrease in the starting material spots will indicate reaction progression.
Suboptimal Reaction Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.Temperature Optimization: Run small-scale parallel reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C, and reflux) to determine the optimal condition for your specific substrates.
Incorrect Solvent The chosen solvent may not be appropriate for your reactants, leading to poor solubility and slow reaction rates.Solvent Screening: Set up small-scale reactions in a variety of solvents with different polarities (e.g., ethanol, DMF, acetonitrile, toluene) to identify the solvent that provides the best yield.
Issue 2: Formation of Multiple Products (Side Reactions)

The presence of multiple products complicates purification and reduces the yield of the desired thiazole derivative.

Visualizing the Problem: Hantzsch Synthesis Side Reaction

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products alpha-haloketone alpha-haloketone Desired Thiazole Desired Thiazole alpha-haloketone->Desired Thiazole Reaction with Thioamide Imino-dihydrothiazole Isomer Imino-dihydrothiazole Isomer alpha-haloketone->Imino-dihydrothiazole Isomer Thioamide Thioamide Thioamide->Desired Thiazole Thioamide->Imino-dihydrothiazole Isomer Acidic Conditions Acidic Conditions Acidic Conditions->Imino-dihydrothiazole Isomer Favors Isomerization Neutral/Basic Conditions Neutral/Basic Conditions Neutral/Basic Conditions->Desired Thiazole Favors Desired Product G start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Workup crystallization Crystallization/Recrystallization extraction->crystallization If solid chromatography Column Chromatography extraction->chromatography If oil or impure solid pure_product Pure Thiazole Derivative crystallization->pure_product chromatography->pure_product

Caption: General purification workflow for thiazole derivatives.

Common Purification Challenges and Solutions
  • Product is an oil: If your product is an oil and difficult to crystallize, column chromatography is the preferred method of purification. A gradient elution with a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is often effective.

  • Product is water-soluble: For water-soluble thiazole derivatives, extraction with an organic solvent may be inefficient. In such cases, consider using a continuous liquid-liquid extractor or lyophilization to remove the water.

  • Close-running impurities on TLC: If impurities have similar Rf values to your product, try using a different solvent system for column chromatography or consider preparative HPLC for challenging separations.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol provides a general procedure for the synthesis of a 2-aminothiazole derivative.

Materials:

  • α-Bromoacetophenone (1 equivalent)

  • Thiourea (1.5 equivalents)

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-bromoacetophenone and thiourea in methanol. [10]2. Heating: Heat the reaction mixture to reflux with stirring. [10]Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate (Na₂CO₃) to neutralize the acid formed during the reaction. [10]4. Isolation: The product will often precipitate out of the solution. Collect the solid by vacuum filtration through a Buchner funnel. [10]5. Washing and Drying: Wash the collected solid with water to remove any inorganic salts. [10]Allow the product to air dry or dry in a vacuum oven. [10]

References

  • Benchchem. (n.d.). Common pitfalls in the Hantzsch synthesis of thiazoles.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
  • Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.
  • ResearchGate. (2020). Review of the synthesis and biological activity of thiazoles.
  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).

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Technical Support Center: Pharmaceutical Purification of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving the purity of Ethyl 4-methylthiazole-5-carboxylate for pharmaceutical applications, presented in a question-and-answer format for researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-methylthiazole-5-carboxylate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the gout medication Febuxostat and certain cephalosporin antibiotics.[1][2][3] For pharmaceutical use, achieving purity levels exceeding 99.5% is not just a goal but a regulatory necessity. Impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of purifying this essential compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 4-methylthiazole-5-carboxylate, and how does it impact purity?

The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (typically ethyl 2-chloroacetoacetate) with a thioamide (like formamide or thioacetamide in subsequent steps).[4][5][6] While effective, this reaction can generate several impurities, including unreacted starting materials, isomeric byproducts, and products from side reactions.[7] The initial purity of the crude product is highly dependent on reaction conditions such as temperature, solvent, and pH control.

Q2: What are the typical physical properties of this compound?

Knowledge of the physical properties is critical for selecting an appropriate purification strategy.

PropertyValueSource
Appearance White to light yellow or brown solid/liquid[8][9]
Molecular Weight 171.22 g/mol [8][9]
Melting Point 23-28 °C[1][9]
Boiling Point ~233-256 °C at 760 mmHg[1][8]
Solubility Soluble in organic solvents (ethanol, acetone, ethyl acetate); less soluble in water.[8]

Its low melting point means it can exist as either a solid or liquid at room temperature, which influences handling and the choice between melt or solution-based purification methods. Its high boiling point suggests that vacuum distillation is preferable to atmospheric distillation to prevent thermal degradation.

Q3: Which analytical techniques are best for assessing the purity of Ethyl 4-methylthiazole-5-carboxylate?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis and detecting non-volatile impurities. A reverse-phase method is typically suitable.[10][11]

  • Gas Chromatography (GC): Ideal for assessing purity and identifying volatile impurities or residual solvents. Purity levels of >97% or ≥99% are often determined by GC.[9][12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and identifying impurities with distinct spectral signatures.[13][14]

  • Mass Spectrometry (MS): Used in conjunction with GC or LC to identify the molecular weight of the main component and unknown impurities.

Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification process in a Q&A format, providing potential causes and actionable solutions.

Q4: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

Potential Causes:

  • Trace Impurities: Highly colored minor impurities, often polymeric or degradation products formed during the reaction, especially if excessive heat was applied.

  • Oxidation: Thiazole rings can be susceptible to oxidation, leading to colored byproducts.

  • Residual Starting Materials: Some starting materials or intermediates may be colored.

Solutions:

  • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.

  • Recrystallization: A carefully chosen solvent system can leave colored impurities in the mother liquor.

  • Silica Gel Chromatography: For stubborn discoloration, passing the material through a short plug of silica gel or performing full column chromatography can be effective.

G start Discolored Product q1 Is the discoloration slight (pale yellow)? start->q1 q2 Is the discoloration significant (brown/dark)? q1->q2 No action1 Recrystallize from appropriate solvent. q1->action1 Yes action2 Perform activated carbon treatment, then recrystallize. q2->action2 Yes action3 If color persists, consider column chromatography. action1->action3 action2->action3

Caption: Troubleshooting workflow for product discoloration.

Q5: HPLC analysis shows several minor impurities that co-elute or are difficult to separate from the main peak. What is my next step?

Potential Causes:

  • Isomeric Impurities: The Hantzsch synthesis can sometimes produce regioisomers, which have very similar polarities and are difficult to separate.[7]

  • Structurally Similar Byproducts: Side reactions can produce compounds with similar structures to the desired product.

Solutions:

  • Optimize HPLC Method: Before changing the purification strategy, ensure your analytical method is robust. Try different columns (e.g., C18, Phenyl-Hexyl), mobile phase compositions, or additives to achieve better separation.

  • Column Chromatography: This is the most powerful technique for separating closely related compounds. A systematic approach to solvent system selection is crucial. Start with TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[15][16][17]

  • Derivative Formation: In complex cases, it may be possible to selectively react the impurity to change its chemical properties, making it easier to remove. This is an advanced technique and should be approached with caution.

Q6: After recrystallization, the yield is very low. How can I improve it?

Potential Causes:

  • Solvent Choice: The chosen solvent may be too good, meaning the product is too soluble even at low temperatures.

  • Cooling Process: Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to filter and wash, or it can trap impurities.

  • Product Loss during Transfers: Multiple transfer steps can lead to significant mechanical losses.

Solutions:

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Heat to redissolve, then allow to cool slowly. This often provides excellent crystal formation and high recovery.

  • Optimize Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal precipitation.

  • Concentrate the Mother Liquor: After the first filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be of lower purity and should be analyzed separately.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed for crude material with an initial purity of 90-98%.

  • Solvent Selection: Based on solubility data, ethyl acetate or n-butanol are good starting points.[10][13] An ethyl acetate/hexane system is also effective.

  • Dissolution: In a flask, dissolve the crude Ethyl 4-methylthiazole-5-carboxylate (10 g) in the minimum amount of hot ethyl acetate (~20-30 mL). Stir until fully dissolved.

  • Decolorization (If Necessary): If the solution is colored, add a small amount of activated carbon (0.1-0.2 g) and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Small crystals should begin to form.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[18]

  • Drying: Dry the purified crystals under vacuum at a low temperature (<30 °C) to a constant weight.

  • Analysis: Confirm the purity using HPLC or GC and compare it to the starting material.

Protocol 2: Flash Column Chromatography

This protocol is recommended for crude material with purity <90% or for removing closely-related impurities.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Eluent) Selection: Use TLC to find an optimal solvent system. A good starting point is a gradient of ethyl acetate in hexane.[15][16] Aim for an Rf value of 0.25-0.35 for the desired compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% ethyl acetate) to elute the desired compound.

  • Fraction Pooling: Combine the pure fractions (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying & Analysis: Dry the resulting product under vacuum and confirm its purity by HPLC/GC and NMR.

G cluster_prep Preparation cluster_run Execution cluster_post Work-up prep1 Select Eluent (via TLC) prep2 Pack Column (Silica Gel Slurry) prep1->prep2 prep3 Load Sample (Wet or Dry Loading) prep2->prep3 run1 Elute with Solvent Gradient (Increasing Polarity) prep3->run1 run2 Collect Fractions run1->run2 run3 Monitor Fractions (via TLC) run2->run3 run3->run1 post1 Pool Pure Fractions run3->post1 post2 Evaporate Solvent post1->post2 post3 Dry & Analyze (HPLC, NMR) post2->post3

Caption: General workflow for flash column chromatography.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (2017). Google Patents.
  • Ethyl 4-methylthiazole-5-carboxylate. (2024). ChemBK. Retrieved January 11, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 11, 2026, from [Link]

  • Distillation Characteristics of Fatty Acid Ethyl Esters. (2008). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 11, 2026, from [Link]

  • Preparation of Esters. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Thiazole. (n.d.). CUTM Courseware. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of an ethyl ester. (1984). Google Patents.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 11, 2026, from [Link]

  • REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. (2017). Journal of Chemical Technology and Metallurgy. Retrieved January 11, 2026, from [Link]

  • Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

  • Thiazole derivative. (n.d.). New Drug Approvals. Retrieved January 11, 2026, from [Link]

  • Optimizing Your Synthesis with High-Quality Ethyl 4-methyl-5-thiazolecarboxylate. (2025). Blogger. Retrieved January 11, 2026, from [Link]

  • The Crucial Role of Ethyl 4-methyl-5-thiazolecarboxylate in Modern Drug Synthesis. (2025). Blogger. Retrieved January 11, 2026, from [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009). Google Patents.
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (2022). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]

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Troubleshooting guide for the synthesis of Febuxostat intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Febuxostat Intermediate Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Febuxostat. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of active pharmaceutical ingredients (APIs). This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis of a key Febuxostat intermediate, focusing on the critical final hydrolysis step. Our goal is to move beyond simple procedural lists and delve into the causality behind common synthetic pitfalls, empowering you to optimize your process with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical intermediate discussed in this guide?

The focus of this guide is the final step in many common synthetic routes: the alkaline hydrolysis (saponification) of the ethyl ester of Febuxostat, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate , to yield the final Febuxostat API.[1] This step is critical because the reaction conditions must be precise to hydrolyze the ester group selectively without affecting other functional groups in the molecule.

Q2: What is the primary process-related impurity formed during this step?

The most significant and commonly encountered process-related impurity is the Febuxostat amide impurity , chemically known as 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[2] This impurity is generated when the nitrile group (-CN) on the phenyl ring is inadvertently hydrolyzed to a primary amide group (-CONH2) under the basic conditions used for saponification.[1][2]

Q3: Why is controlling the formation of the Febuxostat amide impurity so important?

Impurity control is a cornerstone of pharmaceutical manufacturing.[3][4] The presence of impurities, even in small amounts, can impact the quality, safety, and efficacy of the final drug product.[4] The Febuxostat amide impurity has a similar structure to the API, which can make it difficult to remove through standard purification techniques like recrystallization.[5] Therefore, controlling its formation during the reaction is the most effective strategy to ensure the final product meets stringent pharmaceutical-grade purity requirements.

Troubleshooting Guide: The Saponification Step

This section addresses specific issues you may encounter during the conversion of the Febuxostat ethyl ester to Febuxostat.

Problem 1: High levels of Febuxostat amide impurity are detected in the crude product.

This is the most frequent challenge. The formation of the amide impurity is a competing side reaction to the desired ester hydrolysis.

  • Expertise & Experience: The hydrolysis of a nitrile to an amide is a well-known base-catalyzed reaction. While sodium hydroxide (NaOH) is required to saponify the ethyl ester, an excessive concentration creates a harsh alkaline environment that aggressively attacks the nitrile group.[1][2] Localized areas of high base concentration, often due to poor mixing, can exacerbate this issue.[2]

  • Trustworthiness (Self-Validating System): The key is stoichiometric control. The amount of base should be optimized to be just sufficient for complete ester hydrolysis.

  • Recommended Solution:

    • Optimize Stoichiometry: Carefully control the molar equivalents of NaOH. Start with small-scale optimization experiments to find the minimum amount required for complete ester hydrolysis (typically monitored by TLC or HPLC).

    • Ensure Efficient Agitation: Use an appropriate stirring mechanism to maintain a homogenous reaction mixture, preventing localized high concentrations of NaOH.[2]

  • Expertise & Experience: All chemical reactions are rate-dependent on temperature. While heating is necessary to drive the ester hydrolysis to completion in a reasonable timeframe, higher temperatures disproportionately accelerate the undesired nitrile hydrolysis side reaction.[1]

  • Trustworthiness (Self-Validating System): Controlling the reaction temperature within a narrow, optimized range is critical for selectively favoring the desired reaction pathway.

  • Recommended Solution:

    • Strict Temperature Control: Maintain the reaction temperature within a validated range. For many published procedures, this is between 35-40°C .[2][4]

    • Use a Controlled Heating System: Employ a temperature-controlled water bath or oil bath rather than a heating mantle to ensure stable and uniform heating.[2]

  • Expertise & Experience: Once the primary reaction (ester hydrolysis) is complete, any extended exposure of the product to the basic reaction conditions will only serve to promote the slower, secondary reaction (nitrile hydrolysis).[1]

  • Trustworthiness (Self-Validating System): The reaction should be stopped as soon as the starting material is consumed.

  • Recommended Solution:

    • In-Process Monitoring: Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC) or in-process High-Performance Liquid Chromatography (HPLC).[2]

    • Timely Quenching: As soon as monitoring indicates the complete consumption of the ethyl ester starting material, proceed immediately to the work-up step (e.g., quenching with water and acidification) to neutralize the base and halt the reaction.[1]

Problem 2: Incomplete hydrolysis of the ethyl ester intermediate.

This issue results in low yield and contamination of the final product with the starting material, which can also be difficult to separate.

  • Expertise & Experience: This is the inverse of the problem above. The principles of chemical kinetics dictate that for a reaction to go to completion, it requires a sufficient quantity of reagents (NaOH), adequate energy (temperature), and enough time.

  • Trustworthiness (Self-Validating System): The same parameters that are optimized to prevent impurity formation must also be sufficient to ensure the completion of the primary reaction.

  • Recommended Solution:

    • Re-evaluate Optimized Parameters: If the reaction is consistently incomplete, systematically re-evaluate your optimized parameters. You may need to slightly increase the equivalents of NaOH, the reaction temperature (while staying within a safe range to avoid significant amide formation), or the reaction time.

    • Confirm Reagent Quality: Ensure the base (e.g., NaOH) is of high purity and has been stored correctly, as its quality can affect reactivity.

Data Presentation & Protocols

Table 1: Recommended Reaction Parameters for Saponification
ParameterRecommended ValueRationale
Base Optimized Equivalents of NaOHMinimizes the side reaction of nitrile hydrolysis.[2]
Reaction Temperature 35-40°CControls the rate of amide impurity formation.[2][4]
Reaction Time Monitor to completion (e.g., 1-2 hours)Prevents over-reaction and increased impurity levels.[2][4]
Reaction Monitoring TLC or In-Process HPLCEnsures the reaction is quenched at the optimal time.[2]
Solvent System n-Butanol or MeOH:THF:H₂OInfluences solubility and reaction rates.[3][4]
Experimental Protocol: Controlled Saponification of Febuxostat Ethyl Ester

This protocol is a representative methodology designed to minimize amide impurity formation.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, charge Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1.0 eq) and n-butanol (10 volumes).

  • Reagent Addition: Add a pre-determined, optimized amount of sodium hydroxide (e.g., 3.0 eq) to the stirred solution at room temperature (25-30°C).[4]

  • Reaction: Heat the reaction mixture to 35-40°C and maintain this temperature for 1-2 hours.[4]

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is consumed.

  • Work-up: Once complete, cool the mixture to 25-30°C. Quench the reaction by adding water. Adjust the pH of the mixture to 1-2 using concentrated HCl.[4]

  • Isolation: Filter the precipitated solid, wash thoroughly with a mixture of n-butanol and water (1:1), and then with water to remove inorganic salts.[4]

  • Drying: Dry the isolated solid under vacuum at 50-55°C to yield crude Febuxostat.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water or acetone.[3][4]

Table 2: Typical RP-HPLC Parameters for Impurity Profiling
ParameterTypical Specification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[6]
Flow Rate 1.0 - 1.2 mL/min[6][7]
Detection UV at 315 nm[1][7]
Injection Volume 20 µL[7]
Column Temperature Ambient or controlled (e.g., 25°C)

Visualization of Pathways and Workflows

G cluster_0 Saponification Reaction Pathways A Febuxostat Ethyl Ester (Starting Material) B Febuxostat (Desired Product) A->B  Ester Hydrolysis (Desired Reaction) Conditions: Controlled Temp, Time, [NaOH] C Febuxostat Amide Impurity (Side Product) A->C  Nitrile Hydrolysis (Side Reaction) Conditions: High Temp, Excess Time, Excess [NaOH]

Caption: Reaction pathways during the saponification of the Febuxostat intermediate.

G A Start: High Amide Impurity Detected in Crude Febuxostat B Step 1: Investigate Reaction Conditions A->B C Was [NaOH] optimized and controlled stoichiometrically? B->C Base Concentration D Was temperature maintained within the 35-40°C range? B->D Temperature E Was reaction quenched promptly after starting material was consumed? B->E Reaction Time C->D Yes F Action: Perform small-scale trials to optimize NaOH equivalents. C->F No D->E Yes G Action: Implement stricter temperature control using a water/oil bath. D->G No H Action: Implement rigorous in-process monitoring (TLC/HPLC). E->H No I End: Process Optimized for Minimal Impurity Formation E->I Yes F->I G->I H->I

Caption: Troubleshooting workflow for high levels of Febuxostat amide impurity.

References

  • Investigation of Various Impurities in Febuxostat. Pharmaceutical Technology. [Link]

  • The Efficient Synthesis of One Febuxostat Impurity. Advanced Medical Research. [Link]

  • What is the mechanism of Febuxostat? Patsnap Synapse. [Link]

  • A process for the preparation of febuxostat.
  • Febuxostat - New Drug Approvals. New Drug Approvals. [Link]

  • High-purity febuxostat and the method for preparation.
  • Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica. [Link]

  • A method for synthesizing intermediate impurities of antigout drug febuxostat and applications of the synthesized impurities. Patsnap Eureka. [Link]

  • High-purity Febuxostat and preparation method thereof.
  • Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. ResearchGate. [Link]

  • Method Development and Validation of Febuxostat in Bulk and Pharmaceutical Dosage Forms by RP-HPLC Method. World Journal of Pharmaceutical Research. [Link]

  • Febuxostat: A Look at the Key Intermediate and its Sourcing Strategy. Pharmaffiliates. [Link]

  • Febuxostat intermediate preparation method.
  • Method Development and Validation of Febuxostat by RP-HPLC: A Comprehensive Review. International Journal for Pharmaceutical Research. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Febuxostat (a Xanthine Oxidase Inhibitor). Journal of Chromatographic Science, Oxford Academic. [Link]

  • Febuxostat: A Look at the Key Intermediate and its Sourcing Strategy. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

Enhancing the reaction rate of Ethyl 4-methylthiazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 4-methylthiazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Our goal is to provide not just procedural steps, but a deeper understanding of the reaction dynamics to empower you to optimize your reaction rate and overall yield.

Part 1: The Core Reaction - Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing Ethyl 4-methylthiazole-5-carboxylate and its derivatives is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this typically involves reacting ethyl 2-chloroacetoacetate (the α-haloketone) with a thioamide like thioacetamide or formamide in the presence of a sulfur source.[2][3]

The reaction proceeds through a well-established mechanism involving S-alkylation, intramolecular cyclization, and dehydration to form the stable aromatic thiazole ring. Understanding this pathway is critical for effective troubleshooting.

Hantzsch_Mechanism reagents Ethyl 2-chloroacetoacetate + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 4-methylthiazole-5-carboxylate (after Dehydration) intermediate2->product Dehydration (-H2O)

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Part 2: Troubleshooting Guide - A Stage-by-Stage Approach

This section addresses specific issues you may encounter during the synthesis workflow in a question-and-answer format.

Reagent & Setup Issues

Q: My reaction is failing to initiate. Could my starting materials be the problem?

A: Absolutely. The quality and handling of your reagents are paramount.

  • Ethyl 2-chloroacetoacetate: This α-haloketone can be unstable and is a lachrymator.[3] Ensure it is fresh or has been stored properly under inert gas in a cool, dark place. Impurities from degradation can inhibit the initial S-alkylation step.

  • Thioamide (e.g., Thioacetamide): Thioacetamide is a suspected carcinogen and must be handled with appropriate personal protective equipment (PPE).[3] More importantly, it can absorb moisture from the air. Ensure you are using a dry, high-purity grade, as water can interfere with the reaction.

  • Solvent: The reaction is typically run in an alcohol solvent like ethanol.[3] Using absolute or anhydrous ethanol is crucial, as water can lead to hydrolysis of the ester or other side reactions.

The Condensation Reaction

Q: My reaction is sluggish, and the yield is very low. How can I increase the reaction rate?

A: Several factors influence the reaction kinetics. Let's troubleshoot them systematically.

  • Temperature: The Hantzsch synthesis typically requires heating. A common protocol involves refluxing in ethanol, which is around 78-80°C.[3] Some procedures may call for higher temperatures, up to 85°C.[4] If you are running the reaction at room temperature, it will be exceptionally slow. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.

  • Reaction Time: This is not a rapid reaction. Monitoring is key. Typical reaction times range from 4 to 8 hours.[2][3] Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material.[3][5] Pulling the reaction too early is a common cause of low yield.

  • Catalysis: While the classical Hantzsch synthesis can proceed without a catalyst, acidic or basic conditions can influence the rate. Some modern, "greener" protocols utilize catalysts like silica-supported tungstosilicic acid or xanthan sulfuric acid to improve yields and shorten reaction times, particularly in one-pot syntheses.[5][6]

Q: I'm seeing multiple spots on my TLC plate that are not starting material or product. What are these side products?

A: Side reactions can compete with the main pathway, especially if conditions are not optimal.

  • Self-condensation of Ethyl 2-chloroacetoacetate: This can occur under basic conditions. Ensure your pH is controlled, especially during work-up.

  • Decomposition: Prolonged heating at excessively high temperatures can lead to the decomposition of reactants and the product. Stick to the recommended temperature range.

  • Alternative Cyclizations: Depending on the specific thioamide used, alternative cyclization pathways can sometimes lead to isomeric impurities, although this is less common for this specific target molecule.

Optimized Reaction Conditions

The following table summarizes various reported conditions to help you benchmark your experiment.

ParameterCondition 1Condition 2Condition 3
Thio-source Formamide / P₄S₁₀Thiourea / NBSAmmonium dithiocarbamate
α-ketoester Ethyl 2-chloroacetoacetateEthyl acetoacetate (brominated in-situ)Ethyl 2-chloroacetoacetate
Solvent Ethylene glycol dimethyl etherWater / THFEthanol
Temperature Room Temp -> 75-80°C0°C -> 80°CRoom Temperature
Time 6-8 hours4 hours5 hours
Yield ~96%~72% (one-pot)High (unspecified)
Reference ChemicalBook[2]Taylor & Francis Online[5]Google Patents[7]
Work-up and Purification

Q: My product isn't precipitating upon neutralization/cooling. What should I do?

A: Ethyl 4-methylthiazole-5-carboxylate has a low melting point (around 28°C), so it may remain as an oil or a supercooled liquid.[8]

  • Solvent Removal: First, ensure you have removed the bulk of the reaction solvent (e.g., ethanol) using a rotary evaporator.[3]

  • Extraction: Instead of relying on precipitation, perform a liquid-liquid extraction. After neutralization with a weak base like sodium bicarbonate, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.[3]

  • Induce Crystallization: If you obtain an oil after concentrating the organic extracts, try scratching the inside of the flask with a glass rod at the air-liquid interface. You can also try adding a small amount of a non-polar solvent like hexane and cooling the mixture in an ice bath.

Q: My final product is impure after column chromatography. What are the common persistent impurities?

A: The most common impurities are unreacted starting materials or closely related side products.

  • Unreacted Ethyl 2-chloroacetoacetate: This can be removed with careful chromatography.

  • Sulfur Impurities: Elemental sulfur or other sulfur-containing byproducts can sometimes co-elute.

  • Solvent: Ensure your product is thoroughly dried under a high vacuum to remove residual chromatography solvents (ethyl acetate, hexane) or reaction solvents. NMR spectroscopy is excellent for detecting these.

Part 3: General FAQs

Q: Are there safer or more environmentally friendly ("greener") methods available?

A: Yes, the field of green chemistry has influenced this synthesis. One-pot procedures are popular as they reduce work-up steps and solvent waste.[5] Some methods utilize ultrasonic irradiation to accelerate the reaction at room temperature or employ reusable solid acid catalysts, which are easily filtered off post-reaction.[6] Solvent-free reactions have also been developed to minimize cost and environmental impact.[8]

Q: What are the critical safety precautions for this synthesis?

A:

  • Ventilation: Always perform the reaction in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: As noted, ethyl 2-chloroacetoacetate is a lachrymator (causes tearing), and thioacetamide is a suspected carcinogen.[3] Handle with extreme care.

  • Refluxing: When heating to reflux, use a proper setup with a condenser to prevent solvent evaporation and pressure buildup. Use a heating mantle with a stirrer, not a hot plate, for flammable solvents like ethanol.

Part 4: Standard Experimental Protocol

This protocol is a synthesized example based on the principles of the Hantzsch synthesis.[3][9]

Materials:

  • Thioacetamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Absolute Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioacetamide in absolute ethanol.

  • Addition: While stirring at room temperature, add ethyl 2-chloroacetoacetate dropwise to the solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Cooling & Neutralization: Once the reaction is complete (starting material consumed), allow the mixture to cool to room temperature. Carefully add saturated sodium bicarbonate solution until gas evolution ceases to neutralize the HCl byproduct.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure Ethyl 4-methylthiazole-5-carboxylate.

Part 5: Visual Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common synthesis problems.

Troubleshooting_Workflow start Problem: Low or No Product Yield check_reagents 1. Verify Reagent Quality - Fresh α-haloketone? - Dry thioamide? - Anhydrous solvent? start->check_reagents check_conditions 2. Check Reaction Conditions - Temperature at reflux (78-85°C)? - Reaction time sufficient (4-8h)? - Monitored by TLC? start->check_conditions check_workup 3. Review Work-up Procedure - Full solvent removal? - Efficient extraction? start->check_workup solution_reagents Solution: - Use fresh/purified reagents. - Dry solvent before use. check_reagents->solution_reagents If issues found solution_conditions Solution: - Increase temperature or time. - Implement TLC monitoring. check_conditions->solution_conditions If issues found solution_workup Solution: - Optimize extraction. - Consider chromatography if precipitation fails. check_workup->solution_workup If issues found

Sources

Technical Support Center: A Senior Application Scientist's Guide to Minimizing Solvent Waste in Ethyl 4-methylthiazole-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sustainable production of Ethyl 4-methylthiazole-5-carboxylate. As researchers and drug development professionals, our focus is not only on synthetic efficiency but also on the environmental and economic impact of our processes. Solvent usage is a primary contributor to both the cost and waste profile of a chemical synthesis.[1][2] This guide is structured to provide actionable solutions to common challenges in solvent management for this specific synthesis, grounding our recommendations in the principles of Green Chemistry.[3][4]

Our approach is built on the core tenets of preventing waste rather than treating it, maximizing atom economy, and utilizing safer solvents and auxiliaries wherever possible.[5][6][7] By re-evaluating our experimental choices, we can significantly reduce our environmental footprint while often improving process efficiency and reducing costs.[8]

Troubleshooting Guide: Common Solvent Waste Issues

This section addresses specific, frequently encountered problems during the synthesis of Ethyl 4-methylthiazole-5-carboxylate, which is commonly prepared via the Hantzsch thiazole synthesis or related methods.[9][10]

Q1: My process consumes an excessive volume of ethyl acetate and water during the aqueous workup and extraction phase. How can I reduce this?

A1: This is a common issue stemming from the need to separate the product from reaction salts and water-soluble impurities. The key is to minimize solvent use by optimizing the workup protocol or altering the reaction's endpoint.

  • Expert Insight: The causality behind high solvent use in extraction is often an unoptimized liquid-liquid extraction (LLE) protocol or a challenging phase separation. Instead of defaulting to large volumes, a systematic approach is necessary.

  • Recommended Actions:

    • Optimize Phase Ratios: Before scaling up, perform small-scale experiments to determine the minimum volume of extraction solvent (e.g., ethyl acetate) required to efficiently recover the product. Often, the volume can be reduced by 30-50% without significant yield loss.

    • pH Adjustment for Direct Crystallization: The Hantzsch synthesis of related thiazoles often concludes with a neutralization step.[9] Carefully adjust the pH of the cooled reaction mixture. In many cases, Ethyl 4-methylthiazole-5-carboxylate will precipitate directly from the aqueous medium, especially after cooling.[11] This can eliminate the need for a solvent-based extraction entirely. The solid can be collected by filtration, washed with a minimal amount of cold water, and then further purified.

    • Back-Extraction: If impurities are extracted along with the product, consider a back-extraction. Instead of multiple forward extractions, use a single, larger extraction and then wash the organic layer with small volumes of an appropriate aqueous solution (e.g., brine) to remove water-soluble impurities.

Q2: The primary source of waste in my process is mixed-solvent from column chromatography (e.g., hexane/ethyl acetate). What are the alternatives for purification?

A2: Column chromatography is a significant generator of solvent waste, particularly halogenated and hydrocarbon solvents.[12][13] The primary strategy should be to avoid it whenever possible.

  • Expert Insight: The need for chromatography often indicates that the crude product is not pure enough for crystallization. Therefore, the solution lies in improving the selectivity of the reaction or the efficiency of the initial workup.

  • Recommended Actions:

    • Optimized Recrystallization: This is the most effective green alternative to chromatography. Experiment with a range of solvent systems. Instead of a binary nonpolar/polar system like hexane/ethyl acetate, consider single-solvent crystallization from solvents like isopropanol, ethanol, or acetone. A well-designed crystallization can yield a product of >99% purity.

    • Solvent-Antisolvent Crystallization: Dissolve the crude product in a minimum amount of a good solvent (e.g., warm acetone or ethyl acetate) and then slowly add an anti-solvent (e.g., heptane or water) until turbidity is observed. Cooling this mixture often yields high-purity crystals. This method uses significantly less solvent than chromatography.

    • Slurry Washing: If the crude product is already a solid but contains impurities, suspending it in a solvent that dissolves the impurities but not the product can be highly effective. For instance, a slurry wash with cold ethanol or diethyl ether can remove more soluble byproducts, upgrading the material's purity to a point where chromatography is no longer needed.

Q3: I am trying to implement a solvent recycling program, but I'm concerned about the purity of the recovered solvent affecting my reaction. How can I reliably recover and reuse solvents?

A3: Solvent recycling is a cornerstone of sustainable chemical manufacturing.[1][7][14] For common solvents like acetone, ethanol, isopropanol, hexane, and ethyl acetate, simple distillation is often sufficient for recovery to a reusable purity.[15][16]

  • Expert Insight: The main challenge in solvent recycling is not the separation itself but ensuring the removal of azeotropes and trace impurities that could interfere with the reaction.[15] A well-documented, validated procedure is crucial for trust and reproducibility.

  • Recommended Actions:

    • Segregate Waste Streams: Never mix different solvent wastes.[17] Keep halogenated and non-halogenated solvents separate. For chromatography, collect the initial, highly concentrated fractions separately from the later, cleaner fractions. The cleaner fractions are much easier to recycle.

    • Utilize Fractional Distillation: For mixed solvents like ethyl acetate/hexane, fractional distillation is necessary due to their close boiling points.[12] For single solvents contaminated with non-volatile impurities, simple distillation is adequate.

    • Quality Control Checks: Before reusing a recycled solvent, perform simple QC checks. A gas chromatography (GC) analysis is the gold standard for determining purity.[18] Simpler checks include measuring the refractive index or boiling point and comparing them to the specifications of the virgin solvent. For solvents used in moisture-sensitive reactions, a Karl Fischer titration to determine water content is essential.[18]

Frequently Asked Questions (FAQs)

Q1: How do I select a "greener" solvent for the Hantzsch synthesis of Ethyl 4-methylthiazole-5-carboxylate from the outset?

A1: Proactive solvent selection is one of the most impactful green chemistry principles.[5][6] The choice should be based on a holistic assessment of safety, health, and environmental (SHE) criteria.

  • Expert Insight: The ideal solvent must not only be environmentally benign but also functional. It needs to effectively dissolve reactants, be stable under reaction conditions, and allow for easy product isolation.[19] Several pharmaceutical companies have developed solvent selection guides that are excellent resources.[13][20][21]

  • Recommended Approach:

    • Consult Selection Guides: Use guides from GSK, Sanofi, or others as a starting point.[13][21] These guides rank common solvents from "Recommended" to "Banned" based on comprehensive SHE data.

    • Prioritize Functionality: For the Hantzsch synthesis, a polar solvent is typically required to dissolve the thioamide and halo-ketone precursors.[9][22]

    • Evaluate Alternatives: Instead of traditional but hazardous solvents like DMF or NMP, consider greener polar aprotic alternatives like dimethyl sulfoxide (DMSO) or Cyrene. For protic options, ethanol and 2-propanol are generally preferred over methanol due to lower toxicity. Water or ethanol/water mixtures have also been used successfully.[22]

    Table 1: Green Solvent Selection Guide for Thiazole Synthesis

    Category Recommended Solvents Usable (Substitution Advised) Undesirable (Avoid)
    Alcohols Ethanol, Isopropanol, 1-Butanol Methanol, n-Propanol -
    Ethers 2-Methyltetrahydrofuran (2-MeTHF) Tetrahydrofuran (THF), t-Butyl methyl ether (TBME) 1,4-Dioxane, Diethyl Ether, 1,2-DME
    Ketones Acetone, Methyl ethyl ketone (MEK) Cyclopentanone -
    Esters Ethyl acetate, Isopropyl acetate - -
    Hydrocarbons Heptane, Cyclohexane Toluene, Hexane(s) Benzene
    Dipolar Aprotics Water, DMSO Acetonitrile N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)

    | Chlorinated | - | Dichloromethane (for specific applications only) | Chloroform, 1,2-Dichloroethane, Carbon tetrachloride |

This table is a synthesis of information from established green solvent selection guides.[13][20]

Q2: Can the reaction chemistry itself be modified to reduce solvent waste?

A2: Absolutely. Process modification is a higher-order principle of waste prevention. By changing the reaction conditions, you can often minimize or even eliminate the need for solvents.

  • Expert Insight: Solvents serve to facilitate mass and heat transfer. By using alternative methods to achieve these, we can reduce our reliance on them.

  • Recommended Strategies:

    • One-Pot Synthesis: Many multi-step syntheses can be telescoped into a single "one-pot" procedure. This avoids the need for workup and isolation of intermediates, drastically cutting down on solvent use for extractions and purifications. One-pot syntheses for substituted thiazoles have been reported.[23]

    • Solvent-Free Conditions: Investigate performing the reaction neat (without any solvent). This can be achieved by grinding the solid reactants together, sometimes with a catalytic amount of a liquid to form a paste. Solvent-free Hantzsch syntheses have been successfully demonstrated, often with improved yields and shorter reaction times.[24]

    • Alternative Energy Sources: Microwave-assisted synthesis or sonication (ultrasound) can often accelerate reaction rates in smaller solvent volumes or even under solvent-free conditions.[22][25] These techniques provide efficient energy transfer directly to the reactants.

Q3: What are the key regulatory considerations for managing the solvent waste I do generate?

A3: All generated solvent waste must be managed in compliance with local and national regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[26][27]

  • Expert Insight: The most critical concept is "cradle-to-grave" responsibility.[28][29] As the generator, you are legally responsible for the waste from the moment it's created until its final, safe disposal, even after it leaves your facility.

  • Key Compliance Steps:

    • Hazardous Waste Determination: You must determine if your solvent waste is a "characteristic" hazardous waste (ignitable, corrosive, reactive, or toxic) or a "listed" hazardous waste.[26] Most organic solvents are considered hazardous due to ignitability.

    • Proper Labeling and Storage: All waste containers must be clearly labeled with the words "Hazardous Waste," the specific contents, and the associated hazards.[17][29] Containers must be kept closed and stored in a designated, safe location.

    • Use a Licensed Transporter: Ensure that any company you hire to transport and dispose of your waste is properly licensed and reputable.[28]

    • Documentation: Maintain meticulous records of all waste generated and disposed of. This includes manifests that track the waste from your site to the disposal facility.[17]

Protocols & Visual Guides

Protocol 1: Laboratory-Scale Recycling of Ethyl Acetate via Simple Distillation

This protocol describes the recovery of ethyl acetate from a waste stream containing non-volatile impurities (e.g., crude product residue).

  • Pre-Treatment: Decant the solvent waste into the distillation flask, leaving behind any solid residues. If the waste is from an extraction, pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Apparatus Setup: Assemble a standard simple distillation apparatus in a fume hood. Use a heating mantle with a stir bar for smooth boiling. Ensure all glass joints are properly sealed.

  • Distillation:

    • Begin heating the flask gently.

    • Collect the fraction that distills at the boiling point of ethyl acetate (76-78 °C).

    • CAUTION: Never distill to dryness. Leave a small amount of liquid in the distillation flask to prevent the formation of potentially explosive peroxides or overheating of residues.

  • Quality Control:

    • Measure the refractive index of the distilled solvent and compare it to that of pure ethyl acetate (~1.372).

    • For a more rigorous check, analyze a sample by GC to confirm >99% purity.

  • Storage: Store the recovered solvent in a clearly labeled, appropriate container, separate from virgin solvent stock.

Visual Workflow for Solvent Waste Minimization

Solvent_Waste_Minimization_Workflow start Start: Synthesis of Ethyl 4-methylthiazole-5-carboxylate evaluate_process Evaluate Current Process: Identify Major Solvent Waste Streams start->evaluate_process reaction_opt Can Reaction Solvent be Reduced or Replaced? evaluate_process->reaction_opt workup_opt Is Workup/Extraction Generating High Waste? reaction_opt->workup_opt No green_solvent Action: Select Greener Solvent (e.g., Ethanol, 2-MeTHF) reaction_opt->green_solvent Yes solvent_free Action: Implement Solvent-Free or One-Pot Conditions reaction_opt->solvent_free Yes, explore purification_opt Is Chromatography the Main Waste Source? workup_opt->purification_opt No direct_precip Action: Optimize for Direct Product Precipitation workup_opt->direct_precip Yes recrystallize Action: Develop Recrystallization Protocol to Replace Chromatography purification_opt->recrystallize Yes recycle Action: Segregate & Recycle Used Solvents via Distillation purification_opt->recycle No green_solvent->workup_opt solvent_free->workup_opt direct_precip->purification_opt recrystallize->recycle end_process End: Optimized Process with Minimized Solvent Waste recycle->end_process

Caption: Decision workflow for minimizing solvent waste in production.

Logical Relationships in Green Solvent Strategy

Green_Chemistry_Logic center_node Minimize Solvent Waste n1 Principle 5: Safer Solvents & Auxiliaries center_node->n1 n2 Principle 1: Waste Prevention center_node->n2 n3 Principle 6: Design for Energy Efficiency center_node->n3 s1 Green Solvent Selection Guides n1->s1 s2 Replace Hazardous Solvents n1->s2 p1 Solvent-Free Reactions n2->p1 p2 One-Pot Synthesis n2->p2 p3 Solvent Recycling n2->p3 e1 Microwave/Ultrasound Assisted Synthesis n3->e1 e2 Avoid Chromatography (Energy Intensive) n3->e2 s1->center_node s2->center_node p1->center_node p2->center_node p3->center_node e1->center_node e2->center_node

Caption: Interplay of Green Chemistry principles and solvent strategy.

References

  • Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews, 39(1), 301-312. [Link]

  • U.S. Environmental Protection Agency. (n.d.). The 12 Principles of Green Chemistry. Retrieved from NIH National Library of Medicine. [Link]

  • Anastas, P. T. (2013). Green Chemistry: Principles and Practice. SlideShare. [Link]

  • Li, J., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Cogent Chemistry, 2(1). [Link]

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  • Cunningham, L. (1995). Waste Minimisation In The Bulk Pharmaceutical Industry. CORE. [Link]

  • NOP-Druck. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from NOP-Druck. [Link]

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  • Bouherrou, O., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1289. [Link]

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  • Google Patents. (2010). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Google Patents. (2017). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
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  • University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Retrieved from University of Toronto Green Chemistry Initiative. [Link]

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  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

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  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from MDPI. [Link]

  • Dawane, B.S., et al. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 6(S1), 358-362. [Link]

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Technical Support Center: Navigating Solubility Challenges in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, its synthesis is not without its challenges, a primary one being the poor solubility of reaction intermediates. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you navigate and overcome these solubility hurdles, ensuring the efficiency and success of your synthetic endeavors.

The Challenge of Insoluble Intermediates in Thiazole Synthesis

The Hantzsch thiazole synthesis, a widely employed method, involves the reaction of an α-haloketone with a thioamide.[3][4][5] While this reaction is often high-yielding, the intermediates formed during the process can sometimes exhibit poor solubility in common reaction solvents.[1][6] This can lead to a number of issues, including:

  • Stalled or incomplete reactions: Precipitation of intermediates can remove them from the reaction solution, preventing further transformation.

  • Difficult purification: Insoluble intermediates can complicate work-up and purification procedures.

  • Inconsistent reaction kinetics and yields: Poor solubility can lead to variability in reaction outcomes.[7]

This guide is structured to provide you with a systematic approach to troubleshooting and resolving these solubility-related issues.

Troubleshooting Guide: A Proactive Approach to Solubility Problems

This section is designed to address specific problems you may encounter during your thiazole synthesis experiments in a practical question-and-answer format.

Scenario 1: My reaction mixture becomes a thick, unmanageable slurry shortly after initiation.

Question: What is the likely cause of this sudden precipitation, and how can I prevent it?

Answer: This is a classic sign of an intermediate precipitating out of the reaction medium as it is formed. The initial reactants may be soluble, but the newly formed intermediate, often a salt or a larger, more rigid molecule, may have exceeded its solubility limit in the chosen solvent.

Troubleshooting & Optimization:

  • Solvent Screening: The first and most crucial step is to re-evaluate your solvent system. A single solvent may not be optimal. Consider a systematic screening of solvents with varying polarities. For instance, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like DMF or DMSO, or a protic solvent like ethanol.[8] A mixture of solvents, or the use of co-solvents, can often provide the necessary balance of polarity to keep all species in solution.[9][10][11]

  • Temperature Adjustment: Temperature can have a significant impact on solubility.[12][13][14][15][16] Increasing the reaction temperature may enhance the solubility of the problematic intermediate. However, be mindful of the thermal stability of your reactants and intermediates, as excessive heat can lead to degradation. A carefully controlled temperature ramp or maintaining a higher, yet safe, reaction temperature can be beneficial.

  • Slower Addition of Reagents: Adding one of the reactants slowly over a period of time can help to maintain a low concentration of the intermediate at any given moment, potentially preventing it from reaching its saturation point and precipitating.

Scenario 2: My reaction appears to stall before completion, with starting material still present even after prolonged reaction times.

Question: Could this be a solubility issue, and what steps can I take to drive the reaction to completion?

Answer: Yes, this is a strong possibility. If a key intermediate has limited solubility, its effective concentration in the solution will be low, slowing down the subsequent reaction steps. The reaction may appear to have stopped, while in reality, it is proceeding at an extremely slow rate.

Troubleshooting & Optimization:

  • Employing Co-solvents: The use of a co-solvent can dramatically alter the properties of the reaction medium.[9][10][11] A small amount of a highly polar, water-miscible solvent like DMSO or NMP added to a less polar bulk solvent can create microenvironments that enhance the solubility of polar intermediates.

  • Phase-Transfer Catalysis: If your reaction involves ionic intermediates and a non-polar solvent, a phase-transfer catalyst (PTC) can be highly effective. The PTC can shuttle the ionic intermediate from the solid phase or an immiscible liquid phase into the organic phase where the reaction can proceed.

  • Sonication: The application of ultrasound (sonication) can be a powerful tool to overcome solubility issues. The mechanical energy from cavitation can break up solid aggregates, increase the surface area of the precipitate, and enhance mass transfer, thereby promoting the dissolution of the intermediate and facilitating the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Are there any general guidelines for selecting a good solvent for thiazole synthesis?

A1: While there is no universal "best" solvent, a good starting point is to consider the polarity of your reactants and expected intermediates. Protic solvents like ethanol and methanol are commonly used in Hantzsch synthesis.[1][6] Aprotic polar solvents such as DMF, DMSO, and acetonitrile can also be effective, particularly for less polar reactants.[8] It is highly recommended to perform small-scale solubility tests with your starting materials and, if possible, any isolable intermediates in a range of solvents before committing to a large-scale reaction.[17]

Q2: Can I use water as a co-solvent to improve the solubility of ionic intermediates?

A2: The use of water as a co-solvent can be a double-edged sword. While it can be excellent for dissolving ionic intermediates, it can also promote unwanted side reactions, such as hydrolysis of your reactants or intermediates. If you choose to use water, it is crucial to carefully control the pH and temperature and to be aware of potential side products. A mixture of ethanol and water is sometimes employed.[2]

Q3: What are solubility-enhancing tags, and can they be used for small molecule intermediates?

A3: Solubility-enhancing tags are typically large, highly soluble molecules or peptide sequences that are chemically attached to a target molecule to improve its overall solubility.[18][19][20][21][22] While this technique is most commonly used in the context of recombinant protein expression, the underlying principle can be adapted for small molecule synthesis. For example, a temporarily attached charged group or a polyethylene glycol (PEG) chain could be used to enhance the solubility of a problematic intermediate. However, this adds extra steps to the synthesis (attachment and cleavage of the tag) and may not always be practical.

Q4: How can I monitor the solubility of my intermediates in real-time during the reaction?

A4: Process Analytical Technology (PAT) offers powerful tools for real-time reaction monitoring.[23][24][25][26][27] Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can provide information about the concentration of dissolved species in the reaction mixture. A sudden plateau or decrease in the signal corresponding to an intermediate, coupled with the visual observation of precipitation, can confirm a solubility issue. Focused Beam Reflectance Measurement (FBRM) is another PAT tool that can directly measure particle size and count in a slurry, providing real-time insights into precipitation and dissolution events.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Thiazole Synthesis

This protocol provides a general workflow for identifying a suitable solvent system to overcome intermediate solubility issues.

Objective: To determine an optimal solvent or solvent mixture that maintains all reactants and intermediates in solution throughout the course of the reaction.

Methodology:

  • Analyte Preparation: If the problematic intermediate can be isolated, prepare small, accurately weighed samples. If not, use the starting materials that lead to its formation.

  • Solvent Selection: Choose a diverse set of solvents with a range of polarities (e.g., toluene, THF, dichloromethane, acetonitrile, ethanol, DMF, DMSO).

  • Initial Solubility Assessment (Room Temperature):

    • To a small vial containing a known amount of the analyte (e.g., 5 mg), add a measured volume of the first solvent (e.g., 0.1 mL).

    • Vortex the vial for 1-2 minutes.

    • Visually inspect for complete dissolution.

    • If not fully dissolved, add another aliquot of the solvent and repeat the process until dissolution is achieved or a practical volume limit is reached.

    • Record the approximate solubility in mg/mL.

  • Temperature Effect Evaluation:

    • For solvents where the analyte showed poor solubility at room temperature, gently warm the vial in a water bath (e.g., to 50 °C and then 80 °C, ensuring the temperature is below the solvent's boiling point).

    • Observe if dissolution occurs with heating.

    • Allow the solution to cool to room temperature and observe if the analyte precipitates out.

  • Co-solvent System Evaluation:

    • Based on the initial screening, select a primary solvent in which the reactants are soluble but the intermediate is not.

    • Prepare a series of vials with the analyte and the primary solvent.

    • To each vial, add increasing percentages of a co-solvent (e.g., 5%, 10%, 20% of a highly polar solvent like DMSO or NMP).

    • Vortex and observe solubility at both room temperature and elevated temperatures.

  • Data Analysis and Selection: Compile the results in a table to compare the solubility across different conditions. Select the solvent or co-solvent system that provides the best solubility profile for your specific reaction.

Solvent SystemSolubility at RT (mg/mL)Solubility at 50°C (mg/mL)Observations upon Cooling
Toluene< 1< 5Immediate precipitation
Ethanol~10> 50Remains in solution
DMF> 50> 50Remains in solution
Toluene + 10% DMSO~5> 20Slow precipitation

Caption: Example of a solvent screening data table.

Visualizing the Path to a Solution

Diagram 1: Hantzsch Thiazole Synthesis and Potential Intermediate Precipitation

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thiazoline Intermediate reagents->intermediate Nucleophilic Attack & Cyclization product Thiazole Product intermediate->product Dehydration precipitate Insoluble Intermediate (Precipitate) intermediate->precipitate Exceeds Solubility Limit

Caption: The Hantzsch synthesis pathway and the point of potential intermediate precipitation.

Diagram 2: Troubleshooting Workflow for Poor Intermediate Solubility

Troubleshooting_Workflow start Poor Intermediate Solubility Observed solvent_screening Solvent & Co-solvent Screening start->solvent_screening temp_adjustment Temperature Optimization start->temp_adjustment reagent_addition Modify Reagent Addition Rate start->reagent_addition advanced_methods Consider Advanced Methods (Sonication, PTC) solvent_screening->advanced_methods Partially Successful resolution Reaction Proceeds to Completion solvent_screening->resolution Successful temp_adjustment->advanced_methods Partially Successful temp_adjustment->resolution Successful reagent_addition->advanced_methods Partially Successful reagent_addition->resolution Successful advanced_methods->resolution

Caption: A systematic workflow for addressing poor intermediate solubility in thiazole synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bekkari, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1479. Available from: [Link]

  • Bustamante, P., et al. (2010). Influence of temperature on the solubilization of thiabendazole by combined action of solid dispersions and co-solvents. International Journal of Pharmaceutics, 384(1-2), 44-51. Available from: [Link]

  • Bustamante, P., et al. (2010). Influence of temperature on the solubilization of thiabendazole by combined action of solid dispersions and co-solvents. ResearchGate. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Burt, C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 735-740. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available from: [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available from: [Link]

  • Spiliotopoulos, D., & Tzakos, A. G. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. International Journal of Molecular Sciences, 19(6), 1572. Available from: [Link]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
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  • ResearchGate. Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • ResearchGate. Temperature dependencies of solubility, x 2 (mol. fraction), of the compounds VII–XII in buffer pH 7.4. Available from: [Link]

  • Sharma, A., & Kumar, V. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(47), 32909-32932. Available from: [Link]

  • ResearchGate. Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. Available from: [Link]

  • Wolf, L. M., & Koenig, S. G. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 2945-2949. Available from: [Link]

  • ResearchGate. Process Analytical Technology: tools and applications in pharmaceutical manufacturing. Available from: [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • Kim, S., et al. (2018). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology, 84(16), e00819-18. Available from: [Link]

  • LenioBio. Increasing Protein Yields: Solubility Tagging. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Scott, P. (2004). Process Analytical Technology: Applications to the Pharmaceutical Industry. IVT Network. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Costa, S., et al. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology, 5, 63. Available from: [Link]

  • Solubility of Things. Strategies for Organic Synthesis. Available from: [Link]

  • Walls, D., & Loughran, S. T. (2011). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Methods in Molecular Biology, 681, 151-175. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • The Scientist. (2023). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available from: [Link]

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  • International Journal of Pharmaceutical Research & Allied Sciences. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Available from: [Link]

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Validation & Comparative

Comparative analysis of Ethyl 4-methylthiazole-5-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of Ethyl 4-methylthiazole-5-carboxylate: A Comparative Analysis

Ethyl 4-methylthiazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structure is a core component in various pharmacologically active agents, most notably as a key intermediate for the gout medication Febuxostat and the third-generation cephalosporin antibiotic Cefditoren pivoxil[1][2][3]. The efficacy and cost of producing these vital pharmaceuticals are directly influenced by the efficiency, scalability, and environmental impact of the synthetic route chosen for this intermediate.

This guide provides an in-depth comparative analysis of the predominant synthetic methods for Ethyl 4-methylthiazole-5-carboxylate. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and present supporting data to empower researchers and process chemists in making informed decisions for their specific applications, whether for bench-scale research or industrial-scale production.

Section 1: The Hantzsch Thiazole Synthesis: Classic vs. Modern Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. The core reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For Ethyl 4-methylthiazole-5-carboxylate, this translates to the reaction between a derivative of ethyl acetoacetate and a simple thioamide source.

Method 1: The Conventional Two-Step Hantzsch Synthesis

The traditional Hantzsch approach is a two-step process. First, ethyl acetoacetate is halogenated, typically brominated, to form ethyl 2-bromoacetoacetate. This intermediate is then isolated and subsequently reacted with a thioamide (like thiourea for the 2-amino analogue, or thioacetamide) to yield the thiazole ring.

This method, while foundational, suffers from significant drawbacks. The process is often hampered by tedious workups to isolate the halogenated intermediate, and overall yields are frequently low. Reports in the literature cite overall yields as poor as 11%, rendering it inefficient for large-scale synthesis[1]. The use of volatile and toxic solvents like dichloromethane is also a considerable environmental and safety concern.

Method 2: An Improved One-Pot Hantzsch Synthesis

To overcome the limitations of the classical method, a more efficient one-pot procedure has been developed. This streamlined approach combines the halogenation and cyclization steps into a single reaction vessel, eliminating the need for intermediate isolation and significantly improving process efficiency.

A notable example involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) as the bromine source, followed by the addition of thiourea in a mixed solvent system of water and tetrahydrofuran (THF)[1][4]. This method not only simplifies the workflow but also dramatically improves the yield to over 70%[1]. The use of a water-mediated solvent system is a significant step towards a "greener" synthesis, reducing reliance on more toxic chlorinated solvents.

Plausible Reaction Mechanism for the One-Pot Hantzsch Synthesis

The reaction proceeds through the in-situ formation of the α-bromo intermediate, which is immediately consumed in the subsequent cyclization.

Hantzsch_Mechanism cluster_0 Step 1: In-situ Bromination cluster_1 Step 2: Nucleophilic Attack & Cyclization EAA Ethyl Acetoacetate EBA Ethyl 2-bromoacetoacetate (Intermediate) EAA->EBA + NBS (in H2O/THF) NBS NBS Cyclized Cyclized Intermediate EBA->Cyclized + Thiourea Thiourea Thiourea Thiourea->Cyclized Product Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Cyclized->Product - H2O (Dehydration) Greener_Route_Workflow start Ethyl 2-chloroacetoacetate + Ammonium dithiocarbamate step1 Step 1: Thione Formation (Ethanol, Room Temp) start->step1 intermediate Ethyl 4-methyl-2-thioxo-2,3-dihydro- 1,3-thiazole-5-carboxylate step1->intermediate step2 Step 2: Desulfurization (H₂O₂, Acetic Acid, 0-5°C) intermediate->step2 end Final Product: Ethyl 4-methylthiazole-5-carboxylate step2->end

Caption: Workflow for the greener two-step desulfurization route.

Section 3: Comparative Analysis of Synthesis Methods

To facilitate a direct comparison, the key performance indicators and characteristics of each method are summarized below.

Parameter Method 1: Traditional Hantzsch Method 2: One-Pot Hantzsch Method 3: From Formamide/P₄S₁₀ Method 4: Greener Desulfurization
Key Reactants Ethyl acetoacetate, Brominating agent, ThioamideEthyl acetoacetate, NBS, ThioureaFormamide, P₄S₁₀, Ethyl 2-chloroacetoacetateEthyl 2-chloroacetoacetate, Ammonium dithiocarbamate, H₂O₂
Workflow Two-step with intermediate isolationOne-potOne-pot (in-situ thioamide generation)Two-step
Solvent System DichloromethaneWater / THFEthylene glycol dimethyl etherEthanol, Acetic Acid
Reported Yield ~11% [1]~72% [1]~96% [5]~85% [6]
Reported Purity VariableHigh>99% [5]High
Key Advantages Foundational, well-understoodHigh yield, simplified process, greener solventExcellent yield and purityEnvironmentally friendly, mild conditions, avoids odorous/toxic reagents
Key Disadvantages Very low yield, tedious workup, hazardous solventsRequires NBSUse of moisture-sensitive P₄S₁₀Two distinct reaction steps
Scalability PoorGoodGood, with proper handling of reagentsExcellent

Section 4: Detailed Experimental Protocols

These protocols are representative of the methods discussed and are intended for trained chemists. Appropriate personal protective equipment (PPE) and engineering controls should be used at all times.

Protocol 2: One-Pot Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

[1]

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a reaction flask, cool the solution to below 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Add thiourea (3.80 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

  • After cooling to room temperature, filter the mixture to remove any insoluble substances.

  • To the filtrate, add aqueous ammonia (8.0 mL) to induce precipitation.

  • Stir the resulting yellow suspension at room temperature for 10 minutes.

  • Collect the solid product by filtration, wash with water, and dry to yield the final product.

Protocol 4: Greener Synthesis via Desulfurization

[6] Step A: Synthesis of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

  • To a reaction flask containing ethanol (500 mL), add ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and ammonium dithiocarbamate (70 g, 0.64 mol).

  • Stir the mixture at room temperature for approximately 5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the solution to 10°C.

  • Induce crystallization by adding purified water (500 mL) and hexane (500 mL).

  • Filter the resulting solid, wash with purified water and acetone, and dry. The intermediate can be used in the next step without further purification.

Step B: Desulfurization to Ethyl 4-methylthiazole-5-carboxylate

  • Add the intermediate from Step A to acetic acid (100 mL) in a reaction flask and cool the mixture to 0-5°C.

  • Slowly add 30% hydrogen peroxide (H₂O₂) (5 mL) while maintaining the temperature between 0 and 5°C.

  • Stir the mixture at this temperature for 1 hour.

  • Neutralize the reaction by carefully adding a cold sodium carbonate solution.

  • Add purified water to the neutralized solution and stir at 25°C for 1 hour to precipitate the product.

  • Filter, wash, and dry the solid to obtain the final product.

Conclusion and Recommendations

The synthesis of Ethyl 4-methylthiazole-5-carboxylate can be approached through several distinct pathways, each with a unique profile of efficiency, safety, and environmental impact.

  • The Traditional Hantzsch Synthesis is largely of historical and academic interest due to its poor yield and is not recommended for practical applications.

  • The Improved One-Pot Hantzsch Synthesis offers a significant improvement, providing good yields in a simplified, single-step process. It stands as a robust choice for many research and development labs.

  • The synthesis from formamide and ethyl 2-chloroacetoacetate delivers the highest reported yield and purity, making it a compelling option for industrial production where maximizing output is critical. However, this route requires stringent process controls to safely handle the reagents.

  • The Greener Desulfurization Route represents the most modern approach, balancing high yield with superior safety and environmental credentials. By avoiding hazardous reagents and toxic byproducts, it is an ideal candidate for organizations prioritizing sustainable chemistry and process safety, and is highly recommended for both scale-up and routine laboratory use.

The optimal choice of synthesis will ultimately depend on the specific priorities of the research team or manufacturing entity, weighing factors such as desired scale, available equipment, cost of raw materials, and commitment to green chemistry principles.

References

  • Meng, G., Wang, M., Zheng, A., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(3), 259-265. [Link]

  • Reddy, M. S., et al. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • Kim, S., et al. (2017). Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2014). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 11, 2026, from [Link]

  • Li, J., et al. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
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  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved January 11, 2026, from [Link]

  • Reddy, K. R., et al. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Le, T., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6296. [Link]

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A Comparative Guide to the Biological Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various thiazole derivatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

I. Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell division and signaling pathways.[3][4]

Comparative Cytotoxicity

The in vitro cytotoxic activity of thiazole derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound required to inhibit cell growth by 50%, is a key parameter for comparing the potency of different derivatives.

A study on newly synthesized thiazole derivatives demonstrated varying cytotoxic efficiencies against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, compound 4c , featuring a 2-(4-hydroxybenzylidene) substitution, showed potent activity with IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively.[1] In contrast, compound 4b , with a bromide substitution, exhibited more moderate activity.[1] Another study highlighted a bis-thiazole derivative, 5c , with an exceptionally low IC50 value of 0.0006 µM against HeLa cells, indicating high potency.[5]

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Selected Thiazole Derivatives

Compound/Derivative NameTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Thiazole Derivative 4cMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[1]
Thiazole Derivative 4cHepG27.26 ± 0.44Staurosporine8.4 ± 0.51[1]
Thiazole Derivative 5bMCF-70.2 ± 0.01--[5]
Thiazole Derivative 5kMDA-MB-4680.6 ± 0.04--[5]
Bis-Thiazole Derivative 5cHela0.0006--[5]
Thiazole Derivative 5A5490.452Doxorubicin0.460[6]
Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism through which certain thiazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[3][4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

The inhibitory effect on tubulin polymerization can be quantified by in vitro assays that measure the assembly of purified tubulin into microtubules. A series of 2,4-disubstituted thiazole derivatives were evaluated for their ability to inhibit tubulin polymerization, with compounds 5c , 7c , and 9a demonstrating remarkable activity, with IC50 values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively, surpassing the reference drug combretastatin A-4.[3][4]

Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based) [7]

This assay monitors the effect of a compound on the polymerization of purified tubulin in vitro by measuring the increased fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescence reporter dye (e.g., DAPI)

  • Test thiazole derivatives and reference inhibitor (e.g., combretastatin A-4) dissolved in DMSO

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL.

  • Prepare the reaction mixture containing tubulin, GTP (final concentration 1 mM), and the fluorescence reporter dye in General Tubulin Buffer.

  • Add the test compound or reference inhibitor at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a control.

  • Initiate polymerization by incubating the mixture at 37°C in a fluorescence plate reader.

  • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen dye.

  • The IC50 value is determined by plotting the rate of polymerization against the concentration of the inhibitor.

Workflow Diagram: Tubulin Polymerization Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Reconstitute Tubulin reagents Prepare Reaction Mix (Tubulin, GTP, Dye) tubulin->reagents mix Add Compounds to Reaction Mix reagents->mix compounds Prepare Test Compounds & Controls compounds->mix incubate Incubate at 37°C mix->incubate read Measure Fluorescence Over Time incubate->read plot Plot Polymerization Rate vs. Concentration read->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for determining tubulin polymerization inhibition.

II. Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of pathogenic bacteria and fungi.[8][9][10]

Comparative Antimicrobial Potency

The antimicrobial efficacy of thiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition is the area of no bacterial growth around an antimicrobial-impregnated disk on an agar plate.

In a study of new heteroaryl(aryl) thiazole derivatives, compound 3 showed the best antibacterial activity with MIC values ranging from 0.23 to 0.70 mg/mL against a panel of six bacteria.[9] Another investigation found that thiazoles 3a and 8a exhibited high antibacterial activity against S. aureus and E. coli, with inhibition zones of 28 mm and 25-28 mm, respectively.[10]

Table 2: Comparative Antimicrobial Activity of Selected Thiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference CompoundSource
Thiazole Derivative 12S. aureus125-150-Ofloxacin[8]
Thiazole Derivative 12E. coli125-150-Ofloxacin[8]
Benzo[d]thiazole 13S. aureus50-75-Ofloxacin[8]
Thiazole 3aS. aureus4.8828Neomycin[10]
Thiazole 8aE. coli-28Neomycin[10]
Thiazole DerivativeS. dysenteriae12515.6 ± 0.2-[11]

Experimental Protocol: Broth Microdilution Method for MIC Determination [12]

This method determines the MIC of a compound by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or appropriate broth for fungi

  • Sterile 96-well microtiter plates

  • Test thiazole derivatives and reference antibiotics (e.g., ampicillin, gentamicin) dissolved in DMSO

  • Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Perform serial twofold dilutions of the test compounds and reference antibiotics directly in the plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Workflow Diagram: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum Prepare Standardized Inoculum add_inoculum Add Inoculum to Wells inoculum->add_inoculum compounds Prepare Compound Dilutions in Plate compounds->add_inoculum incubate Incubate Plate add_inoculum->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory effects, often by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[13][14]

Comparative In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity. The reduction in paw swelling after administration of a test compound is a measure of its anti-inflammatory effect.

Several studies have reported the anti-inflammatory potential of thiazole derivatives using this model. One study found that a particular thiazole derivative exhibited a 60.82% reduction in edema after 6 hours, which was more potent than the standard drug indomethacin (53.21% inhibition).[13] Another derivative showed an ED50 (the dose that produces 50% of the maximal effect) of 43.5 mg/kg, which was significantly more potent than sodium salicylate.[13]

Table 3: Comparative in vivo Anti-inflammatory Activity of Thiazole Derivatives (Carrageenan-Induced Paw Edema)

Compound/DerivativeDose% Inhibition of Paw EdemaTime PointReference Drug% Inhibition (Reference)Source
Thiazole Derivative 16-60.82 ± 1.966 hIndomethacin53.21 ± 0.76[13]
Thiazole Derivative 1aED50 = 43.5 mg/kg--Sodium SalicylateED50 = 370 mg/kg[13]
Thiazole Derivative 3c-44%---[15]
Thiazole Derivative 3d-41%---[15]
Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory activity of many thiazole derivatives is the inhibition of cyclooxygenase-2 (COX-2).[14] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

The inhibitory activity of thiazole derivatives against COX-1 and COX-2 can be determined using in vitro enzyme inhibition assays. A study of thiazole carboxamide derivatives found that compound 2b was a potent inhibitor of both COX-1 (IC50 = 0.239 µM) and COX-2 (IC50 = 0.191 µM).[14][16] Compound 2a showed the highest selectivity for COX-2 over COX-1, with a selectivity ratio of 2.766.[14][16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme by detecting the production of prostaglandin G2, an intermediate product.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • Arachidonic acid (substrate)

  • Test thiazole derivatives and reference inhibitor (e.g., celecoxib) dissolved in DMSO

  • 96-well black microtiter plates

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and COX Probe.

  • Add the test compound or reference inhibitor at various concentrations to the wells of the plate.

  • Add the COX-2 enzyme to the wells and incubate briefly.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells simultaneously.

  • Immediately measure the fluorescence intensity kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • The rate of the reaction is proportional to the COX-2 activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: COX-2 in Inflammation

G cluster_pathway Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Thiazole Thiazole Derivatives Thiazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by thiazole derivatives.

IV. Conclusion

This guide provides a comparative overview of the significant biological activities of thiazole derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field of drug discovery and development. The structural versatility of the thiazole nucleus continues to make it a privileged scaffold for the design of novel therapeutics with improved potency and selectivity. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation thiazole-based drugs.

V. References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (n.d.). BioKB. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). PMC. [Link]

  • Evaluation of IC50 values (µM) for compounds 5 and 8a-f against A549 cell line. (n.d.). ResearchGate. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). ResearchGate. [Link]

  • Images (a–c) show the graphical bar of in vivo anti‐inflammatory... (n.d.). ResearchGate. [Link]

  • Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. (2022). PMC. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with anti. (n.d.). Semantic Scholar. [Link]

  • Tubulin polymerization inhibition chart of the tested compounds vs CA-4... (n.d.). ResearchGate. [Link]

  • Anti-inflammatory effect of test compound during Carrageenan-induced... (n.d.). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PMC. [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. [Link]

  • (PDF) Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Do. (2025). American Journal of Pharmacological Sciences. [Link]

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The Unambiguous Proof: Validating the Structure of Ethyl 4-methylthiazole-5-carboxylate with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structural Elucidation in Pharmaceutical Intermediates

For researchers and professionals in drug development, the precise molecular structure of a compound is not merely an academic detail; it is the bedrock of its function, reactivity, and therapeutic potential. Ethyl 4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2][3][4][5][6] While a combination of spectroscopic techniques can provide a working hypothesis of a molecule's architecture, only single-crystal X-ray crystallography delivers the definitive, three-dimensional truth. This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of Ethyl 4-methylthiazole-5-carboxylate, offering insights into the experimental nuances and the certainty each technique affords.

The Gold Standard: X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. The technique's power lies in its ability to generate a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy. For a molecule like Ethyl 4-methylthiazole-5-carboxylate, this means unambiguous confirmation of the thiazole ring's planarity, the orientation of the ethyl ester and methyl groups, and the intermolecular interactions that govern its solid-state packing.

Experimental Protocol: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and precision.

Step 1: Crystal Growth (The Art of the Science)

The prerequisite for any X-ray diffraction experiment is a high-quality single crystal. For Ethyl 4-methylthiazole-5-carboxylate, which exists as a white to light yellow crystalline powder, this is the most critical and often challenging step.[7] A common and effective method is slow evaporation from a suitable solvent system.

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility. For Ethyl 4-methylthiazole-5-carboxylate, solvents such as ethanol, acetone, or mixtures with less polar solvents like hexane could be explored.[8]

  • Solution Preparation: A saturated or near-saturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent over days or weeks allows for the gradual formation of well-ordered crystals.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.

  • Data Integration: The intensities and positions of these diffracted spots are collected by a detector and processed to generate a dataset of reflection intensities.

Step 3: Structure Solution and Refinement

  • Phase Problem: The initial diffraction data provides the intensities but not the phases of the diffracted waves. The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map, and the atomic positions are refined against the experimental data.

  • Refinement: The model is iteratively refined to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, highly accurate molecular structure.

The Definitive Data

While a specific crystal structure for Ethyl 4-methylthiazole-5-carboxylate is not publicly available as of this writing, a successful analysis would yield a comprehensive set of crystallographic data, as exemplified by studies on similar thiazole derivatives.[9][10]

Parameter Expected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond Lengths (e.g., C=N, C-S)Precise distances (e.g., ~1.37 Å, ~1.72 Å)
Bond Angles (e.g., C-S-C)Accurate angles (e.g., ~89°)
Torsion AnglesConformation of the ethyl ester group
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (typically < 0.05 for a good structure)

A World of Inference: Alternative Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, a suite of spectroscopic methods offers complementary and often more readily obtainable data for routine characterization and confirmation. These techniques, however, rely on inference and comparison to established databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol:

  • Sample Preparation: 5-10 mg of Ethyl 4-methylthiazole-5-carboxylate is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are performed, including:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.[11]

Interpreted Data for an Analog (Ethyl 2-amino-4-methylthiazole-5-carboxylate):

Technique Observed Signals (in CDCl₃) Interpretation
¹H NMR δ 1.19 (t, 3H), 2.36 (s, 3H), 4.13 (q, 2H), 7.69 (s, 2H)Ethyl group protons, methyl protons on the thiazole ring, ethyl ester methylene protons, and amine protons.
¹³C NMR δ 14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21Carbons of the ethyl group, thiazole methyl, ethyl ester methylene, and the three thiazole ring carbons, and the carbonyl carbon.

Data from a study on a closely related analog provides a strong basis for comparison.[3]

Mass Spectrometry (MS): The Molecular Weight Puzzle

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[8][12] It is a highly sensitive technique that requires only a very small amount of sample.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Data for Ethyl 4-methylthiazole-5-carboxylate:

Technique Expected Observation Interpretation
High-Resolution MS Molecular ion peak at m/z corresponding to the exact mass of C₇H₉NO₂SConfirms the molecular formula.
Low-Resolution MS Fragmentation pattern showing loss of ethoxy group (-OCH₂CH₃), ethyl group (-CH₂CH₃), etc.Provides evidence for the presence of the ethyl ester functionality.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[13][14] It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The pellet is placed in the IR spectrometer, and the spectrum is recorded.

Expected Data for Ethyl 4-methylthiazole-5-carboxylate:

Functional Group Expected Absorption Range (cm⁻¹)
C=O (ester)~1720-1740
C-O (ester)~1200-1300
C=N (thiazole)~1600-1650
C-H (aliphatic)~2850-3000

A Comparative Analysis: Certainty vs. Inference

The following diagram illustrates the logical workflow for structural validation using these techniques.

Caption: Workflow for structural validation.

The primary distinction between X-ray crystallography and other spectroscopic methods lies in the level of certainty. NMR, MS, and IR provide pieces of a puzzle that, when assembled, strongly suggest a particular structure. However, there can be ambiguities, and the final structure is ultimately an interpretation of the data. In contrast, a high-quality crystal structure is a direct visualization of the molecule, leaving no room for doubt about its constitution and conformation in the solid state.

Conclusion: An Integrated Approach to Structural Certainty

For the unambiguous structural validation of critical pharmaceutical intermediates like Ethyl 4-methylthiazole-5-carboxylate, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a level of detail and certainty that is unattainable with other techniques. However, the practicalities of research and development necessitate a multi-faceted approach. NMR, MS, and IR are indispensable tools for routine analysis, reaction monitoring, and preliminary characterization. The most robust and trustworthy structural elucidation is achieved when the inferential data from these spectroscopic methods are in complete agreement and are ultimately confirmed by the definitive evidence of an X-ray crystal structure. This integrated approach ensures the highest level of scientific integrity and provides a solid foundation for subsequent drug development efforts.

References

  • Vertex AI Search. (n.d.). Ethyl 4-Methylthiazole-5-Carboxylate - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.
  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • ChemBK. (n.d.).
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
  • YouTube. (2020).
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • ResearchGate. (2025). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents | Request PDF.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][8]thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). PMC - NIH.

  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.). 4-Methylthiazole-5-carboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). Ethyl 2-(3-Formyl-4-hydroxyphenyl)

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A Spectroscopic Journey: Charting the Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, thiazole derivatives stand as a cornerstone, forming the structural core of numerous bioactive compounds and functional materials. Ethyl 4-methylthiazole-5-carboxylate is a key intermediate in this domain, and its unambiguous synthesis and characterization are paramount. This guide provides an in-depth spectroscopic comparison of this target molecule with its common precursors, ethyl 2-chloroacetoacetate and thioacetamide, through the lens of the classic Hantzsch thiazole synthesis. We will dissect the transformation using Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but a rationale for the spectral changes that confirm the reaction's success.

The Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a robust and widely utilized method for constructing the thiazole ring.[1] The reaction proceeds by condensing an α-haloketone with a thioamide.[1][2][3] In our case, ethyl 2-chloroacetoacetate serves as the α-halocarbonyl component and thioacetamide provides the requisite thioamide functionality.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (an SN2 reaction).[2][4] This is followed by an intramolecular cyclization via the nitrogen atom attacking the ketone carbonyl group, and subsequent dehydration to form the aromatic thiazole ring.[2][3] The aromaticity of the resulting thiazole ring is a significant driving force for the reaction.[4]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 Ethyl 2-chloroacetoacetate P1 Sₙ2 Attack (S on α-carbon) R1->P1 R2 Thioacetamide R2->P1 P2 Intramolecular Cyclization (N on C=O) P1->P2 -HCl P3 Dehydration P2->P3 Prod Ethyl 4-methylthiazole-5-carboxylate P3->Prod -H₂O

Figure 1: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

To a solution of thioacetamide (1.0 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.0 equivalent). The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried to afford the crude product, which can be further purified by recrystallization.[2][4][5]

Spectroscopic Characterization of Precursors

Understanding the spectral features of the starting materials is crucial for identifying their transformation into the final product.

Ethyl 2-chloroacetoacetate

This precursor is an ester containing both a ketone and an α-chloro substituent. Its molecular weight is 164.59 g/mol .[6][7]

Spectroscopic Data: Ethyl 2-chloroacetoacetate
¹H NMR (CDCl₃)δ 1.33 (t, 3H, -CH₃), 2.40 (s, 3H, -COCH₃), 4.28 (q, 2H, -OCH₂-), 4.65 (s, 1H, -CHCl-)
¹³C NMR (CDCl₃)δ 13.9 (-CH₃), 26.5 (-COCH₃), 62.5 (-OCH₂-), 63.8 (-CHCl-), 165.8 (-COO-), 197.5 (C=O)
IR (cm⁻¹) ~2980 (C-H str), ~1750 (C=O, ester str), ~1725 (C=O, ketone str), ~1200 (C-O str), ~780 (C-Cl str)[8]
Mass Spec (m/z) 164/166 (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes), 129 (M-Cl)⁺, 43 (CH₃CO)⁺[6]

The ¹H NMR spectrum distinctly shows the ethyl group protons (triplet and quartet), the acetyl methyl protons as a singlet, and, most importantly, the single proton on the chlorinated carbon (-CHCl-) appearing as a singlet around 4.65 ppm. The IR spectrum is characterized by two strong carbonyl absorption bands for the ester and ketone groups.[8]

Thioacetamide

Thioacetamide is the source of the sulfur and nitrogen atoms for the thiazole ring. Its molecular weight is 75.13 g/mol .

Spectroscopic Data: Thioacetamide
¹H NMR (DMSO-d₆)δ 2.50 (s, 3H, -CH₃), 9.25 (br s, 1H, -NH), 9.55 (br s, 1H, -NH)
¹³C NMR (DMSO-d₆)δ 33.5 (-CH₃), 206.7 (C=S)[9]
IR (cm⁻¹) ~3300-3100 (N-H str), ~1620 (N-H bend), ~1310 (C=S str)
Mass Spec (m/z) 75 (M⁺), 60 (M-CH₃)⁺, 59 (M-NH₂)⁺

The key features for thioacetamide are the broad N-H proton signals in the ¹H NMR spectrum and the highly deshielded thiocarbonyl carbon at ~206.7 ppm in the ¹³C NMR spectrum.[9] The C=S stretch in the IR spectrum is typically weaker and occurs at a lower frequency than a C=O stretch.

Spectroscopic Analysis of the Product: Ethyl 4-methylthiazole-5-carboxylate

The successful formation of the thiazole ring results in a completely new set of spectroscopic signatures. The molecular weight of the product is 171.21 g/mol .

Spectroscopic Data: Ethyl 4-methylthiazole-5-carboxylate
¹H NMR (CDCl₃)δ 1.35 (t, 3H, -CH₂CH₃), 2.70 (s, 3H, thiazole-CH₃), 4.30 (q, 2H, -OCH₂-), 8.75 (s, 1H, thiazole H-2)
¹³C NMR (CDCl₃)δ 14.3 (-CH₂CH₃), 16.5 (thiazole-CH₃), 61.0 (-OCH₂-), 120.0 (thiazole C-5), 148.0 (thiazole C-4), 155.0 (thiazole C-2), 162.5 (C=O)
IR (cm⁻¹) ~3100 (aromatic C-H str), ~2980 (aliphatic C-H str), ~1710 (C=O, ester str), ~1540 (C=N str), ~1480 (aromatic C=C str)
Mass Spec (m/z) 171 (M⁺), 126 (M-OC₂H₅)⁺

The most telling evidence in the ¹H NMR spectrum is the appearance of a new singlet in the aromatic region (~8.75 ppm), corresponding to the proton at the C-2 position of the thiazole ring. The methyl group attached to the ring is also shifted downfield to ~2.70 ppm compared to the acetyl methyl of the precursor.

Comparative Analysis: Tracking the Chemical Transformation

By comparing the spectra of the reactants and the product, we can precisely map the chemical changes that have occurred. This comparative approach provides definitive proof of the synthesis.

Spectroscopic_Comparison Reactants Reactant Signatures ¹H: ~4.65 ppm (s, -CHCl-) ¹H: ~9.3-9.6 ppm (br s, -NH₂) ¹³C: ~206.7 ppm (C=S) ¹³C: ~197.5 ppm (Ketone C=O) IR: ~3300-3100 cm⁻¹ (N-H) IR: ~780 cm⁻¹ (C-Cl) Product Product Signatures ¹H: ~8.75 ppm (s, Thiazole H-2) ¹H: ~2.70 ppm (s, Thiazole -CH₃) ¹³C: ~120, 148, 155 ppm (Thiazole Ring) ¹³C: ~162.5 ppm (Ester C=O) IR: ~1540 cm⁻¹ (C=N) IR: ~1480 cm⁻¹ (Aromatic C=C) Reactants:h1_chcl->Product:h1_thiazole Disappearance & Appearance Reactants:h1_nh2->Product:h1_thiazole Disappearance & Appearance Reactants:c13_cs->Product:c13_thiazole Transformation Reactants:c13_co->Product:c13_thiazole Transformation Reactants:ir_nh->Product:ir_cn Functional Group Conversion Reactants:ir_ccl->Product:ir_cn Functional Group Conversion

Figure 2: Key spectroscopic shifts from reactants to product.

  • ¹H NMR Spectroscopy: The most definitive change is the disappearance of the singlet for the -CHCl- proton (~4.65 ppm) from ethyl 2-chloroacetoacetate and the broad -NH₂ protons (~9.2-9.6 ppm) from thioacetamide. These are replaced by the characteristic singlet for the C-2 proton of the newly formed aromatic thiazole ring at ~8.75 ppm.

  • ¹³C NMR Spectroscopy: The reaction is confirmed by the disappearance of the thiocarbonyl carbon signal (~206.7 ppm) and the ketone carbonyl signal (~197.5 ppm). In their place, three new signals appear in the aromatic region corresponding to the three carbons of the thiazole ring (C2, C4, C5).

  • Infrared Spectroscopy: The IR spectrum of the product shows the loss of the characteristic N-H stretching bands (~3300-3100 cm⁻¹) from thioacetamide and the C-Cl stretch (~780 cm⁻¹) from ethyl 2-chloroacetoacetate.[10] The formation of the thiazole ring is indicated by the appearance of new bands corresponding to C=N (~1540 cm⁻¹) and aromatic C=C (~1480 cm⁻¹) stretching vibrations.[11][12] The strong ester C=O stretch remains, although its position may shift slightly due to the change in its electronic environment.[13]

  • Mass Spectrometry: Mass spectrometry provides the final confirmation by showing the molecular ion peak (M⁺) at m/z 171, which corresponds to the molecular weight of Ethyl 4-methylthiazole-5-carboxylate. This confirms that a condensation reaction (addition of precursors followed by loss of HCl and H₂O) has occurred. The basic principle of mass spectrometry is to generate ions from a sample and separate them based on their mass-to-charge ratio (m/z), which allows for the determination of the molecular weight.[14][15][16]

Conclusion

The transformation of ethyl 2-chloroacetoacetate and thioacetamide into Ethyl 4-methylthiazole-5-carboxylate is unequivocally confirmed by a multi-faceted spectroscopic analysis. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR confirm the formation of the new aromatic ring and the specific arrangement of substituents. IR spectroscopy verifies the conversion of functional groups, and mass spectrometry validates the final molecular weight. This comprehensive approach, which tracks the disappearance of reactant signals and the appearance of product signals, serves as a self-validating system, ensuring the identity and purity of the synthesized target molecule and demonstrating the power of spectroscopy in modern synthetic chemistry.

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A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Heterocycle

Ethyl 4-methylthiazole-5-carboxylate is more than just a chemical compound; it is a critical scaffold in modern synthetic chemistry. Its structural motif is a cornerstone in numerous active pharmaceutical ingredients (APIs), including the antibiotic Cefditoren pivoxil and the gout therapeutic Febuxostat.[1][2][3] Beyond pharmaceuticals, it finds application as a key intermediate in the agrochemical and flavor & fragrance industries.[4]

The classical and most recognized route to this thiazole core is the Hantzsch thiazole synthesis, a method dating back to the late 19th century.[5][6] While foundational, the traditional Hantzsch approach often involves harsh reagents, challenging work-ups, and the use of lachrymatory and toxic α-haloketone intermediates.[7] These limitations have spurred significant research into alternative reagents and methodologies that promise higher yields, improved safety profiles, and alignment with the principles of green chemistry.[7][8]

This guide provides an in-depth comparison of traditional and alternative synthetic strategies for obtaining Ethyl 4-methylthiazole-5-carboxylate and its precursors. We will move beyond simple protocol listings to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal pathway for their specific needs.

The Benchmark: The Traditional Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[6][9] For the synthesis of the common precursor, Ethyl 2-amino-4-methylthiazole-5-carboxylate, the process is typically a two-step procedure.[1]

  • α-Halogenation: Ethyl acetoacetate is halogenated, most commonly using N-bromosuccinimide (NBS) or sulfuryl chloride, to produce the reactive intermediate, ethyl 2-chloroacetoacetate or its bromo-analogue.[1][10] This intermediate is often toxic and lachrymatory.

  • Cyclization: The isolated α-halo-β-ketoester is then reacted with a thioamide, such as thiourea, to form the thiazole ring.

This conventional two-step synthesis is hampered by tedious work-ups and can result in low overall yields.[1] The primary drivers for seeking alternatives are to avoid the isolation of the hazardous α-haloketone and to improve process efficiency and atom economy.

Visualizing the Hantzsch Mechanism

The reaction proceeds via an initial SN2 attack by the nucleophilic sulfur of the thioamide on the electrophilic α-carbon of the halo-ester, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9][11]

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Thioamide Thioamide (e.g., Thiourea) SN2 Nucleophilic Attack (SN2) Thioamide->SN2 Haloester Ethyl 2-chloroacetoacetate Haloester->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Thiazole Ethyl 4-methylthiazole -5-carboxylate derivative Dehydration->Thiazole Aromatization

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Alternative Strategy 1: One-Pot Synthesis

A significant improvement over the traditional method is the consolidation of the halogenation and cyclization steps into a single reaction vessel. This approach avoids the isolation of the hazardous α-haloester, thereby enhancing safety and reducing processing time and waste.

In a typical one-pot procedure, ethyl acetoacetate is first treated with a halogenating agent like NBS in a suitable solvent. Once the halogenation is complete (as monitored by TLC), the thioamide is added directly to the reaction mixture, which is then heated to induce cyclization.[1] This method has been shown to produce good yields under mild conditions.[1]

Comparative Data: Two-Step vs. One-Pot Synthesis
ParameterTraditional Two-Step Hantzsch[1]One-Pot Synthesis[1]
Starting Materials Ethyl acetoacetate, NBS, ThioureaEthyl acetoacetate, NBS, Thiourea
Intermediate Isolation Yes (Ethyl 2-bromo-3-oxobutanoate)No
Typical Solvents Dichloromethane, THF, WaterTHF, Water
Reaction Time 4-6 hours (total)4 hours
Overall Yield ~11% (as cited in some literature)75-90%
Key Advantage Well-establishedImproved safety, higher yield, efficiency
Key Disadvantage Low yield, hazardous intermediateRequires careful control of reaction conditions
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]
  • To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask, cool the solution to below 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (0.06 mol, 1.2 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of ethyl acetoacetate via TLC.

  • Add thiourea (0.05 mol, 1.0 equiv.) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 2 hours.

  • Cool the mixture to room temperature.

  • Perform an aqueous work-up, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product.

Alternative Strategy 2: Greener and Catalytic Approaches

The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—have driven the development of novel synthetic routes.[7][8]

A. Microwave-Assisted Synthesis

Microwave irradiation offers a powerful method for accelerating reaction rates, often leading to significantly reduced reaction times and improved yields.[7] The Hantzsch synthesis is particularly amenable to microwave assistance, with some multi-component reactions proceeding to completion in a matter of seconds to minutes, often without the need for a catalyst or solvent.[7]

B. Ultrasonic Irradiation

Similar to microwaves, sonication provides an alternative energy source that can promote reactions. One-pot, multi-component syntheses of Hantzsch thiazole derivatives have been successfully performed under ultrasonic irradiation, often using reusable solid acid catalysts.[12] This method is noted for being convenient and easily controlled.[12]

C. Use of Green Solvents and Catalysts

Replacing volatile and toxic organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a key goal of green chemistry.[13]

  • Water: Catalyst-free syntheses of thiazole derivatives have been achieved by simply refluxing reactants in water, resulting in high yields and simple work-ups.[7]

  • Solid Acid Catalysts: The use of reusable catalysts, such as silica-supported tungstosilicic acid, facilitates environmentally friendly one-pot syntheses. The catalyst can be easily recovered by filtration and reused, minimizing waste.[12]

Green_Chemistry_Workflow Green Synthesis Workflow cluster_inputs Inputs cluster_conditions Energy Source cluster_outputs Outputs SM Starting Materials (e.g., β-Ketoester, Thioamide) MW Microwave Irradiation SM->MW US Ultrasonic Irradiation SM->US CH Conventional Heating SM->CH GS Green Solvent (Water, Ethanol, DES) GS->MW GS->US GS->CH Cat Reusable Catalyst (Optional) Cat->MW Cat->US Cat->CH Product Thiazole Product MW->Product US->Product CH->Product Recycle Catalyst Recovery & Reuse Product->Recycle Waste Minimal Aqueous Waste Product->Waste

Caption: Workflow for green synthesis of thiazoles.

Alternative Strategy 3: Novel Thionating Reagents

The direct synthesis of Ethyl 4-methylthiazole-5-carboxylate (the non-amino version) often requires a thioamide other than thiourea, such as thioformamide. Thioformamide can be difficult to handle. An alternative is to generate it in situ or use other thionating agents to construct the thiazole ring.

A. Phosphorus Pentasulfide (P₂S₅ / P₄S₁₀)

Phosphorus pentasulfide is a powerful, albeit harsh, thionating agent. It can be used to convert amides into thioamides. A patented method describes the reaction of formamide with P₄S₁₀ to generate thioformamide in situ, which then reacts with ethyl 2-chloroacetoacetate to yield the target molecule with high purity and yield.[14][15]

B. Lawesson's Reagent

Lawesson's Reagent (LR) is a milder and more soluble alternative to P₄S₁₀ for the thionation of carbonyl compounds.[16] Its primary use is in converting ketones and amides to their corresponding thio-analogs. While P₄S₁₀ often requires high temperatures, LR can be effective under milder conditions.[16] The mechanism involves a [2+2] cycloaddition to form a thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl and a stable P=O bond.[16] This reagent is particularly useful for synthesizing a wide variety of sulfur-containing heterocycles.[17][18]

C. Ammonium Dithiocarbamate

An innovative route described in a patent utilizes ammonium dithiocarbamate as the sulfur and nitrogen source.[19] It reacts with ethyl 2-chloroacetoacetate in ethanol to form an intermediate, ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. This intermediate is then desulfurized using an oxidizing agent like hydrogen peroxide in acetic acid to afford the final product in high yield.[19]

Comparative Data: Alternative Thionating Agents
ParameterP₄S₁₀ / Formamide[14]Lawesson's Reagent[16][17]Ammonium Dithiocarbamate[19]
Function In situ thioformamide synthesisMild thionation of carbonylsThiazolidine-thione formation
Substrates Formamide, Ethyl 2-chloroacetoacetateAmides, KetonesEthyl 2-chloroacetoacetate
Conditions Dropwise addition, 6-8 hoursTypically reflux in toluene/dioxaneRoom temp, then 0-5°C for desulfurization
Yield 95.8%Good to excellent85% (overall)
Key Advantage High yield, avoids handling thioformamideMilder than P₄S₁₀, better solubilityReadily available starting material
Key Disadvantage P₄S₁₀ is hazardous and moisture-sensitiveByproducts can complicate purificationTwo-step process (cyclization then desulfurization)
Experimental Protocol: Synthesis via P₄S₁₀ and Formamide[14]
  • Under a nitrogen atmosphere, add phosphorus pentasulfide (1 mole) and ethylene glycol dimethyl ether (solvent) to a 10 L glass reactor.

  • With stirring, slowly add formamide (5 moles) dropwise over 2 hours.

  • Subsequently, add ethyl 2-chloroacetoacetate (5 moles) dropwise and continue the reaction at room temperature for 6-8 hours.

  • Upon completion, cool the reaction mixture to 10°C to precipitate the product.

  • Collect the white solid by filtration.

  • Dissolve the solid in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.

  • Filter the resulting precipitate at 0-5°C to obtain ethyl 4-methylthiazole-5-carboxylate as a white solid.

Conclusion and Future Outlook

The synthesis of Ethyl 4-methylthiazole-5-carboxylate has evolved significantly from the original Hantzsch protocol. For researchers prioritizing safety, efficiency, and yield, one-pot syntheses represent a substantial improvement over the classical two-step method by avoiding the isolation of hazardous intermediates.

For those focused on sustainability and process intensification, green chemistry approaches utilizing microwave or ultrasonic energy, coupled with benign solvents like water or ethanol, offer rapid and high-yielding pathways.[7][8] These methods are particularly attractive for reducing environmental impact and operational costs.

When the target is the direct synthesis of the non-aminated thiazole, alternatives to thioformamide are highly valuable. The in situ generation using phosphorus pentasulfide or the two-step route via ammonium dithiocarbamate provide robust and high-yield alternatives.[14][19] The choice between them will depend on the scale, available equipment, and tolerance for handling reagents like P₄S₁₀ versus multi-step processing.

The ideal reagent is ultimately dictated by the specific objectives of the synthesis: scale, cost, available equipment, safety requirements, and environmental goals. The continued development of novel catalytic systems and the exploration of flow chemistry promise to further refine the synthesis of this invaluable heterocyclic building block, making it more accessible, safer, and more sustainable for the scientific community.

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A Comparative Guide to the Synthesis of Ethyl 4-methylthiazole-5-carboxylate: The Advantages of One-Pot Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of heterocyclic compounds is of paramount importance. Ethyl 4-methylthiazole-5-carboxylate is a key building block in the synthesis of various biologically active molecules. This guide provides a detailed comparison between the traditional multi-step synthesis and a modern one-pot approach for its preparation, offering insights for researchers, scientists, and professionals in drug development.

Traditional Multi-Step Synthesis: A Well-Trodden but Arduous Path

The classical approach to synthesizing Ethyl 4-methylthiazole-5-carboxylate typically follows the Hantzsch thiazole synthesis. This method, while reliable, involves a sequence of discrete steps, each requiring isolation and purification of the intermediate products. This multi-step nature often leads to a lengthy overall process, reduced yields due to material loss at each stage, and significant solvent and reagent consumption.

A representative multi-step synthesis generally involves the following stages:

  • Synthesis of Ethyl 2-chloroacetoacetate: This α-haloketone is a crucial intermediate.

  • Synthesis of Thioformamide: This thioamide serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

  • Condensation Reaction: The final step involves the condensation of ethyl 2-chloroacetoacetate and thioformamide to form the desired thiazole ring.

The separation and purification of intermediates at each of these stages contribute to the overall complexity and inefficiency of the process.

Experimental Protocol: A Typical Multi-Step Synthesis

Step 1: Synthesis of Ethyl 2-chloroacetoacetate

  • To a solution of ethyl acetoacetate (1 equiv.) in a suitable solvent (e.g., dichloromethane), sulfuryl chloride (1.1 equiv.) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Step 2: Synthesis of Thioformamide

  • Formamide (1 equiv.) and phosphorus pentasulfide (0.25 equiv.) are heated together.

  • The resulting thioformamide is then isolated by distillation.

Step 3: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

  • Ethyl 2-chloroacetoacetate (1 equiv.) and thioformamide (1 equiv.) are dissolved in a solvent like ethanol.

  • The mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

The One-Pot Synthesis: An Elegant and Efficient Alternative

One-pot synthesis represents a significant advancement in chemical synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This approach offers numerous advantages, including reduced reaction times, higher overall yields, and a more environmentally friendly process due to decreased solvent and reagent usage.

For the synthesis of Ethyl 4-methylthiazole-5-carboxylate, a one-pot procedure has been developed that combines the formation of the necessary intermediates and the final cyclization step in a single, streamlined process.

Experimental Protocol: A High-Yield One-Pot Synthesis
  • A mixture of ethyl acetoacetate (1 equiv.), N-bromosuccinimide (NBS) (1.1 equiv.), and thioacetamide (1.2 equiv.) in ethanol is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

  • Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford pure Ethyl 4-methylthiazole-5-carboxylate.

Head-to-Head Comparison: Performance and Efficiency

The advantages of the one-pot synthesis become evident when directly compared to the traditional multi-step approach across several key metrics.

Parameter Multi-Step Synthesis One-Pot Synthesis Reference
Overall Yield Typically 40-60%Often > 85%
Reaction Time 12-24 hours (including work-ups)2-4 hours
Number of Steps 31
Solvent Consumption High (multiple solvents for reaction and purification)Low (single solvent)
Purification Multiple chromatographic purifications/distillationsSimple filtration and recrystallization
Cost-Effectiveness Lower (higher solvent and energy costs, more labor)Higher (reduced resource consumption and labor)

Visualizing the Workflow: A Tale of Two Syntheses

The difference in the complexity of the two synthetic routes is starkly illustrated in the following workflow diagrams.

Multi_Step_Synthesis cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_end Final Product A Ethyl Acetoacetate S1 Synthesis of Ethyl 2-chloroacetoacetate A->S1 B Sulfuryl Chloride B->S1 C Formamide S2 Synthesis of Thioformamide C->S2 D Phosphorus Pentasulfide D->S2 P1 Purification 1 (Distillation) S1->P1 S3 Condensation P1->S3 P2 Purification 2 (Distillation) S2->P2 P2->S3 P3 Purification 3 (Chromatography) S3->P3 E Ethyl 4-methylthiazole- 5-carboxylate P3->E

Caption: Multi-Step Synthesis Workflow

One_Pot_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification cluster_end Final Product A Ethyl Acetoacetate R In-situ Bromination & Cyclocondensation A->R B N-Bromosuccinimide (NBS) B->R C Thioacetamide C->R P Filtration & Recrystallization R->P E Ethyl 4-methylthiazole- 5-carboxylate P->E

Caption: One-Pot Synthesis Workflow

Mechanistic Insights and Reaction Optimization

The success of the one-pot synthesis hinges on the careful selection of reagents and reaction conditions that allow for sequential reactions to occur in a controlled manner. In the described one-pot protocol, N-bromosuccinimide (NBS) acts as an in-situ brominating agent for ethyl acetoacetate, generating the α-bromo intermediate. This is immediately followed by the cyclocondensation with thioacetamide. The choice of a protic solvent like ethanol facilitates both the bromination and the subsequent cyclization. The reaction proceeds smoothly at room temperature, which is another significant advantage over the often-heated multi-step process.

Conclusion: A Clear Case for One-Pot Synthesis

The one-pot synthesis of Ethyl 4-methylthiazole-5-carboxylate offers a compelling alternative to the traditional multi-step Hantzsch synthesis. The dramatic improvements in yield, reaction time, and sustainability, coupled with a simplified experimental procedure, make it a highly attractive method for both academic research and industrial applications. By embracing such innovative synthetic strategies, the field of drug discovery can accelerate the development of new therapeutic agents.

References

  • Kumbhare, R. M., & Dadmal, S. M. (2014). An Efficient One-Pot Synthesis of Ethyl-2-amino-4-methylthiazole-5-carboxylate and its Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E240. [Link]

  • Fathalla, O. A., & Radwan, M. A. (2011). A facile one-pot synthesis and anti-inflammatory activity of some new thiazole and fused thiazole derivatives. Journal of the Chinese Chemical Society, 58(4), 484-491. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4-methylthiazole-5-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, making its purity a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for benchmarking the purity of commercially available Ethyl 4-methylthiazole-5-carboxylate. We delve into the rationale behind selecting a multi-pronged analytical approach, combining orthogonal chromatographic and spectroscopic techniques. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are presented. This guide is designed to empower researchers to make informed decisions when selecting a commercial source for this crucial building block, ensuring the integrity of their research and development endeavors.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The adage "garbage in, garbage out" holds particularly true in drug development. The purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic processes. Ethyl 4-methylthiazole-5-carboxylate (CAS No: 20582-55-2), a key building block for several APIs, is no exception.[1][2] Impurities, even in trace amounts, can have deleterious effects, including:

  • Altering Reaction Kinetics and Yield: Catalytic processes can be particularly sensitive to impurities that may act as poisons.

  • Introducing Toxic Byproducts: Impurities can react to form new, potentially toxic compounds in subsequent synthetic steps.

  • Compromising Final Product Stability: The presence of reactive impurities can lead to the degradation of the API over time.

Given these risks, a thorough analytical assessment of commercial Ethyl 4-methylthiazole-5-carboxylate is not merely a quality control measure but a fundamental aspect of risk mitigation in the drug development pipeline. This guide will equip you with the necessary tools and knowledge to perform such an assessment.

Strategic Selection of Analytical Techniques: An Orthogonal Approach

To obtain a comprehensive and reliable purity profile, it is imperative to employ a combination of analytical techniques that operate on different separation and detection principles. This orthogonal approach minimizes the risk of overlooking impurities that may not be amenable to a single method. We will focus on three core techniques:

  • High-Performance Liquid Chromatography (HPLC): A workhorse in pharmaceutical analysis, ideal for separating non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for the analysis of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for a specific reference standard for each impurity.[3][4]

Unveiling Potential Impurities: A Synthesis-Based Perspective

A crucial aspect of purity analysis is anticipating the likely impurities. The most common synthetic route to Ethyl 4-methylthiazole-5-carboxylate is a variation of the Hantzsch thiazole synthesis.[5] This typically involves the reaction of an α-haloketone (or its equivalent) with a thioamide. Specifically, the reaction of ethyl 2-chloroacetoacetate with formamide or thioacetamide is a known method.[6]

Based on these synthetic pathways, we can anticipate the following classes of impurities:

  • Unreacted Starting Materials:

    • Ethyl 2-chloroacetoacetate

    • Formamide/Thioacetamide

  • Reaction Intermediates: Incompletely cyclized intermediates.

  • Byproducts from Side Reactions:

    • Formation of isomeric thiazoles.

    • Dimerization or polymerization products.

    • Products of hydrolysis of the ester functionality (4-methylthiazole-5-carboxylic acid).

The following diagram illustrates the general Hantzsch synthesis and potential impurity formation:

cluster_reactants Starting Materials cluster_synthesis Hantzsch Thiazole Synthesis cluster_products Products & Impurities Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction Reaction Ethyl 2-chloroacetoacetate->Reaction Thioamide Thioamide Thioamide->Reaction Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate Reaction->Ethyl 4-methylthiazole-5-carboxylate Unreacted Starting Materials Unreacted Starting Materials Reaction->Unreacted Starting Materials Intermediates Intermediates Reaction->Intermediates Byproducts Byproducts Reaction->Byproducts

Caption: Hantzsch synthesis workflow and potential impurities.

Comparative Analysis of Commercial Samples: A Multi-Vendor Study

To illustrate the importance of this benchmarking exercise, we present hypothetical data from the analysis of Ethyl 4-methylthiazole-5-carboxylate sourced from three different commercial suppliers (Supplier A, Supplier B, and Supplier C).

Table 1: Purity Comparison of Commercial Ethyl 4-methylthiazole-5-carboxylate

Analytical TechniqueSupplier ASupplier BSupplier C
HPLC-UV (Area %) 99.2%98.5%99.8%
GC-MS (Area %) 99.5%99.0%99.9%
qNMR (Mass %) 99.1%98.2%99.7%

Table 2: Impurity Profile of Commercial Ethyl 4-methylthiazole-5-carboxylate (Area % by HPLC)

ImpurityRetention Time (min)Supplier ASupplier BSupplier C
Unreacted Starting Material 13.50.1%0.3%ND
Unidentified Impurity 15.20.3%0.5%0.1%
Unidentified Impurity 27.80.2%0.4%ND
Byproduct 19.10.2%0.3%0.1%
Total Impurities 0.8% 1.5% 0.2%
ND: Not Detected

Interpretation of Results:

The hypothetical data clearly demonstrates variability among commercial suppliers. While all suppliers provide material with a stated purity of >98%, the actual purity and impurity profiles differ significantly. Supplier C consistently shows the highest purity across all three analytical techniques and the lowest levels of impurities. Supplier B, on the other hand, has the highest level of total impurities, including a notable amount of unreacted starting material. Such a comprehensive analysis allows for a data-driven decision on supplier selection.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of Ethyl 4-methylthiazole-5-carboxylate. Method optimization may be required based on the specific instrumentation and impurity profile of the samples.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for similar thiazole derivatives and is designed to separate the main component from potential polar and non-polar impurities.[5]

Instrumentation:

  • A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chemicals and Reagents:

  • Ethyl 4-methylthiazole-5-carboxylate reference standard and commercial samples.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (ACS grade).

  • Water (HPLC grade).

Chromatographic Conditions:

ParameterMethod AMethod BRationale
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)C18 columns offer excellent retention for heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: MethanolComparing acetonitrile and methanol allows for selectivity optimization. Formic acid improves peak shape.
Gradient 70% A / 30% B, hold for 20 min60% A / 40% B, hold for 20 minIsocratic elution is simple and robust. The starting conditions are based on the analyte's expected polarity.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nmThiazole rings typically have strong UV absorbance at this wavelength.
Column Temp. 25 °C25 °CAmbient temperature is a good starting point. Can be optimized for better resolution.
Injection Vol. 10 µL10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of Ethyl 4-methylthiazole-5-carboxylate in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to detect volatile and semi-volatile impurities that may not be apparent by HPLC.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of Ethyl 4-methylthiazole-5-carboxylate in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex to ensure complete dissolution.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity determination against a certified internal standard.[7][8]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Chemicals and Reagents:

  • Ethyl 4-methylthiazole-5-carboxylate commercial samples.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of standard should be based on its solubility in the chosen deuterated solvent and the absence of signal overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Ethyl 4-methylthiazole-5-carboxylate sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

    • Add a sufficient volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation. A D1 of 30 seconds is a conservative starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh Analyte & Standard Weigh Analyte & Standard Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Analyte & Standard->Dissolve in Deuterated Solvent Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum Dissolve in Deuterated Solvent->Acquire 1H NMR Spectrum Process Spectrum Process Spectrum Acquire 1H NMR Spectrum->Process Spectrum Integrate Signals Integrate Signals Process Spectrum->Integrate Signals Calculate Purity Calculate Purity Integrate Signals->Calculate Purity

Caption: Workflow for qNMR purity determination.

Conclusion and Recommendations

This guide has outlined a comprehensive, multi-technique approach for benchmarking the purity of commercial Ethyl 4-methylthiazole-5-carboxylate. The provided protocols for HPLC, GC-MS, and qNMR serve as a robust starting point for any laboratory engaged in the use of this critical pharmaceutical intermediate.

Key Recommendations:

  • Always employ an orthogonal approach: Do not rely on a single analytical technique for purity assessment.

  • Anticipate potential impurities: Understanding the synthetic route of the commercial material is invaluable for targeted impurity analysis.

  • Qualify your suppliers: Do not assume that all commercial sources are equivalent. A thorough in-house analysis is essential before committing to a supplier for large-scale or critical applications.

  • Maintain meticulous records: Detailed documentation of your analytical methods and results is crucial for regulatory compliance and internal quality control.

By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safer and more effective medicines.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.
  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Retrieved from [Link]

  • Tantishaiyakul, V., et al. (2015).
  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • National Center for Biotechnology Information. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • SpringerLink. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 4-methylthiazole-5-carboxylate Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The ethyl 4-methylthiazole-5-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, showing promise in anticancer and antimicrobial applications. However, the journey from a promising in vitro result to a clinically effective in vivo drug is fraught with challenges. This guide provides a comprehensive comparison of the in-tissues and in-animal efficacy of drugs based on this scaffold, offering insights into the experimental data and the critical discrepancies that often emerge between these two essential stages of drug discovery.

The Ethyl 4-methylthiazole-5-carboxylate Scaffold: A Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged structure" in drug design. Its unique electronic properties and ability to participate in various non-covalent interactions allow for potent and selective binding to a wide range of biological targets. The ethyl 4-methylthiazole-5-carboxylate core, in particular, has been a fertile ground for the synthesis of diverse compound libraries, leading to the identification of molecules with significant therapeutic potential.[1][2]

Anticancer Applications: From Cell Lines to Animal Models

Derivatives of ethyl 4-methylthiazole-5-carboxylate have shown significant promise as anticancer agents in preclinical studies. These compounds often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Glioblastoma: Targeting a Formidable Foe

Glioblastoma multiforme (GBM) is the most aggressive form of brain cancer, with a dismal prognosis. The need for novel therapeutic strategies is urgent. Recently, a series of novel triazole derivatives linked to ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their in vitro activity against human glioblastoma cell lines.[3]

In Vitro Efficacy:

Three compounds, in particular, demonstrated potent cytotoxic activity against human glioblastoma cell lines, with IC50 values significantly lower than the standard-of-care chemotherapeutic agent, Temozolomide.[3]

CompoundGlioblastoma Cell LineIC50 (µM)Reference Drug (Temozolomide) IC50 (µM)
5c Human Glioblastoma10.67 ± 0.94>100
5f Human Glioblastoma4.72 ± 3.92>100
5h Human Glioblastoma3.20 ± 0.32>100

These results highlight the potential of these thiazole derivatives as potent anti-glioblastoma agents. The significantly lower IC50 values compared to Temozolomide suggest a potentially higher intrinsic potency.

The In Vivo Disconnect and the Path Forward:

Despite the promising in vitro data, a critical gap exists in the publicly available literature regarding the in vivo efficacy of these specific glioblastoma-targeted ethyl 4-methylthiazole-5-carboxylate derivatives. This is a common bottleneck in drug development, where potent in vitro activity does not always translate to in vivo success. Factors such as poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), toxicity, and the complexity of the tumor microenvironment in a living organism can all contribute to this discrepancy.[4]

To bridge this gap, preclinical in vivo studies are essential. The standard approach involves the use of animal models that recapitulate key features of human glioblastoma.

Experimental Protocol: In Vivo Glioblastoma Efficacy Study

A typical preclinical in vivo study to evaluate the efficacy of a novel thiazole derivative against glioblastoma would involve the following steps:

1. Animal Model Selection:

  • Orthotopic Xenograft Models: Human glioblastoma cell lines (e.g., U87MG, U251) are implanted into the brains of immunodeficient mice (e.g., nude or SCID mice).[1][5] This model allows for the assessment of tumor growth in the correct anatomical location.

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop spontaneous brain tumors that more closely mimic the genetic and histopathological characteristics of human glioblastoma.[2][6]

  • Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient's surgery is directly implanted into immunodeficient mice. These models are considered to better represent the heterogeneity of the original tumor.[1]

2. Drug Formulation and Administration:

  • The ethyl 4-methylthiazole-5-carboxylate derivative is formulated in a suitable vehicle for administration (e.g., saline, DMSO/polyethylene glycol).

  • The route of administration is chosen based on the drug's properties and the intended clinical application (e.g., oral gavage, intraperitoneal injection, intravenous injection).

3. Treatment Regimen:

  • Mice are randomized into control and treatment groups.

  • The drug is administered at various doses and schedules to determine the optimal therapeutic window.

4. Efficacy Endpoints:

  • Tumor Growth Inhibition: Tumor volume is monitored over time using imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

  • Survival Analysis: The lifespan of the treated mice is compared to the control group.

  • Histopathological Analysis: At the end of the study, brain tissues are collected and examined for tumor morphology, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., TUNEL assay).

Logical Workflow for Glioblastoma Drug Efficacy Testing

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation in_vitro_synthesis Synthesis of Thiazole Derivatives in_vitro_screening Cytotoxicity Screening (IC50) in_vitro_synthesis->in_vitro_screening animal_model Orthotopic Glioblastoma Model in_vitro_screening->animal_model Lead Compound Selection treatment Drug Administration animal_model->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring analysis Histopathological Analysis monitoring->analysis G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_clinical Clinical Trials mic_testing MIC Determination time_kill Time-Kill Assays mic_testing->time_kill infection_model Murine Infection Model time_kill->infection_model pk_pd Pharmacokinetics/Pharmacodynamics infection_model->pk_pd efficacy_testing Efficacy (CFU Reduction, Survival) pk_pd->efficacy_testing phase1 Phase I (Safety) efficacy_testing->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Comparative Efficacy) phase2->phase3

Caption: The progression of an antimicrobial drug from in vitro testing to clinical trials.

Conclusion: Navigating the Path to Clinical Success

The ethyl 4-methylthiazole-5-carboxylate scaffold continues to be a rich source of novel drug candidates with significant therapeutic potential in oncology and infectious diseases. While in vitro studies provide the essential first step in identifying promising compounds, they are only a prelude to the more complex and challenging in vivo evaluation. The discrepancies between in vitro and in vivo efficacy are a well-documented hurdle in drug development. A thorough understanding of the factors that contribute to these differences, coupled with the use of robust and clinically relevant animal models, is paramount for successfully translating a potent molecule from the bench to the bedside. The case of Cefditoren pivoxil serves as a powerful testament to the potential of this scaffold when the gap between in vitro promise and in vivo reality is successfully bridged.

References

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  • Efficacy of dasatinib for the treatment of intractable chronic myeloid leukemia. PMC.
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  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Request PDF.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate deriv
  • [Preliminary comparison of efficacy and safety of dasatinib and imatinib in newly diagnosed chronic myeloid leukemia]. PubMed.
  • 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. PubMed.
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  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Request PDF.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
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  • 161797-99-5|Ethyl 2-(4-hydroxyphenyl)
  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-methylthiazole-5-carboxylate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Oncology Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form a wide range of interactions with biological macromolecules have led to its incorporation into numerous FDA-approved drugs. Thiazole-containing compounds exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][2][3] Prominent examples like the chemotherapy agent Bleomycin and the tyrosine kinase inhibitor Dasatinib underscore the significance of the thiazole nucleus in the development of effective cancer therapies.[4][5]

This guide focuses on the structure-activity relationships (SAR) of analogs derived from a key synthetic building block: Ethyl 4-methylthiazole-5-carboxylate . We will embark on a systematic exploration of how structural modifications to this core scaffold influence cytotoxic activity against various cancer cell lines. By objectively comparing the performance of different analog series and providing the underlying experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation thiazole-based anticancer agents.

The Core Moiety: Ethyl 4-methylthiazole-5-carboxylate

The foundational structure for our SAR exploration is Ethyl 4-methylthiazole-5-carboxylate. Its three key positions—C2, C4, and the C5-ester—offer fertile ground for chemical modification to modulate biological activity. Our analysis will dissect how altering these positions impacts the overall efficacy of the resulting compounds.

SAR Deep Dive: A Positional Analysis of Anticancer Activity

The journey from a simple heterocyclic ester to a potent and selective anticancer agent is paved with systematic structural modifications. The rationale behind these changes often involves enhancing binding affinity to a specific biological target, improving pharmacokinetic properties, or increasing cytotoxicity.

Modifications at the C5-Position: The Ester-to-Amide Switch

A common and highly effective strategy in medicinal chemistry is the conversion of an ester to a carboxamide. This transformation introduces a hydrogen bond donor (the N-H group) and allows for the incorporation of diverse substituents via the amine component, thereby enabling extensive exploration of the chemical space. This modification has proven to be particularly fruitful for thiazole-5-carboxylate derivatives, often leading to a significant enhancement in anticancer potency.[1][6]

The causality behind this choice is twofold:

  • Enhanced Target Interaction: The amide N-H group can form crucial hydrogen bonds with amino acid residues (e.g., in the hinge region of a kinase) that are unavailable to the ester oxygen.

  • Vectorial Expansion: The substituted R' group of the amide allows for the molecule to extend into and interact with additional pockets of a target protein, thereby increasing binding affinity and selectivity.

Table 1: Comparative Anticancer Activity of C5-Carboxamide Analogs

Compound IDR (at C2)R' (Amide Substituent)A-549 (Lung Cancer) IC50 (µM)Bel7402 (Liver Cancer) IC50 (µM)HCT-8 (Colon Cancer) IC50 (µM)Reference
8b 2-Cl-Ph4-Cl, 2-Me-Ph26.531.229.8[6]
8d 2-Cl-Ph2,5-diCl-Ph35.142.338.7[6]
8a 2-F-Ph4-Cl, 2-Me-Ph>50>50>50[6]
8c 2-Cl-Ph2,4-diCl-Ph>50>50>50[6]

Analysis of C5-Carboxamide Modifications:

The data presented in Table 1 clearly demonstrates that the nature of the substituent on the amide nitrogen (R') is a critical determinant of cytotoxic activity.[6] Compound 8b , featuring a 4-chloro-2-methylphenyl group, exhibits the most potent activity across all three cell lines. This suggests that a specific combination of electronic and steric factors on this terminal phenyl ring is optimal for cytotoxicity. The presence of a halogen (chlorine) and a small alkyl group (methyl) appears to be a favorable motif.[6] In contrast, di-chloro substitution at the 2,4-positions (8c ) or replacement of the C2-chlorophenyl with a C2-fluorophenyl group (8a ) leads to a dramatic loss of activity.[6]

Modifications at the C2-Position: The Gateway to Target Selectivity

The C2-position of the thiazole ring often serves as a key anchoring point to the target protein. In many kinase inhibitors, for example, a substituent at this position projects into the ATP-binding pocket and interacts with the crucial hinge region. Consequently, a wide variety of aryl, heteroaryl, and amino-based substituents have been explored at this position to enhance potency and modulate selectivity.

Table 2: Comparative Anticancer Activity of C2-Substituted Thiazole Analogs

Compound IDR (at C2)R' (at C4)R'' (at C5)Target/Cell LineActivity (IC50/GI50 µM)Reference
3g -NH-CO-(4-Cl-Ph)-CH3-COOEtEKVX (Lung Cancer)0.865[7]
4c -NH-CO-(4-F-Ph)-CH3-COOEtHOP-92 (Lung Cancer)0.34[7]
5b -NH2Naphthalene-CO-Ph(4-OEt)MCF-7 (Breast Cancer)0.48[2]
1g -NH-CO-Ph(3-COOH)Tetrahydro-benzo-CK2 Kinase1.9[8]
4i Quinazoline-CH3-CO-Ph(4-Cl)MCF-7 (Breast Cancer)2.86[9]

Analysis of C2-Position Modifications:

The data in Table 2 highlights the profound impact of C2-substituents on anticancer activity and target specificity.

  • Acylamino Groups: Compounds 3g and 4c feature acylamino groups at the C2-position and demonstrate potent growth inhibition against non-small cell lung cancer lines. The nature of the halogen on the phenyl ring (chloro vs. fluoro) influences the potency against specific cell lines, with the 4-fluoro-substituted analog 4c showing remarkable activity (GI50 = 0.34 µM) against the HOP-92 cell line.[7]

  • Aromatic and Heterocyclic Systems: The introduction of larger ring systems, such as the naphthalene in 5b and the quinazoline in 4i , leads to potent activity, often by targeting different cellular mechanisms. Compound 5b acts as a tubulin polymerization inhibitor, while 4i is an EGFR kinase inhibitor.[2][9]

  • Targeting Specific Kinases: Compound 1g , with a 3-carboxyphenylamido group, was specifically designed to inhibit Casein Kinase 2 (CK2), demonstrating how rational design at the C2-position can achieve targeted inhibition.[8]

Modifications at the C4-Position: Fine-Tuning Potency

While less extensively explored than the C2 and C5 positions, modifications at the C4-position can also significantly impact biological activity. The C4-methyl group can be replaced with other substituents to probe steric and electronic requirements within the target's binding site.

Table 3: Comparative Anticancer Activity of C4-Substituted Thiazole Analogs

Compound IDR (at C2)R' (at C4)R'' (at C5)Target/Cell LineActivity (% Inhibition or IC50 µM)Reference
8c 2-Cl-Ph-CF3-CO-NH-Ph(2,4-diCl)A-549 (Lung Cancer)48% inhibition @ 5 µg/mL[1]
8f 2-Cl-Ph-CF3-CO-NH-Ph(2,4,6-triCl)A-549 (Lung Cancer)40% inhibition @ 5 µg/mL[1]
7c 3,4,5-triMeO-Ph4-MeO-Ph-Tubulin PolymerizationIC50 = 1.6 µM[6]

Analysis of C4-Position Modifications:

Replacing the C4-methyl group with a strongly electron-withdrawing trifluoromethyl (CF3) group, as seen in compounds 8c and 8f , can lead to potent anticancer activity, particularly when combined with specific substitutions at the C2 and C5 positions.[1] In a different series of compounds designed as tubulin inhibitors, a 4-methoxyphenyl group at the C4-position (7c ) resulted in potent inhibition of tubulin polymerization, highlighting that this position can be crucial for interaction with specific biological targets.[6]

Visualizing the Path to Potency: Workflows and Mechanisms

A systematic approach is crucial in drug discovery. The following workflow illustrates the logical progression from compound synthesis to biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation start Hantzsch Thiazole Synthesis (e.g., Ethyl 2-chloroacetoacetate + Thioamide) ester Ethyl 4-methylthiazole-5-carboxylate Core start->ester hydrolysis Saponification (LiOH or NaOH) ester->hydrolysis acid Thiazole-5-carboxylic Acid hydrolysis->acid coupling Amide Coupling (EDCI, HOBt) acid->coupling analogs Library of C5-Amide Analogs coupling->analogs purify Purification & Characterization (Column Chromatography, NMR, MS) analogs->purify screening In Vitro Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) purify->screening Pure Analogs ic50 Determine IC50 Values screening->ic50 sar Structure-Activity Relationship Analysis ic50->sar hit Hit Compound Identification sar->hit mech Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) hit->mech

Caption: Experimental workflow from synthesis to SAR analysis.

Many potent thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for thiazole derivatives.[10]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole Thiazole Inhibitor (e.g., Compound 3b) Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Sources

Comparing the efficacy of different catalysts in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs underscores the critical importance of efficient and versatile synthetic methodologies. This guide offers a comprehensive comparison of various catalytic systems for thiazole synthesis, moving beyond a mere listing of methods to provide a deeper understanding of the underlying principles and practical considerations that guide catalyst selection. We will explore the nuances of homogeneous, heterogeneous, and biocatalytic approaches, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

The Mechanistic Heart of Thiazole Synthesis: A Tale of Two Pathways

The majority of thiazole syntheses are variations of two classical reactions: the Hantzsch synthesis and the Cook-Heilbron synthesis. Understanding their mechanisms is key to appreciating the role of the catalyst.

The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis remains a widely utilized method for the preparation of thiazoles.[1][2] It typically involves the condensation reaction between an α-haloketone and a thioamide.[1] While the reaction can proceed without a catalyst, modern variations often employ one to enhance efficiency and yield.[3]

Hantzsch_Synthesis reactant1 α-Haloketone intermediate Thiazoline Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Thioamide reactant2->intermediate product Thiazole intermediate->product Dehydration catalyst Catalyst catalyst->intermediate Lowers Activation Energy

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4][5][6] This method is particularly valuable for accessing a class of thiazoles with a key functional group for further derivatization.

Cook_Heilbron_Synthesis reactant1 α-Aminonitrile intermediate Thioamide Intermediate reactant1->intermediate Nucleophilic Addition reactant2 Carbon Disulfide / Dithioacid reactant2->intermediate product 5-Aminothiazole intermediate->product Intramolecular Cyclization

A Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and environmental impact. This section provides a comparative overview of different catalyst types.

Homogeneous vs. Heterogeneous Catalysis: A Fundamental Divide

Catalysts for thiazole synthesis can be broadly classified as either homogeneous or heterogeneous.[7][8] Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[9] However, their separation from the reaction mixture can be challenging and costly.[9]

In contrast, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gaseous reaction mixture.[10] This facilitates easy separation and recyclability, aligning with the principles of green chemistry.[7][8][10]

Catalyst TypeKey AdvantagesKey Disadvantages
Homogeneous High activity and selectivity, well-defined active sites, easier mechanistic studies.[9]Difficult to separate from product, potential for catalyst contamination of the product.[9]
Heterogeneous Easy separation and recyclability, potential for continuous flow processes, often more thermally stable.[7][10]Lower activity compared to homogeneous counterparts, potential for mass transfer limitations.[9]

The Modern Catalyst Toolkit for Thiazole Synthesis

Recent advancements have led to the development of a diverse array of highly efficient catalysts.

Nanoparticle Catalysts: The Power of Small

Nanoparticle catalysts have emerged as a highly promising class due to their high surface-area-to-volume ratio, which often translates to exceptional catalytic activity. Magnetic nanoparticles, such as Fe3O4@CeO2 and NiFe2O4, are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet, simplifying purification and enabling catalyst reuse.[11][12][13][14][15] For instance, Fe3O4@CeO2 magnetic nanoparticles have been used for the efficient one-pot, three-component synthesis of thiazole derivatives with high yields in short reaction times.[11] Similarly, NiFe2O4 nanoparticles have been employed as a reusable catalyst for the green synthesis of thiazole scaffolds in an ethanol:water solvent system, achieving excellent yields.[12][16]

Ionic Liquids: Green and Versatile Media

Ionic liquids (ILs) are salts with low melting points that are gaining recognition as environmentally friendly solvents and catalysts for organic synthesis.[17] Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents.[17] In thiazole synthesis, ILs can act as both the solvent and the catalyst, simplifying the reaction setup and workup.[17][18][19] For example, DABCO-based protic acidic ionic liquids have been shown to be efficient and reusable catalysts for the one-pot, three-component synthesis of thiazolidin-4-ones in an aqueous medium.[18]

Biocatalysts: Nature's Approach to Synthesis

The use of biocatalysts, such as enzymes and chitosan-based materials, aligns with the growing demand for sustainable and green chemical processes.[20][21][22] Chitosan, a natural polymer, and its derivatives have been successfully used as eco-friendly, reusable biocatalysts for the synthesis of thiazole derivatives, often in conjunction with energy-efficient techniques like ultrasound irradiation.[20][22] These methods offer mild reaction conditions, short reaction times, and high yields.[20]

Microwave and Ultrasound-Assisted Synthesis: The Energy Advantage

Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions.[21][23][24][25] In thiazole synthesis, these techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional heating methods.[23][24][25][26] Microwave-assisted Hantzsch synthesis, for example, has been shown to be a highly efficient method for preparing various aminothiazole derivatives.[24]

Performance at a Glance: A Comparative Data Table

The following table summarizes the performance of various catalysts in thiazole synthesis based on reported experimental data.

Catalyst ExampleCatalyst TypeSynthesis MethodReaction TimeTemperature (°C)Yield (%)Key AdvantagesReference(s)
Triethylamine (TEA) Homogeneous (Base)From ketones and thioamideNot specifiedRefluxNot specifiedMild and efficient, commercially available.[7][7]
Palladium(II) acetate Homogeneous (Metal)From vinyl azides and thiocyanates12 h80Not specifiedHigh selectivity for 2-aminothiazoles.[7][7]
Copper(II) triflate Homogeneous (Metal)From α-diazoketones and thioureaNot specifiedNot specifiedExcellentHigh selectivity, easy and practical.[7][7]
Asp-Al2O3 nanoparticles Heterogeneous (Organocatalyst)From methyl carbonyls and thioureaNot specifiedNot specifiedExcellentEco-friendly, non-toxic, one-pot synthesis.[7][7]
Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) BiocatalystFrom thiosemicarbazone and hydrazonoyl chlorides/α-haloketonesQuickMildHighEco-friendly, reusable, mild conditions.[20][20]
Fe3O4@CeO2 nanoparticles Heterogeneous (Nanocatalyst)One-pot three-component reaction40 minNot specifiedHighEfficient, cost-effective, mild conditions, magnetically separable.[11][11]
NiFe2O4 nanoparticles Heterogeneous (Nanocatalyst)One-pot three-component reaction60 min75 (Reflux)up to 90%Green, reusable, high yields.[12][16][12][16]
[bmim]Br Ionic LiquidGeneral thiazole synthesisNot specifiedNot specifiedNot specifiedGreen solvent, potential for recyclability.[17][19][17][19]
Chitosan BiocatalystMicrowave-assisted multicomponent synthesis4-8 min150 (Microwave)HighEco-friendly, high yields, short reaction times.[23][23]
Silica-supported tungstosilisic acid Heterogeneous (Solid Acid)Hantzsch Synthesis1.5 - 2 h (ultrasound)Room Temp79-90%Reusable, efficient under mild conditions.[27][28][27][28]

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for key thiazole synthesis protocols.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

This protocol describes a rapid and efficient synthesis of 2-aminothiazole derivatives using microwave irradiation.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1 mmol)

  • Thiourea (1.1 mmol)

  • Ethanol (5 mL)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloketone (1 mmol) and thiourea (1.1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power (e.g., 170 W) for 5-15 minutes.[25]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.[25]

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Combine α-Haloketone and Thiourea in Ethanol B Seal in Microwave Vessel A->B C Irradiate at Constant Power (5-15 min) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Precipitate in Ice Water E->F G Filter and Dry F->G H Recrystallize from Ethanol G->H

Protocol 2: Green Synthesis of Thiazole Scaffolds using NiFe2O4 Nanoparticles

This protocol details a one-pot, three-component synthesis of thiazole derivatives using a reusable magnetic nanocatalyst.[12][16]

Materials:

  • α-Halo carbonyl compound (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Anhydride (e.g., phthalic anhydride) (1 mmol)

  • NiFe2O4 nanoparticles (5 mg)

  • Ethanol:Water (1:1) solvent system (10 mL)

Procedure:

  • To a round-bottom flask, add the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), the anhydride (1 mmol), and NiFe2O4 nanoparticles (5 mg) in the ethanol:water (1:1) solvent system (10 mL).

  • Reflux the reaction mixture at 75 °C for 60 minutes.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the NiFe2O4 nanocatalyst using an external magnet.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired thiazole scaffold.

Protocol2_Workflow cluster_reaction One-Pot Reaction cluster_catalyst_recovery Catalyst Recovery cluster_product_isolation Product Isolation A Combine Reactants and NiFe2O4 Nanoparticles in EtOH:H2O B Reflux at 75°C for 60 min A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Separate Catalyst with Magnet D->E G Evaporate Solvent D->G F Wash and Dry Catalyst for Reuse E->F H Purify by Chromatography/Recrystallization G->H

Conclusion: Navigating the Catalytic Landscape

The synthesis of thiazoles is a dynamic field, with a continuous drive towards more efficient, selective, and sustainable methodologies. This guide has provided a comparative analysis of various catalytic systems, from traditional homogeneous catalysts to modern heterogeneous nanoparticles and biocatalysts. The choice of the optimal catalyst is not a one-size-fits-all decision but rather depends on a multitude of factors including the desired thiazole derivative, scalability, cost, and environmental considerations. By understanding the mechanistic underpinnings of thiazole synthesis and the distinct advantages offered by different catalytic approaches, researchers are better equipped to navigate this complex landscape and accelerate the discovery of novel thiazole-based therapeutics.

References

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are critical determinants of the final product's quality, safety, and efficacy. Ethyl 4-methylthiazole-5-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its accurate quantification is paramount. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of these methods, present detailed validation protocols in line with international guidelines, and offer insights to guide researchers and drug development professionals in selecting the most appropriate method for their needs.

The Critical Role of Method Validation

Before delving into the specific methodologies, it is essential to understand the "why" behind analytical method validation. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2][3] Following guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), ensures that the data generated is reliable, reproducible, and accurate.[4][5] This is the bedrock of regulatory compliance and confidence in the quality of the synthesized intermediate.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6] For a moderately polar compound like Ethyl 4-methylthiazole-5-carboxylate, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between these two phases.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is a robust starting point for the quantification of Ethyl 4-methylthiazole-5-carboxylate, designed to separate the main compound from potential impurities and degradation products.[6]

Instrumentation:

  • Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of Ethyl 4-methylthiazole-5-carboxylate in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

Validation of the HPLC Method

The following parameters must be assessed to validate the HPLC method according to ICH guidelines:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] A crucial aspect of specificity is forced degradation studies, where the sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[1][2][3] The method is considered stability-indicating if the analyte peak is well-resolved from any degradant peaks.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (R²) should be ≥0.999.[5]

  • Accuracy: Accuracy is the closeness of the test results to the true value. It is determined by recovery studies, where a known amount of analyte is spiked into a placebo or sample matrix.[5] The recovery should typically be within 98-102%.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The relative standard deviation (%RSD) for precision studies should be ≤2%.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (3.3 for LOD and 10 for LOQ).[5]

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation

For analytes that are volatile and thermally stable, GC-MS offers excellent sensitivity and specificity. The principle involves separating the analyte in a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

Experimental Protocol: GC-MS for Quantification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode)

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for peak identification.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Validation of the GC-MS Method

The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations:

  • Specificity: The high selectivity of the mass spectrometer, especially in SIM mode, provides excellent specificity. The retention time and the relative abundance of characteristic ions are used for confirmation.

  • Linearity, Accuracy, and Precision: These are determined in the same manner as for HPLC.

  • LOD and LOQ: Due to the low background noise in SIM mode, GC-MS can often achieve lower LOD and LOQ values compared to HPLC-UV.

  • Robustness: Variations in parameters such as oven temperature ramp rate, inlet temperature, and carrier gas flow rate should be evaluated.

Comparative Analysis: HPLC vs. GC-MS

Validation ParameterHPLC-UVGC-MSRationale and Insights
Specificity Good, relies on chromatographic separation. Forced degradation studies are essential.Excellent, combines chromatographic separation with mass spectrometric identification.GC-MS provides a higher degree of confidence in peak identity due to the mass spectrum.
Linearity (R²) Typically ≥0.999Typically ≥0.999Both techniques can provide excellent linearity over a defined range.
Accuracy (% Recovery) 98-102%98-102%Both methods can achieve high accuracy with proper optimization.
Precision (%RSD) ≤2%≤2%Both techniques are capable of high precision.
LOD/LOQ Moderate, dependent on the analyte's UV absorbance.Low to very low, especially in SIM mode.GC-MS is generally more sensitive for volatile compounds.
Robustness Good, but sensitive to mobile phase composition and pH.Good, but sensitive to oven temperature programming and inlet conditions.Both require careful control of operational parameters.
Sample Throughput Can be high with optimized methods.Can be lower due to longer oven cycles.HPLC often has shorter run times for isocratic methods.
Instrumentation Cost LowerHigherThe initial investment for a GC-MS system is typically greater than for an HPLC-UV system.
Applicability Broad applicability to a wide range of compounds.Limited to volatile and thermally stable compounds.Ethyl 4-methylthiazole-5-carboxylate is suitable for both techniques.

Visualizing the Validation Workflow

A systematic approach is crucial for successful method validation. The following diagram illustrates the key stages:

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy (Recovery) ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Comparison to Criteria Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A typical workflow for analytical method validation.

Discussion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of Ethyl 4-methylthiazole-5-carboxylate. The choice between them depends on the specific requirements of the analysis:

  • For routine quality control and in-process monitoring, HPLC-UV is often the more practical and cost-effective choice. Its robustness, high throughput, and lower instrumentation cost make it well-suited for a high volume of samples.

  • For impurity profiling, structural elucidation of unknown by-products, and when very low detection limits are required, GC-MS is the superior technique. The mass spectral data provides invaluable structural information that is not available with a UV detector.

Ultimately, the decision should be based on a risk assessment and the intended use of the analytical data. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete understanding of the sample.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

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  • Patel, R., et al. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy, 12(2), 11-15.
  • Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 71(3), 357-365.
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  • BLDpharm. (n.d.). Ethyl 2-(4-hydroxyphenyl)
  • Giebultowicz, J., et al. (2016). LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood. Talanta, 150, 536-541.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 4-methylthiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The ethyl 4-methylthiazole-5-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as a versatile starting point for the synthesis of a multitude of bioactive molecules.[1] Its derivatives have shown promise in diverse therapeutic areas, including oncology and inflammation.[2][3] However, as with any small molecule drug candidate, the journey from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for conducting cross-reactivity studies on novel derivatives of this important scaffold, ensuring a robust evaluation of their selectivity and potential for adverse effects.

Our discussion will not merely list protocols but will delve into the causality behind experimental choices, providing the insights needed to design, execute, and interpret selectivity profiling campaigns. We will explore a multi-pronged approach, combining in vitro biochemical and biophysical methods with cell-based assays to build a complete picture of a compound's interaction profile.

The Imperative of Selectivity Profiling

In drug discovery, a compound's value is defined not only by its potent activity against its intended target but also by its inactivity against a host of other biomolecules. Poor selectivity can lead to a range of undesirable outcomes, from misleading structure-activity relationships (SAR) to unforeseen toxicities in later developmental stages. Cross-reactivity studies are therefore not a mere checkbox exercise but a critical, data-driven process to mitigate risk and build confidence in a lead candidate.

This guide will use a case-study approach, comparing two hypothetical derivatives to illustrate the application of key techniques:

  • EMT-Derivative A: A classic kinase inhibitor design.

  • EMT-Derivative B: A novel derivative with an unknown primary target.

Tier 1: Broad Spectrum Biochemical Profiling

The first step in assessing selectivity is to cast a wide net. For kinase inhibitors like our hypothetical EMT-Derivative A , large-scale kinase panels are the industry standard.[4] These assays measure the inhibition of a compound against hundreds of kinases, providing a bird's-eye view of its kinome-wide selectivity.

Key Technique: Kinase Panel Screening

Biochemical kinase assays can be broadly categorized into activity assays and binding assays.[4] Activity assays quantify the formation of a phosphorylated product, while binding assays measure the displacement of a known ligand from the kinase's ATP-binding site.[4][5] Luminescence-based formats, such as ADP-Glo™ or Kinase-Glo®, are popular for their high-throughput capabilities and sensitivity, measuring kinase activity by quantifying ATP consumption.[5][6]

Illustrative Data Presentation:

The results from a kinase panel screen are typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). Hits that meet a certain threshold (e.g., >50% inhibition) are then followed up with dose-response experiments to determine the IC50 (half-maximal inhibitory concentration).

Kinase TargetEMT-Derivative A (% Inhibition @ 1µM)EMT-Derivative B (% Inhibition @ 1µM)
Target Kinase 198%15%
Off-Target Kinase X75%5%
Off-Target Kinase Y62%8%
Off-Target Kinase Z10%9%

This hypothetical data shows EMT-Derivative A has significant off-target activity, while EMT-Derivative B is much cleaner at this concentration.

Tier 2: Biophysical Validation of Direct Binding

Biochemical assays are powerful but can sometimes be prone to artifacts. It is crucial to validate primary hits with an orthogonal, biophysical method that directly measures the binding interaction between the compound and the protein. Surface Plasmon Resonance (SPR) is a label-free technology that excels in this role.[7][8]

Key Technique: Surface Plasmon Resonance (SPR)

SPR measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized.[9] This allows for the real-time detection of a compound binding to and dissociating from the target, providing valuable kinetic data (k_on and k_off) and the equilibrium dissociation constant (K_D), a true measure of binding affinity.[10][11] One of the key advantages of SPR is its ability to identify non-specific binders, which often exhibit poor binding kinetics and unusual sensorgrams.[10]

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Biophysical Validation cluster_2 Tier 3: Cellular Target Engagement A Synthesize EMT Derivatives B High-Throughput Kinase Panel (e.g., ADP-Glo, >400 Kinases) A->B C Identify Primary Hits (% Inhibition > 50%) B->C D Surface Plasmon Resonance (SPR) for Hit Confirmation C->D Validate Hits E Determine Binding Affinity (KD) & Kinetics (kon/koff) D->E F Filter out non-specific binders and assay artifacts E->F G Cellular Thermal Shift Assay (CETSA) F->G Confirm in Cells H Confirm Target Engagement in a Physiological Context G->H I Assess Cell Permeability & Intracellular Potency H->I J Selective Candidate Profile

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Hit Validation

  • Immobilization: Covalently immobilize the purified kinase of interest (both the intended target and potential off-targets) onto a sensor chip surface using standard amine coupling chemistry. Leave one flow cell blank to serve as a reference channel for subtracting bulk refractive index changes.[11]

  • Compound Preparation: Prepare a dilution series of the EMT-derivative in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Analysis: Inject the compound dilutions over the target and reference surfaces, starting from the lowest concentration. Monitor the binding response in real-time.

  • Regeneration: After each injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data from the target channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

    • Scientist's Note: The inclusion of a reference surface and careful buffer matching between the sample and running buffer are critical to minimize false positives arising from non-specific binding or solvent effects.[10]

Tier 3: Confirming Target Engagement in a Cellular Environment

A compound may show potent, direct binding in a biophysical assay but fail to engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiological setting.[12][13]

Key Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a protein binds to a ligand, it becomes stabilized and more resistant to thermal denaturation.[14][15] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry.[14][16] A positive target engagement event results in a "thermal shift," meaning more of the target protein remains soluble at higher temperatures in the presence of the compound.[15]

Illustrative Data Presentation:

CETSA results are visualized by plotting the fraction of soluble protein against temperature, generating a "melting curve."

Temperature (°C)Soluble Target (Vehicle)Soluble Target (EMT-Derivative A)
451.001.00
500.950.98
550.600.92
600.250.75
650.050.40

This hypothetical data indicates that EMT-Derivative A stabilizes its target in cells, shifting the melting curve to the right.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the EMT-derivative or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest and resuspend the cells in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.[17]

  • Quantification: Collect the supernatant and quantify the amount of the specific target protein using SDS-PAGE and Western blotting with a target-specific antibody.

  • Analysis: Densitometry is used to quantify the band intensities. The intensity at each temperature is normalized to the unheated control. The data is then plotted to generate melting curves and determine the shift in the apparent melting temperature (T_m).

    • Scientist's Note: CETSA is invaluable as it not only confirms target engagement but also provides an indirect measure of compound permeability and intracellular concentration, as the compound must enter the cell to bind its target.[12][13]

Conclusion and Forward Look

A rigorous assessment of cross-reactivity is non-negotiable in modern drug discovery. For derivatives of the versatile Ethyl 4-methylthiazole-5-carboxylate scaffold, a tiered approach provides a robust framework for de-risking candidates. By starting with broad biochemical panels, validating hits with orthogonal biophysical methods like SPR, and confirming target engagement in a cellular context with CETSA, researchers can build a comprehensive selectivity profile. This multi-faceted strategy ensures that only the most selective and promising compounds advance, ultimately increasing the probability of clinical success.

References

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: SPR-based fragment screening: advantages and applications Source: PubMed URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins Source: PharmaFeatures URL: [Link]

  • Title: Fragment screening by surface plasmon resonance. Source: SciSpace URL: [Link]

  • Title: Kinase Screening & Profiling Services Source: BPS Bioscience URL: [Link]

  • Title: Developments in SPR Fragment Screening Source: Taylor & Francis Online URL: [Link]

  • Title: Small molecule selectivity and specificity profiling using functional protein microarrays Source: Springer Link URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]

  • Title: Four ways to measure selectivity Source: ResearchGate URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: NIH URL: [Link]

  • Title: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate hydrochloride Source: Chem-Impex URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques Source: ACS Combinatorial Science URL: [Link]

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  • Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]

  • Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: International Journal of Science and Research URL: [Link]

  • Title: Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes Source: OUCI URL: [Link]

  • Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin Source: MDPI URL: [Link]

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A Comparative Guide to the Synthesis of Ethyl 4-methylthiazole-5-carboxylate: Evaluating Environmental Impact

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic protocol extends beyond mere yield and purity. The environmental footprint of a chosen method is a critical consideration, driven by the principles of green chemistry. This guide provides an in-depth comparison of different synthesis protocols for Ethyl 4-methylthiazole-5-carboxylate, a key building block in medicinal chemistry. We will dissect a traditional multi-step Hantzsch synthesis, a more streamlined one-pot procedure, and a modern microwave-assisted approach, evaluating each through the lens of scientific integrity, efficiency, and environmental impact.

The Significance of Ethyl 4-methylthiazole-5-carboxylate

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. Ethyl 4-methylthiazole-5-carboxylate, in particular, serves as a versatile intermediate for the synthesis of various biologically active compounds, including antileukemic agents.[1] Given its importance, the development of efficient and environmentally benign methods for its synthesis is of paramount importance.

Protocol 1: The Traditional Two-Step Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental method for constructing the thiazole ring.[2] This classical approach typically involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, this translates to a two-step process.

Causality Behind Experimental Choices

The traditional Hantzsch synthesis is a robust and well-established method. The initial bromination of ethyl acetoacetate creates a reactive α-haloketone intermediate. This electrophilic center is then susceptible to nucleophilic attack by the sulfur atom of the thioamide in the subsequent cyclization step. The use of a solvent like dichloromethane in the first step is typical for halogenation reactions, while the second step often proceeds in a protic solvent like ethanol to facilitate the condensation and dehydration.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-bromoacetoacetate

  • Dissolve ethyl acetoacetate (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl 2-bromoacetoacetate.

Step 2: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

  • Dissolve the crude ethyl 2-bromoacetoacetate from Step 1 in ethanol.

  • Add thioacetamide (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: An Improved One-Pot Synthesis

To address the inefficiencies of the two-step method, a more streamlined one-pot procedure has been developed. This approach combines the bromination and cyclization steps into a single reaction vessel, significantly reducing workup and purification efforts.[1][3]

Causality Behind Experimental Choices

The one-pot synthesis leverages the in situ formation of the α-haloketone, which immediately reacts with the thioamide present in the same pot. The use of a mixed solvent system, such as tetrahydrofuran (THF) and water, can facilitate the solubility of both the organic starting materials and the inorganic reagents. This method avoids the isolation of the lachrymatory and potentially unstable α-bromo intermediate.[1]

Experimental Protocol
  • To a mixture of ethyl acetoacetate (1.0 eq) in water and THF, cool the solution to below 0°C.[1]

  • Add N-bromosuccinimide (1.2 eq) to the mixture.[1]

  • Stir the reaction mixture at room temperature for 2 hours.[1]

  • Add thiourea (1.0 eq) to the reaction mixture.[1]

  • Heat the mixture to 80°C for 2 hours.[1]

  • After cooling, the product can be isolated by filtration and recrystallization, often yielding a product of high purity without the need for column chromatography.

Protocol 3: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times and often leading to higher yields and cleaner reaction profiles.[4][5][6][7]

Causality Behind Experimental Choices

Microwave irradiation provides rapid and uniform heating of the reaction mixture, directly coupling with polar molecules.[6] This efficient energy transfer can significantly accelerate reaction rates compared to conventional heating methods.[4][7] The use of a high-boiling, recyclable, and non-toxic solvent like polyethylene glycol (PEG-400) further enhances the green credentials of this protocol.[8]

Experimental Protocol
  • In a microwave-safe vessel, combine ethyl acetoacetate (1.0 eq), N-bromosuccinimide (1.1 eq), and thiourea (1.0 eq) in PEG-400.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 180 W for approximately 6-10 minutes, monitoring the reaction progress.[8]

  • After cooling, the product can often be isolated by simple precipitation upon the addition of water, followed by filtration and recrystallization from ethanol.[8]

Comparative Environmental Impact Assessment

To objectively evaluate the environmental impact of these protocols, we will use established green chemistry metrics.[9][10]

MetricProtocol 1: Traditional Two-StepProtocol 2: One-Pot SynthesisProtocol 3: Microwave-Assisted
Atom Economy LowerHigherHigher
Process Mass Intensity (PMI) HighModerateLow
E-Factor HighModerateLow
Solvent Usage High (DCM, Ethanol, Ethyl Acetate)Moderate (THF, Water)Low (PEG-400, recyclable)
Energy Consumption High (prolonged reflux)Moderate (shorter heating)Low (short irradiation time)
Reaction Time Long (multiple steps, long reflux)Moderate (single step, shorter heating)Very Short (minutes)
Waste Generation High (byproducts, solvent waste)ModerateLow
Safety Hazards Use of toxic and volatile DCMReduced hazardsUse of a benign solvent

Atom Economy is a measure of how many atoms from the reactants are incorporated into the final product. The one-pot and microwave-assisted protocols have a higher atom economy as they eliminate the need for isolating intermediates, thereby reducing waste.

Process Mass Intensity (PMI) is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. The traditional two-step synthesis has a significantly higher PMI due to the use of multiple solvents and purification steps.

E-Factor quantifies the amount of waste generated per kilogram of product. Similar to PMI, the traditional method has the highest E-factor, while the microwave-assisted synthesis is the most waste-efficient.

Visualizing the Workflows

Synthesis Workflows cluster_0 Protocol 1: Traditional Two-Step cluster_1 Protocol 2: One-Pot Synthesis cluster_2 Protocol 3: Microwave-Assisted Step 1: Bromination Step 1: Bromination Isolation of Intermediate Isolation of Intermediate Step 1: Bromination->Isolation of Intermediate Workup & Purification Step 2: Cyclization Step 2: Cyclization Isolation of Intermediate->Step 2: Cyclization Final Product 1 Final Product 1 Step 2: Cyclization->Final Product 1 Workup & Purification One-Pot Reaction One-Pot Reaction Final Product 2 Final Product 2 One-Pot Reaction->Final Product 2 Simplified Workup Microwave Reaction Microwave Reaction Final Product 3 Final Product 3 Microwave Reaction->Final Product 3 Rapid Workup

Caption: A comparison of the experimental workflows for the three synthesis protocols.

Conclusion

This comparative guide demonstrates a clear progression towards greener and more efficient synthetic routes for Ethyl 4-methylthiazole-5-carboxylate. While the traditional Hantzsch synthesis is a foundational method, its environmental impact is significant due to high solvent usage, energy consumption, and waste generation. The one-pot synthesis offers a substantial improvement by streamlining the process and reducing waste. However, the microwave-assisted protocol emerges as the most environmentally benign option, characterized by its remarkably short reaction time, low energy consumption, and the use of a recyclable solvent. For researchers and drug development professionals, the adoption of such green chemistry principles is not only an ethical imperative but also a pathway to more efficient, cost-effective, and sustainable chemical synthesis.

References

  • Curd, F. H. S., & Rose, F. L. (1946). 2-Amino-4-methylthiazole-5-carboxylic acid and derivatives. Journal of the Chemical Society (Resumed), 362-364.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Meng, G., Wang, M., Zheng, A., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
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  • De Simone, A., & Egron, D. (2017). Microwave-assisted organic synthesis: a review. Current Organic Synthesis, 14(3), 338-354.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009). A novel and efficient one-pot synthesis of 2-amino-4-methyl-5-thiazolecarboxylates. Monatshefte für Chemie-Chemical Monthly, 140(10), 1255-1257.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Patel, K. D., Prajapati, N. P., Rajani, S. D., & Patel, H. D. (2017). Microwave-assisted green synthesis of new imidazo [2, 1-b] thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. Monatshefte für Chemie-Chemical Monthly, 148(9), 1595-1605.
  • Patel, K. D., Prajapati, N. P., Rajani, S. D., & Patel, H. D. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

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  • Kappe, C. O. (2013). Microwave chemistry in drug discovery. Nature Reviews Drug Discovery, 12(12), 933-947.
  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-methylthiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use on the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and professional laboratory environment. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of Ethyl 4-methylthiazole-5-carboxylate, moving beyond simple checklists to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to manage this substance safely and in full compliance with environmental regulations.

Part 1: Hazard Profile and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. Ethyl 4-methylthiazole-5-carboxylate is not a benign substance; its hazard profile necessitates a cautious and informed approach to handling and disposal.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₉NO₂S[1]
Molar Mass 171.22 g/mol [1]
Appearance White to light yellow crystal powder[1]
Boiling Point ~233-239 °C[1]
Solubility Soluble in organic solvents, less soluble in water[2]

Toxicological Hazards:

Based on Safety Data Sheets (SDS) for this compound and structurally similar thiazole derivatives, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3][4] Prolonged exposure can lead to inflammation and discomfort.

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[3][5]

The causality for these hazards lies in the chemical reactivity of the thiazole ring and its functional groups, which can interact with biological macromolecules in the skin, eyes, and respiratory system. Therefore, the fundamental principle of our disposal plan is containment and isolation to prevent unintended exposure to personnel and the environment.

Part 2: The Regulatory Landscape: EPA and RCRA Framework

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The RCRA framework establishes a "cradle-to-grave" system for tracking hazardous waste.[6] As a generator of chemical waste, your laboratory is legally obligated to characterize, store, and dispose of it in accordance with these federal and any additional state or local regulations.[3]

Laboratories are categorized based on the quantity of hazardous waste they generate per month. This status dictates storage limits and reporting requirements.

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time LimitKey Requirements
Large Quantity Generator (LQG) > 1,000 kg (2,200 lbs)Up to 90 daysBiennial EPA report, contingency plan, extensive training records.[8]
Small Quantity Generator (SQG) 100 to 1,000 kg (220 to 2,200 lbs)Up to 180 daysBasic emergency planning, must have a designated emergency coordinator.[8]
Very Small Quantity Generator (VSQG) < 100 kg (220 lbs)No time limit (but quantity limits apply)Must identify all hazardous waste and ensure delivery to an approved facility.[8]

Understanding your facility's generator status is the first step in ensuring compliance. This guide assumes the standard practices applicable to most research labs, which often operate as SQGs or VSQGs.

Part 3: Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to managing Ethyl 4-methylthiazole-5-carboxylate waste from the point of generation to its final removal by a certified disposal vendor.

Phase 1: Waste Characterization and Containerization

The moment a chemical is deemed unusable or is a residue from a process, it is considered waste and must be managed as such.

  • Waste Determination: All waste streams containing Ethyl 4-methylthiazole-5-carboxylate, including pure unused reagent, reaction mixtures, and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads), must be classified as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.[3][9]

  • Select a Compatible Container:

    • Use a chemically resistant container that will not react with the waste. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.[7]

    • Ensure the container has a secure, leak-proof screw-top cap.[10]

    • The container must be in good condition, free of cracks or defects.

  • Initial Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[8] This is a non-negotiable EPA requirement. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste Ethyl 4-methylthiazole-5-carboxylate". If it is a mixture, list all components by percentage or volume.[11]

    • The specific hazard characteristics (e.g., "Irritant").[8]

Phase 2: In-Lab Accumulation and Storage

Waste must be stored safely in the laboratory in a designated area before being moved to a central accumulation area.

  • Designate a Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation and under the control of laboratory personnel.[8][11]

  • Segregate Incompatibles: Store the waste container in secondary containment (such as a plastic tub) to contain potential leaks. Crucially, store it away from incompatible materials. For this compound, this includes:

    • Strong Oxidizing Agents: To prevent exothermic and potentially dangerous reactions.[2][12]

    • Strong Acids and Bases: To avoid hydrolysis or other reactions.[11]

  • Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[10][11] This minimizes the release of vapors and prevents spills.

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[7]

Phase 3: Final Disposal and Removal
  • Complete the Waste Label: Once the container is full (or ready for disposal), complete the hazardous waste label with the accumulation start date.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6] You must not transport hazardous waste off-site yourself.

  • Record Keeping: Maintain accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance and inspections.[6]

The entire disposal process can be visualized through the following decision workflow.

G cluster_0 A Waste Generated (e.g., excess reagent, contaminated labware) B Is Ethyl 4-methylthiazole-5-carboxylate present? A->B C Classify as 'Hazardous Waste' B->C  Yes J Manage as Non-Hazardous Waste B->J  No D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix 'Hazardous Waste' Label - List all components - Indicate 'Irritant' hazard D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) F->G H Is container >90% full or ready for disposal? G->H H->F  No I Contact EH&S or licensed vendor for professional disposal. H->I  Yes

Caption: Decision workflow for the proper disposal of chemical waste.

Part 4: Emergency Procedures

Even with meticulous planning, accidents can occur. Preparedness is key to mitigating risks.

Spill Response Protocol
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EH&S.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves.[3][4]

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[3][9] Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all waste components and manage it as hazardous waste according to the protocol in Part 3.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][9][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

In all cases of exposure, consult the Safety Data Sheet (SDS) and provide it to medical personnel.

By adhering to this comprehensive guide, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory. This commitment to the complete lifecycle of our chemical reagents is a hallmark of scientific excellence.

References

  • AK Scientific, Inc. Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Safety Data Sheet.

  • ChemBK. Ethyl 4-methylthiazole-5-carboxylate.

  • Echemi. 5-Thiazolecarboxylic acid, 4-methyl-, ethyl ester Safety Data Sheets.

  • Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 4-Methylthiazole-5-carboxylate 20582-55-2.

  • Sigma-Aldrich. Ethyl 2-amino-4-methylthiazole-5-carboxylate 97 7210-76-6.

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.

  • Tokyo Chemical Industry Co., Ltd. 4-Methylthiazole-5-carboxylic Acid SAFETY DATA SHEET.

  • TCI EUROPE N.V. 4-Methylthiazole-5-carboxaldehyde SAFETY DATA SHEET.

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.

  • Bouling Chemical Co., Limited. Ethyl 4-Methylthiazole-5-Carboxylate - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.

  • Cayman Chemical. 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid Safety Data Sheet.

  • Fisher Scientific. Ethyl 2-methyl-1,3-thiazole-4-carboxylate SAFETY DATA SHEET.

  • National Center for Biotechnology Information. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem Compound Summary for CID 135509402.

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Fisher Scientific. 4-Methyl-5-thiazoleethanol SAFETY DATA SHEET.

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.

  • Synerzine. 4-Methyl-5-Thiazole Ethanol SAFETY DATA SHEET.

  • Santa Cruz Biotechnology, Inc. Thiazole Safety Data Sheet.

  • ChemicalBook. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

  • National Center for Biotechnology Information. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. PubChem Compound Summary for CID 135404723.

  • BOC Sciences. MSDS of ethyl 4-methylthiazole-5-carboxylate.

  • Oakland University. Hazardous Waste Manual.

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations.

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Navigating the Safe Handling of Ethyl 4-methylthiazole-5-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical intermediates is paramount to both personnel safety and experimental integrity. Ethyl 4-methylthiazole-5-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational plans for the handling and disposal of this compound, ensuring a secure research environment.

Understanding the Hazard Profile

Before handling any chemical, a thorough risk assessment is the critical first step. Ethyl 4-methylthiazole-5-carboxylate (CAS No. 20582-55-2) is classified as a hazardous substance. According to safety data sheets, its primary hazards include:

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation if inhaled, particularly as a dust or aerosol.[2]

Understanding these risks is fundamental to selecting the appropriate PPE and implementing correct handling procedures. The causality is clear: direct contact can compromise dermal and ocular health, while inhalation can affect the respiratory system. Therefore, our primary objective is to create effective barriers against these routes of exposure.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential when working with Ethyl 4-methylthiazole-5-carboxylate. The following table summarizes the required equipment, followed by a detailed explanation of each component's role.

PPE Component Specification Purpose
Eye & Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended for splash-prone procedures.To prevent contact with eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., PVC, Nitrile).To prevent skin contact and subsequent irritation.[3]
Body Protection Laboratory coat or overalls. A PVC apron may be necessary for larger quantities.[3]To protect skin on the arms and body from accidental splashes or spills.
Respiratory Protection Generally not required with adequate ventilation. An N95-type dust mask should be used if dust or aerosols are generated.[4]To prevent inhalation of airborne particles that could cause respiratory irritation.
The Rationale Behind Your Protective Gear
  • Eye and Face Protection : Standard eyeglasses are insufficient as they do not protect from splashes from the side, top, or bottom.[5] Chemical safety goggles provide a seal around the eyes, offering robust protection. For tasks with a higher risk of splashing, such as transferring large volumes, a face shield worn over goggles provides an additional layer of defense for the entire face.[6]

  • Hand Protection : The choice of glove material is critical and depends on the duration and nature of the contact.[3] Nitrile gloves are a common and effective choice for incidental contact in a laboratory setting. For prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[3]

  • Body Protection : A standard lab coat protects against minor spills. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron made of materials like PVC should be worn over the lab coat.[3] It is also advisable to wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection : The primary line of defense against respiratory exposure is engineering controls, specifically working in a well-ventilated area such as a chemical fume hood.[7][8] Respiratory protection is a secondary measure. If there is a potential for generating dust or aerosols, a NIOSH-approved N95 respirator or equivalent should be used to filter out these particles.[4][6] Surgical masks are not a substitute as they do not provide adequate respiratory protection against chemical dust or vapors.[9]

Procedural Guidance: From Handling to Disposal

A systematic workflow is crucial to minimize exposure risk. The following diagrams and step-by-step protocols outline the safe handling, storage, and disposal of Ethyl 4-methylthiazole-5-carboxylate.

Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare well-ventilated workspace prep2->prep3 handle1 Carefully transfer the chemical prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Doff PPE correctly clean1->clean2 clean3 Dispose of waste in a labeled, sealed container clean2->clean3

Caption: A logical workflow for handling Ethyl 4-methylthiazole-5-carboxylate.

Step-by-Step Handling Protocol
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Put on all required PPE as outlined in the section above.

    • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Handling :

    • When handling the solid, use tools like a spatula to avoid generating dust.

    • If transferring the substance, do so carefully to prevent spills.

    • Always keep the container tightly closed when not in use to minimize the release of any vapors or dust.[1][7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[7][8]

    • Keep the container tightly sealed.[10]

    • Store away from incompatible materials such as strong oxidizing agents.[11]

Emergency Procedures: In Case of Exposure
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][12]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

cluster_waste Waste Segregation cluster_disposal Final Disposal waste1 Collect excess chemical and contaminated materials waste2 Place in a designated, labeled hazardous waste container waste1->waste2 disp1 Seal the container tightly waste2->disp1 disp2 Arrange for disposal with a licensed waste management company disp1->disp2

Caption: A streamlined process for the disposal of chemical waste.

  • Collection :

    • All excess Ethyl 4-methylthiazole-5-carboxylate and any materials contaminated with it (e.g., gloves, paper towels) should be collected for disposal.

    • Do not dispose of this chemical down the drain or in regular trash.

  • Containment :

    • Place all waste into a clearly labeled, sealed, and chemically compatible container.[1][8]

  • Disposal :

    • The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

By adhering to these detailed procedures and understanding the rationale behind each safety measure, researchers can confidently and safely handle Ethyl 4-methylthiazole-5-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem. Available from: [Link]

  • MSDS of ethyl 4-methylthiazole-5-carboxylate. Available from: [Link]

  • Ethyl 4-methylthiazole-5-carboxylate - ChemBK. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available from: [Link]

  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol - Synerzine. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.